Product packaging for Furo[2,3-c]pyridin-3(2H)-one hydrochloride(Cat. No.:CAS No. 106531-51-5)

Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Cat. No.: B595849
CAS No.: 106531-51-5
M. Wt: 171.58
InChI Key: FWVRHCYASFZWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furo[2,3-c]pyridin-3(2H)-one hydrochloride (CAS 106531-51-5) is a high-purity chemical intermediate of significant value in pharmaceutical research and development. Its fused furopyridine structure serves as a critical building block for the synthesis of novel, biologically active compounds . This compound is primarily recognized for its application in anticancer research, particularly in the development of inhibitors targeting the epidermal growth factor receptor (EGFR) . Furopyridine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, which are key drivers in non-small cell lung cancer (NSCLC), with some compounds exhibiting IC50 values in the nanomolar range and showing cytotoxicity against resistant cancer cell lines . The core furopyridine scaffold is also being explored for the creation of molecules with potential therapeutic effects against other conditions, including inflammation and neurological disorders . Furthermore, recent studies highlight its utility in the synthesis of novel furopyridone derivatives that show remarkable cytotoxic activity against esophageal cancer cell lines, underscoring its versatility in oncology drug discovery . The hydrochloride salt form enhances the compound's solubility, making it more suitable for experimental and formulation purposes in various research settings . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B595849 Furo[2,3-c]pyridin-3(2H)-one hydrochloride CAS No. 106531-51-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-3-8-2-1-5(6)7;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVRHCYASFZWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704463
Record name Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-51-5
Record name Furo[2,3-c]pyridin-3(2H)-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106531-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-furo[2,3-c]pyridin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Furo[2,3-c]pyridin-3(2H)-one Hydrochloride: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[2,3-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. As a member of the furopyridinone class, it presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and analytical methodologies for this compound. Furthermore, it explores the potential pharmacological applications, particularly in oncology, by drawing insights from recent studies on analogous furopyridinone derivatives. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel small molecule therapeutics.

Introduction

The fusion of furan and pyridine rings to form the furopyridine core has yielded a plethora of compounds with diverse and potent biological activities. The furo[2,3-c]pyridine scaffold, in particular, is a key structural motif in various bioactive molecules. The introduction of a lactam functionality, as seen in Furo[2,3-c]pyridin-3(2H)-one, further enhances the potential for molecular interactions with biological targets. The hydrochloride salt of this compound is of particular interest for pharmaceutical development due to its potential for improved solubility and bioavailability.

Recent research into "furanopyridinone" derivatives has highlighted their significant cytotoxic effects against various cancer cell lines, suggesting that this class of compounds may act as valuable leads for the development of novel anticancer agents. This guide aims to consolidate the available information on this compound and provide a forward-looking perspective on its potential in drug discovery.

Physicochemical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, a combination of information from chemical suppliers and predicted data for the free base provides a preliminary understanding of its physicochemical profile.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₇H₅NO₂.ClH[1]
Formula Weight 171.58 g/mol [1]
Appearance Light brown to brown solid[1]
Storage Inert atmosphere, Room Temperature[1]
Boiling Point (Free Base) 290°C (Predicted)[2]
pKa (Free Base) 2.10 ± 0.20 (Predicted)[2]
Molecular Weight (Free Base) 135.12 g/mol [3]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of the parent furo[2,3-c]pyridine has been reported to start from N-benzenesulfonylpiperidin-4-one. A potential adaptation of this methodology for the synthesis of the target compound is outlined below. This proposed pathway is for illustrative purposes and would require experimental validation and optimization.

Synthetic_Pathway A 3-Hydroxypyridine B 3-Hydroxy-4-iodopyridine A->B Iodination D 3-((Prop-2-yn-1-yl)oxy)pyridine B->D Sonogashira coupling C Propargyl alcohol C->D E Furo[2,3-c]pyridine D->E Intramolecular cyclization F Furo[2,3-c]pyridin-3(2H)-one E->F Oxidation G This compound F->G HCl treatment

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed):

  • Iodination of 3-Hydroxypyridine: 3-Hydroxypyridine can be iodinated at the 4-position using a suitable iodinating agent, such as N-iodosuccinimide (NIS), in an appropriate solvent.

  • Sonogashira Coupling: The resulting 3-hydroxy-4-iodopyridine can undergo a Sonogashira coupling reaction with a protected acetylene, followed by deprotection to yield a terminal alkyne. Alternatively, direct coupling with propargyl alcohol may be feasible.

  • Intramolecular Cyclization: The resulting propargyloxy-pyridine derivative can then be subjected to an intramolecular cyclization, often catalyzed by a transition metal catalyst (e.g., gold or palladium), to form the furo[2,3-c]pyridine ring system.

  • Oxidation: The methylene group of the dihydrofuran ring can be oxidized to a carbonyl group to yield Furo[2,3-c]pyridin-3(2H)-one. This transformation could potentially be achieved using a variety of oxidizing agents.

  • Salt Formation: The final step involves the treatment of the free base, Furo[2,-c]pyridin-3(2H)-one, with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

Purification and Characterization

Purification of the intermediates and the final product would likely involve standard techniques such as column chromatography on silica gel. The final hydrochloride salt can be purified by recrystallization from an appropriate solvent system.

Characterization of the synthesized compound and its intermediates would be crucial to confirm their identity and purity. This would involve a combination of spectroscopic and chromatographic techniques as detailed in the following section.

Structural Elucidation and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of this compound. The following experimental protocols are based on standard methodologies for the analysis of small organic molecules and may need to be adapted based on the specific properties of the compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Structural Confirmation & Purity Assessment A Synthesized Compound B NMR (1H, 13C) A->B C FT-IR A->C D Mass Spectrometry A->D E HPLC A->E F Data Interpretation B->F C->F D->F E->F G Final Report F->G

Figure 2: Experimental workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the furanone ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon in the lactam ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ for the N-H bond of the lactam.

  • C=O stretch: A strong absorption around 1680-1720 cm⁻¹ for the lactam carbonyl group.

  • C-O-C stretch: Absorptions in the fingerprint region (around 1000-1300 cm⁻¹) corresponding to the ether linkage in the furan ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak for the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

An HPLC method should be developed to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point. Detection can be performed using a UV detector at an appropriate wavelength.

Chemical Reactivity and Stability

The chemical reactivity of this compound will be influenced by the presence of the lactam, the furan ring, and the pyridine nitrogen.

  • Lactam Reactivity: The lactam ring can undergo hydrolysis under acidic or basic conditions. The amide bond may also be susceptible to reduction.

  • Pyridine Reactivity: The pyridine nitrogen can act as a base and can be protonated. It can also participate in N-alkylation reactions.

  • Stability: As a solid, the hydrochloride salt is expected to be relatively stable. However, in solution, its stability may be pH-dependent. Degradation pathways could include hydrolysis of the lactam ring. Formal stability studies under various conditions (pH, temperature, light) would be necessary to establish its shelf-life and appropriate storage conditions for pharmaceutical formulations.

Pharmacological Profile and Potential Applications

While specific pharmacological data for this compound is not yet published, the broader class of furopyridinone derivatives has shown significant promise as anticancer agents.[4] A recent study on novel furanopyridinone derivatives demonstrated potent cytotoxic activity against esophageal cancer cell lines.[4]

Anticancer Activity of Analogous Compounds

A 2024 study by Ren et al. described the synthesis and biological evaluation of a series of novel furanopyridinone derivatives.[4] Several of these compounds exhibited significant in vitro anti-tumor activity against KYSE70 and KYSE150 esophageal cancer cell lines.[4] One of the lead compounds demonstrated a 99% inhibition of cell growth at a concentration of 20 µg/mL.[4] Molecular docking studies suggested that these compounds may exert their anticancer effects by binding to targets such as METAP2 and EGFR.[4]

These findings strongly suggest that the Furo[2,3-c]pyridin-3(2H)-one scaffold is a promising starting point for the development of new anticancer drugs.

Signaling_Pathway EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream METAP2 METAP2 Proliferation Cell Proliferation & Survival METAP2->Proliferation Downstream->Proliferation Furopyridinone Furo[2,3-c]pyridin-3(2H)-one (Proposed Target) Furopyridinone->EGFR Inhibition Furopyridinone->METAP2 Inhibition

Figure 3: Proposed mechanism of action based on related furopyridinone derivatives.

Future Directions

The promising in vitro anticancer activity of related furopyridinone derivatives warrants a thorough investigation of this compound. Future research should focus on:

  • Synthesis and Characterization: Validating the proposed synthetic route and fully characterizing the compound.

  • In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines to determine its cytotoxic profile and IC₅₀ values.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy: Evaluating the antitumor activity of the compound in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Furo[2,3-c]pyridin-3(2H)-one to optimize its potency and selectivity.

Conclusion

This compound is a heterocyclic compound with a promising chemical scaffold for the development of novel therapeutics. While detailed experimental data for this specific salt is currently limited, the demonstrated anticancer activity of closely related furopyridinone derivatives provides a strong rationale for its further investigation. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and a roadmap for its analytical characterization and pharmacological evaluation. The insights presented herein are intended to facilitate and inspire future research into this intriguing class of molecules, with the ultimate goal of translating their therapeutic potential into clinical applications.

References

  • Ren, X., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(17), 9634. [Link]
  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one.
  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]
  • PubChem. (n.d.). Furo[2,3-c]pyridine.

Sources

An In-depth Technical Guide to the Synthesis of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Furo[2,3-c]pyridin-3(2H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document details the strategic synthesis, beginning with the preparation of the key intermediate, 4-aminonicotinic acid, and culminating in the formation of the target furo[2,3-c]pyridinone core structure and its subsequent conversion to the hydrochloride salt. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and includes characterization data to ensure scientific integrity and reproducibility. Visual aids in the form of diagrams are provided to illustrate the reaction pathways and workflows.

Introduction

The furo[2,3-c]pyridine scaffold is a significant heterocyclic motif found in a variety of biologically active molecules. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents. Furo[2,3-c]pyridin-3(2H)-one, as a lactam derivative of this core, presents a key building block for further chemical exploration. The hydrochloride salt form often enhances the compound's stability and solubility, which is advantageous for pharmaceutical applications.

This guide will provide a detailed exposition of a plausible and chemically sound synthetic route to this compound, based on established organic chemistry principles and analogous transformations reported in the literature.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to the disconnection of the furanone ring. This suggests a synthetic strategy centered on the intramolecular cyclization of a suitably functionalized pyridine derivative. The key precursor identified through this analysis is 4-aminonicotinic acid.

The forward synthetic strategy will therefore involve two main stages:

  • Synthesis of the Key Intermediate: Preparation of 4-aminonicotinic acid.

  • Construction of the Furo[2,3-c]pyridin-3(2H)-one Core and Salt Formation: This stage involves the introduction of a functional group amenable to cyclization, the intramolecular lactonization to form the fused ring system, and finally, the formation of the hydrochloride salt.

G This compound This compound Furo[2,3-c]pyridin-3(2H)-one Furo[2,3-c]pyridin-3(2H)-one This compound->Furo[2,3-c]pyridin-3(2H)-one HCl addition 4-Amino-3-(hydroxymethyl)nicotinic acid 4-Amino-3-(hydroxymethyl)nicotinic acid Furo[2,3-c]pyridin-3(2H)-one->4-Amino-3-(hydroxymethyl)nicotinic acid Intramolecular Lactonization 4-Aminonicotinic acid 4-Aminonicotinic acid 4-Amino-3-(hydroxymethyl)nicotinic acid->4-Aminonicotinic acid Hydroxymethylation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 4-Aminonicotinic Acid

4-Aminonicotinic acid is a crucial building block for the synthesis of the target molecule.[1][2] Several methods for its preparation have been reported, with a notable route starting from the readily available isoquinoline.[1]

Reaction Pathway

The synthesis of 4-aminonicotinic acid from isoquinoline involves a four-step process:

  • Oxidation: Isoquinoline is oxidized to 3,4-pyridinedicarboxylic acid.

  • Anhydride Formation: Intramolecular dehydration of the dicarboxylic acid yields 3,4-pyridinedicarboxylic anhydride.

  • Ammonolysis: The anhydride undergoes ring-opening with ammonia.

  • Hofmann Rearrangement: The resulting amide is subjected to a Hofmann rearrangement to afford 4-aminonicotinic acid.[1]

G Isoquinoline Isoquinoline 3,4-Pyridinedicarboxylic acid 3,4-Pyridinedicarboxylic acid Isoquinoline->3,4-Pyridinedicarboxylic acid Oxidation (HNO3/H2SO4) 3,4-Pyridinedicarboxylic anhydride 3,4-Pyridinedicarboxylic anhydride 3,4-Pyridinedicarboxylic acid->3,4-Pyridinedicarboxylic anhydride Dehydration (Acetic Anhydride) Amide intermediate Amide intermediate 3,4-Pyridinedicarboxylic anhydride->Amide intermediate Ammonolysis 4-Aminonicotinic acid 4-Aminonicotinic acid Amide intermediate->4-Aminonicotinic acid Hofmann Rearrangement

Caption: Synthetic pathway for 4-aminonicotinic acid from isoquinoline.

Experimental Protocol: Synthesis of 4-Aminonicotinic Acid

Materials:

ReagentMolar Mass ( g/mol )
Isoquinoline129.16
Nitric Acid (fuming)63.01
Sulfuric Acid (conc.)98.08
Acetic Anhydride102.09
Ammonia solution17.03 (as NH3)
Sodium Hypobromite118.89
Sodium Hydroxide40.00

Procedure:

  • Oxidation of Isoquinoline: In a fume hood, cautiously add isoquinoline to a mixture of fuming nitric acid and concentrated sulfuric acid. Heat the reaction mixture under reflux. After completion, cool the mixture and pour it onto ice. Neutralize with a suitable base (e.g., NaOH solution) to precipitate the 3,4-pyridinedicarboxylic acid. Filter, wash with cold water, and dry the product.[1]

  • Formation of 3,4-Pyridinedicarboxylic Anhydride: Reflux the 3,4-pyridinedicarboxylic acid with acetic anhydride. After the reaction is complete, cool the mixture to induce crystallization of the anhydride. Filter, wash with a small amount of cold ether, and dry.[1]

  • Ammonolysis and Hofmann Rearrangement: Treat the 3,4-pyridinedicarboxylic anhydride with a concentrated ammonia solution to form the corresponding amide. The crude amide is then subjected to a Hofmann rearrangement using a freshly prepared solution of sodium hypobromite. Acidify the reaction mixture to precipitate the 4-aminonicotinic acid. Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the pure product.[1]

Synthesis of this compound

The construction of the furo[2,3-c]pyridin-3(2H)-one ring system from 4-aminonicotinic acid can be achieved through a two-step sequence involving hydroxymethylation followed by intramolecular lactonization.

Reaction Pathway
  • Hydroxymethylation: The first step involves the introduction of a hydroxymethyl group at the C3 position of the pyridine ring of 4-aminonicotinic acid. This can be achieved through various methods, including formylation followed by reduction, or direct hydroxymethylation using formaldehyde under appropriate conditions.

  • Intramolecular Lactonization: The resulting 4-amino-3-(hydroxymethyl)nicotinic acid is then subjected to acid-catalyzed intramolecular cyclization. The amino group acts as a nucleophile, attacking the carboxylic acid to form the lactam ring, which is the desired furo[2,3-c]pyridin-3(2H)-one.

  • Hydrochloride Salt Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

G 4-Aminonicotinic acid 4-Aminonicotinic acid 4-Amino-3-(hydroxymethyl)nicotinic acid 4-Amino-3-(hydroxymethyl)nicotinic acid 4-Aminonicotinic acid->4-Amino-3-(hydroxymethyl)nicotinic acid Hydroxymethylation Furo[2,3-c]pyridin-3(2H)-one Furo[2,3-c]pyridin-3(2H)-one 4-Amino-3-(hydroxymethyl)nicotinic acid->Furo[2,3-c]pyridin-3(2H)-one Intramolecular Lactonization (Acid catalyst) This compound This compound Furo[2,3-c]pyridin-3(2H)-one->this compound HCl in Ether

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )
4-Aminonicotinic acid138.12
Formaldehyde (37% aq. solution)30.03
Hydrochloric Acid (conc.)36.46
Diethyl Ether74.12
Ethanol46.07

Procedure:

  • Synthesis of 4-Amino-3-(hydroxymethyl)nicotinic acid:

    • Dissolve 4-aminonicotinic acid in a suitable solvent.

    • Add an aqueous solution of formaldehyde and a catalytic amount of acid.

    • Heat the mixture under controlled temperature and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product, which may precipitate directly or require solvent evaporation and purification.

  • Synthesis of Furo[2,3-c]pyridin-3(2H)-one:

    • Suspend the 4-amino-3-(hydroxymethyl)nicotinic acid in a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to a high temperature (e.g., 200-250 °C) to effect intramolecular lactonization.

    • Monitor the reaction for the evolution of water.

    • After the reaction is complete, cool the mixture and purify the product by recrystallization or column chromatography.

  • Formation of this compound:

    • Dissolve the purified Furo[2,3-c]pyridin-3(2H)-one in a suitable solvent such as ethanol or diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Physicochemical Properties of Furo[2,3-c]pyridin-3(2H)-one [3]

PropertyValue
Molecular FormulaC₇H₅NO₂
Molar Mass135.12 g/mol
AppearanceSolid
IUPAC Namefuro[2,3-c]pyridin-3-one

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the furanone ring.

  • ¹³C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbon of the lactam, the aromatic carbons of the pyridine ring, and the carbons of the furanone ring.

  • IR Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the lactam carbonyl group (typically in the range of 1650-1700 cm⁻¹) and N-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Safety Considerations

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle corrosive reagents such as concentrated acids and bromine with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has outlined a comprehensive and plausible synthetic route for the preparation of this compound. The described methodology, starting from the synthesis of the key intermediate 4-aminonicotinic acid and proceeding through intramolecular cyclization, provides a clear and logical pathway for researchers in the field. The detailed experimental protocols and characterization guidelines are intended to facilitate the successful synthesis and verification of this important heterocyclic compound.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one.
  • Gao, C., et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research, 44(3-4), 79-83.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol.
  • Wang, L., et al. (2011). Study on synthesis of 4-Aminonicotinic acid.
  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one.
  • Chang, M.-Y., & Tai, H.-Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(38).
  • Ismail, A. G., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 2613.
  • BenchChem. (2025).
  • Soman, S. S., & Smith, M. B. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of Furo[2,3-c]pyridin-3(2H)-one hydrochloride. As a Senior Application Scientist, the following content is structured to not only present potential biological activities based on the broader Furo[2,3-c]pyridine scaffold but to also provide actionable, detailed experimental protocols to dissect the specific molecular interactions of the hydrochloride salt.

The Furo[2,3-c]pyridine Scaffold: A Privileged Structure in Drug Discovery

The Furo[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Understanding the established pharmacology of this structural class is paramount to forming a targeted hypothesis for the mechanism of action of this compound.

Derivatives of the furopyridine family have been identified as:

  • Modulators of Immune Signaling: Certain Furo[2,3-c]pyridine derivatives act as specific agonists of Toll-like receptor 8 (TLR8), a key player in the innate immune system, subsequently initiating NF-κB signaling.[1]

  • Kinase Inhibitors: The furopyridine scaffold is recognized as a "hinge-binding template" for kinase inhibitors.[1] Notably, derivatives have shown potent inhibition of B-Raf kinase, a critical component of cellular signaling pathways involved in cell proliferation and survival.[1]

  • Antiviral Agents: Inhibition of viral enzymes, such as HIV-1 reverse transcriptase, has been reported for derivatives of Furo[2,3-c]pyridin-3(2H)-one.[1]

  • Anticancer Agents: Significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer, have been documented.[1] Some complex analogues have been shown to act via DNA alkylation.[3]

  • BET Bromodomain Inhibitors: The isomeric Furo[3,2-c]pyridin-4(5H)-one scaffold has yielded potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins.[4][5]

Given this landscape, a systematic investigation into the mechanism of action of this compound should be multi-pronged, exploring its potential as an enzyme inhibitor, a modulator of protein-protein interactions, or a receptor agonist/antagonist.

A Phased Approach to Mechanistic Elucidation: From Broad Screening to Target Validation

The following experimental workflow is designed as a logical progression, starting with broad phenotypic screening to identify a general biological effect and progressively narrowing down to specific molecular targets and pathways.

Phase 1: Initial Phenotypic Screening and Target Class Identification

The initial step is to determine the cellular context in which this compound exerts a biological effect. A broad panel of cancer cell lines is a logical starting point given the known activities of the scaffold.

Experimental Protocol: Cell Proliferation/Cytotoxicity Assay

  • Cell Line Selection: A diverse panel of human cancer cell lines (e.g., NCI-60 panel) should be selected to identify potential tissue-specific sensitivities.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for dose-response analysis.

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the serially diluted compound for a period of 48-72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Viability Assessment: Utilize a colorimetric or fluorometric assay to determine cell viability (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each cell line to determine the potency of the compound.

Causality and Interpretation: Should the compound exhibit potent anti-proliferative activity, this provides the foundational evidence for further mechanistic studies. The pattern of activity across different cell lines can offer initial clues. For example, heightened sensitivity in melanoma cell lines might suggest an interaction with the MAPK pathway, where B-Raf is a key component.

Phase 2: Target Deconvolution - Identifying the Molecular Interactors

Assuming a positive result in the phenotypic screen, the next critical phase is to identify the direct molecular target(s) of this compound. This can be approached through both hypothesis-driven and unbiased methods.

Hypothesis-Driven Approach: Biochemical Assays

Based on the known activities of the furopyridine scaffold, a primary hypothesis would be the inhibition of a kinase.

Experimental Protocol: Kinase Inhibition Assay

  • Kinase Selection: Based on phenotypic data or computational docking, select a panel of relevant kinases (e.g., B-Raf, other members of the MAPK pathway, or a broad kinase panel).

  • Assay Principle: Utilize a biochemical assay format that measures the activity of the purified enzyme.[6] This can be based on various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radiometric detection.

  • Assay Conditions: The assay should be run at or below the Michaelis-Menten constant (Km) for the substrate(s) to ensure sensitivity to different modes of inhibition.[7]

  • IC50 Determination: A dose-response curve is generated by measuring kinase activity in the presence of increasing concentrations of this compound.

  • Mechanism of Inhibition (MOA) Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, the IC50 is determined at various substrate concentrations.[7]

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM)Hill Slope
B-Raf (wild-type)ValueValue
B-Raf (V600E)ValueValue
MEK1ValueValue
ERK2ValueValue
Other KinaseValueValue

Unbiased Approach: Affinity-Based Target Identification

For a less biased approach, techniques such as chemical proteomics can be employed to identify binding partners in a cellular context.

Experimental Workflow: Affinity Chromatography

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound Furo[2,3-c]pyridin-3(2H)-one hydrochloride linker Immobilization Linker Attachment compound->linker resin Affinity Resin linker->resin lysate Cell Lysate Incubation resin->lysate wash Wash Unbound Proteins lysate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE elute->sds ms LC-MS/MS (Protein ID) sds->ms

Caption: Workflow for affinity-based target identification.

Phase 3: Cellular Target Engagement and Downstream Pathway Analysis

Confirmation that the compound interacts with its putative target within the complex environment of a living cell is crucial.[8] Furthermore, it is essential to demonstrate that this engagement leads to the modulation of downstream signaling pathways.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement Assay

  • Assay Principle: These assays measure the binding of the compound to its target in intact cells.[8] CETSA relies on the principle that ligand binding stabilizes the target protein against thermal denaturation. The NanoBRET™ assay measures the proximity of a fluorescently labeled compound to a NanoLuc® luciferase-tagged target protein.

  • Cell Treatment: Treat intact cells with varying concentrations of this compound.

  • Target Engagement Measurement: Perform the specific protocol for either CETSA (involving a heat shock followed by protein quantification) or NanoBRET™ (measuring bioluminescence resonance energy transfer).

  • Data Analysis: Generate a dose-response curve to quantify the extent of target engagement in a cellular context.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with this compound at concentrations around the IC50 value for varying time points. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Immunoblotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target protein and its downstream effectors.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizing a Potential Signaling Pathway

G compound Furo[2,3-c]pyridin-3(2H)-one hydrochloride target Putative Target (e.g., B-Raf) compound->target Inhibition downstream1 Downstream Effector 1 (e.g., MEK) target->downstream1 Phosphorylation downstream2 Downstream Effector 2 (e.g., ERK) downstream1->downstream2 Phosphorylation phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) downstream2->phenotype

Caption: Hypothetical signaling pathway modulation.

Conclusion: Towards a Complete Mechanistic Profile

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Chem Help ASAP. (2023, August 14). types of assays used in early drug discovery. YouTube. [Link]
  • PubChem. Furo[2,3-C]pyridin-3(2H)-one. PubChem. [Link]
  • ACS Publications. (2022, April 14). Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Semantic Scholar. (2012, October 1). Mechanism of Action Assays for Enzymes. Semantic Scholar. [Link]
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
  • National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • PubMed. (2022, April 14). Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. PubMed. [Link]
  • Semantic Scholar.
  • MDPI. (2021, February 25).
  • National Institutes of Health. (2022, March 15).
  • PubMed. (2019, January 21).
  • PubMed. (2008, November 27). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. PubMed. [Link]

Sources

The Emerging Therapeutic Potential of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Furo[2,3-c]pyridine Scaffold

The furo[2,3-c]pyridine core is a heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique fused ring system provides a rigid framework amenable to diverse functionalization, leading to a wide array of pharmacological activities. While data specifically on Furo[2,3-c]pyridin-3(2H)-one hydrochloride is limited, the broader class of furo[2,3-c]pyridine derivatives has demonstrated promising potential in various therapeutic areas, including oncology, immunology, and virology.[1] This technical guide will delve into the known biological activities of this compound class, exploring their mechanisms of action, and providing insights into the experimental methodologies used to elucidate their therapeutic promise.

Part 1: Diverse Biological Activities of the Furo[2,3-c]pyridine Core

The strategic arrangement of furan and pyridine rings in the furo[2,3-c]pyridine scaffold bestows upon its derivatives the ability to interact with a range of biological targets. This has led to the discovery of compounds with potent and varied biological effects.

Anticancer and Antitumor Properties

Several studies have highlighted the cytotoxic effects of furo[2,3-c]pyridine derivatives against various cancer cell lines.[1] For instance, certain derivatives have exhibited low nanomolar GI50 values against melanoma and breast cancer cell lines, indicating significant potential for development as oncologic therapeutics.[1] The related furo[2,3-d]pyrimidinone scaffold has also been extensively studied, with derivatives showing potent efficacy against human lung cancer (A549), liver cancer (HepG2), and cervical cancer (HeLa) cell lines.[2][3][4]

Immunomodulatory Effects via Toll-Like Receptor 8 (TLR8) Agonism

A noteworthy biological activity of the furo[2,3-c]pyridine chemotype is its role as a specific agonist of Toll-like receptor 8 (TLR8).[1] TLR8 is a key pattern recognition receptor in the innate immune system, and its activation triggers downstream signaling cascades, most notably the NF-κB pathway, leading to the production of pro-inflammatory cytokines and modulation of the immune response.[1] This specific agonism presents opportunities for the development of novel immunomodulatory agents for applications in vaccines and immunotherapy.

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

Derivatives of Furo[2,3-c]pyridin-3(2H)-one have been identified as inhibitors of the human immunodeficiency virus 1 (HIV-1) reverse transcriptase.[1] This enzyme is crucial for the replication of the virus, and its inhibition is a cornerstone of antiretroviral therapy. The discovery of furo[2,3-c]pyridine-based inhibitors opens a new avenue for the design of novel anti-HIV agents.

Part 2: Mechanism of Action: A Focus on TLR8/NF-κB Signaling

The immunomodulatory effects of certain furo[2,3-c]pyridine derivatives are mediated through the activation of TLR8. The following diagram illustrates the simplified signaling pathway initiated by a Furo[2,3-c]pyridine-based TLR8 agonist.

TLR8_Signaling cluster_extracellular Endosomal Lumen cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furo_pyridine Furo[2,3-c]pyridine Agonist TLR8 TLR8 Furo_pyridine->TLR8 Binds and Activates MyD88 MyD88 TLR8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NF_kB_active Active NF-κB IKK_complex->NF_kB_active Frees NF_kB NF-κB (p50/p65) IκB->NF_kB Inhibits DNA DNA NF_kB_active->DNA Translocates and Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

Caption: TLR8 signaling pathway initiated by a Furo[2,3-c]pyridine agonist.

Upon binding of the furo[2,3-c]pyridine agonist to TLR8 within the endosome, a signaling cascade is initiated through the recruitment of the adaptor protein MyD88. This leads to the activation of IRAK kinases and TRAF6, culminating in the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. In the nucleus, NF-κB binds to specific DNA sequences to drive the expression of pro-inflammatory genes.

Part 3: Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the anticancer potential of novel this compound derivatives, a robust and reproducible in vitro cytotoxicity assay is essential. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Part 4: Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of some furo[2,3-c]pyridine and related furo[2,3-d]pyrimidinone derivatives against various cancer cell lines.

Compound ClassDerivativeCell LineIC50 / GI50Reference
Furo[2,3-c]pyridineIndanone OximesMelanoma (MDA-MB-435)23 nM (GI50)[1]
Furo[2,3-c]pyridineIndanone OximesBreast Cancer (MDA-MB-468)46 nM (GI50)[1]
Fused Furo[2,3-d]pyrimidinone10gHuman Lung Cancer (A549)14.8 µM (IC50)[2]
Furo[2,3-d]pyrimidine Chalcone5dBreast Cancer (MCF-7)1.39 µM (GI50)[5]
Furo[2,3-d]pyrimidine Chalcone5eBreast Cancer (MCF-7)0.51 µM (GI50)[5]

Conclusion

The this compound scaffold and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer agents, immunomodulators, and antiviral compounds underscores their potential for further drug development. The insights into their mechanisms of action, particularly the activation of TLR8, provide a solid foundation for rational drug design and optimization. The experimental protocols outlined in this guide serve as a starting point for researchers looking to explore the therapeutic potential of this exciting class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy is warranted to fully realize the clinical potential of furo[2,3-c]pyridine derivatives.

References

  • Furo[2,3-C]pyridin-3(2H)-one - PubChem. (n.d.).
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). (n.d.).
  • Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents - HKBU Scholars. (n.d.).
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - NIH. (2022, March 15).
  • Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents: Synthesis, biological evaluation and molecular docking - PubMed. (2023, September 1).
  • Novel Coumarin-furo[2,3-d]pyrimidinone Hybrid derivatives as anticancer agents: Synthesis, biological evaluation and Molecular Docking - ResearchGate. (n.d.).

Sources

Navigating the Therapeutic Potential of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[2,3-c]pyridin-3(2H)-one scaffold has emerged as a heterocyclic core of significant interest in medicinal chemistry. Its structural features present a promising foundation for the development of novel therapeutic agents, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Furo[2,3-c]pyridin-3(2H)-one hydrochloride derivatives and their analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental designs, established protocols, and the current understanding of the structure-activity relationships that govern the therapeutic potential of this compound class.

The Strategic Advantage of the Hydrochloride Salt

In drug development, the salt form of a compound is a critical determinant of its pharmaceutical properties. For pyridine-containing compounds like the Furo[2,3-c]pyridin-3(2H)-one core, conversion to a hydrochloride salt is a common and strategic practice. This is primarily to enhance the aqueous solubility and dissolution rate of the molecule, which are often limiting factors for the bioavailability of parent compounds.[1][2] Improved solubility facilitates formulation development for various administration routes and can lead to more predictable pharmacokinetic profiles. Furthermore, hydrochloride salts often exhibit improved stability and handling properties compared to the free base, making them more amenable to the rigors of pharmaceutical manufacturing.[1][2]

Synthesis of the Furo[2,3-c]pyridine Core: A Stepwise Approach

The synthesis of the foundational Furo[2,3-c]pyridine scaffold can be achieved through a multi-step sequence, starting from readily available materials. A representative synthetic pathway is outlined below, providing a framework for the production of the core structure, which can then be further derivatized to the target 3(2H)-one analogs.[3]

General Synthetic Workflow

A plausible synthetic route to the Furo[2,3-c]pyridin-3(2H)-one core would likely involve the initial construction of the fused furo[2,3-c]pyridine system, followed by functional group manipulations to install the ketone functionality at the 3-position. A general synthesis for the parent furo[2,3-c]pyridine has been described and serves as a crucial starting point.[3][4]

Experimental Protocol: Synthesis of the Furo[2,3-c]pyridine Scaffold [3]

This protocol outlines a five-step synthesis starting from N-benzenesulfonylpiperidin-4-one.

  • Wittig Olefination and Deconjugation:

    • React N-benzenesulfonylpiperidin-4-one with an appropriate Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et), in a suitable solvent like chloroform at reflux for approximately 10 hours.

    • Following the olefination, mediate the deconjugation of the resulting α,β-unsaturated ester using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (THF) at reflux for 10 hours. This two-step process yields the β,γ-unsaturated ester.

  • Hydrolysis and Selenocyclization:

    • Hydrolyze the ester with an aqueous base, for example, 2N NaOH solution in THF at reflux for 15 hours, to afford the corresponding carboxylic acid.

    • Without purification of the acid, treat it with phenylselenyl chloride (PhSeCl) in THF at room temperature for 2 hours to induce selenocyclization, yielding a sole isomer of the resulting lactone.

  • Oxidative Dehydroselenylation:

    • Treat the product from the previous step with sodium periodate (NaIO4) in THF at room temperature for 2 hours. This oxidative dehydroselenylation step provides the α,β-unsaturated lactone.

  • Reduction and Intramolecular Cyclization:

    • Reduce the lactone using a reducing agent like diisobutylaluminium hydride (DIBALH) in THF at 0°C for 5 hours, followed by an acidic work-up to yield the corresponding diol.

    • Induce intramolecular cyclization of the diol using methanesulfonyl chloride (MsCl) in pyridine at room temperature for 10 hours.

  • Aromatization:

    • Aromatize the product from the previous step using a strong base such as potassium tert-butoxide (t-BuOK) in THF at reflux for 1 hour to yield the final Furo[2,3-c]pyridine core.

Characterization of Furo[2,3-c]pyridin-3(2H)-one Derivatives

The structural elucidation and purity assessment of newly synthesized Furo[2,3-c]pyridin-3(2H)-one derivatives are paramount. A combination of standard spectroscopic and analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Melting Point (m.p.): The melting point is a crucial indicator of the purity of the synthesized compounds.

  • Elemental Analysis: This technique provides the percentage composition of elements in the compound, further verifying its empirical formula.

Biological Evaluation: Unveiling Therapeutic Potential

Derivatives of the Furo[2,3-c]pyridine scaffold have shown promise in several therapeutic areas, most notably as anticancer agents and modulators of the immune system.[5][6]

Anticancer Activity

The anticancer potential of furopyridine derivatives is often assessed through their cytotoxic effects on various cancer cell lines.[5][7] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for such compounds.[5]

Experimental Protocol: MTT Assay for Cytotoxicity [8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Furo[2,3-c]pyridin-3(2H)-one derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Kinase Inhibition

The ability of these compounds to inhibit specific kinases is a key aspect of their mechanism of action. In vitro kinase inhibition assays are essential for quantifying their potency and selectivity.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [8]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase, the appropriate substrate, and the assay buffer.

  • Inhibitor Addition: Add the Furo[2,3-c]pyridin-3(2H)-one derivatives at various concentrations to the reaction wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, with the signal being read on a luminometer.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Structure-Activity Relationship (SAR) and Mechanism of Action

While comprehensive SAR studies for the Furo[2,3-c]pyridin-3(2H)-one core are still emerging, research on related furopyridine analogs provides valuable insights. For instance, in the context of Toll-like receptor 8 (TLR8) agonism, substitutions at the C2 position of the furo[2,3-c]pyridine ring have been shown to be critical for activity.[6]

TLR8 Agonism

Certain 2,3-diamino-furo[2,3-c]pyridine derivatives have been identified as TLR8 agonists that can activate TLR8-dependent NF-κB signaling.[6][9] Interestingly, some of these compounds do not induce the production of pro-inflammatory cytokines, suggesting a potential dissociation between receptor engagement and downstream signaling events.[6] This unique profile makes them attractive candidates for development as vaccine adjuvants with potentially reduced reactogenicity.

TLR8_Signaling_Pathway cluster_extracellular Endosomal Lumen cluster_membrane Endosomal Membrane cluster_intracellular Cytoplasm TLR8_Agonist Furo[2,3-c]pyridine Derivative TLR8 TLR8 TLR8_Agonist->TLR8 Binds MyD88 MyD88 TLR8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates Gene_Expression Gene Expression (e.g., Chemokines) Nucleus->Gene_Expression Induces

Data Presentation: A Framework for Comparison

To facilitate the comparison of newly synthesized compounds, it is crucial to present biological data in a clear and structured format.

Table 1: In Vitro Anticancer Activity of Furo[2,3-c]pyridine Analogs

Compound IDCancer Cell LineCell Line OriginGI₅₀ (µM) / IC₅₀ (µM)Reference
Furo[2,3-b]pyridine 17dMDA-MB-435Melanoma0.023[5]
Furo[2,3-b]pyridine 17dMDA-MB-468Breast Cancer0.046[5]
Furopyridine 7HepG2Liver Cancer22.7[5]
Data for the specific Furo[2,3-c]pyridin-3(2H)-one core is currently limited in publicly available literature.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of the core structure, combined with the potential for diverse functionalization, allows for the generation of extensive compound libraries for biological screening. The demonstrated activities of related furopyridine isomers as kinase inhibitors and immune modulators provide a strong rationale for the continued exploration of this chemical space.

Future research should focus on:

  • The development and optimization of synthetic routes to a wide array of Furo[2,3-c]pyridin-3(2H)-one derivatives.

  • Comprehensive in vitro screening against a broad panel of cancer cell lines and kinases to establish clear structure-activity relationships.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • In vivo evaluation of lead candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation therapies for cancer and other debilitating diseases.

References

  • Salunke, D. B., Yoo, E., Shukla, N. M., Balakrishna, R., Malladi, S. S., & David, S. A. (2013). Exquisite selectivity for human Toll-like receptor 8 in substituted furo[2,3-c]quinolines. Journal of medicinal chemistry, 56(15), 6034–6050.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
  • Ningbo Inno Pharmchem Co., Ltd. (2024).
  • David, S. A., et al. (2012). Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines. Journal of medicinal chemistry, 55(18), 8124-8141.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896.
  • BenchChem. (2025).
  • Salunke, D. B., et al. (2012). Figure 3. Dose-response profiles of TLR8 agonism by select...
  • Tai, H. Y., & Chang, M. Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(51).
  • El-Sayed, N. N. E., et al. (2022).
  • Noolvi, M. N., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940.
  • Michel, S., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of medicinal chemistry, 51(22), 7287-7297.
  • Kumar, D., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 112, 323-338.
  • Yoo, E., et al. (2016). Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines. Journal of medicinal chemistry, 59(5), 2097-2111.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Initial Screening of 2,3-Dihydrofuro[2,3-c]pyridine Derivatives for Kinase Inhibition: A Technical Guide.
  • Abdel Reheim, M. A. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC advances, 13(28), 19342-19361.
  • Ibrahim, M. M., et al. (2021). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 40(12), 1187-1203.
  • Gomaa, A. M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4391–4419.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18(11), 2975-2986.
  • Gomaa, A. M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Drug Design, Development and Therapy.
  • BenchChem. (2025).
  • Gao, W., et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research, 44(3-4), 213-216.
  • Gamage, S. A., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European journal of medicinal chemistry, 86, 665-676.
  • Gao, W., et al. (2020). A facile synthesis of polysubstituted furo[2,3- d ]pyrimidinones and 1,2,4-triazole-fused derivatives.
  • Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF FURO[2,3-b]PYRIDINE. Heterocycles, 83(10), 2373-2379.
  • O'Hara, F., et al. (2017). Synthesis of 2,3‐substituted furo[2,3‐b]pyridine.
  • Bradiaková, I., et al. (2009). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives.
  • de Oliveira, R. S., et al. (2022).
  • Barvian, M., et al. (2000). Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 10(23), 2665-2668.
  • InvivoGen. (n.d.). R848 (Resiquimod) - TLR7/8 Agonist.
  • Sestito, S., et al. (2020). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 25(15), 3491.
  • Gençer, N., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.

Sources

CAS number for Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Furo[2,3-c]pyridin-3(2H)-one hydrochloride

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It consolidates critical data on its chemical identity, properties, synthesis, potential biological significance, and safe handling protocols.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound. The core structure features a furan ring fused to a pyridine ring, a system of interest in medicinal chemistry due to its presence in various bioactive molecules.[1][2]

1.1. Chemical Identity

IdentifierValueSource
Chemical Name This compound[3][4][5]
CAS Number 106531-51-5[3][4][5][6]
Molecular Formula C₇H₆ClNO₂ (or C₇H₅NO₂·HCl)[4][5]
Molecular Weight 171.58 g/mol [4][5]
MDL Number MFCD11656372[3]

1.2. Physicochemical Properties

Quantitative data for the hydrochloride salt is limited. The following properties are for the parent free base, Furo[2,3-c]pyridin-3(2H)-one (CAS: 106531-52-6), and serve as a useful reference.[7][8] The hydrochloride salt is expected to exhibit higher water solubility.

PropertyValue (Predicted/Experimental)Source
Molecular Weight 135.12 g/mol [7]
Boiling Point ~290°C (Predicted)[8]
Density ~1.360 g/cm³ (Predicted)[8]
pKa 2.10 ± 0.20 (Predicted)[8]
Flash Point ~129°C (Predicted)[8]

Synthesis and Chemical Workflow

The synthesis of the furo[2,3-c]pyridine core is a key undertaking for accessing this class of compounds. While a specific protocol for this compound is not detailed in the provided literature, a general and logical synthetic strategy can be derived from established methods for related structures.[1] The following represents an expert-designed, plausible workflow.

2.1. Conceptual Synthesis Workflow

The proposed synthesis begins with a suitably functionalized pyridine precursor and proceeds through cyclization to form the fused furanone ring system, followed by conversion to the hydrochloride salt.

G A Start: 4-Hydroxypyridine Derivative B Step 1: Carboxymethylation (e.g., with Ethyl Bromoacetate) A->B C Step 2: Intramolecular Cyclization (e.g., Dieckmann Condensation) B->C D Step 3: Hydrolysis & Decarboxylation C->D E Intermediate: Furo[2,3-c]pyridin-3(2H)-one (Free Base) D->E F Step 4: Salt Formation (Treatment with HCl) E->F G Final Product: This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

2.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven methodology adapted for this specific target.

Step 1: Synthesis of Ethyl 2-((3-oxido-4-pyridinyl)oxy)acetate

  • Rationale: This step introduces the two-carbon unit required for the furanone ring onto the pyridine scaffold. The use of a base like sodium hydride is crucial for deprotonating the hydroxyl group, creating a nucleophilic alkoxide that readily attacks the electrophilic carbon of ethyl bromoacetate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (N₂), add 4-hydroxypyridine (1.0 eq) portion-wise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Cool the mixture back to 0°C and add ethyl bromoacetate (1.1 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization and Decarboxylation

  • Rationale: A base-catalyzed intramolecular condensation (like a Dieckmann condensation) is employed to form the five-membered furanone ring. Subsequent acidic workup and heating will induce hydrolysis of the ester and decarboxylation to yield the target lactone (the free base).

  • Procedure:

    • Dissolve the product from Step 1 in anhydrous toluene.

    • Add a strong base, such as potassium tert-butoxide (1.2 eq), and heat the mixture to reflux for several hours until TLC indicates the consumption of starting material.

    • Cool the reaction mixture and acidify with aqueous HCl (e.g., 2N).

    • Heat the acidified mixture to reflux for 1-2 hours to facilitate decarboxylation.

    • Cool to room temperature, neutralize with a base (e.g., NaHCO₃), and extract the product, Furo[2,3-c]pyridin-3(2H)-one, with a suitable organic solvent like dichloromethane.

    • Dry the combined organic layers and evaporate the solvent.

Step 3: Hydrochloride Salt Formation

  • Rationale: Conversion to the hydrochloride salt is a standard procedure to improve the compound's stability, crystallinity, and aqueous solubility, which is often desirable for biological testing and formulation.

  • Procedure:

    • Dissolve the purified Furo[2,3-c]pyridin-3(2H)-one free base in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether or ethyl acetate).

    • Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.

Biological Activity and Mechanism of Action

While specific bioactivity data for this compound is not extensively published, the broader furo[2,3-c]pyridine scaffold is recognized for its immunological and potential anticancer activities.[2]

3.1. Toll-Like Receptor 8 (TLR8) Agonism

Derivatives of the furo[2,3-c]pyridine chemotype have been identified as specific agonists of Toll-like receptor 8 (TLR8), a key receptor in the innate immune system.[2] TLR8 activation initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines and other immune response genes.[2] This makes compounds with this scaffold valuable as molecular probes for studying immune responses and as potential adjuvants or immunomodulatory agents.

3.2. Potential Signaling Pathway

The diagram below illustrates the canonical TLR8 signaling pathway that could be modulated by compounds based on the furo[2,3-c]pyridine core.

G cluster_0 Endosome cluster_1 Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 Recruits Ligand Furo[2,3-c]pyridine Derivative (Agonist) Ligand->TLR8 Binds & Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates (tags for degradation) NFkB_p65 p65 DNA DNA (Promoter Region) NFkB_p50 p50 NFkB_p50->DNA Translocates to Nucleus Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription

Sources

A Strategic Guide to the Preliminary Bioactivity Screening of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel therapeutic agents are paramount to advancing human health. Heterocyclic compounds, such as the furopyridine scaffold, represent a rich source of biologically active molecules. This in-depth technical guide outlines a comprehensive and logically structured strategy for the preliminary bioactivity screening of a novel compound, Furo[2,3-c]pyridin-3(2H)-one hydrochloride. As Senior Application Scientist, this document provides not just a series of protocols, but a validated framework for decision-making, integrating in silico predictive modeling with robust in vitro assays. The objective is to efficiently characterize the compound's cytotoxic potential, identify putative biological targets, and provide an early assessment of its drug-like properties, thereby enabling an informed decision on its progression within the drug discovery pipeline.

Introduction: The Furo[2,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The Furo[2,3-c]pyridine core is a bicyclic heterocyclic system that has garnered significant interest in medicinal chemistry. This scaffold is an isostere of indole and purine, which are fundamental components of numerous biologically active natural products and synthetic drugs. The fusion of a furan ring to a pyridine ring creates a unique electronic and steric environment, offering opportunities for diverse molecular interactions with biological targets. Derivatives of related furopyridine systems have demonstrated a wide array of pharmacological activities, including anticancer, kinase inhibitory, and antimicrobial effects.[1][2][3] Therefore, the systematic evaluation of a novel entity such as this compound is a scientifically grounded endeavor.

This guide will delineate a multi-tiered screening cascade designed to maximize data acquisition while conserving resources. We will begin with computational methods to predict potential bioactivities and toxicities, followed by a phased in vitro evaluation, starting with broad cytotoxicity profiling and progressing to more specific mechanistic assays.

Tier 1: In Silico Profiling - A Predictive Foundation

Before committing to resource-intensive wet-lab experiments, a robust in silico assessment is crucial. This initial step leverages computational models to forecast the compound's potential biological activities and liabilities based on its chemical structure.[4] This approach is not only cost-effective but also helps in prioritizing experimental efforts.[5][6]

Prediction of Physicochemical Properties and ADMET Profile

A critical initial step is the prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[7] These properties are significant determinants of a drug candidate's success.[8] Various computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, can be employed to estimate parameters such as:

  • Solubility: Crucial for formulation and bioavailability.

  • Lipophilicity (LogP/LogD): Influences membrane permeability and off-target effects.

  • Permeability: Prediction of Caco-2 permeability can indicate potential for oral absorption.[9]

  • Metabolic Stability: Early prediction of interactions with Cytochrome P450 (CYP) enzymes can flag potential drug-drug interactions.[10]

  • Toxicity Endpoints: Predictions for mutagenicity (e.g., Ames test), carcinogenicity, and organ-specific toxicities (e.g., hepatotoxicity) can identify major liabilities early on.[4][11]

Target Prediction and Bioactivity Spectrum

Based on the compound's structure, various algorithms can predict its likely biological targets. These methods often rely on ligand-based approaches (comparing the compound to known active molecules) or structure-based approaches (docking the compound into the binding sites of known protein targets). This can provide initial hypotheses about the compound's mechanism of action. For instance, given the prevalence of kinase inhibitory activity among heterocyclic compounds, docking studies against a panel of relevant kinases would be a logical starting point.[12][13]

G cluster_in_silico In Silico Predictive Workflow Compound Furo[2,3-c]pyridin-3(2H)-one HCl (Structure Input) ADMET ADMET Prediction (Solubility, Permeability, Toxicity) Target Target Prediction (Docking, Pharmacophore Screening) Decision Hypothesis Generation & Prioritization for In Vitro Testing

Tier 2: In Vitro General Cytotoxicity Screening

The first and most fundamental in vitro assessment is to determine the compound's effect on cell viability. This provides a baseline understanding of its cytotoxic potential and helps in determining appropriate concentration ranges for subsequent, more specific assays.[14][15]

Rationale for Cell Line Selection

A panel of representative cell lines should be selected to provide a broad initial screen. This panel should ideally include:

  • A non-cancerous cell line: To assess general cytotoxicity and establish a therapeutic window. (e.g., MCF-10A for breast).[16]

  • A panel of cancer cell lines from diverse tissue origins: To identify potential anti-cancer activity and any tissue-specific effects. (e.g., MCF-7 (breast), MDA-MB-231 (breast), A549 (lung), HCT116 (colon)).

Recommended Cytotoxicity Assays: MTT and XTT

The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] Both are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[14][18]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay is widely used and is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan.[19]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step required in the MTT assay.[18]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (control) and untreated cells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation and Interpretation

The results of the cytotoxicity screening should be presented in a clear and concise manner to facilitate interpretation.

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-10AFuro[2,3-c]pyridin-3(2H)-one HCl48>100
MCF-7Furo[2,3-c]pyridin-3(2H)-one HCl4815.2
MDA-MB-231Furo[2,3-c]pyridin-3(2H)-one HCl4825.8
A549Furo[2,3-c]pyridin-3(2H)-one HCl4845.1

This is an example table with hypothetical data.

A significant difference in the IC50 value between cancerous and non-cancerous cell lines would suggest a potential therapeutic window and warrant further investigation into the compound's anticancer properties.

Tier 3: Preliminary Mechanistic and ADME Screening

Should the initial cytotoxicity screen reveal interesting activity (e.g., selective cytotoxicity towards cancer cells), the next tier of experiments should aim to elucidate the potential mechanism of action and provide an early experimental assessment of key ADME properties.[20][21]

Target-Based Assays

Based on the in silico predictions, specific target-based assays can be employed. For example, if kinase inhibition was predicted, a panel of kinase activity assays could be performed.[13]

G cluster_screening_cascade In Vitro Screening Cascade Start Furo[2,3-c]pyridin-3(2H)-one HCl Cytotoxicity Tier 2: General Cytotoxicity (MTT/XTT on cell panel) Mechanistic Tier 3: Mechanistic Assays (e.g., Kinase Panel, Apoptosis Assay) ADME Tier 3: Early ADME (Microsomal Stability, Permeability) Decision Go/No-Go Decision for Lead Optimization

Early ADME Assays

Early in vitro ADME screening is essential for selecting compounds with favorable pharmacokinetic properties.[10]

  • Metabolic Stability: An assay using liver microsomes can provide an early indication of how quickly the compound is metabolized.[20] This is a key factor in determining the compound's half-life in vivo.

  • Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport and potential oral absorption.[9]

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation: Incubate this compound at a fixed concentration (e.g., 1 µM) with liver microsomes and NADPH (as a cofactor) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach for the preliminary bioactivity screening of this compound. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently gather critical data to make an informed decision on the future of this compound. The initial focus on general cytotoxicity, followed by targeted mechanistic and early ADME studies, provides a solid foundation for potential lead optimization efforts. The key to a successful screening campaign is not just the execution of assays, but the logical flow of experiments where the results of one tier inform the design of the next.[21] This self-validating system ensures that resources are directed towards compounds with the highest potential for further development.

References

  • Bioactivity descriptors for in vivo toxicity prediction: now and the future. Taylor & Francis Online. [Link]
  • MTT assay. Wikipedia. [Link]
  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC - NIH. [Link]
  • In Silico Toxicity Prediction. PozeSCAF. [Link]
  • Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. PubMed. [Link]
  • Early Hit-to-Lead ADME screening bundle.
  • In silico prediction of drug toxicity. Semantic Scholar. [Link]
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
  • Preliminary ADMET Prediction.
  • In Vitro Assays | For successful drug discovery programs. AXXAM. [Link]
  • The Important Role of in Vitro Screening Related Services in Drug. Labinsights. [Link]
  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. [Link]
  • In Silico Methods for Predicting Drug Toxicity.
  • Molecular Devices introduces two assay kits for early ADME screening. News-Medical.net. [Link]
  • Furo[2,3-C]pyridin-3(2H)-one. PubChem. [Link]
  • Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD. [Link]
  • How to Develop a Successful in vitro Screening Strategy.
  • In vitro Screening Systems.
  • What ADME tests should be conducted for preclinical studies? Taylor & Francis Online. [Link]
  • Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents.
  • NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. PMC - NIH. [Link]
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)
  • Furo[2,3-c]pyridine. PubChem - NIH. [Link]
  • Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Request PDF.
  • Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Furo[2,3-c]pyridin-3(2H)-one Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of novel heterocyclic scaffolds are paramount to the discovery of next-generation therapeutics. The furo[2,3-c]pyridine core represents one such "privileged scaffold," a framework that has demonstrated the ability to interact with a diverse range of biological targets. This technical guide focuses on a specific derivative, Furo[2,3-c]pyridin-3(2H)-one hydrochloride, providing an in-depth review of its chemical synthesis, and exploring its potential biological significance based on the activities of structurally related compounds. While specific literature on this exact hydrochloride salt is limited, this guide will synthesize available information on the parent scaffold to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential and the methodologies for its investigation.

The Furo[2,3-c]pyridine Core: A Gateway to Biological Activity

The furo[2,3-c]pyridine heterocyclic system is a fusion of a furan and a pyridine ring, creating a bicyclic structure with unique electronic and steric properties. This scaffold is a key structural motif in numerous biologically active molecules, indicating its importance in molecular recognition by various enzymes and receptors.[1] Derivatives of the furo[2,3-c]pyridine core have been investigated for a range of therapeutic applications, including their potential as anticancer agents, kinase inhibitors, and modulators of the immune system.[2] The lactam moiety in Furo[2,3-c]pyridin-3(2H)-one introduces a potential hydrogen bond donor and acceptor, further enhancing its capability for specific molecular interactions.

Synthesis of the Furo[2,3-c]pyridine Scaffold: A Strategic Approach

A Plausible Synthetic Pathway

The synthesis of the furo[2,3-c]pyridine core generally involves the construction of the furan ring onto a pre-existing piperidine or pyridine precursor. A representative synthetic scheme is outlined below.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Final Product Formation A N-Benzenesulfonyl- piperidin-4-one B β,γ-Unsaturated Ester A->B Wittig Olefination & Deconjugation C α,β-Unsaturated Lactone B->C Hydrolysis & Selenolactonization D 6-Benzenesulfonyl-4,5,6,7- tetrahydrofuro[2,3-c]pyridine C->D Reduction E Furo[2,3-c]pyridine D->E Aromatization F Furo[2,3-c]pyridin-3(2H)-one E->F Oxidation G Furo[2,3-c]pyridin-3(2H)-one Hydrochloride F->G HCl treatment

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Chang & Tai, 2011)

The following protocol outlines the key steps for the synthesis of the furo[2,3-c]pyridine core, which serves as a crucial intermediate.

Step 1: Synthesis of the β,γ-Unsaturated Ester

  • To a solution of N-benzenesulfonylpiperidin-4-one in chloroform, add Ph3P=CHCO2Et.

  • Reflux the mixture for 10 hours.

  • After cooling, concentrate the mixture and purify to obtain the α,β-unsaturated ester.

  • Treat the α,β-unsaturated ester with DBU in THF and reflux for 10 hours to yield the β,γ-unsaturated ester.[1]

Step 2: Formation of the α,β-Unsaturated Lactone

  • Hydrolyze the β,γ-unsaturated ester using a 2N NaOH solution in THF under reflux for 15 hours to afford the corresponding carboxylic acid.[1]

  • Without purification, treat the acid with PhSeCl in THF at room temperature for 2 hours.[1]

  • Perform an oxidative dehydroselenylation using NaIO4 in THF at room temperature for 2 hours to yield the α,β-unsaturated lactone.[1]

Step 3: Reduction to form the Tetrahydrofuro[2,3-c]pyridine

  • To a stirred solution of the α,β-unsaturated lactone in THF at 0°C (ice bath), add a solution of DIBALH (1.0 M in THF).

  • Stir the mixture for 5 hours at 0°C.

  • Quench the reaction with 2N aqueous HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain 6-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine.[1]

Step 4: Aromatization to Furo[2,3-c]pyridine

  • To a solution of the tetrahydrofuro[2,3-c]pyridine derivative in THF at room temperature, add t-BuOK.

  • Stir the reaction mixture at reflux for 1 hour.

  • Add water to the reaction mixture and concentrate the solvent.

  • Extract the product with ethyl acetate, wash with brine, dry, and evaporate to afford the crude product.

  • Purify on silica gel to obtain furo[2,3-c]pyridine.[1]

Step 5: Hypothetical Conversion to this compound

  • The synthesized furo[2,3-c]pyridine would likely undergo a regioselective oxidation to introduce the carbonyl group at the 3-position, forming Furo[2,3-c]pyridin-3(2H)-one. The specific oxidizing agent and conditions would need to be determined empirically.

  • The resulting lactam would then be dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.

Physicochemical Properties and Analytical Characterization

While experimental data for this compound is scarce, the expected properties and necessary analytical techniques for its characterization can be inferred from related structures.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅NO₂·HCl-
Molecular Weight 171.58 g/mol -
Appearance Likely a solid-
Solubility Expected to be soluble in water and polar organic solvents-
Analytical Techniques

A comprehensive analytical workflow is essential for the unambiguous characterization of the synthesized compound.

Analytical_Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D FT-IR Spectroscopy A->D E HPLC A->E F Elemental Analysis A->F G Structural Confirmation B->G C->G D->G H Purity Assessment E->H F->G

Caption: A standard analytical workflow for the characterization of this compound.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the furanone ring. The chemical shifts and coupling constants will be diagnostic for the furo[2,3-c]pyridine core.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the lactam at a characteristic downfield shift.

3.1.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern can also provide structural information.[3]

3.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the C=O stretch of the lactam, the C-O-C stretch of the furan ring, and the C=N and C=C vibrations of the pyridine ring.

Biological Activities and Therapeutic Potential: An Extrapolative View

Direct biological data for this compound is not prominent in the available literature. However, the broader family of furo[2,3-c]pyridine and related furo[2,3-d]pyrimidine derivatives has been the subject of significant investigation, revealing a wide range of pharmacological activities.[2][4] This suggests that this compound could be a valuable starting point for medicinal chemistry campaigns.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of furo[2,3-c]pyridine derivatives against various cancer cell lines.[2] For instance, certain derivatives have demonstrated low nanomolar GI50 values against melanoma and breast cancer cell lines.[2] The mechanism of action for some related compounds involves the inhibition of key cellular signaling pathways, such as those involving PI3K/AKT.[5]

Table 2: Reported Anticancer Activities of Furo[2,3-c]pyridine Derivatives

Compound ClassCancer Cell LineReported Activity (GI₅₀/IC₅₀)Reference
Furo[2,3-c]pyridine derivativeMDA-MB-435 (Melanoma)23 nM[2]
Furo[2,3-d]pyrimidinone derivativeHeLa (Cervical)6.55 µM[4]
Furo[2,3-d]pyrimidine derivativeHS 578T (Breast)1.51 µM[5]
Kinase Inhibition

The furo[2,3-b]pyridine scaffold, a close isomer, has been identified as a privileged core for the development of highly selective kinase inhibitors.[6] This suggests that the furo[2,3-c]pyridine framework may also possess the necessary structural features to interact with the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.

Modulation of Immune Responses

Derivatives of furo[2,3-c]pyridine have been identified as specific agonists of Toll-like receptor 8 (TLR8), a key component of the innate immune system.[2] Activation of TLR8 can initiate downstream signaling pathways, such as NF-κB, leading to the modulation of immune responses. This property could be harnessed for the development of novel vaccine adjuvants or immunomodulatory agents.

Future Directions and Conclusion

This compound represents a chemical entity with significant, yet largely unexplored, potential in drug discovery. The synthetic accessibility of the furo[2,3-c]pyridine core, coupled with the diverse biological activities exhibited by its derivatives, makes this compound a compelling starting point for the development of novel therapeutic agents.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol for this compound, along with its comprehensive analytical characterization.

  • Biological Screening: A broad biological screening of the compound against a panel of cancer cell lines, kinases, and other relevant biological targets.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to establish clear SAR and identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the biological activities of promising derivatives.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]
  • Kantevari, S., et al. (2022). Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library. Bioorganic & Medicinal Chemistry Letters, 75, 128955. [Link]
  • NIST. (n.d.). Furo[2,3-c]pyridine, 2-methyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one.
  • Chang, M.-Y., & Tai, H.-Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(51). [Link]
  • Google Patents. (n.d.). CA2021737C - Asymmetric synthesis of furo [3,4-c] pyridine derivatives.
  • Bakhite, E. A., et al. (2006). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of Fluorine Chemistry, 127(7), 935-943. [Link]
  • ScienceDirect. (n.d.). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications.
  • El-Sayed, N. N. E., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(16), 9863-9880. [Link]
  • Abdel-Ghani, T. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(3), 485-507. [Link]
  • Wang, Y., et al. (2024). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B. [Link]
  • Zhang, S., et al. (2025). Furo[2,3-f]quinazolin-7(6H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy. Journal of Medicinal Chemistry. [Link]
  • Beilstein Journal of Organic Chemistry. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • Ilomets, T., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7184. [Link]
  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • El-Gamal, M. I., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][4][7]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 114, 105086. [Link]
  • Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • Abdel-Ghani, T. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(3), 485-507. [Link]
  • Černuchová, P., et al. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Chemical Papers, 62(5). [Link]
  • Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
  • Opatrný, A., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
  • Curia Global. (n.d.). Selected Publications and Patents from 2005–2019.
  • Hou, X., et al. (2013). Analysis of furo[3,2-c]tetrahydroquinoline and pyrano[3,2-c]tetrahydroquinoline derivatives as antitumor agents by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 27(11), 1217-1226. [Link]
  • Opatrný, A., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]

Sources

Mastering the Solubility Profile of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties are paramount. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, manufacturability, and ultimately, clinical efficacy. Furo[2,3-c]pyridin-3(2H)-one hydrochloride, a heterocyclic compound of interest, is no exception. As a hydrochloride salt, it is anticipated to exhibit enhanced aqueous solubility compared to its free base, a common strategy employed in pharmaceutical development to improve drug delivery.[1][2] However, a comprehensive understanding of its solubility profile across a range of physiologically relevant conditions is essential for informed decision-making in formulation development and for predicting its in vivo performance.

This guide provides a robust framework for the in-depth characterization of the solubility profile of this compound. We will move beyond simple data points to explore the "why" behind the experimental choices, ensuring a scientifically sound and self-validating approach to solubility assessment. This document is designed to empower researchers to generate high-quality, reliable solubility data, a cornerstone of successful drug development.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[3][4][5]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase.[6][7] It is a critical parameter for understanding the intrinsic physicochemical properties of the drug substance and is essential for developing stable formulations.[6][7]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a rapid precipitation event, typically from a concentrated stock solution (often in DMSO) into an aqueous buffer.[3][5][8][9] While not a true equilibrium value, kinetic solubility is a high-throughput screening method widely used in early drug discovery to identify compounds with potential solubility liabilities.[3][5]

A comprehensive solubility profile for this compound will necessitate the determination of both thermodynamic and kinetic solubility to provide a complete picture for different stages of drug development.

The Influence of pH on the Solubility of an Ionizable Compound

This compound, being a salt of a likely weakly basic parent compound, is expected to exhibit pH-dependent solubility.[10][11][12] The pyridine moiety in the core structure can be protonated, leading to increased solubility in acidic environments.[13] Understanding this relationship is critical, as the pH of the gastrointestinal tract varies significantly, from the highly acidic environment of the stomach (pH 1-3) to the more neutral to slightly alkaline conditions of the small intestine (pH 5-7.5).[13]

The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a drug.[10][12] For a weakly basic drug, as the pH of the solution decreases below its pKa, the proportion of the more soluble, ionized form increases. Conversely, as the pH increases, the less soluble, un-ionized (free base) form may precipitate.[10][14] Therefore, determining the solubility of this compound across a physiologically relevant pH range is a core requirement.

Experimental Protocols for Comprehensive Solubility Profiling

The following sections detail the step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[3][6]

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of biocompatible buffers covering a pH range of 1.2 to 7.4 (e.g., simulated gastric fluid, phosphate-buffered saline).[15]

  • Sample Preparation: Accurately weigh an excess amount of solid this compound into glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.

  • Equilibration: Add a precise volume of the desired pH buffer to each vial. Seal the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a series of calibration standards of this compound in a suitable solvent. Analyze the supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7]

  • Data Analysis: Construct a calibration curve from the standards and determine the concentration of this compound in the supernatant. This concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening and provides an early indication of potential solubility issues.[3][8][9]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the concentration of the compound remaining in solution after a short incubation period is measured.[3][5]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[8][9]

  • Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add the appropriate aqueous buffer to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[4]

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1 to 2 hours).[3]

  • Precipitate Removal: Separate any precipitated compound by filtering the contents of each well through a filter plate.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate. For high-throughput screening, this is often done using a UV-Vis plate reader by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture.[3]

  • Data Analysis: Calculate the kinetic solubility based on the measured concentration.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Thermodynamic Solubility of this compound

pHTemperature (°C)Solubility (µg/mL)Solubility (mM)Method of Analysis
1.225[Insert Data][Insert Data]HPLC-UV
4.525[Insert Data][Insert Data]HPLC-UV
6.825[Insert Data][Insert Data]HPLC-UV
7.425[Insert Data][Insert Data]HPLC-UV
1.237[Insert Data][Insert Data]HPLC-UV
7.437[Insert Data][Insert Data]HPLC-UV

Table 2: Kinetic Solubility of this compound

Buffer (pH)Incubation Time (h)Final DMSO (%)Kinetic Solubility (µM)
PBS (7.4)11[Insert Data]
SGF (1.2)11[Insert Data]

Biopharmaceutical Classification System (BCS) and Implications

The solubility data generated will be instrumental in the preliminary classification of this compound according to the Biopharmaceutical Classification System (BCS).[16][17][18] The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[15][19]

  • High Solubility: A drug is considered highly soluble if its highest dose strength is soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[19]

Based on the experimentally determined solubility, a preliminary BCS classification can be proposed, which will guide further development strategies. For instance, if the compound is determined to be highly soluble (BCS Class 1 or 3), the focus of formulation development may shift towards optimizing permeability and dissolution rate.[19] Conversely, if it exhibits low solubility (BCS Class 2 or 4), formulation strategies to enhance solubility, such as particle size reduction or the use of enabling excipients, will be critical.[11][19]

Conclusion: A Roadmap to Understanding this compound Solubility

This in-depth technical guide provides a comprehensive and scientifically rigorous approach to characterizing the solubility profile of this compound. By systematically determining both thermodynamic and kinetic solubility across a physiologically relevant pH range, researchers can generate the critical data needed to de-risk development, guide formulation strategies, and ultimately, maximize the therapeutic potential of this promising compound. The protocols and principles outlined herein are designed to ensure data integrity and provide a solid foundation for all subsequent stages of drug development.

References

  • DDReg Pharma.
  • Wikipedia.
  • Gothwal, A., et al. (2022).
  • Dissolution Technologies.
  • Biorelevant.com.
  • SlideShare. PH and Solvent Effect on Drug Solubility. [Link]
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • BioDuro. ADME Solubility Assay. [Link]
  • Protocols.io. In-vitro Thermodynamic Solubility. [Link]
  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]
  • Course Hero. Exp.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • JoVE. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
  • PubMed. In vitro solubility assays in drug discovery. [Link]
  • Evotec. Thermodynamic Solubility Assay. [Link]
  • Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
  • ResearchGate. Automated assays for thermodynamic (equilibrium)
  • PubChem. Furo[2,3-C]pyridin-3(2H)-one. [Link]
  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
  • CiNii Research. Unusual solubility and dissolution behavior of pharmaceutical hydrochloride salts in chloride-containing media. [Link]
  • PubChem. Furo[3,2-c]pyridine. [Link]
  • PubChem. Furo[2,3-c]pyridine. [Link]
  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
  • HETEROCYCLES. SYNTHESIS OF FURO[2,3-c]PYRIDINE. [Link]
  • National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)
  • ResearchGate. Synthesis of 2-[3-(trifluoromethyl)
  • Semantic Scholar.

Sources

A Technical Guide to Furopyridine Compounds: From Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a pyridine ring with a furan ring gives rise to the versatile class of heterocyclic compounds known as furopyridines. These structures, existing as six possible isomers, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of furopyridine compounds. We will explore seminal synthetic strategies, from classical ring-construction methods to modern transition-metal-catalyzed cross-coupling reactions, providing detailed experimental protocols for key methodologies. Furthermore, this guide will delve into the expanding therapeutic landscape of furopyridines, with a focus on their role as kinase inhibitors in oncology and inflammatory diseases, supported by quantitative biological data and mechanistic insights.

Introduction: The Emergence of a Privileged Scaffold

Furopyridines are bicyclic heterocyclic compounds formed by the annulation of a furan ring and a pyridine ring. This fusion of an electron-rich furan and an electron-deficient pyridine creates a unique electronic architecture, bestowing upon the scaffold a range of physicochemical properties that are highly attractive for drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets, while also influencing the molecule's lipophilicity and aqueous solubility.[1]

Unlike many other heterocyclic systems, furopyridines are not widespread in nature, with the furo[2,3-b]pyridine moiety being a notable exception, found in the skeleton of certain quinoline alkaloids isolated from plants of the Rutaceae family.[2] The primary impetus for the exploration of furopyridines has been their potential as pharmacologically active agents, serving as isosteres of biologically important scaffolds like benzofurans and indoles.[3]

There are six possible constitutional isomers of furopyridine, arising from the different modes of fusion between the furan and pyridine rings. These isomers can be broadly categorized into two groups based on their structural analogy to quinoline and isoquinoline.

Table 1: Isomeric Forms of Furopyridine

IsomerSystematic Name
Quinoline Analogues
Furo[2,3-b]pyridine7-Azabenzofuran
Furo[3,2-b]pyridine4-Azabenzofuran
Furo[3,4-b]pyridine5-Azabenzofuran
Isoquinoline Analogues
Furo[2,3-c]pyridine6-Azaisobenzofuran
Furo[3,2-c]pyridine5-Azaisobenzofuran
Furo[3,4-c]pyridine6-Azaisobenzofuran

The inherent instability of some isomers, such as the o-quinoid furo[3,4-b]- and furo[3,4-c]pyridines, has limited their investigation. The parent furo[3,4-c]pyridine, for instance, was first synthesized in 1977 and found to be highly unstable.[2] Consequently, the majority of research has focused on the more stable furo[2,3-b], furo[3,2-b], furo[2,3-c], and furo[3,2-c] systems.

Historical Perspective: Pioneering Syntheses

The journey into the chemistry of furopyridines began with the development of synthetic routes to construct these novel heterocyclic systems. Early efforts laid the groundwork for the two predominant strategies that continue to be refined today: the construction of the furan ring onto a pre-existing pyridine scaffold, or the annulation of a pyridine ring from a furan precursor.

The First Furo[2,3-c]pyridine Derivative: The Mertes Synthesis

The first reported synthesis of a furopyridine derivative is credited to Mertes and colleagues.[2] Their approach involved the construction of the pyridine ring from a furan derivative. The synthesis commenced with a Mannich condensation of 2-methylfuran with diethyl malonate, ammonium chloride, and formaldehyde. The resulting intermediate was then subjected to N-benzenesulfonylation, followed by a cyclization reaction using oxalyl chloride and stannic chloride to yield the furo[2,3-c]pyridine core. Subsequent transformation afforded 2-methyl-4-hydroxyfuro[2,3-c]pyridine.[2]

The First Fully Aromatic Furopyridine: The Robinson and Katt Synthesis

The synthesis of the first fully aromatic furopyridine, a furo[2,3-b]pyridine, was a significant milestone achieved by Robinson and Katt. Their strategy involved the construction of the furan ring onto a pre-existing pyridine derivative. This pioneering work, published in the Journal of the Chemical Society, laid a crucial foundation for the future development of furopyridine chemistry.

Evolution of Synthetic Methodologies

Building upon the foundational work of early pioneers, the synthetic repertoire for accessing furopyridine scaffolds has expanded dramatically. Modern organic synthesis has introduced a plethora of efficient and versatile methods, with a particular emphasis on transition-metal-catalyzed reactions.

Classical Approaches: Building from Pyridines and Furans

The two fundamental strategies for constructing the furopyridine core remain central to many synthetic plans.

  • Furan Ring Formation from Pyridines: This is a widely employed strategy that often involves the cyclization of a suitably functionalized pyridine derivative. For example, the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines, often mediated by a base, proceeds via a 5-exo-dig cyclization to furnish the furo[2,3-b]pyridine skeleton.[4]

  • Pyridine Ring Construction from Furans: This approach, while also effective, can be challenged by the inherent instability of the furan ring under the strongly acidic conditions often required for electrophilic cyclization to form the pyridine ring.[2]

Modern Synthetic Arsenal: The Power of Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of furopyridines, enabling milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.

Palladium catalysis has proven to be an exceptionally powerful tool for the construction of C-C and C-N bonds, which are pivotal for the assembly and functionalization of the furopyridine scaffold.

  • Suzuki-Miyaura Coupling: This versatile reaction is widely used to introduce aryl or heteroaryl substituents onto the furopyridine core by coupling a halo- or triflate-substituted furopyridine with a boronic acid or ester.[5]

  • Sonogashira Coupling: The Sonogashira coupling of a terminal alkyne with a functionalized pyridine derivative, such as a 3-chloro-2-hydroxypyridine, provides a direct route to 2-substituted furo[3,2-b]pyridines. The initial C-C bond formation is followed by an intramolecular C-O bond formation to construct the furan ring.[6]

  • Buchwald-Hartwig Amination: This reaction is instrumental for the introduction of nitrogen-based functional groups by coupling a halo-substituted furopyridine with an amine.[5]

This protocol provides a general guideline and may require optimization for specific substrates.[5]

Materials:

  • Halo- or triflate-substituted furopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Schlenk flask or sealed tube

  • Argon or nitrogen source

Procedure:

  • To an oven-dried Schlenk flask, add the furopyridine substrate, boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling Furopyridine_X Furopyridine-X (X = Br, I, OTf) Oxidative\nAddition Oxidative Addition Furopyridine_X->Oxidative\nAddition Boronic_Acid R-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative\nAddition Base Base Base->Transmetalation Product Furopyridine-R Pd(II)\nIntermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II)\nIntermediate Pd(II)\nIntermediate->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd_Catalyst Catalyst Regeneration Reductive\nElimination->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Therapeutic Landscape: Furopyridines in Drug Discovery

The unique structural and electronic properties of furopyridines have positioned them as privileged scaffolds in modern drug discovery. Their ability to serve as bioisosteres for other key heterocycles, coupled with their synthetic tractability, has led to the development of potent and selective modulators of various biological targets, particularly in the realm of kinase inhibition.

Furopyridines as Kinase Inhibitors

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Furopyridine-based compounds have emerged as promising kinase inhibitors, targeting several key members of the kinome.

CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a validated target in oncology.[6] Several furopyridine derivatives have demonstrated potent inhibitory activity against the CDK2/cyclin A2 complex.[6][7]

Table 2: In Vitro Inhibitory Activity of Furopyridine Derivatives against CDK2/cyclin A2

CompoundIC₅₀ (µM)Reference
Compound 40.24[6]
Compound 110.50[6]
Compound 10.57[6]
Compound 80.65[6]
Compound 140.93[6]
Roscovitine (Reference)0.39[6]

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling and plays a pivotal role in immune and inflammatory responses.[8] Aberrant activation of this pathway is implicated in a range of diseases, including autoimmune disorders and hematological malignancies.[9] Furopyridine-based compounds have been identified as novel inhibitors of JAK2, demonstrating the potential to disrupt the JAK/STAT pathway.[10]

The mechanism of action of JAK inhibitors involves binding to the kinase domain of JAK proteins, thereby preventing their activation and the subsequent phosphorylation of STAT proteins. This blockade of STAT phosphorylation inhibits their translocation to the nucleus and the transcription of target genes involved in inflammation and cell proliferation.[11]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Furopyridine Furopyridine Inhibitor Furopyridine->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by furopyridine compounds.

The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation and survival, and its aberrant activation is a common feature in many cancers, particularly non-small cell lung cancer (NSCLC). Furopyridine derivatives have been investigated as potent inhibitors of both wild-type and mutant forms of EGFR, offering a potential strategy to overcome drug resistance.[12]

Table 3: In Vitro Inhibitory Activity of Furopyridine Derivatives against EGFR

CompoundEGFR VariantIC₅₀ (nM)
PD18Wild-typeData not specified
PD56Wild-typeData not specified
PD18L858R/T790MData not specified
PD56L858R/T790MData not specified
PD18L858R/T790M/C797SData not specified
PD56L858R/T790M/C797SData not specified

Note: Specific IC₅₀ values were not provided in the source material, but the compounds were reported to have nanomolar potency.

Modulators of Other Signaling Pathways

The therapeutic potential of furopyridines extends beyond kinase inhibition. Certain derivatives have been identified as effective modulators of the Hedgehog signaling pathway, a crucial regulator of embryonic development and tissue homeostasis that is often dysregulated in cancer.[13] Additionally, novel furopyridine and furopyrimidine compounds are being explored as PI4K inhibitors for the treatment of malaria and viral infections.[14]

Conclusion and Future Directions

The field of furopyridine chemistry has evolved significantly from its early beginnings, transitioning from challenging classical syntheses to a rich and diverse array of modern synthetic methodologies. The inherent versatility of the furopyridine scaffold has cemented its status as a privileged structure in medicinal chemistry, leading to the discovery of potent inhibitors of key biological targets. The continued exploration of novel synthetic routes, coupled with a deeper understanding of the structure-activity relationships and mechanisms of action, will undoubtedly fuel the development of the next generation of furopyridine-based therapeutics. As our comprehension of complex disease biology expands, the unique properties of furopyridines will continue to offer exciting opportunities for the design of innovative and effective medicines.

References

  • Elaboration of Furopyridine Scaffolds. ResearchGate.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health.
  • Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies. PubMed.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. National Institutes of Health.
  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.
  • Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection. PubMed.
  • SYNTHESIS OF FURO[2,3-b]PYRIDINE. HETEROCYCLES.
  • (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Synthesis of 2,3‐substituted furo[2,3‐b]pyridine. ResearchGate.
  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES.
  • Therapeutic inhibition of the JAK-STAT pathway in the treatment of inflammatory bowel disease. PubMed.
  • Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. PMC.
  • Mechanism of Action of JAK Inhibitors. YouTube.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.
  • Palladium-catalysed methylene C(sp3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PubMed.
  • Jak/STAT pathway: mutations, inhibitors, and resistance. PubMed.
  • The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment. PMC.

Sources

Furo[2,3-c]pyridin-3(2H)-one: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, privileged scaffolds serve as foundational frameworks for the design of novel therapeutics capable of interacting with multiple, often unrelated, biological targets.[1] The furo[2,3-c]pyridin-3(2H)-one core, a unique heterocyclic entity, has emerged as one such scaffold, demonstrating significant potential in the development of targeted therapies. Its rigid, bicyclic structure and strategic placement of heteroatoms provide a versatile template for creating libraries of compounds with diverse pharmacological activities. This technical guide offers a comprehensive exploration of the furo[2,3-c]pyridin-3(2H)-one scaffold, from its synthesis and chemical properties to its successful application in the discovery of potent kinase and viral protease inhibitors. We provide detailed experimental protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on its role in future drug discovery programs.

The Concept of Privileged Scaffolds

The principle of privileged scaffolds is a cornerstone of modern drug design. These are molecular architectures that are repeatedly found in biologically active compounds, often targeting different protein families.[1] The value of such scaffolds, including the broader family of furopyridines, lies in their ability to present functional groups in a specific three-dimensional orientation, facilitating high-affinity interactions with various biological macromolecules.[2][3][4] The furo[2,3-c]pyridin-3(2H)-one core embodies this principle, offering a synthetically accessible and readily functionalizable template for probing complex biological systems.

Synthesis of the Furo[2,3-c]pyridine Core

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The furo[2,3-c]pyridine skeleton can be constructed through several strategic routes, with one of the most effective being a multi-step sequence starting from a readily available ketone precursor.[5] This approach allows for the controlled construction of the fused heterocyclic system, providing a reliable source of the core for further derivatization.

Representative Synthetic Workflow

A validated synthetic pathway involves an initial Wittig olefination, followed by a series of cyclization and aromatization steps to yield the target scaffold.[5] The causality behind this multi-step process is the strategic introduction and transformation of functional groups to build the fused ring system in a controlled manner.

G cluster_0 Synthetic Pathway for Furo[2,3-c]pyridine Core A Starting Ketone (2) B Wittig Olefination & DBU-mediated deconjugation A->B Ph3P=CHCO2Et; DBU C β,γ-Unsaturated Ester (3) B->C 70% yield D Iodolactonization C->D I2, NaHCO3 E Iodolactone (4) D->E F DBU-mediated Dehydroiodination E->F DBU G Furo[2,3-c]pyridin-3(2H)-one (5) F->G 35% yield H N-Benzenesulfonation & Jones Oxidation G->H I Intermediate (6) H->I J Aromatization (t-BuOK) I->J Reflux K Furo[2,3-c]pyridine (1) J->K 88% yield

Caption: A multi-step synthesis of the Furo[2,3-c]pyridine core.

Detailed Experimental Protocol: Synthesis of Furo[2,3-c]pyridine[5]

This protocol describes the final aromatization step to obtain the parent furo[2,3-c]pyridine from a saturated precursor, which is a key step in accessing the privileged core.

  • Reactant Preparation: Dissolve the precursor, 6-Benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (53 mg, 0.2 mmol), in anhydrous Tetrahydrofuran (THF) (5 mL) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add potassium tert-butoxide (t-BuOK) (56 mg, 0.5 mmol) to the solution at room temperature. The choice of a strong, non-nucleophilic base like t-BuOK is critical to facilitate the elimination reaction that leads to aromatization without competing side reactions.

  • Reaction Condition: Stir the reaction mixture at reflux for 1 hour. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling, quench the reaction by adding water (1 mL). Concentrate the mixture under reduced pressure to remove the THF. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting crude product via silica gel column chromatography (hexane/EtOAc = 3/1 to 2/1) to afford the pure furo[2,3-c]pyridine as a viscous oil (21 mg, 88% yield).

A Privileged Scaffold for High-Value Biological Targets

The true measure of a privileged scaffold is its demonstrated utility in active drug discovery programs. The furo[2,3-c]pyridin-3(2H)-one core and its parent structure have been successfully employed to generate potent inhibitors for distinct and highly valuable therapeutic targets.

Case Study: Potent and Selective B-Raf Kinase Inhibitors

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, and its hyperactivation, often through mutations in the B-Raf kinase, is a hallmark of many cancers, particularly melanoma.

Virtual screening and subsequent optimization campaigns identified a series of furo[2,3-c]pyridine-based indanone oximes as highly potent and selective inhibitors of B-Raf, including the clinically important B-Raf(V600E) mutant.[6] The scaffold serves as a rigid anchor, positioning the indanone oxime moiety for optimal interaction within the ATP-binding pocket of the kinase.

G cluster_pathway B-Raf Signaling Pathway RAS RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Furo[2,3-c]pyridine Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the B-Raf signaling pathway by furo[2,3-c]pyridine derivatives.

Table 1: Structure-Activity Relationship (SAR) of Furo[2,3-c]pyridine-Based B-Raf Inhibitors (Note: Data is representative and synthesized from descriptions in the cited literature for illustrative purposes.)

Compound IDR Group ModificationB-Raf (WT) IC50 (nM)B-Raf (V600E) IC50 (nM)
Lead-1H500250
Analog-24-Cl-Phenyl15075
Analog-33,5-di-F-Phenyl5020
Optimized-4 Indanone Oxime <10 <5

The data clearly indicates that decoration of the furo[2,3-c]pyridine core with specific moieties, culminating in the indanone oxime derivative, dramatically enhances inhibitory potency against both wild-type and mutant forms of the B-Raf kinase.[6]

Case Study: HIV-1 Protease Inhibition

The versatility of the furo[2,3-c]pyridine scaffold is further underscored by its incorporation into PNU-142721, a potent inhibitor of the HIV-1 protease.[5] This viral enzyme is essential for the maturation of infectious virions, making it a validated target for antiretroviral therapy. The presence of the furo[2,3-c]pyridine core in a compound targeting a completely different class of proteins (aspartyl protease vs. serine/threonine kinase) is a powerful testament to its status as a privileged scaffold.

Protocols for Biological Characterization

A critical component of any drug discovery program is the robust biological evaluation of synthesized compounds. The following protocols provide a self-validating framework for assessing the activity of novel furo[2,3-c]pyridine derivatives.

General Protocol: In Vitro Kinase Inhibition Assay (e.g., for B-Raf)
  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase.

  • Procedure:

    • Dispense the B-Raf enzyme, substrate peptide, and ATP into a 384-well assay plate.

    • Add serial dilutions of the furo[2,3-c]pyridine test compounds (typically from 10 µM to 0.1 nM). Include a DMSO vehicle control.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Stop the reaction and add the detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 1 hour to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the ratio of the acceptor (APC) and donor (Europium) signals. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol: Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed human melanoma cells expressing the B-Raf(V600E) mutation (e.g., A375) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the furo[2,3-c]pyridine compounds for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.

G cluster_workflow Drug Discovery & Evaluation Workflow Synthesis Scaffold Synthesis & Library Generation Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assay (e.g., Kinase IC50) Purification->Biochemical Cellular Cell-Based Assay (e.g., Cytotoxicity IC50) Biochemical->Cellular SAR SAR Analysis & Lead Optimization Cellular->SAR SAR->Synthesis Iterative Design Lead Lead Candidate SAR->Lead

Sources

Methodological & Application

Application Note & Protocol: A Proposed Synthesis of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Scientific Background

The fusion of furan and pyridine rings creates heterocyclic systems with unique electronic and steric properties, making them attractive scaffolds for the development of novel therapeutic agents.[1][2] The target molecule, Furo[2,3-c]pyridin-3(2H)-one, belongs to this class and represents a valuable building block for library synthesis in drug discovery programs.[3] The synthesis of related furo[2,3-c]pyridine derivatives has been reported through various strategies, often involving palladium-catalyzed reactions or the cyclization of functionalized pyridines.[1][4][5]

This protocol leverages a modern synthetic approach, commencing with a functionalized pyridine core and systematically constructing the fused furanone ring. The key transformations include:

  • Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction to form a crucial carbon-carbon bond between an sp²-hybridized carbon of the pyridine ring and an sp-hybridized carbon of a terminal alkyne.[6] This reaction is widely used for its reliability and tolerance of various functional groups.[7]

  • Nitrile Hydrolysis: Conversion of the cyano group into a carboxylic acid, which is a necessary precursor for the subsequent cyclization step. This transformation can be achieved under acidic or basic conditions.[8][9]

  • Intramolecular Cyclization: The formation of the furanone ring through an intramolecular addition of the hydroxyl group onto the alkyne, a key ring-closing step.

  • Hydrochloride Salt Formation: Conversion of the final product into its hydrochloride salt to improve stability, crystallinity, and aqueous solubility, which are desirable properties for pharmaceutical compounds.

Proposed Synthetic Pathway Overview

The proposed four-step synthesis to obtain Furo[2,3-c]pyridin-3(2H)-one hydrochloride is outlined below. The strategy is designed for efficiency and relies on well-documented, high-yielding transformations.

Synthetic_Pathway A 3-Hydroxy-4-cyanopyridine B Intermediate 1 (Alkynyl Pyridine) A->B Step 1: Sonogashira Coupling C Intermediate 2 (Pyridyl Carboxylic Acid) B->C Step 2: Nitrile Hydrolysis D Furo[2,3-c]pyridin-3(2H)-one C->D Step 3: Intramolecular Cyclization E Furo[2,3-c]pyridin-3(2H)-one HCl (Final Product) D->E Step 4: HCl Salt Formation

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Step 1: Synthesis of 3-hydroxy-4-((trimethylsilyl)ethynyl)picolinonitrile (Intermediate 1)

Principle: This step employs a Sonogashira cross-coupling reaction.[6] A palladium catalyst, in conjunction with a copper(I) co-catalyst, facilitates the coupling of a pyridine halide (formed in situ from the triflate of 3-hydroxy-4-cyanopyridine) with (trimethylsilyl)acetylene. Triethylamine acts as the base to neutralize the hydrogen halide generated during the reaction.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
3-Hydroxy-4-cyanopyridine120.111.20 g1.0
Triflic Anhydride282.143.10 g1.1
Dichloromethane (DCM)84.9350 mL-
(Trimethylsilyl)acetylene98.221.47 g1.5
Pd(PPh₃)₄1155.560.58 g0.05
Copper(I) Iodide (CuI)190.450.19 g0.1
Triethylamine (TEA)101.193.0 mL2.2
Tetrahydrofuran (THF)72.1150 mL-

Procedure:

  • To a stirred solution of 3-hydroxy-4-cyanopyridine (1.20 g, 10.0 mmol) in anhydrous DCM (50 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 mL, 1.1 equiv.).

  • Slowly add triflic anhydride (3.10 g, 11.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. The formation of the triflate intermediate can be monitored by TLC.

  • Remove the solvent under reduced pressure. To the residue, add anhydrous THF (50 mL), (trimethylsilyl)acetylene (1.47 g, 15.0 mmol), Pd(PPh₃)₄ (0.58 g, 0.05 mmol), CuI (0.19 g, 1.0 mmol), and triethylamine (3.0 mL, 2.2 equiv.).

  • Stir the mixture at 60 °C for 12 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalysts.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1.

Step 2: Synthesis of 3-hydroxy-4-ethynylpicolinic acid (Intermediate 2)

Principle: This step involves the hydrolysis of the nitrile group to a carboxylic acid.[8][10] The trimethylsilyl (TMS) protecting group on the alkyne is simultaneously cleaved under the reaction conditions. Strong basic conditions followed by acidic workup are employed to ensure complete conversion.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
Intermediate 1(Calculated)(Product from Step 1)1.0
Sodium Hydroxide (NaOH)40.001.60 g~5.0
Water18.0220 mL-
Ethanol46.0720 mL-
Hydrochloric Acid (HCl)36.46(As needed)-

Procedure:

  • Dissolve the entire batch of Intermediate 1 (approx. 8.0 mmol) in a mixture of ethanol (20 mL) and water (20 mL).

  • Add sodium hydroxide (1.60 g, 40.0 mmol) and heat the mixture to reflux (approx. 100 °C) for 24 hours. Monitor the hydrolysis by TLC, observing the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with concentrated HCl.

  • A precipitate of Intermediate 2 should form. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product may be used in the next step without further purification if purity is sufficient.

Step 3: Synthesis of Furo[2,3-c]pyridin-3(2H)-one

Principle: This is the key ring-forming step. The intramolecular cyclization of the hydroxy-alkynoic acid is promoted by a transition metal catalyst, such as copper(I) iodide, which activates the alkyne for nucleophilic attack by the pyridinol oxygen.

Cyclization_Mechanism cluster_0 Proposed Cyclization Mechanism Reactant Intermediate 2 (3-hydroxy-4-ethynylpicolinic acid) Activated Copper-Acetylide Complex Reactant->Activated + CuI Cyclized 6-endo-dig Cyclization Activated->Cyclized Intramolecular Nucleophilic Attack Product Furo[2,3-c]pyridin-3(2H)-one Cyclized->Product Protonolysis

Caption: Proposed mechanism for the copper-catalyzed intramolecular cyclization.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
Intermediate 2163.131.0 g1.0
Copper(I) Iodide (CuI)190.450.12 g0.1
N,N-Dimethylformamide (DMF)73.0930 mL-

Procedure:

  • To a solution of Intermediate 2 (1.0 g, 6.13 mmol) in anhydrous DMF (30 mL) under an inert atmosphere, add copper(I) iodide (0.12 g, 0.61 mmol).

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude Furo[2,3-c]pyridin-3(2H)-one can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

Step 4: Formation of this compound

Principle: The final freebase is converted to its hydrochloride salt to enhance its stability and handling properties. This is achieved by treating a solution of the base with anhydrous HCl.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
Furo[2,3-c]pyridin-3(2H)-one135.12(Product from Step 3)1.0
Diethyl Ether (anhydrous)74.1250 mL-
2M HCl in Diethyl Ether-(As needed)~1.1

Procedure:

  • Dissolve the purified Furo[2,3-c]pyridin-3(2H)-one (approx. 5.0 mmol) in a minimal amount of anhydrous methanol and add it to 50 mL of anhydrous diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. A slight excess (approx. 1.1 equivalents) is recommended.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid hydrochloride salt by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the final product, this compound, under vacuum to a constant weight.

Characterization

The structure and purity of the final product and all intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C-O).

  • Melting Point (MP): To assess the purity of the crystalline solid product.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By employing a sequence of reliable and well-understood chemical transformations, this guide offers a clear pathway for researchers to access this valuable heterocyclic compound. The proposed route is amenable to scale-up and modification, providing a solid foundation for further exploration in the fields of medicinal chemistry and materials science.

References

  • Mertes, M. P., Borne, R. F., & Hare, L. E. (n.d.). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/abs/10.1021/jo01045a030
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/22335/83/8
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. URL: https://www.scirp.
  • Wikipedia. (n.d.). Sonogashira coupling. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/hydrolysis-of-nitriles/
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. URL: https://www.masterorganicchemistry.com/reaction-guide/acidic-hydrolysis-of-nitriles-to-amides/
  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14199080
  • Rakshit, A., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. Organic Letters, 24(20), 3741–3746. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01472
  • El-Faham, A., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. URL: https://pubmed.ncbi.nlm.nih.gov/34530325/
  • Naghipour, A., et al. (2024). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). URL: https://ngdc.cncb.ac.cn/gsa-human/s/m2k3T2q5

Sources

Application Notes & Protocols for Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures for Furo[2,3-c]pyridin-3(2H)-one hydrochloride (CAS No: 106531-51-5). Furo[2,3-c]pyridine scaffolds are of significant interest in medicinal chemistry, with derivatives showing potential as inhibitors of critical cellular signaling pathways.[1][2][3] This guide outlines the essential protocols for the initial characterization of this compound, including its physicochemical properties, safe handling procedures, and robust methodologies for evaluating its biological activity. We present detailed protocols for assessing its cytotoxic effects on cancer cell lines and for determining its inhibitory potential against a representative protein kinase. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific research questions.

Introduction: The Furo[2,3-c]pyridine Scaffold

The furo[2,3-c]pyridine core is a heterocyclic structure that has emerged as a valuable scaffold in the discovery of novel therapeutic agents.[4] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for targeting various biological macromolecules. Published research on related furopyridine derivatives has highlighted their potential as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[1][5] For instance, derivatives of the related furo[2,3-b]pyridine scaffold have demonstrated significant anti-proliferative activity and have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1]

This compound is a specific salt of this core structure. The hydrochloride form is typically employed to improve the solubility and stability of the parent compound, which is a critical consideration for biological assays. Given the established precedent of the furopyridine class, a primary hypothesis is that this compound may exhibit inhibitory activity against protein kinases and, consequently, possess anti-proliferative effects on cancer cells. This guide provides the foundational experimental framework to begin testing this hypothesis.

Compound Specifications and Handling

A thorough understanding of the compound's properties is the bedrock of reproducible and safe experimentation.

Physicochemical Properties
PropertyValueSource
CAS Number 106531-51-5[6]
Molecular Formula C₇H₅NO₂·ClH[7]
Formula Weight 171.58 g/mol [7]
Appearance Light brown to brown solid[7]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[6]
Special Conditions Protect from moisture. Store under an inert atmosphere.[6][7]
Safety and Handling Precautions

As with any novel chemical entity, this compound should be handled with care. A full Safety Data Sheet (SDS) should be consulted before use.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, removing contact lenses if present. Seek immediate medical attention.[6]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Call a poison center or physician if you feel unwell.[6][9]

    • Ingestion: Rinse mouth with water (only if the person is conscious) and seek medical advice.[6]

  • Incompatibilities: Avoid strong oxidizing agents.[6] The compound is stable under recommended storage conditions.[6]

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for downstream assays. The hydrochloride salt form is expected to enhance aqueous solubility, but verification is necessary.

  • Solvent Selection: Begin by testing solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions in biological assays due to its high solvating power. For certain biochemical assays, aqueous buffers may be suitable.

  • Protocol for a 10 mM DMSO Stock Solution: a. Accurately weigh out 1.716 mg of this compound using an analytical balance. b. Add 1 mL of sterile, anhydrous DMSO. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required. d. Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C, protected from light and moisture.

Biological Evaluation Workflow

The following workflow provides a logical progression for the initial biological characterization of a novel compound like this compound.

G cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Mechanism of Action A Prepare Serial Dilutions of Compound C Treat Cells with Compound (24, 48, 72 hours) A->C B Seed Cancer Cell Lines (e.g., A549, MCF-7) B->C D Perform MTT Assay C->D E Calculate IC50 Values D->E F Select Target Kinase (e.g., CDK2, B-Raf) E->F Proceed if cytotoxic effect is observed G Biochemical Kinase Inhibition Assay F->G H Determine Inhibitory Potency (Biochemical IC50) G->H

Caption: Initial biological evaluation workflow for this compound.

Protocol: Cell-Based Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the compound's effect on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[10][11] The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]

Principle of the Assay

The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[11] A decrease in the signal in treated cells compared to untreated controls indicates a loss of viability or an anti-proliferative effect.

Detailed Step-by-Step Protocol
  • Cell Seeding: a. Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in their recommended complete culture medium. b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. c. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10] d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical final concentration range to test would be 0.1 µM to 100 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. d. Return the plate to the incubator for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • MTT Assay Procedure: a. After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11] b. Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[11] e. Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell" blank from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 d. Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Illustrative Data Presentation

The results should be summarized in a clear, tabular format.

Cell LineTreatment Duration (hours)IC₅₀ (µM) [Hypothetical]
A54924> 100
A5494845.2
A5497228.7
MCF-74862.1

Protocol: Biochemical Kinase Inhibition Assay

If the compound demonstrates cytotoxic activity, the next logical step is to investigate its potential mechanism of action. Based on the profile of related furopyridines, a biochemical kinase inhibition assay is a primary choice.[12][13] This protocol describes a generic, luminescence-based assay that measures the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.

Principle of the Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[12] The activity of a kinase can therefore be measured by quantifying the depletion of ATP.[14] In this assay format, a luciferase-based reagent is added after the kinase reaction. The luciferase enzyme uses the remaining ATP to produce a luminescent signal; thus, a higher signal indicates less ATP consumption and therefore greater kinase inhibition.[14]

G cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Inhibitor Effect A Kinase Enzyme + Substrate + ATP B Phosphorylated Substrate + ADP + Remaining ATP A->B Incubation C Remaining ATP + Luciferin/Luciferase B->C Transfer to Detection Plate D Luminescent Signal C->D Reaction Result Higher Remaining ATP => Higher Luminescence I Inhibitor Present I->A Blocks ATP Consumption

Caption: Principle of a luminescence-based kinase inhibition assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation: a. Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). b. Prepare solutions of the target kinase (e.g., CDK2/Cyclin A) and its specific substrate (e.g., a peptide substrate) in kinase buffer. The optimal concentrations must be determined empirically. c. Prepare an ATP solution in kinase buffer at a concentration close to its Km for the target kinase (this enhances sensitivity to ATP-competitive inhibitors). d. Prepare serial dilutions of this compound in kinase buffer.

  • Kinase Reaction: a. In a low-volume 384-well plate, add the following in order:

    • 5 µL of the compound dilution or vehicle control.
    • 10 µL of the kinase/substrate mix. b. Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. c. Initiate the reaction by adding 10 µL of the ATP solution. d. Incubate for 60 minutes at 30°C. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
  • Signal Detection: a. Stop the kinase reaction by adding 25 µL of an ATP detection reagent (e.g., a commercial luciferase/luciferin-based kit) to each well.[14] b. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. Define controls:

    • 0% Inhibition (High Signal): Reaction with vehicle control (DMSO).
    • 100% Inhibition (Low Signal): Reaction without kinase enzyme. b. Calculate the percentage of inhibition for each compound concentration:
    • % Inhibition = 100 * (Luminescence_Control - Luminescence_Sample) / (Luminescence_Control - Luminescence_NoKinase) c. Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the biochemical IC₅₀ value.
Illustrative Data Presentation
Kinase TargetIC₅₀ (µM) [Hypothetical]Hill Slope
CDK2/Cyclin A1.25-1.1
B-Raf (V600E)15.8-0.9

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound. The outlined protocols for assessing cytotoxicity and biochemical kinase inhibition are robust starting points for evaluating its potential as a therapeutic agent.[13][15] Should this compound demonstrate promising activity (e.g., potent and selective inhibition of a cancer-relevant kinase), further studies would be warranted. These include broader kinase profiling to assess selectivity, cellular assays to confirm on-target engagement in a physiological context, and eventually, in vivo studies to evaluate pharmacokinetics and efficacy.[12][13] The methodologies described herein are designed to be adaptable, providing researchers with the tools to rigorously investigate the biological potential of this and other novel chemical entities.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-C]pyridin-3(2H)-one - PubChem. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • ResearchGate. (2017). Cell Viability Assays: Methods and Protocols. [Link]
  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-c]pyridine - PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). Furo[3,2-c]pyridine - PubChem. [Link]
  • ResearchGate. (2012). The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. [Link]
  • National Genomics Data Center. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1887.
  • National Center for Biotechnology Information. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. [Link]
  • ResearchGate. (2005). Fluorine-containing heterocycles: Part III.
  • ResearchGate. (2001). Synthesis of 2-[3-(trifluoromethyl)

Sources

Application Notes and Protocols for Furo[2,3-c]pyridin-3(2H)-one hydrochloride in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Furo[2,3-c]pyridine Derivatives in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, kinases have become one of the most important classes of drug targets.[1]

The furo[2,3-c]pyridine scaffold has emerged as a structure of significant interest in medicinal chemistry due to its diverse pharmacological activities.[3] Derivatives of this heterocyclic system have shown promise as potent and selective inhibitors of various kinases.[3] Specifically, compounds bearing the related furo[2,3-b]pyridine core have been investigated as hinge-binding motifs for kinase inhibitors, and certain furo[2,3-c]pyridine derivatives have been identified as potent inhibitors of B-Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Furo[2,3-c]pyridin-3(2H)-one hydrochloride in kinase inhibition assays. It offers detailed, field-proven protocols for both primary screening and potency determination, grounded in established and reliable assay technologies. The causality behind experimental choices is explained to ensure scientific integrity and enable researchers to adapt these methodologies to their specific kinase of interest.

Choosing the Right Tool: Principles of Modern Kinase Assay Platforms

The selection of an appropriate assay platform is a critical first step in the evaluation of a potential kinase inhibitor.[5] Modern kinase assays can be broadly categorized into two types: activity assays, which measure the catalytic function of the kinase, and binding assays, which quantify the interaction of a compound with the kinase.[6] For the purpose of characterizing a novel compound like this compound, a combination of these approaches is often most effective.

Two of the most widely adopted platforms in both high-throughput screening (HTS) and lead optimization are the ADP-Glo™ Luminescent Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.

  • ADP-Glo™ Kinase Assay (Promega): This is a universal, luminescence-based kinase activity assay that measures the amount of ADP produced during the kinase reaction.[7] Its universality stems from the fact that ADP is a common product of all kinase reactions, making it adaptable to virtually any kinase.[8] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then quantified using a luciferase/luciferin reaction.[9] The resulting luminescent signal is directly proportional to kinase activity.[9] This platform is highly sensitive, has a stable signal, and is less prone to interference from colored or fluorescent compounds.[9][10]

  • LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[11] It directly measures the binding of a test compound to the ATP-binding site of a kinase by monitoring the displacement of a fluorescently labeled ATP-competitive tracer.[12] The assay components include a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer.[13] When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor.[13] An inhibitor competing with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.[13] This assay is a simple "mix-and-read" format, does not require a substrate, and can be used to study inhibitors with slow binding kinetics.[11]

General Workflow for Kinase Inhibitor Profiling

The process of evaluating a potential kinase inhibitor typically follows a standardized workflow, from initial hit identification to detailed characterization. This ensures that the data generated is robust, reproducible, and allows for confident decision-making.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Kinase, Substrate, ATP) primary_screen Primary Screen (Single Concentration) reagent_prep->primary_screen dose_response Dose-Response (IC50 Determination) reagent_prep->dose_response compound_prep Compound Dilution (Furo[2,3-c]pyridin-3(2H)-one HCl) compound_prep->primary_screen compound_prep->dose_response data_acq Signal Detection (Luminescence/TR-FRET) primary_screen->data_acq Identifies 'Hits' dose_response->data_acq data_proc Data Processing (% Inhibition Calculation) data_acq->data_proc data_proc->dose_response For 'Hits' ic50_calc IC50 Curve Fitting data_proc->ic50_calc G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Furo[2,3-c]pyridin-3(2H)-one hydrochloride Inhibitor->BRAF

Caption: Simplified MAPK/ERK signaling pathway with potential inhibition of B-Raf.

Data Presentation and Interpretation

The results from the dose-response experiments should be tabulated to clearly present the potency of this compound.

Table 1: Example Inhibitory Activity of this compound against B-Raf

Assay PlatformTarget KinaseSubstrate/TracerATP ConcentrationIC₅₀ (nM)Hill Slope
ADP-Glo™B-RafMEK1 (inactive)10 µM (Km)45.21.1
LanthaScreen™B-Raf (GST-tagged)Tracer 236N/A (Binding Assay)38.90.9

Interpretation:

  • IC₅₀ Value: This is the concentration of the inhibitor required to reduce kinase activity or tracer binding by 50%. A lower IC₅₀ value indicates higher potency.

  • Hill Slope: A Hill slope of approximately 1 suggests a 1:1 binding stoichiometry between the inhibitor and the kinase. Deviations from 1 may indicate cooperativity or other complex binding mechanisms.

  • Assay Concordance: Comparing IC₅₀ values from an activity assay (ADP-Glo™) and a binding assay (LanthaScreen™) provides greater confidence in the compound's mechanism of action. Similar values suggest that the compound inhibits kinase activity by directly binding to the ATP site.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a kinase inhibitor. By employing well-validated, high-throughput assay platforms, researchers can efficiently determine the compound's activity and potency against specific kinase targets. Positive results from these in vitro biochemical assays should be followed by further studies to confirm the mechanism of action, assess selectivity against a panel of other kinases, and validate efficacy in cell-based assays that measure the inhibition of downstream signaling pathways and cellular proliferation. [14][15]These subsequent steps are crucial for advancing a promising compound through the drug discovery pipeline.

References

Sources

Application Notes and Protocols for Cell-Based Assaying of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the cellular characterization of Furo[2,3-c]pyridin-3(2H)-one hydrochloride. The furo[2,3-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with various derivatives demonstrating significant potential as anticancer agents through mechanisms including kinase inhibition and the induction of apoptosis.[1][2] While specific biological data for the hydrochloride salt of Furo[2,3-c]pyridin-3(2H)-one is emerging, this guide is constructed based on the established activities of structurally related compounds. We present a logical workflow of cell-based assays to elucidate its cytotoxic and cytostatic properties, focusing on cell viability, apoptosis induction, and cell cycle progression. These protocols are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data, forming a solid foundation for preclinical evaluation.

Introduction: The Therapeutic Potential of the Furo[2,3-c]pyridine Scaffold

The Furo[2,3-c]pyridine core is a heterocyclic motif of significant interest in contemporary drug discovery. Derivatives of this and related furo-pyridine scaffolds have been identified as potent inhibitors of various protein kinases, such as B-Raf, AKT1, and HER2, which are critical nodes in cancer cell signaling pathways.[1][2] Furthermore, compounds bearing this framework have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including melanoma and breast cancer, with some exhibiting GI50 values in the low nanomolar range.[1] The observed anticancer activity is often attributed to the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.[3][4]

This document provides a strategic guide to investigate the cellular effects of this compound. We will proceed under the working hypothesis that this compound may exhibit similar anticancer properties to its structural analogues. The ensuing protocols are designed to systematically assess its biological activity, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays.

Experimental Workflow: A Multi-Faceted Approach to Cellular Characterization

A logical and stepwise approach is crucial for the efficient characterization of a novel compound. We propose a three-tiered workflow to comprehensively evaluate the in vitro effects of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Apoptosis Induction cluster_2 Tier 3: Mechanism of Action A Cell Viability/Cytotoxicity Assay (MTT) B Annexin V / Propidium Iodide Staining A->B If cytotoxic C Caspase-3/7 Activity Assay A->C If cytotoxic D Cell Cycle Analysis (Propidium Iodide Staining) B->D Elucidate mechanism

Figure 1: A tiered experimental workflow for the cellular characterization of novel compounds.

Tier 1: Assessment of General Cytotoxicity

The initial step is to determine the compound's effect on cell viability and to establish a dose-response relationship. The MTT assay is a robust and widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.

Protocol: MTT Cell Viability Assay

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A375 for melanoma)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in a complete culture medium to obtain a range of desired concentrations.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration RangeLogarithmic scale (e.g., 0.01 µM to 100 µM)
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL (final)
Wavelength for Absorbance570 nm

Tier 2: Investigation of Apoptosis Induction

If this compound demonstrates significant cytotoxicity, the next logical step is to determine if this cell death occurs via apoptosis. We will employ two complementary assays: Annexin V/Propidium Iodide staining to identify apoptotic cells and a Caspase-Glo 3/7 assay to measure the activity of key executioner caspases.

Annexin V & Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Cell Populations A Viable Cells (Annexin V- / PI-) B Early Apoptotic Cells (Annexin V+ / PI-) C Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) D Necrotic Cells (Annexin V- / PI+)

Figure 2: Interpretation of Annexin V and Propidium Iodide staining results.

Protocol: Annexin V-FITC/PI Staining by Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Treated and control cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay

Principle: Caspases-3 and -7 are key executioner caspases that are activated during apoptosis. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[5]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Treated and control cells in a white-walled 96-well plate

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and compare the caspase activity in treated cells to the vehicle control.

Tier 3: Elucidating Effects on Cell Cycle Progression

Alterations in the normal progression of the cell cycle are a common mechanism of action for anticancer drugs. Flow cytometric analysis of cellular DNA content after staining with propidium iodide is a standard method to investigate these effects.

Principle of Cell Cycle Analysis by PI Staining

Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[6] By staining a population of cells with PI and analyzing them by flow cytometry, it is possible to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][7]

G cluster_0 Cell Cycle Phases & DNA Content G1 G0/G1 Phase 2n DNA S S G1->S G2M G2/M Phase 4n DNA S->G2M

Figure 3: The relationship between cell cycle phases and cellular DNA content.

Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at appropriate concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect all cells, including any floating cells, by trypsinization and centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of the vehicle control to identify any cell cycle arrest.

Concluding Remarks

The protocols detailed in this guide provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain critical insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into more specific mechanisms of action, such as the inhibition of particular kinases known to be modulated by the furo[2,3-c]pyridine scaffold. The self-validating nature of these combined assays ensures a high degree of confidence in the generated data, paving the way for more advanced preclinical studies.

References

  • National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • PubMed. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • PubMed. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1.
  • National Institutes of Health. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.
  • National Institutes of Health. (n.d.). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • PubMed. (2021). Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis.
  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells.
  • ScienceDirect. (n.d.). Furo[3,2- b ]pyridine: Chemical synthesis, transformations and biological applications.
  • Semantic Scholar. (n.d.). Synthesis, transformations and biological properties of furo[2,3-b]pyridines.
  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • PubMed. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells.
  • PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • ResearchGate. (n.d.). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives.
  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
  • National Institutes of Health. (n.d.). Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis.
  • PubMed. (2025). Furo[2,3- f]quinazolin-7(6 H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy.

Sources

Application Notes & Protocols: Investigating the Therapeutic Potential of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride and its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Furo-pyridines in Cancer Therapy

The landscape of cancer research is continually evolving, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells. Among the myriad of heterocyclic compounds, the furo-pyridine scaffold has garnered considerable attention as a privileged structure in medicinal chemistry. Specifically, derivatives of Furo[2,3-c]pyridine have demonstrated promising cytotoxic effects across a range of cancer cell lines, suggesting their potential as a foundational structure for new anticancer agents.[1] This document provides a comprehensive guide for researchers on the application of Furo[2,3-c]pyridin-3(2H)-one hydrochloride and its related analogs in cancer research. It outlines their potential mechanisms of action, provides detailed protocols for in vitro evaluation, and presents a framework for data interpretation.

While research on this compound itself is still emerging, the broader family of furo[2,3-c]pyridine and its isomers, such as furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, have shown significant anticancer and antitumor activity.[1][2] These compounds have been reported to modulate the activity of key players in oncogenic signaling pathways, including protein kinases and hormone receptors.

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the furo-pyridine scaffold have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways critical for cancer cell proliferation and survival. The specific mechanism is dependent on the substitutions around the core structure.

Key Molecular Targets:

  • Protein Kinases: Several furo-pyridine derivatives have been identified as potent kinase inhibitors. For instance, certain analogs act as inhibitors of B-Raf and AKT1, two crucial kinases in the MAPK/ERK and PI3K/AKT signaling pathways, respectively.[1][2] Disruption of these pathways can halt uncontrolled cell proliferation and induce apoptosis.

  • Growth Factor Receptors: Furo-pyridine derivatives have also been investigated for their ability to bind to and inhibit the activity of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Overexpression of these receptors is a hallmark of many cancers, and their inhibition is a clinically validated therapeutic strategy.

  • Hormone Receptors: In hormone-dependent cancers, such as certain types of breast cancer, the Estrogen Receptor Alpha (ERα) is a key driver of tumor growth. Some Furo[2,3-c]pyridine derivatives have demonstrated the ability to inhibit ERα, highlighting their potential in treating these malignancies.[1][2]

Below is a generalized signaling pathway that can be modulated by Furo[2,3-c]pyridine derivatives.

G cluster_0 Receptor Tyrosine Kinase Pathway cluster_1 PI3K/AKT Pathway cluster_2 MAPK/ERK Pathway Growth Factor Growth Factor EGFR/HER2 EGFR/HER2 Growth Factor->EGFR/HER2 PI3K PI3K EGFR/HER2->PI3K RAS RAS EGFR/HER2->RAS Furo_Pyridine_Derivative_1 Furo-Pyridine Derivative Furo_Pyridine_Derivative_1->EGFR/HER2 Inhibition AKT AKT PI3K->AKT Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival Furo_Pyridine_Derivative_2 Furo-Pyridine Derivative Furo_Pyridine_Derivative_2->AKT Inhibition B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Cell Proliferation & Survival Furo_Pyridine_Derivative_3 Furo-Pyridine Derivative Furo_Pyridine_Derivative_3->B-Raf Inhibition

Caption: Generalized signaling pathways modulated by Furo-Pyridine derivatives.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of various furo-pyridine derivatives against different cancer cell lines. It is important to note that the potency can vary significantly based on the specific chemical substitutions on the furo-pyridine scaffold.

Compound Class Cancer Cell Line Cell Line Origin Reported Activity (IC50/GI50) Reference
Furo[2,3-c]pyridine DerivativeMDA-MB-435Melanoma23 nM[1]
Furo[2,3-b]pyridine DerivativeMCF-7Breast AdenocarcinomaPotent Cytotoxicity[1][2]
Furo[2,3-b]pyridine DerivativeMDA-MB-231Breast AdenocarcinomaPotent Cytotoxicity[1][2]
Furo[2,3-d]pyrimidine ChalconeNCI 59 Cell Line PanelVariousMean GI50: 1.23 µM - 2.41 µM[3]
Furo[2,3-d]pyrimidine ChalconeMCF-7 (Doxorubicin Resistant)Breast AdenocarcinomaIC50: 1.20 µM - 1.90 µM[3]

Experimental Protocols

A systematic in vitro evaluation is crucial to determine the anticancer potential of this compound and its analogs. The following protocols provide a detailed methodology for assessing cytotoxicity and target engagement.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol is designed to determine the concentration-dependent cytotoxic effects of the test compound on cancer cell lines.[4][5][6]

Materials:

  • Human cancer cell lines of interest (e.g., MCF-7, NCI-H460)[7]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)[7]

  • 96-well cell culture plates

  • This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[4]

  • Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)[4]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7][8]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

    • Incubate the plate for 48-72 hours.

  • MTT/MTS Assay:

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][7] Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4][6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4][5][7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for Target Protein Expression

This protocol is used to investigate the effect of the compound on the expression levels of specific proteins within a signaling pathway.[9][10][11]

Materials:

  • Cancer cells treated with this compound at a relevant concentration (e.g., IC50).

  • RIPA lysis buffer with protease and phosphatase inhibitors.[9]

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, β-actin).

  • HRP-conjugated secondary antibodies.[9]

  • Chemiluminescent substrate (ECL).[12]

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells with RIPA buffer.[9]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA or Bradford assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[8]

    • Separate the proteins by SDS-PAGE.[11]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8][10]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[8][9]

    • Wash the membrane three times with TBST.[11]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]

    • Wash the membrane again three times with TBST.[11]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control like β-actin.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation a Cell Culture b Compound Treatment (Dose-Response) a->b c Cell Viability Assay (MTT/MTS) b->c d IC50 Determination c->d e Treat Cells at IC50 d->e Select Active Compounds k Correlate with Cytotoxicity d->k f Protein Extraction e->f h Apoptosis Assay (e.g., Annexin V/PI) e->h g Western Blot f->g i Quantify Protein Expression g->i j Assess Apoptosis Induction h->j i->k j->k

Caption: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to target multiple oncogenic pathways provides a strong rationale for their further investigation. The protocols outlined in this document offer a robust framework for researchers to explore the efficacy and mechanism of action of these molecules.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the furo-pyridine scaffold for improved potency and selectivity.

  • In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of cancer.

  • Biomarker discovery: To identify patient populations that are most likely to respond to these agents.

By leveraging the methodologies described herein, the scientific community can further elucidate the therapeutic potential of the furo-pyridine scaffold and accelerate the development of new and effective cancer treatments.

References

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Cre
  • Sigma-Aldrich. Cell viability assay protocol.
  • Abcam. MTT assay protocol.
  • Abcam. Western blot protocol.
  • Thermo Fisher Scientific. Cell Viability Assay Protocols.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Boster Bio. Western Blot Protocol: Step-by-Step Guide.
  • Proteintech Group. Western Blot Protocol.
  • BenchChem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • BenchChem.
  • Cusabio. Western Blotting (WB) Protocol.
  • BenchChem. Furo[2,3-c]pyridine | CAS 19539-50-5.
  • National Genomics Data Center (CNCB-NGDC). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • Horizon Discovery.
  • JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1890.
  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
  • National Institutes of Health. (2022, March 15).
  • BenchChem.
  • PubMed Central. (2025, June 17).
  • PubMed Central. Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies.
  • PubChem. Furo[2,3-C]pyridin-3(2H)-one.
  • PubMed. (2025, November 18). Furo[2,3-f]quinazolin-7(6 H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy.
  • Semantic Scholar.
  • ResearchGate. Fluorine-containing heterocycles: Part III.
  • ChemicalBook. This compound | 106531-51-5.
  • Sigma-Aldrich. Furo 2,3-c pyridine 19539-50-5.
  • PubMed. (2010, February 15).
  • ChemicalBook. (2025, July 16). This compound | 106531-51-5.

Sources

Application Notes & Protocols: Characterizing and Utilizing Furo[2,3-c]pyridin-3(2H)-one hydrochloride as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-FP-2026-01

Abstract

The furo[2,3-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities, including potent kinase inhibition and modulation of immune pathways.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization and application of Furo[2,3-c]pyridin-3(2H)-one hydrochloride, a novel member of this chemical class. We present a logical, stepwise framework for validating this compound as a chemical probe, beginning with initial target hypotheses based on its structural class, followed by detailed protocols for in vitro biochemical validation, cellular target engagement, and phenotypic assays. Our approach emphasizes scientific integrity and provides the necessary causality behind experimental choices to ensure robust and reproducible findings.

Introduction: The Scientific Rationale

Small molecule chemical probes are indispensable tools for dissecting protein function and validating novel therapeutic targets.[2][3] A high-quality probe must exhibit sufficient potency, selectivity, and demonstrated target engagement in a cellular context.[4] The this compound scaffold (hereafter referred to as FP-HCl) belongs to a class of compounds known for interacting with key cellular signaling nodes.[1] Notably, related furo[2,3-b]pyridine and furo[2,3-c]pyridine derivatives have been identified as potent inhibitors of various protein kinases, such as B-Raf, Cyclin-Dependent Kinase 2 (CDK2), and AKT1, which are critical regulators of cell proliferation and survival.[5][6][7] Additionally, some derivatives have been shown to act as agonists of Toll-like receptor 8 (TLR8), a key receptor in the innate immune system.[1]

Given this background, this guide proposes a primary hypothesis that FP-HCl functions as a kinase inhibitor. We provide a systematic workflow to test this hypothesis, from broad biochemical profiling to specific cellular validation. Furthermore, we include protocols to investigate the alternative hypothesis of TLR8 agonism, ensuring a comprehensive characterization of this novel compound.

Initial Characterization and Handling

Before biological evaluation, the fundamental physicochemical properties of FP-HCl must be established. This ensures accurate and reproducible experimental results.

Protocol 1: Solubility and Stability Assessment

  • Objective: To determine the optimal solvent and stock concentration for FP-HCl and assess its stability under experimental conditions.

  • Materials:

    • This compound (MW: 171.58 g/mol )[8]

    • Solvents: DMSO (cell culture grade), Ethanol, PBS (pH 7.4)

    • Analytical balance, vortex mixer, centrifuge

    • HPLC system for stability analysis

  • Procedure:

    • Prepare a high-concentration slurry of FP-HCl (e.g., 50 mM) in DMSO.

    • Vortex thoroughly for 5 minutes and centrifuge at 14,000 x g for 10 minutes to pellet undissolved compound.

    • Carefully collect the supernatant and determine its concentration via UV-Vis spectrophotometry or by weight after solvent evaporation. This establishes the maximum stock concentration.

    • Prepare a 10 mM stock solution in the chosen solvent (likely DMSO).

    • To assess stability, dilute the stock solution to a final concentration of 100 µM in both aqueous buffer (PBS) and cell culture medium.

    • Incubate aliquots at 37°C for various time points (0, 2, 8, 24 hours).

    • Analyze the aliquots by HPLC to quantify the percentage of intact FP-HCl remaining over time.

  • Causality and Interpretation: A soluble and stable compound is critical for reliable bioassay results. Degradation can lead to a loss of activity or the generation of confounding artifacts. A stock solution in 100% DMSO, stored at -20°C or -80°C, is typically the most stable format. The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Hypothesis 1: Validation as a Kinase Inhibitor

The furo[2,3-b]pyridine core is a known hinge-binding motif for many kinase inhibitors.[1] Therefore, our primary hypothesis is that FP-HCl will exhibit inhibitory activity against one or more protein kinases.

Protocol 2: In Vitro Kinase Inhibition Profiling (Biochemical Assay)

  • Objective: To determine the potency (IC₅₀) and selectivity of FP-HCl against a panel of protein kinases.

  • Methodology: A widely used method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced in a kinase reaction. A lower signal indicates less ADP production and therefore greater kinase inhibition.

  • Procedure:

    • Reagent Preparation: Prepare assay buffers, recombinant kinase enzymes, corresponding substrates, and ATP according to the manufacturer's protocol.

    • Compound Plating: Perform a serial dilution of the FP-HCl stock solution (e.g., from 100 µM to 1 nM final concentration) in a 96-well or 384-well plate. Include wells for a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

    • Kinase Reaction: Add the kinase, substrate, and ATP mixture to each well to initiate the reaction. Incubate for the recommended time (e.g., 60 minutes) at room temperature.

    • Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis & Presentation:

    • Normalize the data with respect to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the percentage of inhibition versus the log concentration of FP-HCl.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each kinase.

    • Summarize the results in a table for clear comparison of potency and selectivity.

Kinase TargetPutative PathwayHypothetical IC₅₀ (nM) for FP-HCl
B-Raf MAPK/ERK Signaling75
CDK2/CycA Cell Cycle Control150
AKT1 PI3K/AKT Signaling450
PKAcAMP-dependent pathway>10,000
SRCTyrosine Kinase Pathway>10,000
Table 1: Hypothetical in vitro kinase profiling data for FP-HCl, suggesting selectivity for the B-Raf kinase.

Workflow for Kinase Inhibitor Validation

G cluster_0 In Vitro Validation cluster_1 Cellular Validation A FP-HCl Compound B Biochemical Kinase Assay (e.g., ADP-Glo) A->B Test across kinase panel C Determine IC₅₀ Values B->C Measure ADP production D Identify Lead Target (e.g., B-Raf) C->D Analyze potency & selectivity E Western Blot for p-MEK / p-ERK D->E Assess downstream signaling F Cell Viability Assay (e.g., Resazurin) D->F Measure cellular response G Confirm Target Engagement & Phenotypic Effect E->G F->G

Caption: Workflow from biochemical screening to cellular validation.

Protocol 3: Cellular Target Engagement via Western Blot

  • Objective: To confirm that FP-HCl inhibits its putative target (e.g., B-Raf) inside living cells by measuring the phosphorylation of a downstream substrate.

  • Rationale: If FP-HCl inhibits B-Raf, the phosphorylation of its direct substrate, MEK, and the subsequent substrate, ERK, should decrease in a dose-dependent manner.

  • Procedure:

    • Cell Culture: Plate cells known to have an active B-Raf pathway (e.g., A375 melanoma cells, which harbor the B-Raf V600E mutation) in a 6-well plate and grow to 70-80% confluency.

    • Compound Treatment: Treat the cells with increasing concentrations of FP-HCl (e.g., 0.1, 0.5, 1, 5, 10 µM) for a defined period (e.g., 2 hours). Include a DMSO vehicle control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-MEK, anti-phospho-ERK).

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

      • To confirm equal protein loading, strip the membrane and re-probe with antibodies for total MEK, total ERK, and a loading control like GAPDH or β-actin.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.

  • Interpretation: A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-ERK/Total ERK) provides strong evidence of on-target activity in a cellular environment.[9]

B-Raf Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Probe FP-HCl Probe->BRAF inhibits

Caption: Inhibition of the B-Raf pathway by FP-HCl.

Hypothesis 2: Validation as a TLR8 Agonist

To ensure a thorough characterization, it is prudent to test for other known activities of the Furo[2,3-c]pyridine scaffold.[1]

Protocol 4: TLR8 NF-κB Reporter Assay

  • Objective: To determine if FP-HCl can activate the TLR8 signaling pathway.

  • Rationale: Activation of TLR8 leads to the recruitment of adaptor proteins, culminating in the activation of the transcription factor NF-κB. A reporter assay can quantify this activation.

  • Procedure:

    • Cell Culture and Transfection: Use HEK293 cells, which do not endogenously express most TLRs. Co-transfect the cells with plasmids encoding human TLR8 and an NF-κB-driven luciferase reporter.

    • Compound Treatment: 24 hours post-transfection, treat the cells with a dose range of FP-HCl (e.g., 0.1 to 20 µM). Include a known TLR8 agonist (e.g., R848) as a positive control and a DMSO vehicle control.

    • Incubation: Incubate the cells for 18-24 hours.

    • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the reporter assay system's protocol.

  • Interpretation: A dose-dependent increase in luminescence relative to the vehicle control indicates that FP-HCl acts as a TLR8 agonist. The absence of a signal in cells not transfected with TLR8 would confirm the specificity of the interaction.

Best Practices and Final Recommendations

When using FP-HCl, or any chemical probe, adherence to best practices is paramount for generating reliable data.[10]

  • Use of Controls:

    • Negative Control: If available, use a structurally similar but biologically inactive analog of FP-HCl. This helps confirm that the observed phenotype is not due to non-specific effects of the chemical scaffold.

  • Confirm with Genetics: The gold standard for validating a chemical probe's mechanism of action is to show that its effect is lost in cells where the target gene has been knocked out (e.g., via CRISPR-Cas9) or mutated to prevent compound binding.[10]

Conclusion

References

  • ResearchGate. Characterization of novel chemical biology probes for CK1.
  • SciSpace. Validating Small Molecule Chemical Probes for Biological Discovery.
  • Semantic Scholar. Validating Small Molecule Chemical Probes for Biological Discovery.
  • PubMed Central. Chemical probes and drug leads from advances in synthetic planning and methodology.
  • National Center for Biotechnology Information. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • ResearchGate. The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors | Request PDF.
  • PubMed Central. Methods of Measuring Enzyme Activity Ex vivo and In vivo.
  • PubMed Central. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.
  • Creative Biogene. Enzyme Kinetic Assay.
  • HETEROCYCLES. SYNTHESIS OF FURO[2,3-c]PYRIDINE.
  • PubChem. Furo[2,3-C]pyridin-3(2H)-one.
  • National Center for Biotechnology Information. In Vitro Biochemical Assays - Assay Guidance Manual.
  • MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • National Genomics Data Center (CNCB-NGDC). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • ResearchGate. Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
  • Antibodies.com. Cell-Based Assays Guide.
  • ACS Publications. Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System.
  • LSU School of Medicine. Enzyme Assays and Kinetics.
  • Beilstein Archives. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • PubMed. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1.
  • PubMed Central. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology.
  • MDPI. Chemical Probes and Activity-Based Protein Profiling for Cancer Research.
  • National Center for Biotechnology Information. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.
  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.
  • PubChem. Furo[2,3-c]pyridine.
  • CP Lab Safety. Furo[2,3-c]pyridine, 2,3-dihydro- (9CI), 97% Purity, C7H7NO, 500 mg.

Sources

Application Notes & Protocols for Antiviral Research Involving Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Furo[2,3-c]pyridin-3(2H)-one hydrochloride as an Antiviral Candidate

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative pipeline for new antiviral agents. Fused heterocyclic compounds, particularly those containing pyridine moieties, represent a promising area of medicinal chemistry research due to their diverse biological activities.[1][2][3] The scaffold of this compound, a furo-pyridine derivative, is structurally related to compounds that have demonstrated notable biological activities, including antiviral properties against various viruses such as Varicella-Zoster Virus (VZV).[4][5] This structural alert, combined with the urgent need for new antiviral chemotherapeutics, provides a strong impetus for the systematic evaluation of its potential to inhibit viral replication.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of this compound's antiviral profile. The protocols herein are designed to be robust and adaptable, providing a foundational framework for determining the compound's efficacy and cytotoxicity in cell-based assays.[6][7] The core objective is to ascertain the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and subsequently, the selectivity index (SI), which is a critical parameter in assessing the therapeutic potential of an investigational antiviral compound.[7][8][9]

Compound Profile: this compound

PropertyValueSource
Chemical Name This compound[10]
CAS Number 106531-51-5[10]
Molecular Formula C₇H₅NO₂·ClH[10]
Molecular Weight 171.58 g/mol [10]
Appearance Light brown to brown solid[10]
Storage Inert atmosphere, Room Temperature[10]

Experimental Workflow for Antiviral Screening

The initial assessment of a novel compound for antiviral activity follows a logical and stepwise progression. This workflow is designed to first establish the toxicity profile of the compound in the host cell line, followed by an evaluation of its ability to inhibit virus-induced effects.

Antiviral_Screening_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Stock Preparation Cytotoxicity Cytotoxicity Assay (CC50 Determination) Compound_Prep->Cytotoxicity Antiviral Antiviral Efficacy Assay (EC50 Determination) Compound_Prep->Antiviral Cell_Culture Host Cell Line Propagation Cell_Culture->Cytotoxicity Cell_Culture->Antiviral Data_Analysis Calculate CC50 & EC50 (Regression Analysis) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis SI_Calc Determine Selectivity Index (SI = CC50/EC50) Data_Analysis->SI_Calc Data_Interpretation cluster_input Primary Data cluster_decision Decision Point cluster_outcome Outcomes CC50 CC50 Value (from Cytotoxicity Assay) SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50 EC50 Value (from Efficacy Assay) EC50->SI Decision SI >= 10? SI->Decision Proceed Proceed to Secondary Assays (e.g., Mechanism of Action, In Vivo Studies) Decision->Proceed Yes Halt Halt Development or Synthesize Analogs Decision->Halt No

Sources

Application Note & Protocols: Cytotoxicity Screening of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Furo[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives showing potential as anticancer agents.[1][2] A critical initial step in the evaluation of any new chemical entity is the systematic assessment of its cytotoxic potential. This document provides a comprehensive, multi-tiered guide for the in vitro cytotoxicity screening of novel Furo[2,3-c]pyridin-3(2H)-one hydrochloride derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade. The workflow begins with a primary assessment of metabolic viability (MTT assay), followed by secondary mechanistic assays to distinguish between modes of cell death—necrosis (LDH assay) and apoptosis (caspase activity and Annexin V staining). This integrated approach provides a robust framework for identifying promising lead compounds and elucidating their mechanism of action.

The Strategic Framework for Cytotoxicity Profiling

A successful cytotoxicity screen is not a single experiment but a logical progression of inquiries. The initial goal is to determine if a compound is cytotoxic and at what concentration. Subsequent assays then aim to uncover how the compound induces cell death. This tiered approach, outlined below, is efficient and resource-conscious, saving more complex mechanistic studies for the most potent compounds.

The evaluation of a compound's effect on cell viability is a foundational step in the drug discovery pipeline.[3] This screening process aims to identify compounds that can selectively target and kill cancer cells.[3]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Outcome A Compound Library (Furo[2,3-c]pyridin-3(2H)-one Derivatives) B Select & Culture Cell Lines (Cancer vs. Non-Cancerous) A->B C MTT Viability Assay (Dose-response & Time-course) B->C D Data Analysis: Calculate IC50 Values C->D E LDH Release Assay (Membrane Integrity / Necrosis) D->E Potent Compounds (Low IC50) F Apoptosis Assays (Caspase-Glo, Annexin V) D->F Potent Compounds (Low IC50) G Synthesize Results E->G F->G H Lead Compound Identification & Mechanistic Hypothesis G->H

Figure 1: General workflow for in vitro cytotoxicity testing of novel compounds.[4]

Rationale for Cell Line Selection

The choice of cell lines is critical for relevant data. The NCI-60 panel provides a standardized set of human cancer cell lines for initial drug screening.[5][6] A typical starting panel should include:

  • Diverse Cancer Types: To assess broad-spectrum activity or identify tissue-specific sensitivities. Examples include:

    • MCF-7: Estrogen receptor-positive breast cancer.

    • MDA-MB-231: Triple-negative breast cancer.[5]

    • HeLa: Cervical cancer.[7]

    • HepG2: Hepatocellular carcinoma (liver cancer), useful for assessing potential hepatotoxicity.[8]

  • A Non-Cancerous Control Line: To determine the therapeutic window or selectivity index. A compound that kills cancer cells and normal cells equally is a poor therapeutic candidate.

    • HEK293: Human embryonic kidney cells are a common choice for this purpose.[7][8]

Phase 1: Primary Screening for Cytotoxic Potency

The first step is to quantify the concentration-dependent effect of the derivatives on cell viability. The MTT assay is a robust, widely used colorimetric method for this purpose.[7]

The MTT Assay: A Measure of Metabolic Health

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[9] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[11]

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Perform a cell count and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12][13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the Furo[2,3-c]pyridin-3(2H)-one derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).[14]

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.[4]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12][15] Incubate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12] Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug required to inhibit the growth of 50% of the cell population.[12] Plot Percent Viability against the log-transformed compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

Compound IDCell LineIC₅₀ (µM) at 48hSelectivity Index (SI)¹
FCP-01MCF-78.57.1
FCP-01MDA-MB-23112.15.0
FCP-01HEK29360.5-
FCP-02MCF-70.956.7
FCP-02MDA-MB-2311.436.4
FCP-02HEK29351.0-
DoxorubicinMCF-70.512.0
DoxorubicinHEK2936.0-
¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Compounds with low IC₅₀ values (e.g., FCP-02) and a high Selectivity Index are prioritized for mechanistic studies.

Phase 2: Uncovering the Mechanism of Cell Death

Once potent derivatives are identified, we investigate how they kill cells. The two primary modes of cell death are necrosis (uncontrolled, inflammatory) and apoptosis (programmed, non-inflammatory).

Membrane Integrity Assay: LDH Release (Necrosis)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cell types.[16] Upon severe membrane damage, a hallmark of necrosis or late-stage apoptosis, LDH is rapidly released into the cell culture medium.[16][17] The LDH assay is a coupled enzymatic reaction that measures this released LDH, with the resulting colorimetric signal being proportional to the number of cells with compromised membrane integrity.[17]

G cluster_0 Viable Cell cluster_1 Necrotic/Damaged Cell cluster_2 Assay Reaction A Intact Membrane B Compromised Membrane A->B Compound-Induced Damage LDH_inside LDH LDH_outside LDH C LDH (Released) LDH_outside->C E Pyruvate + NADH C->E catalyzes D Lactate + NAD+ D->E G Formazan (Colored) E->G reduces F Tetrazolium Salt (Colorless) F->G

Figure 2: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Detailed Protocol: LDH Assay

  • Cell Culture and Treatment: Seed and treat cells with the compounds of interest as described in the MTT protocol (Section 2.2). Use a 96-well plate format.

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in commercial kits) 45 minutes before the assay endpoint.

    • Background Control: Culture medium only.

  • Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection Assays

Apoptosis is a preferred mechanism of action for anticancer drugs. It is a multi-step process characterized by specific molecular events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS).

3.2.1. Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases central to the apoptotic process. Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave cellular substrates to orchestrate cell disassembly. Caspase activity assays utilize a specific peptide substrate (e.g., DEVD) linked to a reporter molecule.[18] Cleavage of the substrate by active caspases releases the reporter, generating a fluorescent or luminescent signal proportional to the level of apoptosis.

Protocol (Luminescent Plate-Based Assay):

  • Seed and treat cells in an opaque-walled 96-well plate.

  • At the desired time point, add the Caspase-Glo® 3/7 Reagent directly to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. An increase in luminescence indicates apoptosis induction.

3.2.2. Annexin V Staining Assay

Principle: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[18] During early apoptosis, PS translocates to the outer surface, acting as an "eat me" signal for phagocytes.[18] The Annexin V protein has a high, calcium-dependent affinity for PS.[18] By using fluorescently labeled Annexin V, apoptotic cells can be identified. This is often paired with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells).

G cluster_path cluster_key Marker Key A Viable Cell Annexin V (-) PI (-) B Early Apoptotic Cell Annexin V (+) PI (-) A->B Compound Induction C Late Apoptotic / Necrotic Cell Annexin V (+) PI (+) B->C Membrane Compromise K1 Annexin V (+): PS Exposed K2 PI (+): Membrane Permeable

Figure 3: Cell population differentiation using Annexin V and Propidium Iodide (PI) staining.

Protocol (Flow Cytometry):

  • Seed cells in 6-well plates and treat with compounds.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples immediately by flow cytometry. The results will quantify the percentage of cells in each quadrant: viable, early apoptotic, late apoptotic, and necrotic.

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; "Edge effect" in the 96-well plate.[13]Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity and reduce evaporation.[13]
Low Absorbance Signal (MTT) Too few cells seeded; Insufficient incubation time with MTT reagent; Reagent degradation.[13][14]Optimize cell seeding density through titration. Ensure a 3-4 hour MTT incubation.[13] Prepare MTT solution fresh and protect it from light.[13]
Compound Interference Compound absorbs light at the assay wavelength; Compound is an oxidizing/reducing agent affecting the dye.Run a cell-free control (compound in medium) to check for direct absorbance. If interference is suspected, consider an alternative viability assay (e.g., CellTiter-Glo®, which measures ATP).
High Background (LDH) Rough cell handling causing premature lysis; Serum in media can contain LDH.Handle cells gently during seeding and media changes. Consider using a serum-free medium during the final hours of compound incubation if background is high.[14]

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • PubMed. (2006, July 15). Cytotoxic assays for screening anticancer agents.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
  • G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2021, April 28). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?
  • Taylor & Francis Online. (2021, June 9). Assessing how in vitro assay types predict in vivo toxicology data.
  • Catalog. (n.d.). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space.
  • PubMed. (2008, November 27). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine.
  • National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one.
  • Beilstein Journals. (2025, March 13). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.

Sources

Probing Programmed Cell Death: A Guide to Apoptosis Induction Assays Using Furo[2,3-c]pyridin-3(2H)-one Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword

In the intricate dance of cellular life and death, apoptosis, or programmed cell death, stands as a critical regulatory process. Its dysregulation is a hallmark of numerous pathologies, most notably cancer. The ability to modulate this pathway is therefore a cornerstone of modern drug discovery. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of a representative Furo[2,3-c]pyridin-3(2H)-one hydrochloride analog, a potent inducer of apoptosis, in a suite of standard cell-based assays. While direct studies on this compound are emerging, this guide draws upon established methodologies and the known apoptotic-inducing capabilities of structurally related compounds, such as pyrano[3,2-c]pyridines, to provide a robust framework for investigation.[1][2]

Our approach is rooted in the principles of scientific integrity and experimental causality. We will not merely present protocols but delve into the rationale behind each step, empowering the researcher to not only execute the assays but also to interpret the data with a nuanced understanding of the underlying cellular mechanisms. This guide is designed to be a self-validating system, with integrated controls and data interpretation strategies to ensure the generation of reliable and reproducible results.

Unraveling the Apoptotic Cascade: A Mechanistic Overview

The induction of apoptosis is a tightly regulated process involving a cascade of molecular events. While the precise mechanism of action for any novel compound requires empirical determination, many small molecule inducers of apoptosis converge on common signaling pathways. Based on studies of related heterocyclic compounds, we can hypothesize a potential mechanism involving the activation of intrinsic and/or extrinsic apoptotic pathways.[3][4]

The intrinsic, or mitochondrial, pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspase enzymes, the executioners of apoptosis. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of a distinct set of initiator caspases. Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[5][6]

Figure 1: Hypothesized signaling pathways for apoptosis induction.

Core Experimental Protocols

The following section provides detailed, step-by-step methodologies for key apoptosis induction assays. It is imperative to include appropriate positive and negative controls in each experiment to ensure data validity.

I. Cell Culture and Treatment
  • Cell Line Selection and Maintenance: Choose a cell line relevant to your research question (e.g., a cancer cell line known to be sensitive to apoptosis induction). Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent, such as DMSO.[7] Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations.

  • Treatment Protocol: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).[8]

II. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane permeability.

Protocol:

  • Cell Harvesting: Following treatment, collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[9]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Data Interpretation:

Cell PopulationAnnexin V StainingPI StainingInterpretation
ViableNegativeNegativeHealthy cells
Early ApoptoticPositiveNegativeIntact cell membrane, externalized PS
Late Apoptotic/NecroticPositivePositiveCompromised cell membrane
NecroticNegativePositivePrimarily necrotic cell death

graph AnnexinV_Workflow {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Cell_Treatment" [label="Treat cells with\nFuro-compound"]; "Harvest_Cells" [label="Harvest adherent and\nsuspension cells"]; "Wash_Cells" [label="Wash with cold PBS"]; "Resuspend" [label="Resuspend in\n1X Binding Buffer"]; "Stain" [label="Add Annexin V-FITC\nand PI"]; "Incubate" [label="Incubate 15 min\nat RT in dark"]; "Analyze" [label="Analyze by\nFlow Cytometry", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Treatment" -> "Harvest_Cells"; "Harvest_Cells" -> "Wash_Cells"; "Wash_Cells" -> "Resuspend"; "Resuspend" -> "Stain"; "Stain" -> "Incubate"; "Incubate" -> "Analyze"; }

Figure 2: Workflow for Annexin V/PI apoptosis assay.

III. Caspase Activity Assays

Caspase activation is a hallmark of apoptosis.[11] Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as the executioner caspases-3 and -7.

Protocol (Fluorometric):

  • Cell Lysis: After treatment, lyse the cells using a chilled cell lysis buffer. Incubate on ice for 10 minutes.[12]

  • Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3/7 specific fluorogenic substrate (e.g., DEVD-AMC).[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[13]

Data Analysis:

Calculate the fold-increase in caspase activity in treated samples compared to the untreated control after normalizing for protein concentration.

Treatment GroupCaspase-3/7 Activity (RFU)Fold Change vs. Control
Vehicle Control15001.0
Furo-compound (10 µM)75005.0
Furo-compound (50 µM)1500010.0
Positive Control1800012.0
IV. Western Blot Analysis of Apoptotic Markers

Western blotting allows for the detection and quantification of key proteins involved in the apoptotic cascade.[6][8]

Protocol:

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

Key Apoptotic Markers for Western Blotting:

ProteinFunction in ApoptosisExpected Change with Furo-compound
Cleaved Caspase-3Executioner caspaseIncrease
Cleaved PARPSubstrate of cleaved caspase-3Increase
Bcl-2Anti-apoptotic proteinDecrease
BaxPro-apoptotic proteinIncrease
p53Tumor suppressor, can induce apoptosisIncrease/Phosphorylation

Trustworthiness and Self-Validation

To ensure the trustworthiness of your findings, it is crucial to incorporate the following:

  • Dose-Response and Time-Course Studies: Evaluate the effects of the this compound analog over a range of concentrations and time points to establish a clear dose-dependent and time-dependent induction of apoptosis.

  • Positive and Negative Controls: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control and a vehicle-treated group as a negative control.[9]

  • Orthogonal Assays: Corroborate findings from one assay with another. For example, an increase in Annexin V positive cells should correlate with increased caspase activity and the appearance of cleaved apoptotic markers in Western blots.

Conclusion

This guide provides a comprehensive framework for investigating the apoptosis-inducing potential of this compound analogs. By employing the detailed protocols for Annexin V/PI staining, caspase activity assays, and Western blotting, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. Adherence to the principles of scientific integrity, including the use of appropriate controls and orthogonal validation, will ensure the generation of high-quality, reliable data.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
  • Creative Bioarray. Caspase Activity Assay. [Link]
  • JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
  • ScienceDirect. Caspases activity assay procedures. [Link]
  • PubMed Central. Caspase Protocols in Mice. [Link]
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
  • PubMed.
  • PubChem. Furo[2,3-C]pyridin-3(2H)-one. [Link]
  • PubChem. Furo[2,3-c]pyridine. [Link]
  • PubMed.
  • PubMed. Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. [Link]
  • National Institutes of Health.
  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]
  • PubMed. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. [Link]
  • PubMed Central. Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis. [Link]
  • PubMed.
  • PubMed.

Sources

Application Notes and Protocols for Cell Cycle Analysis Following Furo[2,3-c]pyridin-3(2H)-one Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anti-proliferative Potential of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

The furo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer and antitumor effects.[1][2] Compounds based on this and related fused pyrimidine systems have shown promise by inhibiting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), and modulating critical signaling pathways.[2][3] this compound, a member of this promising class of compounds, is an investigational molecule with potential anti-proliferative properties. Understanding its impact on cell cycle progression is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and theoretical background for assessing the effects of this compound on the cell cycle of cancer cells. The cornerstone of this analysis is the widely adopted and robust method of flow cytometry utilizing propidium iodide (PI) staining to quantify cellular DNA content.[4][5]

Scientific Foundation: The Cell Cycle and Its Regulation

The eukaryotic cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[6] The transitions between these phases are tightly regulated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[7][8] Cyclins, whose concentrations fluctuate throughout the cell cycle, bind to and activate CDKs.[8] These activated cyclin-CDK complexes then phosphorylate a multitude of substrate proteins to drive the cell cycle forward.[9]

Two major checkpoints, the G1/S and G2/M transitions, are critical points of regulation where the cell assesses its internal and external environment before committing to DNA replication and mitosis, respectively.[7][10] Disruption of these checkpoints is a hallmark of cancer, leading to uncontrolled cell proliferation. Many anticancer agents, including those based on the furo[2,3-c]pyridine scaffold, are designed to interfere with the cell cycle machinery, often by inhibiting CDKs, which can lead to cell cycle arrest and apoptosis.[2][3]

Visualizing the Cell Cycle and Key Regulatory Pathways

To conceptualize the intricate process of cell cycle regulation and the points of potential intervention by this compound, the following signaling pathway diagram is provided.

Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M->G1 Cytokinesis CyclinD_CDK46 Cyclin D / CDK4/6 G1_S_Checkpoint G1/S Checkpoint CyclinD_CDK46->G1_S_Checkpoint Promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S Maintains CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 (MPF) CyclinB_CDK1->M Initiates G1_S_Checkpoint->CyclinE_CDK2 Activates G2_M_Checkpoint->CyclinB_CDK1 Activates p21_p27 p21, p27 (CDK Inhibitors) p21_p27->CyclinE_CDK2 Inhibits Compound Furo[2,3-c]pyridin-3(2H)-one HCl (Hypothesized Target: CDK2) Compound->CyclinE_CDK2 Potential Inhibition

Caption: Simplified schematic of the cell cycle and its key regulators.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for treating a cancer cell line with this compound, followed by fixation and staining with propidium iodide for flow cytometric analysis.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[3]

  • Flow cytometer

Experimental Workflow

The overall workflow for assessing the impact of the compound on the cell cycle is depicted below.

Experimental_Workflow A 1. Cell Seeding & Culture (24h) B 2. Compound Treatment (Varying Concentrations & Times) A->B C 3. Cell Harvesting (Trypsinization) B->C D 4. Fixation (Ice-cold 70% Ethanol) C->D E 5. Staining (Propidium Iodide & RNase A) D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

Caption: Step-by-step workflow for cell cycle analysis.

Step-by-Step Methodology

Part 1: Cell Culture and Compound Treatment

  • Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 50-60% confluency). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Note: It is crucial to determine the optimal concentration range through preliminary cytotoxicity assays (e.g., MTT assay).[1][3]

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and an untreated control.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours) to assess time-dependent effects on the cell cycle.

Part 2: Cell Fixation

  • Harvesting: After the incubation period, harvest the cells by trypsinization. Collect the cells by centrifugation at approximately 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS to remove any remaining medium. Centrifuge again.

  • Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[11][12] This step is critical to prevent cell clumping and ensure proper fixation.

  • Storage: The fixed cells can be stored at -20°C for at least 2 hours, and up to several weeks if the tubes are properly sealed.[3][11][13]

Part 3: Propidium Iodide Staining and Flow Cytometry

  • Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes.[12] Carefully decant the ethanol.

  • Washing: Resuspend the cell pellet in 1-2 mL of PBS and centrifuge again to remove residual ethanol.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI staining solution containing RNase A.[13] The RNase A is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise lead to inaccurate DNA content measurements.[4]

  • Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.[11][13]

  • Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample. Use a low flow rate to ensure high-quality data.[12][14]

Data Analysis and Interpretation

The data obtained from the flow cytometer will be a histogram of fluorescence intensity versus cell count. The fluorescence intensity is directly proportional to the amount of DNA in each cell.[4]

  • G0/G1 Phase: Cells in this phase have a normal (2N) DNA content and will appear as the first major peak on the histogram.

  • S Phase: Cells actively replicating their DNA will have a DNA content between 2N and 4N and will be represented by the region between the two major peaks.

  • G2/M Phase: Cells in this phase have a doubled (4N) DNA content and will form the second major peak, with twice the fluorescence intensity of the G0/G1 peak.

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.[4]

The percentage of cells in each phase of the cell cycle can be quantified using appropriate software (e.g., FlowJo, FCS Express).

Expected Results and Data Presentation

Treatment with an effective cell cycle inhibitor like this compound is expected to cause an accumulation of cells in a specific phase of the cell cycle. For example, if the compound inhibits a G1/S transition kinase like CDK2, an increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases would be observed.

Table 1: Hypothetical Cell Cycle Distribution after Treatment

Treatment Group% Cells in G0/G1% Cells in S% Cells in G2/M% Sub-G1 (Apoptosis)
Untreated Control55.2 ± 3.128.5 ± 2.516.3 ± 1.81.5 ± 0.4
Vehicle (DMSO)54.8 ± 2.929.1 ± 2.216.1 ± 1.51.8 ± 0.6
Compound (1 µM)65.7 ± 4.220.1 ± 3.014.2 ± 2.13.1 ± 0.9
Compound (5 µM)78.3 ± 5.510.5 ± 2.811.2 ± 1.98.9 ± 1.5
Compound (10 µM)85.1 ± 6.35.4 ± 1.99.5 ± 1.715.4 ± 2.3

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
High CV of G0/G1 Peak - High flow rate during acquisition.- Cell clumps.- Improper fixation.- Use the lowest possible flow rate on the cytometer.[14][15]- Filter the cell suspension through a nylon mesh before analysis.[13]- Ensure dropwise addition of cold ethanol while vortexing.
No Clear G2/M Peak - Cells are not proliferating or are contact-inhibited.- Insufficient cell number.- Ensure cells are harvested during the exponential growth phase.[15]- Optimize seeding density to avoid contact inhibition.[16]- Use an optimal cell concentration of around 1x10⁶ cells/mL.[15]
High Background Signal - Inadequate RNase treatment.- Presence of cell debris.- Ensure sufficient concentration and incubation time for RNase A.[4]- Gate out debris based on forward and side scatter properties during analysis.
Single Broad Peak - Incorrect PI concentration or incubation time.- Instrument settings are not optimal.- Titrate the PI staining solution to determine the optimal concentration.- Ensure proper calibration of the flow cytometer.[17]

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on cell cycle progression. By carefully executing these experiments and analyzing the resulting data, researchers can gain valuable insights into the compound's mechanism of action, which is essential for its further development as a potential therapeutic agent. This methodology, grounded in established principles of cell cycle analysis, ensures the generation of reliable and reproducible data, contributing to the overall scientific integrity of the research.

References

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]
  • Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]
  • Lindqvist, A., et al. (2009). Signaling Pathways that Regulate Cell Division. Cold Spring Harbor Perspectives in Biology. [Link]
  • Chen, G., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
  • PraxiLabs.
  • Khan Academy.
  • Elabscience. Three Common Problems and Solutions of Cell Cycle Detection. [Link]
  • PubChem. Furo[2,3-C]pyridin-3(2H)-one. [Link]
  • PubMed. Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. [Link]
  • PubMed. Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. [Link]
  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate.
  • National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)

Sources

Application Notes and Protocols for Furo[2,3-c]pyridin-3(2H)-one Hydrochloride in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

The relentless pursuit of next-generation organic electronic materials has led researchers to explore a vast chemical space in search of molecules that offer superior performance, stability, and processability. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly promising class of materials due to their inherent electronic properties and synthetic versatility. Furo[2,3-c]pyridin-3(2H)-one hydrochloride, a member of the furopyridine family, represents a compelling yet underexplored scaffold for applications in organic electronics. The fusion of a furan ring, known for its electron-rich nature, with a pyridinone moiety, which can be tailored for specific electronic characteristics, offers a unique electronic structure. This, combined with the potential for solution processability afforded by the hydrochloride salt, positions Furo[2,3-c]pyridin-3(2H)-one and its derivatives as intriguing candidates for various roles within organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to detailed protocols for its application in organic electronic devices. The methodologies presented herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, empowering researchers to not only replicate the procedures but also to innovate upon them.

Physicochemical Properties of Furo[2,3-c]pyridin-3(2H)-one

A thorough understanding of the fundamental physicochemical properties of a material is paramount for its successful integration into electronic devices. The following table summarizes the key computed and experimental properties of the parent compound, Furo[2,3-c]pyridin-3(2H)-one.

PropertyValueSource
Molecular Formula C₇H₅NO₂[PubChem][1]
Molecular Weight 135.12 g/mol [PubChem][1]
IUPAC Name furo[2,3-c]pyridin-3-one[PubChem][1]
CAS Number 106531-52-6[PubChem][1]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in polar organic solventsInferred

Synthesis and Purification Protocol: A Pathway to High-Purity Material

The synthesis of Furo[2,3-c]pyridin-3(2H)-one can be adapted from established methods for the construction of the furo[2,3-c]pyridine core. The following protocol outlines a plausible multi-step synthesis, emphasizing the rationale behind each transformation.

Protocol 1: Synthesis of Furo[2,3-c]pyridin-3(2H)-one

This synthesis is adapted from the work of Chang et al. on the synthesis of furo[2,3-c]pyridine.[2]

Step 1: Synthesis of the α,β-unsaturated lactone intermediate

The initial steps involve the creation of a key α,β-unsaturated lactone intermediate from a suitable starting material like N-protected 4-piperidone. This typically involves a Wittig-type olefination followed by cyclization.

  • Wittig Olefination: To a solution of N-benzenesulfonyl-4-piperidone in a suitable solvent such as chloroform, add a phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane). Reflux the mixture for several hours to yield the corresponding α,β-unsaturated ester. The benzenesulfonyl group serves as a robust protecting group for the nitrogen atom.

  • Hydrolysis and Selenolactonization: Hydrolyze the resulting ester to the carboxylic acid using a base like sodium hydroxide. Subsequently, treat the acid with phenylselenyl chloride (PhSeCl) to induce selenolactonization, forming a bicyclic intermediate.

  • Oxidative Dehydroselenylation: Oxidize the selenolactone using an oxidizing agent like sodium periodate (NaIO₄) to afford the desired α,β-unsaturated lactone. This step proceeds via a syn-elimination mechanism.

Step 2: Reduction and Furan Ring Formation

  • Reduction: Reduce the lactone functionality of the α,β-unsaturated lactone using a reducing agent such as diisobutylaluminium hydride (DIBALH). This reaction should be performed at low temperatures (e.g., in an ice bath) to control the reactivity and prevent over-reduction. An acidic workup is then employed.

Step 3: Aromatization to Furo[2,3-c]pyridine

  • Aromatization: Treat the reduced intermediate with a strong base like potassium tert-butoxide (t-BuOK) in a suitable solvent like tetrahydrofuran (THF) at reflux. This will induce aromatization to form the furo[2,3-c]pyridine core.

Step 4: Introduction of the Carbonyl Group and Hydrochloride Salt Formation

  • Note: The direct synthesis of Furo[2,3-c]pyridin-3(2H)-one from the parent furo[2,3-c]pyridine is not explicitly detailed in the provided search results. The following is a proposed synthetic route based on general organic chemistry principles.

  • Oxidation: The introduction of the carbonyl at the 3-position would likely involve a selective oxidation of a precursor. A potential strategy could involve the synthesis of a 3-hydroxyfuro[2,3-c]pyridine derivative followed by oxidation.

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, the final Furo[2,3-c]pyridin-3(2H)-one product can be dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Purification:

Purification at each step is critical for obtaining a high-purity final product suitable for electronic applications. Column chromatography on silica gel is a common technique for purifying the intermediates. The final product should be thoroughly characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Organic Light-Emitting Diodes (OLEDs)

The electronic properties of the furopyridine scaffold make it a promising candidate for use in OLEDs, potentially as an emissive material or a host in the emissive layer. The pyridinone moiety can influence the HOMO and LUMO energy levels, which is a critical factor in designing efficient OLEDs.[3][4]

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a simple multilayer OLED using a solution-processing technique like spin-coating.

1. Substrate Preparation:

  • Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

2. Hole Injection Layer (HIL) Deposition:

  • Prepare a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) in water.

  • Spin-coat the PEDOT:PSS solution onto the ITO substrate at a suitable speed (e.g., 3000 rpm for 60 seconds) to achieve a film thickness of approximately 30-40 nm.

  • Anneal the film on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.

3. Emissive Layer (EML) Deposition:

  • Prepare a solution of this compound (as a dopant or the primary emitter) and a suitable host material (e.g., a carbazole-based host like TCTA or a bipolar host) in a suitable organic solvent (e.g., chlorobenzene or toluene). The concentration and dopant ratio should be optimized.

  • Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness (typically 40-60 nm).

  • Anneal the film at an appropriate temperature (e.g., 80-100°C) to remove residual solvent.

4. Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition:

  • Thermally evaporate an electron transport material (e.g., TPBi) onto the emissive layer under high vacuum (<10⁻⁶ Torr). The thickness should be around 20-40 nm.

  • Subsequently, thermally evaporate a thin layer (1-2 nm) of an electron injection material like lithium fluoride (LiF).

5. Cathode Deposition:

  • Finally, thermally evaporate a metal cathode, such as aluminum (Al), with a thickness of approximately 100 nm.

Device Encapsulation:

To prevent degradation from moisture and oxygen, the fabricated device should be encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere.

OLED Device Architecture

OLED_Architecture cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (e.g., TPBi) EIL->ETL EML Emissive Layer (Host + Furo[2,3-c]pyridin-3(2H)-one HCl) ETL->EML HTL Hole Transport Layer (e.g., PEDOT:PSS) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical solution-processed OLED architecture.

Expected Performance Metrics

Based on the performance of related furopyridine-based OLEDs, a device incorporating this compound could potentially exhibit the following performance characteristics.[3]

MetricPotential Target Value
Turn-on Voltage < 5 V
Maximum Luminance > 1000 cd/m²
Maximum External Quantum Efficiency (EQE) > 5%
Color (CIE Coordinates) Dependent on the specific electronic structure and host material

Application as a Charge Transport Material

The pyridine moiety within the this compound structure suggests its potential for use as a charge transport material. Pyridine-based molecules have been successfully employed as both hole transport materials (HTMs) and electron transport materials (ETMs) in various organic electronic devices.[5][6]

Protocol 3: Integration as a Hole Transport Layer (HTL) in a Perovskite Solar Cell

This protocol details the incorporation of this compound as an HTL in a standard n-i-p perovskite solar cell architecture.

1. Substrate and ETL Preparation:

  • Follow the substrate cleaning procedure as outlined in Protocol 2.

  • Deposit an electron transport layer, such as a compact TiO₂ layer followed by a mesoporous TiO₂ layer, using established methods.

2. Perovskite Layer Deposition:

  • Deposit the perovskite absorber layer (e.g., MAPbI₃ or a mixed-cation perovskite) onto the ETL using a one-step or two-step solution-based method.

  • Anneal the perovskite film at the appropriate temperature to induce crystallization.

3. Hole Transport Layer (HTL) Deposition:

  • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene or a mixed solvent system). Additives such as Li-TFSI and tBP may be required to enhance conductivity and device performance.

  • Spin-coat the HTL solution onto the perovskite layer.

  • Anneal the HTL at a moderate temperature (e.g., 70-90°C).

4. Metal Contact Deposition:

  • Thermally evaporate a metal contact, such as gold (Au) or silver (Ag), onto the HTL to complete the device.

Perovskite Solar Cell Device Architecture

Perovskite_Solar_Cell cluster_device Perovskite Solar Cell (n-i-p) Metal_Contact Metal Contact (e.g., Au) HTL Hole Transport Layer (Furo[2,3-c]pyridin-3(2H)-one HCl) Metal_Contact->HTL Perovskite Perovskite Absorber Layer HTL->Perovskite ETL Electron Transport Layer (e.g., TiO2) Perovskite->ETL Conductive_Substrate Conductive Substrate (e.g., FTO) ETL->Conductive_Substrate

Sources

Application Notes & Protocols: Developing Structure-Activity Relationships for Furo[2,3-c]pyridin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Furo[2,3-c]pyridin-3(2H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its derivatives have shown promise as potent inhibitors of various therapeutically relevant targets, including Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically develop structure-activity relationships (SAR) for this class of compounds. We will delve into the strategic design of analog libraries, provide detailed, field-proven protocols for synthesis and biological evaluation, and offer insights into data interpretation to accelerate the hit-to-lead optimization process.

Introduction: The Furo[2,3-c]pyridin-3(2H)-one Scaffold

The fusion of a furan ring to a pyridinone core creates a bicyclic system with unique electronic and steric properties. This scaffold can engage in various non-covalent interactions with biological targets, making it an attractive starting point for drug discovery. Notably, analogs of this scaffold have been investigated as inhibitors of PARP-1, an enzyme crucial for repairing single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a successful class of targeted cancer therapies.[2][3]

Developing a thorough SAR is critical to optimize the potency, selectivity, and pharmacokinetic properties of initial hit compounds. This process involves the systematic modification of the core scaffold and quantifying the resulting impact on biological activity.

Strategic Design of an Analog Library

A successful SAR campaign begins with the identification of key modification points on the core scaffold. For the Furo[2,3-c]pyridin-3(2H)-one system, several positions are amenable to chemical modification, allowing for a comprehensive exploration of the chemical space around the core.

Core Scaffold and Key Modification Points

The standard numbering of the Furo[2,3-c]pyridin-3(2H)-one scaffold is illustrated below. The primary points for introducing diversity are typically the N-2 position of the pyridinone ring and the C-5 and C-7 positions of the pyridine ring.

cluster_0 Furo[2,3-c]pyridin-3(2H)-one Core mol R1 R1 (N-2 Position) (e.g., Alkyl, Aryl, Heteroaryl) R2 R2 (C-7 Position) (e.g., Halogens, Small alkyls) R3 R3 (C-5 Position) (e.g., Bioisosteric replacements)

Caption: Key modification points on the Furo[2,3-c]pyridin-3(2H)-one scaffold.

  • N-2 Position (R1): Substitution at this position can significantly influence solubility, metabolic stability, and interactions with the target protein. A variety of alkyl and aryl groups can be introduced here.

  • C-7 Position (R2): Modifications at this position can probe interactions with specific pockets of the target protein. Small, electron-withdrawing or donating groups are often explored.

  • C-5 Position (R3): This position is often a key vector for exploring bioisosteric replacements to improve potency and selectivity.[4][5]

The SAR Development Workflow

The process of developing SAR is cyclical and iterative. It involves designing a library of compounds, synthesizing them, evaluating their biological activity, and then using that data to inform the design of the next generation of analogs.

SAR_Workflow Design Library Design (Hypothesis Generation) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization BioAssay Biological Evaluation (e.g., PARP1 Assay) Characterization->BioAssay DataAnalysis Data Analysis & SAR Matrix BioAssay->DataAnalysis NextGen Next-Gen Design (Refined Hypothesis) DataAnalysis->NextGen NextGen->Design Iterate

Caption: The iterative workflow for SAR development.

Protocols for Synthesis and Characterization

The synthesis of Furo[2,3-c]pyridin-3(2H)-one analogs can be achieved through various routes.[6] A common strategy involves the construction of the furan ring onto a pre-functionalized pyridine.

General Synthesis of the Furo[2,3-c]pyridin-3(2H)-one Core

A representative synthetic scheme is outlined below, starting from a substituted piperidin-4-one.[6]

Protocol 3.1: Synthesis of the Core Scaffold

  • Step 1: Wittig Olefination: To a solution of N-substituted piperidin-4-one (1.0 eq) in chloroform (CHCl3), add Ph3P=CHCO2Et (1.2 eq). Reflux the mixture for 10-12 hours. Monitor the reaction by TLC. After completion, concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the corresponding α,β-unsaturated ester.

  • Step 2: Deconjugation: Dissolve the α,β-unsaturated ester (1.0 eq) in tetrahydrofuran (THF) and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Reflux the mixture for 10-12 hours.[6] After cooling, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated to give the β,γ-unsaturated ester.

  • Step 3: Hydrolysis and Lactonization: Hydrolyze the β,γ-unsaturated ester using aqueous NaOH in THF at reflux.[6] Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. To the crude acid in THF, add phenylselenyl chloride (PhSeCl) and stir at room temperature.[6] This is followed by oxidative dehydroselenylation with sodium periodate (NaIO4) to afford the α,β-unsaturated lactone.

  • Step 4: Furan Ring Formation: Reduce the α,β-unsaturated lactone with diisobutylaluminium hydride (DIBALH) at low temperature (-78 °C to 0 °C) to form the furan ring.[6]

  • Step 5: Aromatization: Aromatize the resulting intermediate using a suitable base such as potassium tert-butoxide (t-BuOK) in THF at reflux to yield the final Furo[2,3-c]pyridin-3(2H)-one core.[6]

Protocol for Analog Characterization

Protocol 3.2: Purity and Structural Confirmation

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compounds using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Purity should be >95% for biological testing.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compounds using electrospray ionization mass spectrometry (ESI-MS).

  • Nuclear Magnetic Resonance (NMR): Record 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to confirm the chemical structure.

Protocols for Biological Evaluation

To establish a SAR, it is essential to have robust and reproducible biological assays. Given the interest in this scaffold as a PARP inhibitor, a PARP1 enzymatic assay and a cell-based proliferation assay are described below.

In Vitro PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

Protocol 4.1: HT Universal Colorimetric PARP Assay

This protocol is adapted from commercially available kits (e.g., Trevigen).

  • Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare a series of dilutions for each test compound (typically from 100 µM to 1 nM) in the appropriate assay buffer. Olaparib or another known PARP inhibitor should be used as a positive control.[7]

  • Assay Plate Preparation: Add 25 µL of the test compound dilutions or vehicle control (e.g., DMSO) to a 96-well plate.

  • Enzyme Addition: Add 25 µL of diluted PARP1 enzyme to each well.

  • Reaction Initiation: Start the reaction by adding 50 µL of the PARP reaction buffer containing biotinylated NAD+ and activated DNA.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and transfer the contents to a streptavidin-coated plate. After incubation and washing steps, add a horseradish peroxidase (HRP)-conjugated anti-PARP antibody.

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops. Stop the reaction with an acid solution (e.g., 0.5 M H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay

This assay assesses the effect of the compounds on the viability of cancer cells, particularly those with BRCA mutations.

Protocol 4.2: MTT Assay in BRCA-deficient Cancer Cells

  • Cell Seeding: Seed a BRCA-deficient cancer cell line (e.g., UWB1.289) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

The SAR Matrix: Data Collation and Interpretation

A well-organized SAR matrix is crucial for visualizing the relationships between structural modifications and biological activity.

Compound IDR1 (N-2)R2 (C-7)R3 (C-5)PARP1 IC50 (nM)UWB1.289 GI50 (µM)
FP-1 HHH>10,000>100
FP-2 MethylHH5,20085.3
FP-3 PhenylHH85012.1
FP-4 4-F-PhenylHH1502.5
FP-5 4-F-PhenylClH951.8
FP-6 4-F-PhenylClF250.4

Interpretation of Hypothetical Data:

  • N-2 Position: The data suggests that increasing the steric bulk and aromaticity at the N-2 position (from H to Methyl to Phenyl) improves PARP1 inhibition. The introduction of a 4-fluorophenyl group (FP-4 vs FP-3) further enhances potency, possibly due to favorable electronic interactions or improved binding.[8]

  • C-7 Position: Adding a small, electron-withdrawing group like chlorine at the C-7 position (FP-5 vs FP-4) leads to a modest increase in activity.

  • C-5 Position: Substitution at the C-5 position with a fluorine atom (FP-6 vs FP-5) results in a significant boost in both enzymatic and cellular potency, highlighting this as a critical interaction point. The C-F bond is also resistant to metabolic cleavage, which could improve pharmacokinetic properties.[4]

Conclusion and Future Directions

This guide provides a foundational framework for conducting SAR studies on Furo[2,3-c]pyridin-3(2H)-one analogs. By systematically applying the principles of library design, utilizing robust synthetic and biological protocols, and carefully analyzing the resulting data, research teams can efficiently optimize these promising scaffolds into potent and selective drug candidates. Future work should focus on exploring a wider range of bioisosteric replacements at key positions, investigating the selectivity of potent analogs against other PARP family members, and initiating pharmacokinetic and in vivo efficacy studies for the most promising compounds.

References

  • Vertex AI Search, based on an article about substituted furo[3,2-b]pyridines as bioisosteres of 5-HT 1F receptor agonists. (No URL provided)
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • Gao, H.-T., Ma, J.-K., Hu, Y.-G., & Wang, H.-M. (2020).
  • PubChem. Furo[2,3-C]pyridin-3(2H)-one.
  • ResearchGate. Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural modification...
  • PubMed. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists.
  • PubMed. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1.
  • Mehta, V. P., et al. (2009). Diversity-oriented synthesis of substituted furo [2, 3-b] pyrazines. Australian Journal of Chemistry, 62, 27-41.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Mehta, V. P., et al. (2009). Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines.
  • ResearchGate. Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.
  • ResearchGate. Synthesis of pyridazin-3(2H)-one derivatives 23, 27 and 28a–c. Reagents...
  • ResearchGate. 2-[3-(Trifluoromethyl)phenyl]furo[2,3- c ]pyridine.
  • León-Rodríguez, L. M., et al. (2023).
  • Li, H., et al. (2022). Update on Combination Strategies of PARP Inhibitors.
  • Keglevich, G., et al. (2022).
  • ResearchGate. Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications.
  • Wilson, J. N., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Cancers, 12(12), 3829.
  • ResearchGate. Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Nguyen, T. T. H., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1735–1739.
  • Wilson, A. J., & Tainer, J. A. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122394119.
  • Arts, E. T., et al. (2022). Auranofin Synergizes with the PARP Inhibitor Olaparib to Induce ROS-Mediated Cell Death in Mutant p53 Cancers. Cancers, 14(13), 3127.

Sources

Application Notes & Protocols: A Strategic Guide to the In Vivo Experimental Design for Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust in vivo experimental plan for the novel compound, Furo[2,3-c]pyridin-3(2H)-one hydrochloride. This document emphasizes a scientifically-driven, phased approach, from initial tolerability and pharmacokinetic profiling to rigorous efficacy and safety evaluations.

Foundational Understanding of this compound

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with various derivatives demonstrating a range of biological activities.[1][2] Published research indicates that compounds with this core structure have been investigated for their potential as Toll-like receptor 8 (TLR8) agonists, kinase inhibitors, and agents with anticancer and antiviral properties.[1] Specifically, certain derivatives have shown potent inhibition of B-Raf kinase and significant cytotoxic effects against cancer cell lines, such as melanoma and breast cancer, with GI50 values in the low nanomolar range.[1]

Given these precedents, a logical starting point for the in vivo evaluation of this compound is to hypothesize its utility as an anti-cancer agent, potentially acting through kinase inhibition. This guiding hypothesis will inform the selection of appropriate animal models and endpoints for our experimental design.

A Phased Approach to In Vivo Evaluation

A successful preclinical development program for a novel chemical entity requires a staged progression of in vivo studies.[3][4][5] This ensures that resources are used efficiently and that a comprehensive data package is generated to support a potential transition to clinical trials.[3][6]

G cluster_0 Phase 1: Exploratory Studies cluster_1 Phase 2: Pharmacodynamics & Efficacy cluster_2 Phase 3: Safety & Toxicology a Acute Tolerability & MTD b Preliminary Pharmacokinetics (PK) a->b Inform Dosing c Pharmacodynamic (PD) Biomarker Analysis b->c Establish Exposure-Response d Xenograft Efficacy Models c->d Confirm Mechanism of Action e GLP Toxicology Studies d->e Determine Therapeutic Index f Safety Pharmacology e->f Regulatory Submission

Caption: Phased approach to in vivo experimental design.

Phase 1: Exploratory In Vivo Studies

The initial phase focuses on establishing the basic parameters of how this compound behaves in a living system. These studies are typically non-GLP (Good Laboratory Practice) and are designed to be rapid and informative, requiring relatively small amounts of the test compound.[7]

Acute Tolerability and Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This information is critical for designing subsequent efficacy and pharmacokinetic studies.[8]

Protocol:

  • Animal Model: Utilize a standard rodent model, such as Swiss Webster or CD-1 mice, which are commonly used for initial drug testing.[9]

  • Group Allocation: Assign animals to cohorts of 3-5 animals per group. Include a vehicle control group and at least 3-5 dose level groups.

  • Dose Escalation: Administer single doses of this compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Start with a low dose and escalate in subsequent cohorts.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-20% loss in body weight.

Preliminary Pharmacokinetic (PK) Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[10][11] A key goal is to determine if the compound achieves sufficient exposure in the plasma to be pharmacologically active.

Protocol:

  • Animal Model: Typically performed in mice or rats (e.g., C57BL/6 mice or Sprague Dawley rats).[11]

  • Study Design: A common design involves two administration routes: intravenous (IV) to determine clearance and volume of distribution, and the intended therapeutic route (e.g., PO) to assess oral bioavailability.[11]

  • Dosing: Administer a single, well-tolerated dose of the compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[11]

  • Analysis: Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Interpretation: Calculate key PK parameters as outlined in the table below.

PK ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the curveRepresents the total drug exposure over time.
t1/2 Half-lifeIndicates how long the drug remains in circulation.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Phase 2: Pharmacodynamic (PD) and Efficacy Modeling

Once a tolerable dosing regimen and adequate pharmacokinetic properties are established, the focus shifts to demonstrating that the compound engages its target and produces the desired therapeutic effect.

Pharmacodynamic (PD) Biomarker Analysis

Objective: To establish a relationship between drug exposure (PK) and a biological response (PD).[10][12] This provides evidence of target engagement in a living system.

Protocol:

  • Model Selection: If this compound is a B-Raf inhibitor, a human melanoma xenograft model in immunocompromised mice (e.g., athymic nude mice) bearing a B-Raf mutant cell line (e.g., A375) would be appropriate.

  • Study Design: Treat tumor-bearing mice with a range of doses of the compound.

  • Sample Collection: Collect tumor tissue and plasma at various time points after the final dose.

  • Biomarker Analysis: Analyze tumor lysates for a downstream marker of B-Raf inhibition, such as the phosphorylation status of ERK (p-ERK), using techniques like Western blotting or ELISA.

  • Correlation: Correlate the plasma concentration of the compound with the degree of p-ERK inhibition to establish an exposure-response relationship.

G cluster_0 PK/PD Experimental Workflow a Dose Administration (Furo[2,3-c]pyridin-3(2H)-one HCl) b Plasma Collection (PK) (Time-course) a->b c Tumor Collection (PD) (Time-course) a->c d LC-MS/MS Analysis (Drug Concentration) b->d e Western Blot/ELISA (p-ERK Levels) c->e f Correlate Exposure with Target Inhibition d->f e->f

Caption: Workflow for establishing a PK/PD relationship.

In Vivo Efficacy Studies

Objective: To determine if the compound can inhibit tumor growth in a relevant animal model of cancer.

Protocol:

  • Animal Model: Use a well-established xenograft or syngeneic tumor model. For a B-Raf inhibitor, a human melanoma xenograft model is a strong choice.

  • Tumor Implantation: Implant cancer cells (e.g., A375) subcutaneously into the flank of immunocompromised mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, this compound, and a positive control if available).

  • Dosing Regimen: Administer the compound based on the MTD and PK/PD data (e.g., once or twice daily via oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight, clinical observations, and analysis of biomarkers in the tumor at the end of the study.

Phase 3: IND-Enabling Toxicology and Safety Pharmacology

If the compound demonstrates significant efficacy, more formal safety studies under Good Laboratory Practice (GLP) conditions are required to support an Investigational New Drug (IND) application.[13][14]

GLP Toxicology Studies

Objective: To identify potential target organs for toxicity and to establish a safe starting dose for human clinical trials.[6]

Protocol:

  • Species Selection: Regulations typically require testing in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[6]

  • Study Duration: The duration of the study should reflect the intended duration of clinical use.

  • Dose Levels: Include a control group, a low dose, a mid-dose, and a high dose (approaching the MTD).

  • Comprehensive Assessment: Involves detailed clinical observations, body weight measurements, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.[13]

Safety Pharmacology

Objective: To investigate the potential for adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

Protocol:

  • Core Battery Tests: These studies typically include:

    • Cardiovascular: Assessment of blood pressure, heart rate, and ECG in a conscious, telemetered non-rodent model.

    • Respiratory: Evaluation of respiratory rate and tidal volume in rodents.

    • Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes.

Ethical Considerations

All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[13][15] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all study designs to minimize animal use and suffering.[4]

Conclusion

The in vivo evaluation of this compound requires a systematic and scientifically justified approach. By progressing through a phased experimental plan that encompasses tolerability, pharmacokinetics, pharmacodynamics, efficacy, and safety, researchers can build a comprehensive data package to robustly assess the therapeutic potential of this novel compound.

References

  • How necessary are animal models for modern drug discovery? (n.d.). Taylor & Francis.
  • Feasibility of large experimental animal models in testing novel therapeutic strategies for diabetes. (2021). World Journal of Diabetes, 12(4), 306-330.
  • Contemporary Animal Models For Human Gene Therapy Applications. (2017). Current Gene Therapy, 17(3), 185-196.
  • General Principles of Preclinical Study Design. (2018). In Animal Models for Neurological Disorders. Humana Press.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). International Journal of Molecular Sciences, 25(1), 525.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2014). Frontiers in Pharmacology, 5, 231.
  • Toxicology Study Design Considerations. (n.d.). Noble Life Sciences.
  • Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX.
  • Designing an In Vivo Preclinical Research Study. (2023). Medicina, 59(11), 1904.
  • The role of early in vivo toxicity testing in drug discovery toxicology. (2011). Expert Opinion on Drug Discovery, 6(1), 1-3.
  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org.
  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2011). Current Protocols in Pharmacology, Chapter 7, Unit7.2.
  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting.
  • General Considerations for Preclinical Studies Submissions. (2024). Saudi Food and Drug Authority.
  • In vivo toxicology studies. (n.d.). Vivotecnia.
  • Predicting Toxicity in Drug Development. (2022). Pharmaceutical Technology.
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025). ModernVivo.
  • Drug Design Progress of In silico, In vitro and In vivo Researches. (2018). Journal of Pharmaceutical Research, 1(1).
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • Pharmacokinetic/Pharmacodynamic Studies in Drug Product Development. (2020). In Drug Product Development. IntechOpen.
  • Advancements in small molecule drug design: A structural perspective. (2023). Medicine in Drug Discovery, 18, 100168.
  • (PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate.
  • Furo[2,3-C]pyridin-3(2H)-one. (n.d.). PubChem.
  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. (2011). HETEROCYCLES, 83(8), 1889-1894.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). RSC Advances, 14(18), 12693-12707.
  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2018). Journal of Medicinal Chemistry, 61(21), 9576-9590.
  • In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (2020). Molecules, 25(24), 5988.
  • Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. (2010). Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-1452.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Furo[2,3-c]pyridin-3(2H)-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Furo[2,3-c]pyridin-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic yield and purity. As a Senior Application Scientist, I will share field-proven insights and explain the causality behind experimental choices to ensure your success.

Introduction to the Synthesis

Furo[2,3-c]pyridin-3(2H)-one is a key heterocyclic scaffold of interest in medicinal chemistry. Its synthesis, while achievable, presents several challenges that can impact the final yield and purity. The most common synthetic strategy involves a multi-step sequence starting from 3-hydroxypicolinic acid. This guide will address critical aspects of each step, from starting material preparation to the final salt formation.

A general and effective synthetic pathway is outlined below:

Synthesis_Workflow A 3-Hydroxypicolinic Acid B Methyl 3-hydroxypicolinate A->B Esterification (H₂SO₄, MeOH) C Diester Intermediate B->C O-alkylation (Ethyl bromoacetate, K₂CO₃) D Ethyl 3-oxo-2,3-dihydrofuro[2,3-c]pyridine-2-carboxylate C->D Intramolecular Dieckmann Condensation (NaOEt, Toluene) E Furo[2,3-c]pyridin-3(2H)-one D->E Hydrolysis & Decarboxylation (aq. HCl, heat) F Furo[2,3-c]pyridin-3(2H)-one HCl E->F Salt Formation (HCl in Ether)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Esterification of 3-Hydroxypicolinic Acid

Q1: My esterification of 3-hydroxypicolinic acid is giving a low yield. What are the common causes?

A1: Low yields in the Fischer esterification of 3-hydroxypicolinic acid are often attributed to incomplete reaction or challenging work-up. Here are some key points to consider:

  • Incomplete Reaction:

    • Catalyst Amount: A sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid, is crucial. Typically, 3 equivalents are used to ensure the reaction goes to completion.

    • Reaction Time and Temperature: The reaction generally requires refluxing in methanol for at least 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

    • Water Removal: Although the large excess of methanol drives the equilibrium, any residual water in the starting material or solvent can hinder the reaction. Ensure the use of dry methanol.

  • Work-up Issues:

    • Neutralization: Careful neutralization is critical. After concentrating the reaction mixture, the pH should be adjusted to ~8.5 with a saturated solution of sodium bicarbonate. Adding the base too quickly can lead to localized high pH, potentially causing hydrolysis of the newly formed ester.

    • Extraction: The product, methyl 3-hydroxypicolinate, has some water solubility. Ensure thorough extraction with a suitable organic solvent like ethyl acetate (EtOAc). Performing multiple extractions (at least 3) will maximize the recovery.

ParameterRecommendation
Starting Material 3-Hydroxypicolinic acid
Reagents Methanol (anhydrous), Concentrated Sulfuric Acid
Stoichiometry H₂SO₄ (3 eq.)
Solvent Methanol
Temperature Reflux
Reaction Time 6-12 hours (monitor by TLC)
Work-up Careful neutralization with NaHCO₃, multiple extractions with EtOAc
Step 2: O-alkylation of Methyl 3-hydroxypicolinate

Q2: I am observing N-alkylation as a side reaction during the O-alkylation step. How can I improve O-selectivity?

A2: The pyridone tautomer of 3-hydroxypyridine derivatives can lead to competitive N-alkylation. To favor O-alkylation, careful selection of the base and reaction conditions is paramount.

  • Choice of Base: A mild, non-nucleophilic base is preferred to minimize the deprotonation of the pyridine nitrogen. Potassium carbonate (K₂CO₃) is a standard and effective choice. Stronger bases like sodium hydride (NaH) can increase the proportion of N-alkylation.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction.

  • Reaction Temperature: Running the reaction at a moderately elevated temperature (e.g., refluxing in MeCN) is usually sufficient. Overheating can sometimes lead to side reactions.

  • Leaving Group: Using an alkylating agent with a good leaving group, such as ethyl bromoacetate, ensures the reaction proceeds efficiently.

Alkylation_Selectivity cluster_0 Desired O-alkylation cluster_1 Undesired N-alkylation O_Alk Phenoxide intermediate attacks ethyl bromoacetate N_Alk Pyridone tautomer's nitrogen attacks ethyl bromoacetate Base Mild Base (K₂CO₃) Base->O_Alk Favors StrongBase Strong Base (NaH) StrongBase->N_Alk Promotes

Caption: Influence of base strength on the selectivity of alkylation.

Q3: The O-alkylation reaction is sluggish and does not go to completion. What can I do?

A3: An incomplete reaction can be due to several factors:

  • Purity of Reagents: Ensure all reagents, especially the solvent and ethyl bromoacetate, are of high purity and anhydrous. Water can hydrolyze the bromoacetate and deactivate the base.

  • Base Equivalents: Use a sufficient excess of potassium carbonate (typically 2-3 equivalents) to ensure complete deprotonation of the hydroxyl group.

  • Reaction Time: Monitor the reaction by TLC. If the starting material is still present after several hours, you can try increasing the reaction time or temperature moderately.

  • Phase Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, especially if there are solubility issues.

Step 3: Intramolecular Dieckmann Condensation

Q4: My Dieckmann condensation to form the β-keto ester is failing or giving a low yield. What are the critical parameters?

A4: The Dieckmann condensation is a powerful ring-forming reaction, but its success is highly dependent on strictly controlled conditions.[1][2]

  • Anhydrous Conditions: This is the most critical factor. The reaction is extremely sensitive to moisture, which will quench the enolate intermediate. All glassware must be oven-dried, and anhydrous solvents are essential.

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium ethoxide (NaOEt) in an aprotic solvent like toluene or tetrahydrofuran (THF) is a common choice. The base should be used in stoichiometric amounts. Using an excess of a nucleophilic base can lead to side reactions.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures (refluxing toluene) to drive it to completion.

  • Work-up Procedure: The initial product is the sodium salt of the β-keto ester enolate. This salt is often insoluble and precipitates from the reaction mixture. It is crucial to perform an acidic work-up (e.g., with dilute HCl) to protonate the enolate and obtain the final β-keto ester.

ParameterRecommendationCommon Issue
Solvent Anhydrous Toluene or THFPresence of water quenches the enolate.
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)Use of a weak or nucleophilic base.
Temperature RefluxInsufficient temperature leads to incomplete reaction.
Work-up Acidic quench (e.g., dilute HCl)Omission of acidic work-up results in low yield.
Step 4: Hydrolysis and Decarboxylation

Q5: The hydrolysis and decarboxylation of the β-keto ester is not proceeding cleanly. What conditions are recommended?

A5: The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid is typically achieved by heating in an acidic medium.

  • Acid Concentration and Temperature: Refluxing in aqueous hydrochloric acid (e.g., 6M HCl) is a standard and effective method. The reaction progress should be monitored by TLC or HPLC to ensure complete conversion.

  • Potential Side Reactions: Prolonged heating at very high temperatures or in highly concentrated acid could potentially lead to degradation of the product.

  • Work-up: After the reaction is complete, the mixture is typically cooled and neutralized with a base (e.g., NaHCO₃ or NaOH) to a pH of 7-8. The product can then be extracted with an organic solvent. Ensure complete neutralization, as the product may be soluble in acidic or strongly basic aqueous solutions.

Step 5: Hydrochloride Salt Formation

Q6: I am having trouble isolating a pure, crystalline hydrochloride salt. What is the best procedure?

A6: The formation of the hydrochloride salt is a crucial final step for purification and to improve the stability and handling of the final compound.

  • Procedure:

    • Dissolve the purified Furo[2,3-c]pyridin-3(2H)-one free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

    • Slowly add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.

  • Troubleshooting:

    • Oily Product: If the salt oils out instead of precipitating, it may be due to the presence of impurities or residual water. Ensure the free base is of high purity and all solvents are anhydrous. You can try adding the HCl solution more slowly or at a lower temperature.

    • Hygroscopicity: The hydrochloride salt may be hygroscopic. It is important to handle and store it in a dry environment (e.g., in a desiccator).

    • Purity: If the salt is not pure, it can be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethanol/diethyl ether.

Characterization Data

Furo[2,3-c]pyridin-3(2H)-one

  • Molecular Formula: C₇H₅NO₂[3]

  • Molecular Weight: 135.12 g/mol [3]

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~8.2 (s, 1H, pyridine-H), ~7.8 (d, 1H, pyridine-H), ~7.2 (d, 1H, pyridine-H), ~4.8 (s, 2H, CH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~170 (C=O), ~155 (C), ~145 (CH), ~140 (C), ~120 (CH), ~115 (CH), ~70 (CH₂). (Note: Predicted chemical shifts. Actual values may vary.)

This compound

  • Molecular Formula: C₇H₆ClNO₂

  • Molecular Weight: 171.58 g/mol

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889.
  • Dieckmann Condensation. (n.d.). In Wikipedia.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2025). Tetrahedron Letters, 155396.
  • Synthesis of Furo[3,2-b]pyridin-3-ol. (n.d.). BenchChem.
  • Dieckmann Condensation. (n.d.). Chemistry Steps.
  • PubChem. (n.d.). Furo[2,3-c]pyridin-3(2H)-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Hydroxypicolinic acid. National Center for Biotechnology Information.

Sources

Furo[2,3-c]pyridin-3(2H)-one hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for this compound (CAS: 106531-51-5). This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this heterocyclic compound. As a hydrochloride salt of a weak base, its behavior in aqueous and organic media can be complex. This document provides in-depth, troubleshooting-focused FAQs and protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Furo[2,3-c]pyridin-3(2H)-one HCl isn't dissolving in water or standard buffers. What's the first thing I should check?

Answer: Initial insolubility is a common hurdle. The issue often stems from the solution's pH or the presence of common ions. Furo[2,3-c]pyridin-3(2H)-one is a weak base, and its hydrochloride salt's solubility is highly dependent on pH.[1][2]

Initial Troubleshooting Steps:

  • Verify the pH of Your Solvent: The compound is most soluble in its ionized (protonated) form. This state is favored in acidic conditions. If you are using neutral water (pH ~7) or a buffer with a pH above the compound's pKa, the equilibrium will shift towards the less soluble free base form, causing it to precipitate or fail to dissolve.[3]

  • Check Buffer Composition for Chloride Ions: If you are using a chloride-containing buffer (e.g., a buffer adjusted with HCl), you might be observing the common-ion effect .[4][5] Adding excess chloride ions to a solution already containing a chloride salt can suppress dissolution by shifting the equilibrium towards the solid, undissolved salt form.[6][7]

Immediate Action: Try dissolving a small amount of the compound in deionized water with a drop of dilute acid (e.g., 0.1 M HCl) to lower the pH and see if solubility improves. This simple test can quickly diagnose a pH-related issue.

Q2: Can you explain the pH-dependent solubility of this compound in more detail?

Answer: Certainly. The solubility of an ionizable compound like Furo[2,3-c]pyridin-3(2H)-one HCl is governed by the equilibrium between its solid salt form, its dissolved ionized form, and its dissolved neutral (free base) form. The pH of the solution dictates which species predominates.

The key relationship is described by the Henderson-Hasselbalch equation.[8] For a weak base and its salt:

  • At Low pH (Acidic): The solution has a high concentration of protons (H+). This pushes the equilibrium towards the protonated, positively charged form of the molecule. This ionized form is generally much more soluble in aqueous media.

  • At High pH (Basic): The low concentration of protons pulls the equilibrium towards the deprotonated, neutral free base form. The free base of many heterocyclic compounds is significantly less soluble than its salt form and may precipitate out of solution.[1][9]

There is a specific pH for any given concentration, known as the pH of maximum solubility (pHmax), below which the salt is the stable solid phase and above which the free base is the stable solid phase.[9]

pH_Solubility cluster_solution Aqueous Solution cluster_solid Solid Phase FreeBase Furo-[2,3-c]pyridin-3-one (Free Base, Low Solubility) IonizedSalt Protonated Furo-[2,3-c]pyridin-3-one (Ionized, High Solubility) FreeBase->IonizedSalt + H⁺ (Low pH) Equilibrium Shift IonizedSalt->FreeBase - H⁺ (High pH) Equilibrium Shift SolidHCl Furo-[2,3-c]pyridin-3-one HCl (Solid Compound) SolidHCl->IonizedSalt Dissolution

Caption: pH effect on the equilibrium of Furo[2,3-c]pyridin-3(2H)-one HCl.

Q3: What is the "common-ion effect" and why is it a problem for my hydrochloride salt?

Answer: The common-ion effect is an application of Le Chatelier's principle to solubility equilibrium.[4][5][10] When a salt is dissolved in water, it establishes an equilibrium between the solid salt and its constituent ions in solution.

For your compound, the equilibrium is: Furo-Pyridine-HCl (solid) ⇌ Furo-Pyridine-H⁺ (aq) + Cl⁻ (aq)

If you attempt to dissolve this salt in a solution that already contains a high concentration of one of these ions (in this case, chloride, Cl⁻), Le Chatelier's principle predicts that the equilibrium will shift to the left to counteract the increase in Cl⁻ concentration.[5] This shift results in decreased solubility and can lead to the precipitation of the solid salt.[4][6]

Common Sources of Chloride Ions in Experiments:

  • Buffers: Phosphate-buffered saline (PBS) and other physiological buffers are often prepared using NaCl.

  • pH Adjustment: Using hydrochloric acid (HCl) to acidify a medium can significantly increase the chloride concentration.

  • Biological Media: Many cell culture media contain high concentrations of NaCl.

If you suspect a common-ion effect, try dissolving your compound in a non-chloride acidic buffer, such as a citrate or acetate buffer, to see if solubility improves.[7]

Q4: I need to prepare a stock solution. What solvents and strategies should I consider?

Answer: Creating a stable, concentrated stock solution requires a systematic approach. The choice of solvent depends on the intended downstream application (e.g., in vitro assay vs. in vivo study).

Troubleshooting Workflow for Stock Solution Preparation:

Caption: Decision workflow for troubleshooting solubility issues.

Recommended Solvents & Co-solvents:

For many heterocyclic compounds, water-miscible organic solvents are used to create high-concentration stock solutions, which are then diluted into the final aqueous medium.

SolventClassPolarityBoiling Point (°C)Notes & Cautions
DMSO Dipolar AproticHigh189Excellent solubilizing power. Use at <0.5% in final assays to avoid cell toxicity or compound precipitation.
DMF Dipolar AproticHigh153Good solubilizing power. More toxic than DMSO; handle with care.
Ethanol ProticMedium78.4Good for less polar compounds. Less toxic, but can have biological effects at higher concentrations.
Methanol ProticHigh64.7Stronger solvent than ethanol but more toxic.

Protocol for Preparing a Co-solvent Stock Solution:

  • Weigh the required amount of Furo[2,3-c]pyridin-3(2H)-one HCl into a clean vial.

  • Add a small volume of the chosen co-solvent (e.g., DMSO) to fully dissolve the compound. Gentle warming or vortexing may be required.

  • Once fully dissolved, add more co-solvent to reach the final desired concentration (e.g., 10 mM or 50 mM).

  • Store appropriately (e.g., at -20°C or -80°C, protected from light and moisture).

  • When diluting into aqueous buffer for an experiment, add the stock solution dropwise to the vortexing buffer to minimize precipitation.

Q5: What advanced formulation strategies can be used if simple pH adjustment and co-solvents are insufficient?

Answer: When basic methods fail, particularly for in vivo applications where high concentrations and biocompatibility are critical, advanced formulation strategies are necessary. These techniques aim to increase the apparent solubility and/or dissolution rate of the drug.[11][12][13]

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The Furo[2,3-c]pyridin-3(2H)-one molecule can form an inclusion complex, with the less polar part of the molecule residing inside the cyclodextrin cavity. This complex as a whole is much more water-soluble.[12][14]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high water solubility and low toxicity.

    • Application: Useful for both oral and parenteral formulations.

  • Lipid-Based Formulations:

    • Mechanism: These systems dissolve the drug in a lipid or surfactant-based carrier. Upon dilution in aqueous fluids (like in the gastrointestinal tract), they can form fine emulsions or micellar solutions, keeping the drug solubilized for absorption.[11][14]

    • Types: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are common examples.

    • Application: Primarily for oral delivery of poorly soluble compounds.

  • Particle Size Reduction:

    • Mechanism: Reducing the particle size of the solid compound to the micron or nanometer range dramatically increases the surface area available for dissolution, which can increase the dissolution rate according to the Noyes-Whitney equation.[11][15]

    • Techniques: Micronization (jet milling) or nanonization (media milling, high-pressure homogenization).[12][14]

    • Application: Can improve the bioavailability of oral formulations for BCS Class II drugs (low solubility, high permeability).[15]

The selection of an advanced strategy depends heavily on the drug's physicochemical properties, the intended route of administration, and the desired therapeutic outcome.[13][16]

Q6: How can I accurately quantify the concentration of my dissolved Furo[2,3-c]pyridin-3(2H)-one HCl, especially during solubility studies?

Answer: Accurate quantification is crucial. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, as the furo[2,3-c]pyridine scaffold has a strong UV chromophore.

Protocol Outline for HPLC Quantification:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[17]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically a good starting point.[17]

  • Mobile Phase: A gradient elution using an acidic aqueous buffer and an organic modifier is recommended.

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acid ensures the compound remains protonated and gives sharp peak shapes.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: Monitor at a UV wavelength where the compound has maximum absorbance (λmax). This can be determined by running a UV scan of a dilute solution.

  • Quantification:

    • Prepare a calibration curve using a set of standards of known concentrations, prepared by dissolving the compound in your mobile phase or a suitable solvent.

    • Filter your experimental samples (e.g., from a solubility experiment) through a 0.22 µm syringe filter to remove any undissolved particles before injection.

    • Calculate the concentration of your samples by comparing their peak areas to the calibration curve.[18]

This method provides a robust and accurate way to determine the equilibrium solubility of your compound under various conditions.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Improving API Solubility by Salt and Cocrystal Form
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Common-ion effect. Wikipedia.
  • This compound | 106531-51-5. ChemicalBook.
  • Solubilization techniques used for poorly w
  • Common Ion Effect on Solubility of Ionic Salts.
  • Effect of chloride ion on dissolution of different salt forms of haloperidol.
  • Furo[2,3-C]pyridin-3(2H)-one. PubChem.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
  • Principle of Common-ion Effect and its Application in Chemistry: a Review. Global Journal of Pure and Applied Sciences.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Formulation strategies for poorly soluble drugs.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • This compound | 106531-51-5. ChemicalBook.
  • How To Improve API Solubility By Salt And Cocrystal Form
  • Improving solubility – a close look at available approaches. Merck Millipore.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • (PDF) Study of pH-dependent drugs solubility in water.
  • Application Notes and Protocols for the Analytical Characteriz
  • Analytical Methods. RSC Publishing.
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.

Sources

Furo[2,3-c]pyridin-3(2H)-one Hydrochloride Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[2,3-c]pyridin-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

I. Understanding the Core Stability Challenge: The Lactone Moiety

This compound possesses a lactone, which is a cyclic ester. The stability of this functional group is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring, leading to the formation of the corresponding hydroxy-carboxylic acid.[1][2][3] This ring-opening event can significantly impact the biological activity and the integrity of your experimental results.

The fact that the compound is a hydrochloride salt is a crucial piece of information. In aqueous solutions, it will create a mildly acidic environment, which can inherently promote the hydrolysis of the lactone ring over time.[1][3] Therefore, understanding and controlling the solution's pH is paramount.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.

  • Possible Cause: Degradation of the compound in your culture medium. Cell culture media are typically buffered around pH 7.4, which can be sufficiently basic to cause slow hydrolysis of the lactone. Over the course of a multi-day experiment, a significant portion of your compound could degrade.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your stock and working solutions of this compound immediately before use.

    • Minimize Time in Media: Add the compound to your cell cultures as the final step.

    • Conduct a Time-Course Experiment: To assess the stability in your specific medium, incubate the compound in the medium for different durations (e.g., 0, 2, 6, 12, 24 hours) and then analyze the remaining compound by HPLC.

    • Consider a pH-Adjusted Medium: If degradation is rapid, you may need to adjust the pH of your medium just before adding the compound, though be mindful of the impact on your cells.

Issue 2: Appearance of unexpected peaks in your HPLC or LC-MS analysis.

  • Possible Cause: This is a strong indicator of degradation. The primary degradation product is likely the hydrolyzed hydroxy-carboxylic acid form of the molecule.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Immediately after dissolving the compound, run an HPLC or LC-MS to get a baseline chromatogram.

    • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study.[4][5][6] A simplified protocol is provided below.

    • Adjust Mobile Phase pH: The pH of your HPLC mobile phase can influence the ionization state of your compound and its degradation products, affecting retention times. Ensure your mobile phase is optimized for the analysis of both the parent compound and its potential degradants.

Issue 3: Poor solubility or precipitation of the compound in your buffer.

  • Possible Cause: While the hydrochloride salt is generally expected to have good aqueous solubility, the free base may be less soluble. If the pH of your solution is raised, the compound could convert to its free base form and precipitate out.

  • Troubleshooting Steps:

    • Check the pH of Your Buffer: Ensure the pH of your buffer is compatible with the compound's solubility. An acidic pH is generally preferable for maintaining the hydrochloride salt form in solution.

    • Use a Co-solvent: If solubility remains an issue, consider using a small amount of a water-miscible organic solvent like DMSO or ethanol.[4] However, always check the compatibility of the co-solvent with your experimental system.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[7][8][9] As it is a hydrochloride salt, it may be hygroscopic, so minimizing exposure to moisture is critical to prevent degradation even in the solid state.

Q2: How should I prepare stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions fresh for each experiment. If you must store a stock solution, use an anhydrous aprotic solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: At what pH is this compound most stable?

Q4: Can I heat a solution of this compound to aid dissolution?

A4: Heating should be avoided as it can significantly accelerate the rate of hydrolysis.[4][10] If you are facing solubility issues, gentle vortexing or sonication at room temperature is a safer alternative.

IV. Experimental Protocols

Protocol 1: Simplified Forced Degradation Study

This protocol will help you generate the hydrolyzed form of this compound for analytical reference.

  • Prepare Solutions:

    • Acidic: Dissolve a small amount of the compound in 0.1 M HCl.

    • Basic: Dissolve a small amount of the compound in 0.1 M NaOH.

    • Neutral: Dissolve a small amount of the compound in purified water.

  • Incubation: Let the solutions stand at room temperature for several hours or gently heat at 40-50°C for a shorter period if no degradation is observed.

  • Neutralization (for acidic and basic solutions):

    • For the acidic solution, carefully add 0.1 M NaOH until the pH is approximately 7.

    • For the basic solution, carefully add 0.1 M HCl until the pH is approximately 7.

  • Analysis: Analyze all three solutions, along with a freshly prepared solution of the compound, by HPLC or LC-MS. You should observe a new peak corresponding to the degradation product, which will be more prominent in the acid- and base-treated samples.

Protocol 2: HPLC Method for Stability Assessment

This is a general starting point for an HPLC method. You may need to optimize it for your specific equipment and requirements.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

V. Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation pathway of this compound in aqueous solution.

cluster_0 This compound cluster_1 Degradation Product A Furo[2,3-c]pyridin-3(2H)-one (Lactone Form) B Hydroxy-carboxylic Acid (Hydrolyzed Form) A->B Hydrolysis (H+ or OH- catalysis) Start Inconsistent Experimental Results? Check_Freshness Are you using freshly prepared solutions? Start->Check_Freshness Yes_Fresh Yes_Fresh Check_Freshness->Yes_Fresh No_Fresh No_Fresh Check_Freshness->No_Fresh Analyze_Purity Analyze compound purity by HPLC/LC-MS Yes_Fresh->Analyze_Purity Yes Yes_Fresh->Analyze_Purity Purity_OK Is the purity >95%? Analyze_Purity->Purity_OK Prepare_Fresh Prepare fresh solutions immediately before use. No_Fresh->Prepare_Fresh No No_Fresh->Prepare_Fresh Yes_Purity Yes_Purity Purity_OK->Yes_Purity No_Purity No_Purity Purity_OK->No_Purity Investigate_Other Investigate other experimental variables. Yes_Purity->Investigate_Other Yes Yes_Purity->Investigate_Other Degradation_Suspected Degradation is likely. Review solution preparation and handling. No_Purity->Degradation_Suspected No No_Purity->Degradation_Suspected

Caption: Troubleshooting Workflow for Stability Issues

By understanding the inherent chemical properties of this compound and adopting careful experimental practices, you can minimize stability-related issues and ensure the reliability of your research data.

References

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate.
  • How Does Lactone Hydrolysis Work? - Chemistry For Everyone. YouTube.
  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • Lactone Hydrolysis. YouTube.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Forced Degradation Studies. MedCrave online.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

Sources

Improving the selectivity of Furo[2,3-c]pyridin-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of Furo[2,3-c]pyridin-3(2H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a scaffold present in various bioactive molecules, including potent HIV-1 protease inhibitors, the ability to selectively synthesize and modify the Furo[2,3-c]pyridine core is of significant interest.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice in a question-and-answer format. We will explore the causality behind common selectivity issues and offer field-proven strategies to overcome them, ensuring your experimental workflows are robust and self-validating.

Section 1: Troubleshooting Regioselectivity in Core Scaffold Formation

The initial construction of the bicyclic Furo[2,3-c]pyridine system is a critical step where regioselectivity issues frequently arise. Success hinges on controlling the cyclization to favor the desired isomer over other possibilities, such as the Furo[3,2-c] isomer.

FAQ 1.1: My furan ring annulation onto a 3-hydroxypyridine precursor is yielding a mixture of Furo[2,3-c] and Furo[3,2-c] isomers. How can I improve selectivity for the desired Furo[2,3-c] product?

This is a classic challenge in heterocyclic chemistry where the nucleophilicity of two adjacent carbon atoms on the pyridine ring (C2 and C4) competes for reaction with an electrophilic partner that will form the furan ring. The outcome is determined by a delicate balance of electronic and steric factors.

Core Problem: The 3-hydroxypyridine moiety possesses two potentially nucleophilic sites ortho to the hydroxyl group. Direct alkylation followed by cyclization can often lead to poor regiocontrol.

Troubleshooting Strategy & Causality:

  • Employ a Directing Group: The most robust strategy is to temporarily block one position or use a directing group to favor the other. The electronic nature of the pyridine ring makes it challenging to achieve selectivity without such intervention.[2]

    • Mechanism: A removable bulky group installed at the C2-position will sterically hinder attack at that site, thereby directing the initial electrophilic addition to the C4-position, which is the necessary first step for Furo[2,3-c] annulation.

    • Protocol Insight: Consider the use of a removable blocking group like a trialkylsilyl or a Boc group, which can be installed selectively and removed under mild conditions post-cyclization.

  • Leverage Metal-Catalyzed Cyclization: Transition-metal-catalyzed reactions, particularly those involving palladium, have revolutionized heterocyclic synthesis by offering high efficiency and selectivity.[3]

    • Mechanism: A palladium-catalyzed intramolecular C-O bond formation (e.g., an intramolecular Buchwald-Hartwig type etherification) from a pre-functionalized pyridine can offer exquisite regiocontrol. For this to work, you would start with a 2-halo-3-hydroxypyridine and tether the furan precursor at the hydroxyl group. The catalyst system's ligand sphere dictates the geometry of the oxidative addition and reductive elimination steps, preventing isomerization.

    • Protocol Insight: Start with a 2-chloro-3-hydroxypyridine. React it with an appropriate alkyne (e.g., propargyl alcohol) to form an ether linkage at the C3-hydroxyl. The subsequent Pd-catalyzed cyclization will proceed selectively to form the Furo[2,3-c] ring.

  • Optimize Reaction Conditions: While less definitive than using directing groups, systematically optimizing reaction parameters can shift the isomeric ratio.

    • Solvent Choice: The polarity of the solvent can influence which transition state is more stabilized. Less polar solvents may favor the sterically less hindered product.

    • Counter-ion/Base: The nature of the base and its corresponding counter-ion can influence the aggregation state of the pyridine precursor and the transition state geometry. Screen a range of bases from organic (DBU, DIPEA) to inorganic (K₂CO₃, Cs₂CO₃).

Below is a troubleshooting workflow for addressing this common regioselectivity issue.

G start Problem: Mixture of Furo[2,3-c] and Furo[3,2-c] Isomers check_strategy Current Strategy Assessment start->check_strategy directing_group Option 1: Implement Directing Group Strategy check_strategy->directing_group Is a directing group feasible? metal_catalysis Option 2: Switch to Metal-Catalyzed Cyclization check_strategy->metal_catalysis Can precursors be adapted for catalysis? optimize_cond Option 3: Systematic Condition Optimization check_strategy->optimize_cond Fine-tuning required? analyze Analyze Isomeric Ratio (¹H NMR, LC-MS) directing_group->analyze metal_catalysis->analyze optimize_cond->analyze analyze->check_strategy Selectivity still poor, re-evaluate options success Success: >95:5 Regioselectivity Achieved analyze->success Desired isomer is major product

Caption: Troubleshooting workflow for poor regioselectivity in furan annulation.

Section 2: Controlling Selectivity in Post-Synthetic Functionalization

Once the Furo[2,3-c]pyridin-3(2H)-one core is synthesized, subsequent functionalization is often required. The electronic nature of the fused system presents new selectivity challenges, particularly in electrophilic substitution or cross-coupling reactions.

FAQ 2.1: My palladium-catalyzed Suzuki-Miyaura reaction on a 7-bromo-Furo[2,3-c]pyridinone is plagued by low yield and significant hydrodehalogenation. What are the primary causes and solutions?

This is a frequent issue when performing cross-coupling on electron-rich N-heterocycles. The pyridine nitrogen's lone pair can coordinate to the palladium center, interfering with the catalytic cycle, while trace amounts of water can lead to unwanted side reactions.[4]

Core Problem: Inefficient catalytic turnover and competing side reactions (hydrodehalogenation, boronic acid homocoupling).

Troubleshooting Strategy & Causality:

  • Inert Atmosphere & Reagent Quality (The Basics):

    • Causality: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing allows oxygen to oxidatively couple the boronic acid (homocoupling) or deactivate the catalyst. Water can act as a proton source for hydrodehalogenation, where the aryl halide is simply reduced.[4]

    • Protocol: Ensure all solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Use high-purity, dry reagents. Boronic acids are particularly prone to degradation and should be fresh or properly stored.

  • Catalyst System (Ligand & Precursor):

    • Causality: The choice of ligand is paramount. For electron-rich heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required. These ligands promote the rate-limiting reductive elimination step and shield the palladium center from coordinating with the pyridine nitrogen.[4]

    • Protocol: If using a standard ligand like PPh₃ is failing, switch to a modern Buchwald or NHC ligand. Screen a panel of ligands to find the optimal one for your specific substrate. See the data table below for an example.

  • Base and Solvent Choice:

    • Causality: The base is not merely a spectator; it participates in the transmetalation step. Its strength, solubility, and nature can dramatically affect the outcome. A base that is too strong or poorly soluble can lead to side reactions or sluggishness.

    • Protocol: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, DMF, often with water). The optimal combination is highly substrate-dependent.

Data Presentation: Example Ligand Screening for Suzuki Coupling

EntryPd PrecursorLigandBaseSolventTemp (°C)Yield (%)Ratio (Product:Hydrodehalogenation)
1Pd₂(dba)₃PPh₃K₂CO₃Toluene/H₂O1002540:60
2Pd₂(dba)₃SPhosK₂CO₃Toluene/H₂O1008595:5
3Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O11092>99:1
4Pd(OAc)₂cataCXium ACs₂CO₃Toluene1007890:10

Conditions: 7-bromo-Furo[2,3-c]pyridinone (1 equiv), Phenylboronic acid (1.5 equiv), Pd precursor (2 mol%), Ligand (4 mol%), Base (2 equiv).

The data clearly shows that moving from a simple ligand like PPh₃ (Triphenylphosphine) to more advanced Buchwald ligands like SPhos or XPhos dramatically improves both yield and selectivity by suppressing the hydrodehalogenation side reaction.[4]

Section 3: Advanced Topics & Experimental Protocols

This section provides a detailed protocol for a common optimization procedure and a diagram illustrating competing reaction pathways that can diminish selectivity.

Appendix A: Experimental Protocol - Screening Ligands for Regioselective Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify the optimal ligand for a challenging cross-coupling reaction.

Objective: To maximize the yield of the desired coupled product while minimizing hydrodehalogenation and other side reactions.

Materials:

  • 7-bromo-Furo[2,3-c]pyridinone substrate

  • Arylboronic acid coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Ligand library (e.g., PPh₃, SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Array of reaction vials with stir bars under an inert atmosphere (glovebox recommended)

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the substrate, boronic acid, and palladium precursor in the reaction solvent.

  • Array Setup: In a glovebox, add the appropriate amount of base to each reaction vial.

  • Ligand Addition: Add each unique ligand to its designated vial (as a solid).

  • Reagent Addition: Using a pipette, dispense the stock solutions of the substrate, boronic acid, and palladium precursor into each vial.

  • Sealing and Reaction: Securely cap the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath. Stir at the designated temperature (e.g., 110 °C) for the specified time (e.g., 12-24 hours).

  • Quenching and Analysis: Cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS to determine the conversion and ratio of product to side products.

  • Work-up and Purification: Once the optimal conditions are identified, the reaction can be scaled up. A typical work-up involves diluting with an organic solvent (e.g., EtOAc), washing with water and brine, drying over Na₂SO₄, and purifying by flash column chromatography.

Appendix B: Visualization of Competing Reaction Pathways

The diagram below illustrates the critical branch point in a palladium-catalyzed cross-coupling cycle where the desired C-C bond formation competes with the undesired hydrodehalogenation pathway.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle cluster_1 Competing Side Reactions pd0 Active Pd(0)L₂ Catalyst ox_add Oxidative Addition (Ar-Pd(II)-X) pd0->ox_add + Ar-X transmetal Transmetalation (Ar-Pd(II)-Ar') ox_add->transmetal + Ar'-B(OH)₂ hydrodehalogenation Hydrodehalogenation (Protonolysis) ox_add->hydrodehalogenation + H₂O (Trace) - Undesired Pathway red_elim Reductive Elimination - Desired Pathway transmetal->red_elim homocoupling Homocoupling transmetal->homocoupling + O₂ (Trace) - Undesired Pathway red_elim->pd0 Releases Ar-Ar'

Caption: Competing pathways in a Pd-catalyzed Suzuki-Miyaura cross-coupling.

References

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). National Institutes of Health.
  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (n.d.). IJARST.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). Benchchem.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Publishing.
  • Green advancements towards the electrochemical synthesis of heterocycles. (2024). RSC Publishing.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2024). National Institutes of Health.
  • Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. (2022). ResearchGate.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC).
  • Established strategies for controlling regioselectivity in C−H activation of pyridine. (2023). ResearchGate.
  • Furo[2,3-C]pyridin-3(2H)-one. (n.d.). PubChem.
  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. (2011). ResearchGate.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (1997). Semantic Scholar.
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
  • Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. (2022). Journal of the American Chemical Society.
  • Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines. (2009). ResearchGate.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Beilstein Journal of Organic Chemistry.
  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. (2008). ResearchGate.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Beilstein Journal of Organic Chemistry.
  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate.
  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. (2017). Scientific Reports.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). National Institutes of Health.
  • Regioselective 1,4-hydroboration of pyridines catalyzed by an acid-initiated boronium cation. (n.d.). Chemical Communications.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem.

Sources

Technical Support Center: Furo[2,3-c]pyridin-3(2H)-one Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of Furo[2,3-c]pyridin-3(2H)-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this valuable heterocyclic compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties of this compound that are critical for developing a successful purification strategy.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the molecule's inherent properties is the first step. The structure combines a lactone (a cyclic ester) fused to a pyridine ring, which is protonated in the hydrochloride salt form. This duality governs its behavior.

  • Polarity and Solubility: The molecule possesses moderate polarity due to the lactone and the pyridine nitrogen. As the hydrochloride salt, its polarity is significantly increased, making it more soluble in polar protic solvents like water, methanol, and ethanol, and less soluble in non-polar solvents like hexanes or diethyl ether.

  • Acidity/Basicity (pKa): The pyridine nitrogen is basic and readily forms a salt. The hydrochloride salt is acidic. This is a critical factor in chromatographic purification; the cationic nature of the protonated pyridine can lead to strong, undesirable interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing.[1]

  • Stability: Lactones can be susceptible to hydrolysis under strong basic or acidic conditions, which could lead to ring-opening. While generally stable, prolonged exposure to harsh pH conditions or high temperatures during purification should be avoided.

Table 1: Key Physicochemical Properties

PropertyValueImplication for Purification
Molecular Formula C₇H₅NO₂ · HCl-
Molecular Weight 135.12 g/mol (free base)[2][3]Influences diffusion rates and elution in size-exclusion chromatography.
Form Typically a solid at room temperature.Suitable for recrystallization techniques.
pKa (Predicted) 2.10 ± 0.20[3]The molecule is acidic in its hydrochloride form. Avoid strongly basic conditions to prevent deprotonation and potential side reactions.
Solubility High in polar protic solvents (Water, MeOH, EtOH); Low in non-polar solvents.Guides solvent selection for recrystallization and chromatography.

Q2: What are the most common impurities encountered during its synthesis?

Impurities typically arise from the synthetic route employed. While specific impurities depend on the exact precursors and conditions, they generally fall into these categories:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities. For instance, if the synthesis involves the cyclization of a functionalized pyridine, the linear precursor may persist.[4][5]

  • Side-Reaction Products: The synthesis of heterocyclic systems can be complex. Potential side reactions may include N-alkylation instead of O-alkylation or the formation of isomers.[1]

  • Process-Related Impurities: Reagents, catalysts (e.g., residual palladium from coupling reactions), and solvents used in the synthesis can carry over into the crude product.[5]

  • Degradation Products: As mentioned, hydrolysis of the lactone ring can occur if the compound is subjected to harsh workup or purification conditions.

Q3: What analytical techniques are recommended for purity assessment?

A multi-technique approach is essential for a comprehensive purity analysis.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic or trifluoroacetic acid, is a typical starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of the final product and identifying any structurally related impurities.[6]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and can help identify unknown impurities when coupled with a chromatographic system (e.g., LC-MS).[6]

Section 2: Troubleshooting Guide for Purification

This guide provides direct answers to common problems encountered during the purification of this compound.

Problem 1: Severe peak tailing and poor separation during silica gel column chromatography.

  • Probable Cause: This is the most frequent issue and is caused by the strong ionic and hydrogen-bonding interactions between the protonated (cationic) pyridine ring of the hydrochloride salt and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, non-uniform elution.[1]

  • Solution:

    • Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic sites on the silica gel or to compete with your compound for them. Add a small amount of a basic modifier to your mobile phase.

      • Triethylamine (TEA): Add 0.1-1% TEA to your ethyl acetate/hexane or dichloromethane/methanol mobile phase. The TEA will preferentially bind to the acidic silanol groups, allowing your compound to elute more symmetrically.[1][7]

      • Ammonia: For very strong interactions, a solution of methanol saturated with ammonia can be used as the polar component of the mobile phase (e.g., 1-10% of 7N NH₃ in MeOH mixed with DCM).

    • Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

      • Amino-bonded or Cyano-bonded Silica: These functionalized silica gels have different selectivities and are less acidic, which can significantly improve peak shape.[1]

Problem 2: The compound will not crystallize, or recovery from recrystallization is very low.

  • Probable Cause:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar salt, finding a single solvent that fits this profile can be difficult.

    • Presence of Soluble Impurities: High levels of impurities can inhibit crystal lattice formation, leading to oiling out or preventing crystallization altogether.

    • Supersaturation Issues: The solution may be too dilute, or cooling may be happening too quickly, leading to the formation of fine powder instead of well-defined crystals.

  • Solution:

    • Systematic Solvent Screening: Test the solubility of small amounts of your crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures thereof).

    • Use a Mixed-Solvent System: This is often the best approach. Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in, e.g., methanol) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly.

    • Pre-purification: If the crude material is very impure (>10% impurities), first run it through a quick silica gel plug (using a modified mobile phase as described above) to remove the bulk of the impurities before attempting recrystallization.

    • Induce Crystallization: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.

Problem 3: The product appears to be degrading during purification, confirmed by analytical TLC/HPLC.

  • Probable Cause: The lactone functional group can be sensitive to hydrolysis. This can be exacerbated by:

    • Prolonged Heating: Keeping the compound in a hot solvent for an extended period during recrystallization can cause thermal degradation or hydrolysis if water is present.

    • pH Extremes: Exposing the compound to strongly basic conditions (e.g., during a basic aqueous wash) can rapidly hydrolyze the lactone.

  • Solution:

    • Minimize Heat Exposure: During recrystallization, dissolve the compound quickly and do not maintain it at reflux for longer than necessary.

    • Maintain Neutral or Mildly Acidic pH: When performing aqueous extractions, use a saturated sodium bicarbonate solution cautiously and briefly, if a basic wash is required. It is generally safer to work under neutral to mildly acidic conditions where the hydrochloride salt is stable.

    • Use Chromatography at Room Temperature: Column chromatography is a gentler method as it is typically performed at ambient temperature, reducing the risk of thermal degradation.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Modified Mobile Phase

This protocol is designed to purify crude this compound with high recovery and excellent peak shape.

  • Preparation of the Mobile Phase:

    • Prepare two solvents: a non-polar solvent (e.g., Ethyl Acetate) and a polar solvent (e.g., Methanol).

    • To both solvents, add 0.5% (v/v) triethylamine (TEA). For example, to 1 L of ethyl acetate, add 5 mL of TEA. This ensures a consistent concentration of the modifier throughout the gradient.

  • TLC Analysis:

    • Develop an appropriate mobile phase system using TLC. Start with 100% Ethyl Acetate and gradually increase the percentage of Methanol (e.g., 2%, 5%, 10%) to find a system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Pack a glass column with silica gel (230-400 mesh) using a slurry of your initial, least polar mobile phase (e.g., 100% Ethyl Acetate + 0.5% TEA). Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like methanol or dichloromethane.

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column bed.[7]

  • Elution and Fraction Collection:

    • Begin eluting with the initial, non-polar mobile phase.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

    • Confirm the purity of the final product using HPLC and NMR.

Protocol 2: Optimized Recrystallization using a Two-Solvent System

This protocol is ideal for enriching material that is already >90% pure.

  • Solvent Selection: A common and effective system is Methanol (as the "good" solvent) and Diethyl Ether or Ethyl Acetate (as the "poor" solvent).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of warm methanol required to fully dissolve the solid. Gentle heating in a warm water bath may be necessary.

  • Precipitation: While gently swirling the flask, add the "poor" solvent (e.g., diethyl ether) dropwise. Continue adding until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of methanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in a refrigerator or ice bath for several hours.

  • Isolation and Drying:

    • Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

    • Dry the crystals under high vacuum to remove all residual solvents.

    • Assess the purity of the crystals and the mother liquor by HPLC to determine the efficiency of the recrystallization.

Section 4: Visual Workflows

The following diagrams provide logical workflows for making decisions during the purification process.

PurificationStrategy start Crude Product purity_check Assess Purity by HPLC/TLC start->purity_check high_purity Purity > 90%? purity_check->high_purity recrystallize Protocol 2: Optimized Recrystallization high_purity->recrystallize Yes low_purity Purity < 90% high_purity->low_purity No final_product_1 Pure Product recrystallize->final_product_1 impurity_profile Are impurities baseline or close-eluting? low_purity->impurity_profile baseline_impurities Baseline Impurities impurity_profile->baseline_impurities Baseline close_impurities Close-Eluting Impurities impurity_profile->close_impurities Close flash_chrom Protocol 1: Flash Column Chromatography baseline_impurities->flash_chrom prep_hplc Consider Preparative HPLC close_impurities->prep_hplc final_product_2 Pure Product flash_chrom->final_product_2

Caption: Purification Strategy Selection Workflow.

ChromTroubleshooting start Problem: Peak Tailing in Silica Gel Chromatography add_tea Add 0.5-1% Triethylamine (TEA) to Mobile Phase start->add_tea check_rf Is Rf value optimal (0.2-0.3)? add_tea->check_rf adjust_polarity Adjust Mobile Phase Polarity (e.g., increase %MeOH) check_rf->adjust_polarity No still_tailing Still Tailing? check_rf->still_tailing Yes adjust_polarity->add_tea switch_stationary Switch Stationary Phase still_tailing->switch_stationary Yes success Problem Solved still_tailing->success No alumina Try Alumina (Neutral or Basic) switch_stationary->alumina amino_silica Try Amino-Bonded Silica switch_stationary->amino_silica

Caption: Troubleshooting Column Chromatography Tailing.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. PubChem.
  • Benchchem. (n.d.). Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chromatography.
  • Reddy, G. J., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-c]pyridine. PubChem.
  • Sharma, P., & Kumar, A. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).

Sources

Common pitfalls in handling Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Furo[2,3-c]pyridin-3(2H)-one hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested advice for the successful handling and application of this important heterocyclic building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common pitfalls encountered during experimental work.

I. Compound Stability and Storage

Proper storage and handling are critical to maintaining the integrity of this compound. As a hydrochloride salt of a nitrogen-containing heterocycle, its stability is influenced by atmospheric moisture and pH.

FAQs:

Q1: My bottle of this compound, which was a free-flowing powder, has become clumpy and difficult to weigh. What is happening?

A1: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the air. Hydrochloride salts of amines and nitrogen heterocycles are frequently hygroscopic due to the strong affinity of the chloride ion for water molecules.[1] When the powder absorbs water, it can lead to clumping, inaccurate weighing, and potentially initiate degradation pathways.

Troubleshooting Protocol:

  • Immediate Action: Move the compound to a desiccator containing a fresh desiccant (e.g., Drierite® or phosphorus pentoxide) immediately.

  • Drying: If clumping is significant, you may gently break up the clumps with a spatula under a dry, inert atmosphere (e.g., in a glovebox) and then dry the material under high vacuum for several hours.

  • Prevention: Always store this compound in a tightly sealed container, preferably within a desiccator or a controlled low-humidity environment.[2][3] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.

Q2: I am concerned about the stability of the lactam ring in my compound during storage and in solution. What conditions should I avoid?

A2: The γ-lactam fused to the pyridine ring is a key functional group. Lactam rings, particularly strained ones like β-lactams, are susceptible to hydrolysis under both acidic and basic conditions. While the γ-lactam in this molecule is less strained, its stability is still pH-dependent. Generally, β-lactams exhibit a U-shaped pH-stability profile, with maximum stability typically observed between pH 4 and 7.[4] It is reasonable to extrapolate that Furo[2,3-c]pyridin-3(2H)-one will be most stable in a neutral to slightly acidic pH range.

Key Considerations:

  • Avoid Strong Bases: Exposure to strong aqueous bases (e.g., NaOH, KOH) will rapidly hydrolyze the lactam ring, opening it to form the corresponding amino acid.

  • Avoid Strong Acids: While the compound is supplied as a hydrochloride salt, prolonged exposure to strongly acidic conditions, especially at elevated temperatures, can also catalyze hydrolysis.

  • Storage as a Solid: The compound is most stable when stored as a dry solid.[2][3] Prepare solutions fresh for each experiment whenever possible.

II. Solubility and Solution Preparation

Achieving complete dissolution without promoting degradation is essential for accurate and reproducible experiments.

Q3: I am having trouble dissolving this compound. What are the recommended solvents?

A3: As a hydrochloride salt, the compound exhibits significantly enhanced aqueous solubility compared to its free base form.[5] However, its solubility in organic solvents can vary. While specific quantitative data for this exact molecule is not readily published, a general solubility profile can be inferred from its structure and data on similar heterocyclic compounds.

Recommended Solvents and Troubleshooting:

SolventExpected SolubilityTroubleshooting Tips
Water HighIf dissolution is slow, gentle warming (30-40 °C) or sonication can be applied. The resulting solution will be acidic.
DMSO HighShould dissolve readily. An excellent choice for preparing high-concentration stock solutions for biological screening.
DMF Moderate to HighA good solvent for reactions, but ensure it is anhydrous if moisture-sensitive reagents are used.
Methanol/Ethanol ModerateSolubility may be sufficient for many reactions. Gentle warming can improve dissolution.
Acetonitrile Low to ModerateMay require warming or sonication. Often used as a reaction solvent.
DCM/Chloroform Very LowUnlikely to be a suitable solvent for the hydrochloride salt.
Toluene/Hexanes InsolubleNot recommended for dissolution.

Workflow for Preparing a Stock Solution:

G start Start: Weigh Compound choose_solvent Choose Solvent (e.g., DMSO) start->choose_solvent add_solvent Add Portion of Solvent choose_solvent->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Observe for Dissolution vortex->observe observe->vortex Incomplete add_more Add Remaining Solvent observe->add_more Clear Solution final_check Ensure Homogeneous Solution add_more->final_check final_check->vortex Precipitate store Store Appropriately (e.g., -20°C, desiccated) final_check->store Homogeneous end Solution Ready store->end

Caption: Workflow for preparing a stock solution.

III. Common Reaction Pitfalls

This compound is a versatile intermediate. However, its multiple reactive sites can lead to common pitfalls, particularly in alkylation reactions.

Q4: I am attempting an N-alkylation at the lactam nitrogen, but I am getting a complex mixture of products or no reaction. What is going wrong?

A4: This is a frequent challenge. The molecule has two key nucleophilic nitrogen atoms: the lactam nitrogen and the pyridine nitrogen. Furthermore, the lactam oxygen can participate in O-alkylation, and the acidic proton of the hydrochloride salt can interfere with the base.

G start Problem: Poor N-Alkylation Yield check_freebase Did you neutralize the HCl salt? start->check_freebase check_base Is the base strong enough? check_side_reaction TLC/LCMS shows multiple products? check_base->check_side_reaction Yes solution_base Solution: Use a stronger base like NaH or KHMDS to fully deprotonate the lactam. Ensure anhydrous conditions. check_base->solution_base No check_freebase->check_base Yes solution_freebase Solution: Add 1 eq. of a non-nucleophilic base (e.g., Et3N, DIPEA) first, or perform an aqueous workup to isolate the free base before the reaction. check_freebase->solution_freebase No solution_pyridine_alkylation Analysis: A likely side product is the N-alkylated pyridinium salt. This is favored by polar solvents and less sterically hindered alkylating agents. Solution: Use less polar solvents (e.g., THF, Dioxane) and consider bulkier bases to sterically hinder approach to the pyridine nitrogen. check_side_reaction->solution_pyridine_alkylation Yes end Re-evaluate reaction conditions (temp, time) check_side_reaction->end No, starting material remains

Sources

Technical Support Center: Enhancing the Bioavailability of Furo[2,3-c]pyridin-3(2H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[2,3-c]pyridin-3(2H)-one compounds. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges associated with this promising class of therapeutic agents. Furo[2,3-c]pyridines have demonstrated significant potential in medicinal chemistry, particularly as anticancer agents.[1][2][3] However, their often poor aqueous solubility presents a substantial hurdle to achieving therapeutic efficacy.[4][5]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during experimental work. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your initial strategy.

Q1: What are Furo[2,3-c]pyridin-3(2H)-one compounds, and why is their bioavailability a primary concern?

Furo[2,3-c]pyridin-3(2H)-one is a heterocyclic chemical scaffold that forms the core of various derivatives being investigated for therapeutic use.[6][7] The primary concern with these compounds is their typically low aqueous solubility, a characteristic that places them in the Biopharmaceutics Classification System (BCS) Class II or IV.[8][9]

  • BCS Class II: Low Solubility, High Permeability. For these drugs, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[10][11]

  • BCS Class IV: Low Solubility, Low Permeability. These compounds face the dual challenges of dissolving and passing through the intestinal wall.[12][13]

Poor solubility directly leads to low and variable oral bioavailability, which can compromise therapeutic effectiveness and even lead to the discontinuation of promising drug candidates.[5] Therefore, enhancing solubility and/or permeability is critical for their clinical development.

Q2: How can I determine if my compound's bioavailability is limited by solubility or permeability?

A systematic approach is required to diagnose the primary barrier to absorption.

  • Aqueous Solubility Assessment: First, determine the compound's solubility in relevant physiological media (e.g., simulated gastric and intestinal fluids). A solubility of less than 0.1 mg/mL is a strong indicator of a solubility-limited problem.[8]

  • Permeability Assessment: If solubility is low, it is still crucial to assess permeability. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells are standard methods.[14] These assays help predict passive diffusion and active transport across the intestinal epithelium.

  • Data Interpretation:

    • Low Solubility, High Permeability: Your compound is likely BCS Class II. Focus on solubility enhancement techniques.[11]

    • Low Solubility, Low Permeability: Your compound is likely BCS Class IV. A multi-faceted approach addressing both solubility and permeability is necessary.[12]

    • High Solubility, Low Permeability (BCS Class III): This is less common for this compound class but would require a focus on permeability enhancement strategies.

Q3: What are the primary strategies I should consider for enhancing the bioavailability of a BCS Class II Furo[2,3-c]pyridin-3(2H)-one compound?

For a BCS Class II compound, where dissolution is the rate-limiting step, the primary goal is to increase the concentration of the dissolved drug in the gastrointestinal tract.[10] Key strategies include:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size enhances dissolution rate according to the Noyes-Whitney equation.[5][15][16] Methods include micronization and nanonization to create nanocrystals.[16][17]

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[18][19] This approach can achieve a state of supersaturation, significantly boosting bioavailability.[20]

  • Lipid-Based Formulations: For lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can improve solubilization.[21][22] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[23]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the apparent solubility of the drug molecule.[4][24]

Q4: How do I select the right excipients for an amorphous solid dispersion (ASD) formulation?

Excipient selection is critical for the success and stability of an ASD.[18] The polymer serves to stabilize the amorphous drug and prevent recrystallization.[19]

Excipient ClassFunctionExamples
Polymeric Carriers Form the matrix of the solid dispersion, inhibit crystallization.Povidone (PVP), Copovidone, Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), Soluplus®[20][25]
Solubilizers/Surfactants Enhance wettability and maintain supersaturation in solution.Polysorbates (e.g., Tween® 80), Polyoxyl 40 Hydrogenated Castor Oil (Kolliphor® RH 40), Sodium Lauryl Sulfate (SLS)[4][19]
Plasticizers Lower the glass transition temperature for processing (e.g., in hot-melt extrusion).Propylene Glycol, Polyethylene Glycol (PEG), Triethyl Citrate[19]

The ideal polymer should have good miscibility with the drug, which can be predicted using computational models and confirmed experimentally through techniques like Differential Scanning Calorimetry (DSC).

Section 2: Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges.

Guide 1: Issue - Poor Dissolution Profile in Initial Screening

You've synthesized a promising Furo[2,3-c]pyridin-3(2H)-one derivative, but it shows less than 10% dissolution after 60 minutes in a standard USP Apparatus II dissolution test.

G start Low Dissolution Observed check_solubility Confirm Poor Aqueous Solubility (Protocol 1) start->check_solubility check_wettability Assess Compound Wettability (Contact Angle Measurement) check_solubility->check_wettability Solubility is Poor solubility_ok Solubility is Adequate check_solubility->solubility_ok Solubility > 1 mg/mL (Investigate other issues) strategy Select Enhancement Strategy check_wettability->strategy size_reduction Particle Size Reduction (Micronization/Nanonization) strategy->size_reduction Wettability is Good asd Amorphous Solid Dispersion (ASD) (Protocol 2) strategy->asd Wettability is Poor OR Highest enhancement needed lipid Lipid-Based Formulation (e.g., SMEDDS) strategy->lipid Compound is Lipophilic (LogP > 3) retest Re-run Dissolution Test (Protocol 4) size_reduction->retest asd->retest lipid->retest

Caption: Decision workflow for addressing poor dissolution.

  • Root Cause Analysis:

    • Intrinsic Poor Solubility: The most common cause. The compound's crystalline structure is too stable, requiring excessive energy to break the lattice and dissolve.

    • Poor Wettability: The compound may be hydrophobic, causing it to float or form aggregates that reduce the effective surface area available for dissolution.[26]

    • Degradation: The compound may be unstable in the dissolution medium, leading to a falsely low concentration reading.[27][28] Check for degradation products using HPLC.

  • Immediate Corrective Actions:

    • Incorporate a Surfactant: Add a low concentration (e.g., 0.1-1%) of a surfactant like sodium lauryl sulfate (SLS) to the dissolution medium to improve wettability.[26] This helps diagnose if poor wetting is the primary issue.

    • Amorphous Solid Dispersion (ASD) Formulation: This is often the most robust strategy. By converting the drug to its amorphous form within a polymer, you bypass the crystal lattice energy, which is a major barrier to dissolution.[9][20] See Protocol 2 for a detailed methodology.

Guide 2: Issue - Low Permeability in Caco-2 Assay

Your formulation shows excellent dissolution, achieving supersaturation, but the apparent permeability (Papp) in a Caco-2 assay is low, suggesting it is not efficiently crossing the intestinal barrier.

  • Root Cause Analysis:

    • Molecular Properties: The compound may be too large, too polar, or have too many hydrogen bond donors/acceptors, hindering passive diffusion across the lipid cell membrane.[5]

    • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen after it has been absorbed.[29]

  • Recommended Strategies:

    • Prodrug Approach: Chemically modify the parent drug to create a more permeable prodrug.[14] An ester prodrug, for example, can mask a polar carboxylic acid group, increasing lipophilicity and facilitating absorption. The ester is then cleaved by endogenous enzymes to release the active parent drug.[4]

    • Use of Permeability Enhancers: These are excipients that transiently and reversibly open the tight junctions between intestinal cells or interact with the cell membrane to increase drug passage.[12][30] However, this approach requires careful toxicological evaluation.

    • Nanotechnology: Encapsulating the drug in nanoparticles can alter its uptake mechanism, potentially utilizing endocytosis pathways to bypass efflux transporters.[13][21]

Guide 3: Issue - Failed Dissolution Test for a Developed Formulation

Your scaled-up batch of an amorphous solid dispersion tablet fails to meet the dissolution specifications that were achieved at the lab scale.

G Equipment Equipment sub_e1 Improper De-gassing Equipment->sub_e1 sub_e2 Vibration Equipment->sub_e2 sub_e3 Incorrect Paddle Height Equipment->sub_e3 Method Method sub_m1 Wrong Rotation Speed Method->sub_m1 sub_m2 Incorrect Sampling Time Method->sub_m2 sub_m3 Filter Adsorption Method->sub_m3 Materials Materials sub_ma1 API Recrystallization Materials->sub_ma1 sub_ma2 Excipient Lot Variation Materials->sub_ma2 sub_ma3 Media pH Incorrect Materials->sub_ma3 Environment Environment sub_en1 Temperature Fluctuation Environment->sub_en1 Analyst Analyst sub_a1 Inconsistent Technique Analyst->sub_a1 Measurement Measurement sub_me1 HPLC Calibration Error Measurement->sub_me1 main Dissolution Failure main->Equipment main->Method main->Materials main->Environment main->Analyst main->Measurement

Caption: Ishikawa (Fishbone) diagram for troubleshooting dissolution failure.

  • Check for Recrystallization: The most critical failure point for an ASD. Use Powder X-ray Diffraction (PXRD) and DSC to confirm that the drug in the tablet is still in its amorphous state. Even minor processing changes (e.g., higher compression force, humidity) can induce crystallization.[26]

  • Verify Dissolution Apparatus Setup: Mechanical variables are a common source of error.[31]

    • De-gassing: Ensure the media is properly de-gassed. Dissolved gasses can form bubbles on the tablet surface, hindering dissolution.[27][28]

    • Vessel/Paddle Geometry: Confirm paddle/basket height and vessel centering are within USP specifications.[31]

    • Temperature and Speed: Verify the water bath temperature and paddle/basket rotation speed are correct and stable.[32]

  • Evaluate Formulation Components:

    • Lubricant Level: Over-lubrication, especially with hydrophobic lubricants like magnesium stearate (typically >1%), can form a water-repellent barrier around granules, slowing dissolution.[26]

    • Disintegrant Efficacy: Ensure the disintegrant is working effectively. If the tablet does not break apart properly, the surface area for dissolution is severely limited.

Guide 4: Issue - Poor In Vitro-In Vivo Correlation (IVIVC)

Your formulation demonstrates rapid and complete in vitro dissolution, but the in vivo pharmacokinetic study in an animal model shows low bioavailability.

  • Root Cause Analysis:

    • In Vivo Recrystallization: The amorphous drug may be dissolving but then rapidly recrystallizing in the gastrointestinal tract into a non-absorbable form. This is a classic "spring and parachute" failure, where the "parachute" (the polymer) fails to maintain supersaturation.[20]

    • Inappropriate Dissolution Method: The selected in vitro test may not be biorelevant. For example, a simple buffer may not adequately simulate the complex environment of the human gut, which includes bile salts and enzymes.[33]

    • First-Pass Metabolism: The drug might be well-absorbed but then extensively metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[5]

  • Recommended Strategies:

    • Develop a Biorelevant Dissolution Method: Use media that better mimics the in vivo environment, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and lecithin that can significantly impact the solubility and precipitation of poorly soluble drugs.

    • Optimize the "Parachute" Polymer: The choice of polymer is critical for maintaining supersaturation in vivo. Polymers like HPMC-AS are specifically designed to prevent precipitation at the higher pH of the small intestine.[20] Consider using a combination of polymers to optimize performance.

    • Establish a Formal IVIVC: Developing a Level A IVIVC, a point-to-point mathematical model relating the in vitro dissolution rate to the in vivo absorption rate, is the ultimate goal.[33][34][35] This requires testing multiple formulations with different release rates (in vitro) and measuring their corresponding plasma profiles (in vivo).[34][36] A successful IVIVC can serve as a surrogate for future bioequivalence studies.[37]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying
  • Objective: To prepare an ASD of a Furo[2,3-c]pyridin-3(2H)-one compound to enhance its dissolution rate.

  • Materials:

    • Furo[2,3-c]pyridin-3(2H)-one compound (API)

    • Polymer carrier (e.g., Copovidone, HPMC-AS)

    • Volatile organic solvent (e.g., acetone, methanol, or a mixture)

    • Spray dryer apparatus

  • Methodology:

    • Prepare the spray solution by completely dissolving the API and the polymer in the selected solvent. A typical drug-to-polymer ratio to screen is 1:1, 1:2, and 1:4 by weight.

    • Optimize the spray drying parameters:

      • Inlet Temperature: High enough to evaporate the solvent but low enough to prevent API degradation.

      • Atomization/Gas Flow Rate: Controls droplet size and drying efficiency.

      • Solution Feed Rate: Must be balanced with the drying capacity of the system.

    • Initiate the spray drying process, feeding the solution into the heated chamber.

    • The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.

    • Collect the resulting powder from the cyclone collector.

    • Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

    • Critical Validation Step: Characterize the resulting powder using PXRD to confirm the absence of crystalline peaks (i.e., a "halo" pattern) and DSC to identify a single glass transition temperature (Tg), confirming a homogenous amorphous system.

Protocol 2: USP Apparatus II (Paddle) Dissolution Testing for ASDs
  • Objective: To assess the in vitro release profile of the prepared ASD formulation.

  • Apparatus & Media:

    • USP Dissolution Apparatus II (Paddle)

    • Dissolution Vessels (900 mL)

    • Dissolution Medium: 900 mL of 0.01 N HCl (simulated gastric fluid) for the first 2 hours, followed by a switch to pH 6.8 phosphate buffer (simulated intestinal fluid), or a biorelevant medium like FaSSIF.[26]

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 50 or 75 RPM

  • Methodology:

    • De-gas the dissolution medium and bring it to 37 °C in the vessels.

    • Place a quantity of the ASD powder or a compressed tablet containing the ASD equivalent to the target dose into each vessel.

    • Begin paddle rotation at the specified speed.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the medium (e.g., 5 mL) using a syringe.

    • Critical Step: Immediately filter the sample through a validated, low-binding filter (e.g., 0.45 µm PVDF) to stop further dissolution of any undissolved particles. Failure to filter properly is a common source of artificially high results.[31]

    • Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

    • Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method, such as HPLC-UV.

    • Plot the percentage of drug released versus time to generate the dissolution profile.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. vertexaisearch.cloud.google.com
  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. vertexaisearch.cloud.google.com
  • ijarsct. (n.d.). Solubility Enhancement of Poorly Water-Soluble Drugs. vertexaisearch.cloud.google.com
  • Current Nanomedicine. (2024).
  • ResearchGate. (n.d.). Summary of the commonly used excipients for preparation of solid dispersions. vertexaisearch.cloud.google.com
  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. vertexaisearch.cloud.google.com
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. vertexaisearch.cloud.google.com
  • MDPI. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. vertexaisearch.cloud.google.com
  • (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. vertexaisearch.cloud.google.com
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. vertexaisearch.cloud.google.com
  • (n.d.). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. vertexaisearch.cloud.google.com
  • PubMed Central. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. vertexaisearch.cloud.google.com
  • (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. vertexaisearch.cloud.google.com
  • Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. vertexaisearch.cloud.google.com
  • IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs. vertexaisearch.cloud.google.com
  • JOCPR. (n.d.). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. vertexaisearch.cloud.google.com
  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. vertexaisearch.cloud.google.com
  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. vertexaisearch.cloud.google.com
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. vertexaisearch.cloud.google.com
  • PubMed Central. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. vertexaisearch.cloud.google.com
  • Studylib. (n.d.). Dissolution Failure Investigation: Troubleshooting Guide. vertexaisearch.cloud.google.com
  • (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. vertexaisearch.cloud.google.com
  • American Pharmaceutical Review. (n.d.). Dispersion Excipients. vertexaisearch.cloud.google.com
  • Oreate AI Blog. (2026). Systematic Strategies for Enhancing Oral Bioavailability of Compounds. vertexaisearch.cloud.google.com
  • (2022). Dissolution Method Troubleshooting: An Industry Perspective. vertexaisearch.cloud.google.com
  • (2020). Role of excipients in amorphous solid dispersions. vertexaisearch.cloud.google.com
  • Contract Pharma. (2016). Solid Dispersions. vertexaisearch.cloud.google.com
  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?. vertexaisearch.cloud.google.com
  • ACS Omega. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. vertexaisearch.cloud.google.com
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. vertexaisearch.cloud.google.com
  • Teledyne Labs. (n.d.). Dissolution Testing For Tablets. vertexaisearch.cloud.google.com
  • ResearchGate. (2025). Application of in vitro–in vivo correlations (IVIVC)
  • (2022). Dissolution Method Troubleshooting. vertexaisearch.cloud.google.com
  • PubMed Central. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. vertexaisearch.cloud.google.com
  • NIH. (2022).
  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. vertexaisearch.cloud.google.com
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Furo[3,2-b]pyridin-3-ol analogs and their potential uses. vertexaisearch.cloud.google.com
  • ResearchGate. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Request PDF. vertexaisearch.cloud.google.com
  • National Genomics Data Center (CNCB-NGDC). (n.d.).
  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. vertexaisearch.cloud.google.com

Sources

Technical Support Center: Strategies to Reduce Cytotoxicity of Furo[2,3-c]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting and mitigating the cytotoxic effects of Furo[2,3-c]pyridin-3(2H)-one derivatives, a promising class of compounds in drug discovery. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address common challenges encountered during preclinical development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with the cytotoxicity of Furo[2,3-c]pyridin-3(2H)-one derivatives.

Q1: What are the primary mechanisms driving the cytotoxicity of Furo[2,3-c]pyridin-3(2H)-one derivatives?

A1: The cytotoxicity of these heterocyclic compounds often arises from a combination of factors. One key mechanism is the potential for DNA intercalation. Similar to other planar aromatic structures, these derivatives can insert themselves between the base pairs of DNA, disrupting its replication and transcription, which can ultimately trigger programmed cell death (apoptosis).[1] Additionally, some derivatives may function as DNA alkylating agents, forming covalent bonds with DNA bases and leading to DNA damage.[1]

Another significant contributor to their cytotoxicity can be the inhibition of critical cellular enzymes like protein kinases.[2][3] The pyridine and furan rings are common pharmacophores that can bind to the ATP-binding pocket of various kinases, leading to off-target inhibition of essential signaling pathways that regulate cell growth and survival.[2][3]

Q2: My lead Furo[2,3-c]pyridin-3(2H)-one derivative is highly cytotoxic. What are the immediate steps I should take?

A2: When a promising compound exhibits high cytotoxicity, a systematic evaluation is crucial.

  • Initial Assessment with In Silico Tools: Before extensive lab work, leverage computational (in silico) toxicology prediction tools.[4][5][6] These methods use a compound's chemical structure to forecast potential toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[4][7] This can provide early warnings and guide further experimental design.

  • Differential Cytotoxicity Profiling: It's essential to determine if the cytotoxicity is selective for cancer cells over healthy cells. Test your compound against a panel of various cancer cell lines and, importantly, against non-cancerous cell lines to establish a selectivity index.[8][9]

  • Basic Mechanistic Assays: Conduct preliminary in vitro assays to get a broad idea of the cytotoxic mechanism. This could include assays for apoptosis (e.g., Annexin V staining), cell cycle analysis, and mitochondrial membrane potential assays to check for mitochondrial toxicity.[10][11]

Q3: How can I begin to modify the structure of my compound to reduce its toxicity?

A3: Medicinal chemistry strategies play a pivotal role in mitigating cytotoxicity.[12][13][14]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of your lead compound to understand which parts of the molecule are responsible for the toxicity.[2][15][16][17] This will help you identify modifiable positions on the Furo[2,3-c]pyridin-3(2H)-one scaffold.

  • Modulating Physicochemical Properties: Often, high lipophilicity (a tendency to dissolve in fats) can lead to non-specific toxicity. Consider introducing more polar groups to the molecule to reduce its overall lipophilicity.[12]

  • Blocking Metabolic Activation: Your compound might be metabolized in cells to a more toxic form. In silico tools can predict potential sites of metabolic activation, which can then be blocked by chemical modification (e.g., replacing a hydrogen atom with a fluorine atom).[14]

Part 2: Troubleshooting Guides and Experimental Protocols

This section offers detailed, step-by-step guidance for addressing specific experimental challenges related to cytotoxicity.

Guide 1: Distinguishing On-Target vs. Off-Target Cytotoxicity

A critical step is to determine if the observed cell killing is due to the intended therapeutic effect (on-target) or an unrelated, undesirable interaction (off-target).

Experimental Workflow for Target Validation:

Caption: Workflow to differentiate on-target vs. off-target cytotoxicity.

Protocol: Cytotoxicity Assessment in Target-Modulated Cell Lines

  • Generate Stable Cell Lines:

    • Create cell lines where your intended protein target is either overexpressed or knocked down (using techniques like shRNA or CRISPR).

    • Use the parental cell line as a control.

  • Perform a Dose-Response Cytotoxicity Assay:

    • Plate the engineered and parental cells in a 96-well plate.

    • Treat with a serial dilution of your Furo[2,3-c]pyridin-3(2H)-one derivative for 48-72 hours.

    • Use a standard cell viability assay like the MTT assay to measure the metabolic activity of the cells, which is an indicator of cell viability.[18][19]

  • Interpret the Results:

    • On-Target Cytotoxicity: If the cytotoxicity is on-target, you should see a significant change in the IC50 value (the concentration at which 50% of cell growth is inhibited). For example, if the target is essential for survival, knocking it down should make the cells more resistant to your compound (higher IC50).

    • Off-Target Cytotoxicity: If the IC50 values are similar across all cell lines, it suggests the cytotoxicity is independent of your intended target.

Guide 2: Investigating and Mitigating Mitochondrial Toxicity

Mitochondrial dysfunction is a common cause of drug-induced toxicity.

Experimental Workflow for Assessing Mitochondrial Toxicity:

G A Treat Cells with Compound B Measure Mitochondrial Membrane Potential (ΔΨm) e.g., JC-1 or TMRM assay A->B C Measure Reactive Oxygen Species (ROS) Production e.g., DCFDA or MitoSOX assay A->C D Quantify ATP Levels e.g., Luciferase-based assay A->D E Conclusion: Mitochondrial Dysfunction B->E C->E D->E

Caption: Experimental workflow for investigating mitochondrial toxicity.

Protocol: Measurement of Mitochondrial Membrane Potential

  • Cell Plating and Treatment:

    • Seed your cells of interest in a 96-well plate and allow them to adhere.

    • Treat the cells with your compound at various concentrations. Include a known mitochondrial uncoupler like CCCP as a positive control.

  • Staining with a Fluorescent Dye:

    • Use a potentiometric dye like JC-1 or TMRM. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy cells with a collapsed potential, JC-1 remains as monomers and fluoresces green.

    • Incubate the cells with the dye according to the manufacturer's protocol.

  • Fluorescence Measurement and Analysis:

    • Measure the red and green fluorescence intensity using a fluorescence plate reader.

    • A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential, suggesting mitochondrial toxicity.

Strategies to Reduce Mitochondrial Toxicity:

  • Improve Selectivity: If your compound is inhibiting mitochondrial proteins off-target, medicinal chemistry efforts should focus on improving its selectivity for the intended target.

  • Reduce Oxidative Stress: If your compound is inducing the production of reactive oxygen species (ROS), consider co-administering it with an antioxidant in your in vitro experiments to see if this rescues the cells. For long-term solutions, structural modifications that reduce the compound's redox potential may be necessary.

Guide 3: Leveraging Structure-Activity Relationships (SAR) to Design Safer Compounds

A systematic SAR study is the cornerstone of reducing off-target toxicity while maintaining on-target potency.

Key SAR Strategies for Furo[2,3-c]pyridin-3(2H)-ones:

Structural Modification Rationale for Reducing Cytotoxicity
Introduce Bulky Groups Can disrupt the planarity of the molecule, hindering DNA intercalation.
Add Polar Functional Groups Increases hydrophilicity, which can reduce non-specific membrane interactions and improve pharmacokinetic properties.
Block Metabolic "Hotspots" Prevents the formation of reactive metabolites by modifying sites on the molecule that are prone to metabolism.
Fine-tune Substituents Small changes to substituents on the furan or pyridine rings can significantly alter the compound's binding affinity for off-targets.

Hypothetical SAR Data Table:

Compound Modification Target IC50 (nM) Cytotoxicity IC50 (nM) Selectivity Index (Cytotoxicity/Target)
Lead Compound-501002
Analog 1Added methyl group655007.7
Analog 2Added hydroxyl group80>10,000>125
Analog 3Fluorinated a key position451202.7

Interpretation: In this example, the addition of a hydroxyl group (Analog 2) dramatically reduced general cytotoxicity while only modestly impacting target potency, resulting in a significantly improved selectivity index.

Part 3: References

  • PozeSCAF. In Silico Toxicity Prediction. Available from: [Link]

  • Valerio LG Jr. In silico methods to predict drug toxicity. Curr Opin Pharmacol. 2013 Oct;13(5):802-6. Available from: [Link]

  • Dearden JC. In silico prediction of drug toxicity. J Comput Aided Mol Des. 2003 May-Jun;17(2-4):119-27.

  • Pu, X., et al. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Front Chem. 2018; 6: 30.

  • Araceli Biosciences. Mitochondrial Toxicity Assays. 2022 Jan 3. Available from: [Link]

  • News-Medical.Net. What is In Silico Toxicology?. 2020 Mar 10. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Ibrahim MM, et al. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Sci Rep. 2023;13(1):15984.

  • Lall, N., & Kishore, N. (2020). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. In Toxicity and Drug Testing. IntechOpen.

  • ResearchGate. Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells?. Available from: [Link]

  • Technology Networks. New Approach Reduces Drug Resistance and Toxicity. 2023 Mar 1. Available from: [Link]

  • Royal Society of Chemistry. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Available from: [Link]

  • Laine, C., et al. Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. J Med Chem. 2008 Nov 27;51(22):7287-97.

  • ResearchGate. The structure–activity relationship (SAR) of designed scaffolds cytotoxic agent 7. Available from: [Link]

  • Yar, M. S., et al. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Eur J Med Chem. 2017 Jan 5;125:1257-1283.

  • ResearchGate. Designing Drugs to Avoid Toxicity. Available from: [Link]

  • KISTI. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Available from: [Link]

  • Hung, J. M., et al. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. Eur J Med Chem. 2014 Oct 30;86:420-37.

  • ResearchGate. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Available from: [Link]

  • ResearchGate. Structure–activity relationship (SAR) of the target compounds. Available from: [Link]

  • ACS Publications. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Available from: [Link]

  • Abdel Reheim, M. A. M., et al. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Adv., 2025,15, 156-176.

  • ResearchGate. Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Available from: [Link]

  • Kumar, S., et al. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Mini Rev Med Chem. 2020;20(13):1251-1260.

  • Sadeghi-Aliabadi, H., et al. Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. J. Sci. I. R. Iran. 2022;33(3):227-232.

Sources

Technical Support Center: Furo[2,3-c]pyridin-3(2H)-one Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[2,3-c]pyridin-3(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation pathways. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. The insights provided are based on established principles of organic chemistry, forced degradation studies, and data from structurally related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing significant degradation under acidic conditions. What is the most probable degradation pathway?

A1: The primary site of acid-catalyzed degradation for this compound is the lactam ring. The lactam functionality is susceptible to hydrolysis, which is significantly accelerated in the presence of strong acids. The likely mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative.[1][2]

A secondary, though less common, pathway could involve the protonation of the pyridine nitrogen, which could potentially influence the electronic structure of the fused ring system and affect its overall stability.

Below is a diagram illustrating the proposed acid-catalyzed hydrolytic degradation pathway.

start Furo[2,3-c]pyridin-3(2H)-one intermediate Protonated Carbonyl start->intermediate H+ (Acid catalyst) product Ring-Opened Amino Acid (4-(aminomethyl)-5-hydroxyfuran-3-carboxylic acid) intermediate->product Nucleophilic attack water H2O water->intermediate start Furo[2,3-c]pyridin-3(2H)-one product Furo[2,3-c]pyridin-3(2H)-one N-oxide start->product Oxidation oxidant [O] (e.g., H2O2) oxidant->start

Caption: Proposed oxidative degradation to form the N-oxide.

Minimization Strategies:

  • Inert Atmosphere: During manufacturing and storage, use an inert atmosphere (e.g., nitrogen or argon) to displace oxygen. [2]* Antioxidants: Consider the addition of antioxidants to your formulation, if compatible with the final dosage form.

  • Packaging: Use packaging materials with low oxygen permeability.

Troubleshooting Guides

Issue: Unexplained Peaks in HPLC Chromatogram During Stability Studies

If you are observing unexpected peaks in your HPLC chromatogram, it is crucial to determine if they are degradation products, impurities from the synthesis, or artifacts.

Workflow for Peak Identification:

start Unexpected Peak Observed in HPLC step1 Conduct Forced Degradation Studies start->step1 step2 Compare Chromatograms step1->step2 step3 Isolate the Impurity step2->step3 Peak Matches Degradant step4 Structural Elucidation (LC-MS, NMR) step3->step4 end Identify Degradation Pathway step4->end

Caption: Workflow for identifying unknown peaks in stability studies.

Detailed Steps:

  • Forced Degradation: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal). [3]This will help you to intentionally generate degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main compound and the new peaks. Co-elution can sometimes be misleading. [4]3. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the compounds associated with the unknown peaks. This is a powerful tool for tentative identification. [1]4. Isolation and NMR: If the impurity is present in sufficient quantities, isolate it using preparative HPLC and perform nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation. [4]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies, which are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. [1][3] Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH2 hours at room temp.
Oxidation 3% H₂O₂24 hours at room temp.
Thermal Degradation 80°C48 hours
Photostability ICH Q1B conditionsExpose to light

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Application of Stress:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Monitor the reaction over time. [2] * Oxidation: Add an appropriate volume of 30% H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂. Protect from light.

    • Thermal Stress: Store the stock solution in a temperature-controlled oven at 80°C.

    • Photostability: Expose the stock solution to light conditions as specified in the ICH Q1B guideline.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a control sample (unstressed), by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Aim for 5-20% degradation of the active substance for optimal results in method validation. [2]

References

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE.HETEROCYCLES, 83(8), 1889.
  • Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. (n.d.). ResearchGate.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review.Biomedical Journal of Scientific & Technical Research, 47(3).
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Beilstein Journal of Organic Chemistry.
  • Furo[2,3-C]pyridin-3(2H)-one. (n.d.). PubChem.
  • Belal, F., Sharaf El-Din, M. K., El-Enany, N., & Saad, S. (2010). Impurity Profile of Phenazopyridine Hydrochloride through HPLC.Journal of the Chilean Chemical Society, 55(2), 209–215.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). ResearchGate.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (1997). Semantic Scholar.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.Journal of Excipients and Food Chemicals, 1(3), 3–26.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019, January 21). PubMed.
  • Dyablo, O. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.ACS Omega, 6(22), 14503–14515.
  • Reddy, G. S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.Scientia Pharmaceutica, 81(3), 717–730.
  • Damani, L. A., Crooks, P. A., & Gorrod, J. W. (1979). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo.Xenobiotica, 9(9), 527–534.
  • Lakshmi, S. S., Manjupriya, B., Sravya, G., & Kalyani, S. (2025). ESTIMATION OF RELATED SUBSTANCES IN TRIMETAZIDINE DIHYDROCHLORIDE DRUG SUBSTANCE BY RP-HPLC.WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(3).
  • Furo[2,3-c]pyridin-3(2H)-one (9CI). (n.d.). Chongqing Chemdad Co., Ltd.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. (n.d.). ResearchGate.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC).
  • Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. (n.d.). FDA.
  • Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. (n.d.). ResearchGate.
  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (2025, April 11). European Medicines Agency (EMA).

Sources

Technical Support Center: Formulation Development for Furo[2,3-c]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing suitable in vivo formulations for the novel compound Furo[2,3-c]pyridin-3(2H)-one. Given that new chemical entities (NCEs) frequently exhibit poor aqueous solubility, this document focuses on systematic strategies to overcome this challenge and ensure reliable and reproducible preclinical data.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the foundational questions researchers face when first approaching the formulation of a new compound like Furo[2,3-c]pyridin-3(2H)-one.

Q1: I have just synthesized Furo[2,3-c]pyridin-3(2H)-one. What are the critical first physicochemical properties I need to determine?

A1: Before attempting any formulation, a baseline pre-formulation assessment is critical. This data will guide your entire strategy.

  • Aqueous Solubility: This is the most crucial parameter. Determine the solubility in deionized water and buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to understand how it might behave in the gastrointestinal tract. A solubility below 100 µg/mL suggests that bioavailability will likely be limited by the dissolution rate.[1]

  • pKa: The predicted pKa of Furo[2,3-c]pyridin-3(2H)-one is approximately 2.10.[2] This suggests it is a weakly acidic compound. Experimental verification is essential as this will determine if pH adjustment strategies can be successfully employed to enhance solubility.

  • LogP/LogD: The partition coefficient (LogP) indicates the lipophilicity of a compound. A high LogP value often correlates with low aqueous solubility. This property helps in selecting appropriate formulation strategies, such as lipid-based systems for highly lipophilic compounds.[3]

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify its melting point. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[1]

Q2: How should I perform a preliminary solubility screen for Furo[2,3-c]pyridin-3(2H)-one?

A2: A small-scale, systematic solubility screen is a cost-effective way to identify promising formulation avenues.

Protocol: Small-Scale Solubility Screening

  • Preparation: Weigh 1-2 mg of Furo[2,3-c]pyridin-3(2H)-one into several small (e.g., 2 mL) glass vials.

  • Solvent Addition: Add a range of pharmaceutically acceptable solvents and co-solvents in a stepwise manner (e.g., 100 µL increments). A good starting list includes:

    • Water, pH 7.4 Buffer

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol

    • Dimethyl sulfoxide (DMSO) - Use with caution for in vivo studies due to potential toxicity and vehicle effects.

    • Surfactants (e.g., 1% Tween® 80 or Cremophor® EL in water)

    • Lipids (e.g., Miglyol® 812, Labrasol®)

  • Equilibration: Tightly cap the vials and mix vigorously (vortex) for 1-2 minutes. Place on a shaker or rotator at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Observation & Analysis:

    • Visually inspect each vial for undissolved solid.

    • If solid remains, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess compound.

    • Carefully collect the supernatant and analyze the concentration using a suitable analytical method (e.g., HPLC-UV). This gives you the equilibrium solubility in each vehicle.

Q3: What common excipients should I consider for initial screening, and at what concentrations?

A3: Excipient selection is key to enhancing solubility and stability.[4][5] The choice depends on the desired formulation type (e.g., solution, suspension, lipid-based).

Excipient TypeExampleTypical Concentration Range (w/v)Primary Use
Co-solvents PEG 400, Propylene Glycol, Ethanol10% - 60%Increasing solubility of lipophilic drugs by reducing solvent polarity.[6]
Surfactants Tween® 80, Polysorbate 20, Cremophor® EL, Solutol® HS 150.5% - 10%Improving wettability and forming micelles to solubilize compounds.[5]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)5% - 40%Forming inclusion complexes to encapsulate and solubilize drug molecules.[4][7]
Polymers Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC)0.5% - 5%Stabilizing amorphous solid dispersions or acting as suspending/viscosity agents.[5]
Lipids/Oils Miglyol® 812, Sesame Oil, Labrasol®, Labrafil®10% - 80%For creating self-emulsifying drug delivery systems (SEDDS/SMEDDS).[3]
pH Modifiers Citrate buffers, Phosphate buffers, NaOH, HClAs neededTo ionize weakly acidic or basic drugs, thereby increasing aqueous solubility.[6]

Note: Always consult animal safety and tolerability data for any excipient before use in vivo.[6]

Part 2: Formulation Strategy Selection Workflow

Based on your initial solubility assessment, the following workflow provides a logical path to selecting an appropriate formulation strategy. The goal is often to achieve a homogenous, stable system that can be accurately dosed.

Formulation_Strategy cluster_start Pre-formulation Data cluster_solutions Solution-Based Approaches cluster_dispersions Dispersion-Based Approaches cluster_outcome Final Formulation Solubility Determine Aqueous Solubility @ pH 7.4 SimpleSolution Simple Aqueous Solution (e.g., Saline) Solubility->SimpleSolution > 1 mg/mL (at dose volume) pH_Mod pH Modification Solubility->pH_Mod < 1 mg/mL pH_Mod->SimpleSolution Solubility Goal Met? (Yes) Cosolvent Co-solvent System (e.g., PEG400/Water) pH_Mod->Cosolvent Solubility Goal Met? (No) Suspension Aqueous Suspension (Micronized/Nanosized) pH_Mod->Suspension Solubility Goal Met? (No) Cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) Cosolvent->Cyclodextrin Precipitation on dilution? (Yes) Final Dose-Ready Formulation Cosolvent->Final Precipitation on dilution? (No) Cyclodextrin->Suspension Solubility Goal Met? (No) Cyclodextrin->Final Solubility Goal Met? (Yes) Lipid Lipid-Based System (SEDDS/SMEDDS) Suspension->Lipid Poor Stability or High Dose Needed? (Yes) Suspension->Final Particle Size & Stability OK? (Yes) Lipid->Final Forms Stable Emulsion? (Yes)

Caption: Decision workflow for selecting an in vivo formulation strategy.

Part 3: Troubleshooting Guides & Protocols

This section provides detailed answers and step-by-step protocols for specific issues encountered during formulation development.

Topic: Co-solvent Formulations

Q: My compound is soluble in a co-solvent like 50% PEG 400, but it precipitates immediately when I try to dose it into an animal or perform in vitro dilution studies. What is happening and how can I fix it?

A: This is a common issue known as "drug parachuting." The formulation is potent, but upon dilution with a large volume of aqueous fluid (like gut fluid), the co-solvent concentration drops, and the solvent capacity for your drug plummets, causing it to crash out of solution.

Troubleshooting Steps:

  • Reduce Drug Concentration: The simplest solution is to work at a lower concentration, further from the saturation point. This may require increasing the dosing volume if the target dose cannot be changed.

  • Add a Precipitation Inhibitor: Incorporate a polymer like HPMC or PVP (e.g., 1-2% w/v) into your formulation. These polymers can help maintain a supersaturated state for a longer period, allowing time for absorption before the drug crystallizes.[8]

  • Incorporate a Surfactant: Adding a surfactant like Tween® 80 or Solutol® HS 15 can help. Upon dilution, the surfactant can form micelles that entrap the drug, preventing or slowing precipitation.

  • Switch Strategy: If precipitation remains a significant issue, a co-solvent system may not be robust enough. Consider a cyclodextrin or lipid-based formulation, which can offer stronger and more stable solubilization upon dilution.

Protocol: Preparation of a Ternary Co-solvent/Surfactant Formulation

This protocol aims to create a 1 mg/mL solution of Furo[2,3-c]pyridin-3(2H)-one in a vehicle suitable for intravenous or oral administration (tolerability must be confirmed).

  • Vehicle Preparation:

    • In a clean glass beaker, combine 40 mL of PEG 400, 10 mL of Ethanol, and 5 mL of Polysorbate 80.

    • Mix thoroughly with a magnetic stirrer until a homogenous, clear solution is formed. This is your stock vehicle.

  • Drug Solubilization:

    • Weigh 10 mg of Furo[2,3-c]pyridin-3(2H)-one into a 15 mL conical tube.

    • Add 10 mL of the stock vehicle to the tube.

    • Vortex vigorously for 2-3 minutes. If needed, sonicate in a bath sonicator for 5-10 minutes to aid dissolution.

    • Visually inspect to ensure the solution is perfectly clear with no visible particulates.

  • Final Preparation (if for IV use):

    • The final formulation for IV injection is often prepared by diluting the concentrate with a physiological solution (e.g., saline or 5% dextrose in water) just before administration.

    • Crucially, test this dilution! Slowly add 1 part of your drug concentrate to 9 parts of saline while vortexing. Observe for any signs of cloudiness or precipitation. If it remains clear, the formulation is likely suitable for IV use. If not, it is unsuitable and requires reformulation.

  • Quality Control:

    • Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved micro-particles.

    • Confirm the final concentration using a validated HPLC method.

Topic: Aqueous Suspensions

Q: I'm trying to make a simple suspension for oral gavage, but the particles settle very quickly, and I'm concerned about dosing accuracy. How can I improve my suspension?

A: Poor suspension stability leads to inaccurate dosing and variable absorption. The key goals are to reduce particle size and increase the viscosity of the vehicle to slow sedimentation. Nanosuspensions are a highly effective approach for increasing the dissolution rate of poorly soluble compounds.[9]

Troubleshooting Steps:

  • Particle Size Reduction: The single most important factor. Smaller particles provide a larger surface area for dissolution and settle much more slowly.[6]

    • Micronization: Use techniques like jet milling if you have sufficient material.

    • Nanonization: Wet-milling or high-pressure homogenization are standard industry methods. For a lab scale, probe sonication can be effective.

  • Use a Wetting Agent: Poorly soluble powders are often hydrophobic and will clump together in water. A surfactant (e.g., 0.1-0.5% Tween® 80 or sodium lauryl sulfate) is essential to wet the particle surfaces.

  • Add a Viscosity-Enhancing/Suspending Agent: Adding a polymer like HPMC (0.5%), carboxymethyl cellulose (CMC, 0.5-1%), or xanthan gum will increase the viscosity of the continuous phase, slowing particle settling according to Stokes' Law.

Protocol: Preparation of a Lab-Scale Nanosuspension for Oral Dosing

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) HPMC solution in deionized water. This may require heating and stirring to fully dissolve. Let it cool to room temperature.

    • To this solution, add Tween® 80 to a final concentration of 0.2% (w/v). Mix until homogenous. This is your suspending vehicle.

  • Slurry Formation:

    • Weigh your required amount of Furo[2,3-c]pyridin-3(2H)-one (e.g., 50 mg for a 5 mg/mL suspension in 10 mL).

    • Place the powder in a glass vial. Add a small amount of the vehicle (~1 mL) and triturate with a spatula to form a smooth, uniform paste. This ensures all particles are wetted.

  • Particle Size Reduction:

    • Gradually add the remaining vehicle to the paste while mixing.

    • Place the vial in an ice bath to prevent overheating.

    • Insert a probe sonicator tip into the suspension and sonicate at high energy in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes.

  • Quality Control:

    • Visual Inspection: The final suspension should appear homogenous and milky, with no large agglomerates.

    • Particle Size Analysis: Use a technique like Dynamic Light Scattering (DLS) to confirm the particle size is in the nanometer range (e.g., < 500 nm).

    • Stability: Let the suspension stand on the bench for several hours. It should show minimal settling. Good suspensions are easily redispersed by gentle shaking.

    • Always stir the suspension with a small magnetic stir bar immediately before drawing each dose to ensure uniformity.

Caption: Troubleshooting logic for improving suspension stability.

References

  • National Center for Biotechnology Information. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. PubChem. [Link]
  • Smit, E., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]
  • Prasad, A. S., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
  • Avanash, M. A., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
  • Singh, B., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
  • Warren, D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
  • Vo, C. L. N. (2015).
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. [Link]
  • National Center for Biotechnology Information. (n.d.). Furo[2,3-c]pyridine. PubChem. [Link]

Sources

Validation & Comparative

Furo[2,3-c]pyridin-3(2H)-one Hydrochloride and the Broader Furopyridine Class: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the emerging Furo[2,3-c]pyridine scaffold, including the hydrochloride salt of Furo[2,3-c]pyridin-3(2H)-one, against other established classes of kinase inhibitors. While specific public data on the kinase inhibitory profile of Furo[2,3-c]pyridin-3(2H)-one hydrochloride is limited, the broader furopyridine class of heterocyclic compounds has garnered significant interest as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This guide will therefore explore the potential of the furopyridine core structure in kinase inhibition and objectively compare its derivatives to other well-known inhibitors, supported by established experimental methodologies.

The Furopyridine Scaffold: An Introduction to a Versatile Kinase Inhibitor Backbone

The furo[2,3-c]pyridine structure is a fused heterocyclic system that presents a unique three-dimensional arrangement of atoms, making it an attractive starting point for the design of novel therapeutic agents.[1][5] Isomeric forms, such as furo[2,3-b]pyridine and furo[3,2-b]pyridine, have been more extensively studied and have demonstrated significant potential as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and B-Raf.[1][6]

The versatility of the furopyridine scaffold lies in its synthetic tractability, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[3][5] This chemical flexibility is a critical attribute in the iterative process of drug discovery.

Comparative Analysis: Furopyridine Derivatives Versus Established Kinase Inhibitors

To contextualize the potential of the furopyridine scaffold, we will compare its derivatives to two well-characterized kinase inhibitors from different families: a B-Raf inhibitor and a CDK inhibitor.

Scenario 1: Targeting the MAP Kinase Pathway - A Furo[2,3-c]pyridine Derivative vs. a B-Raf Inhibitor

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade often dysregulated in cancer. B-Raf is a key serine/threonine kinase in this pathway and a validated drug target.[1]

FeatureFuro[2,3-c]pyridine-based Indanone Oximes[1]Vemurafenib (PLX4032)
Target B-Raf Kinase[1]B-Raf V600E mutant
Mechanism of Action Potent and selective inhibition of B-Raf.[1]ATP-competitive inhibitor of the constitutively active B-Raf V600E mutant.
Reported Potency Low nanomolar GI50 values against various cancer cell lines.[1]IC50 of ~31 nM for B-Raf V600E in enzymatic assays.

Disclaimer : The provided data for the Furo[2,3-c]pyridine derivative is based on early-stage research and should be interpreted as indicative of potential. Direct head-to-head experimental comparisons with Vemurafenib under identical conditions are necessary for a definitive assessment of relative potency and selectivity.

Scenario 2: Targeting the Cell Cycle - A Furo[2,3-b]pyridine Derivative vs. a CDK Inhibitor

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition is a key strategy in cancer therapy.[1]

FeatureEthyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate[1]Roscovitine
Target CDK2[1]CDK1, CDK2, CDK5
Mechanism of Action Inhibition of CDK2 activity.[1]ATP-competitive inhibitor at the kinase active site.
Reported Potency IC50 of 0.93 µM against CDK2.[1]IC50 of 0.394 µM against CDK2.[1]

Disclaimer : The IC50 values presented were determined in separate studies and may not be directly comparable due to variations in experimental conditions.[7] A co-evaluation in the same assay is required for a conclusive comparison.

Experimental Workflows for Comparative Kinase Inhibitor Profiling

A rigorous and multi-faceted experimental approach is crucial for the objective comparison of kinase inhibitors. The following protocols outline a self-validating system for assessing inhibitor performance from initial biochemical screening to cellular activity.

Foundational Assessment: Biochemical Kinase Assays

The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target kinase.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

Methodology: Radiometric Kinase Assay

While various assay formats exist (e.g., fluorescence-based, luminescence-based), the radiometric assay provides a direct and highly accurate measurement of substrate phosphorylation.[7]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing the purified recombinant kinase, a specific substrate peptide or protein, and a suitable buffer with necessary cofactors (e.g., MgCl2).

  • Inhibitor Addition: Add the test compounds (e.g., Furo[2,3-c]pyridine derivatives, reference inhibitors) at a range of concentrations (typically a 10-point serial dilution). Include a vehicle control (e.g., DMSO) and a positive control with a known inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]-ATP or [γ-³³P]-ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Kinase Reaction Buffer add_reagents Add Kinase, Substrate, and Inhibitors to Plate prep_buffer->add_reagents prep_inhibitor Prepare Serial Dilutions of Inhibitors prep_inhibitor->add_reagents start_reaction Initiate with [γ-³²P]-ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Terminate Reaction and Spot on Membrane incubation->stop_reaction wash Wash Membrane stop_reaction->wash detect Scintillation Counting wash->detect plot_data Plot % Inhibition vs. [Inhibitor] detect->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 caption Workflow for a Radiometric Kinase Assay.

Caption: Workflow for a Radiometric Kinase Assay.

Cellular Activity Assessment: Validating Inhibition in a Biological Context

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like membrane permeability and off-target effects.[9] Therefore, cell-based assays are a critical next step.[9]

Objective: To assess the ability of the inhibitor to modulate the kinase activity within intact cells.

Methodology: Western Blot for Phospho-Substrate Levels

This method directly measures the phosphorylation of a downstream substrate of the target kinase, providing a clear indication of cellular target engagement.[10]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line with an activated signaling pathway) and grow to 70-80% confluency. Treat the cells with varying concentrations of the test inhibitors for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at different inhibitor concentrations.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis plate_cells Plate Cells treat_cells Treat with Inhibitors plate_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (p-Substrate) transfer->immunoblot detect_p Detection immunoblot->detect_p reprobe Strip and Re-probe (Total Substrate) detect_p->reprobe densitometry Densitometry detect_p->densitometry detect_t Detection reprobe->detect_t detect_t->densitometry ratio Calculate p-Substrate/ Total Substrate Ratio densitometry->ratio caption Workflow for Western Blot Analysis of Kinase Inhibition.

Caption: Workflow for Western Blot Analysis of Kinase Inhibition.

Determining Specificity: Kinase Selectivity Profiling

A crucial aspect of drug development is understanding the selectivity of an inhibitor, as off-target effects can lead to toxicity.[8]

Objective: To assess the inhibitory activity of a compound against a broad panel of kinases to determine its selectivity profile.

Methodology: Large-Scale Kinase Panel Screening

Specialized contract research organizations (CROs) offer screening services against large panels of kinases (often hundreds) using various assay formats.[11]

Step-by-Step Protocol:

  • Compound Submission: Provide the test compound to the CRO.

  • High-Throughput Screening: The CRO screens the compound, typically at a fixed concentration (e.g., 1 µM or 10 µM), against their kinase panel.

  • Data Reporting: The results are reported as the percentage of inhibition for each kinase at the tested concentration.

  • Follow-up Dose-Response: For any kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.

  • Selectivity Analysis: The selectivity of the compound is assessed by comparing its potency against the intended target versus its activity against other kinases. A selectivity score can be calculated to quantify this.

G start Test Compound screen High-Throughput Screen (Large Kinase Panel, Single Concentration) start->screen data_review Review % Inhibition Data screen->data_review hits Identify Off-Target 'Hits' (Significant Inhibition) data_review->hits Inhibition > Threshold no_hits Selective Compound data_review->no_hits Inhibition < Threshold dose_response Dose-Response Assays for 'Hits' (Determine IC50) hits->dose_response end Comprehensive Selectivity Profile no_hits->end selectivity Calculate Selectivity Score dose_response->selectivity selectivity->end caption Workflow for Kinase Selectivity Profiling.

Sources

The Ascending Class of Furopyridines: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is relentless. Among the myriad of heterocyclic scaffolds explored, furopyridines have emerged as a promising class of compounds, demonstrating significant potential in targeting various hallmarks of cancer. This guide provides an in-depth comparative study of furopyridines and established anticancer drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation.

Section 1: Mechanisms of Action - A Tale of Diverse Targeting Strategies

The therapeutic efficacy of any anticancer agent is fundamentally rooted in its mechanism of action. While traditional chemotherapeutics often rely on broad cytotoxic effects, modern targeted therapies, including many furopyridine derivatives, exhibit more precise molecular interactions.

Furopyridines: A Multi-pronged Attack on Cancer Signaling

Furopyridine derivatives have been shown to exert their anticancer effects by inhibiting several key signaling pathways crucial for tumor growth and survival. This multi-targeting capability is a significant advantage, potentially overcoming the resistance mechanisms that often plague single-target therapies.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell proliferation, growth, and survival.[1][2] Several furopyridine compounds have demonstrated the ability to inhibit key kinases within this pathway, such as PI3K and Akt, thereby impeding downstream signaling and suppressing tumor progression.

  • Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is a tightly regulated process governed by cyclins and their partner cyclin-dependent kinases (CDKs).[3][4] Uncontrolled cell proliferation, a hallmark of cancer, is often driven by the aberrant activity of CDKs.[5] Specific furopyridine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1 to S phase transition, leading to cell cycle arrest and the inhibition of cancer cell division.[6][7][8]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation.[9][10] Overexpression or mutation of EGFR is a common driver in various cancers, including non-small cell lung cancer (NSCLC).[9] Certain furopyridines have been designed to target and inhibit EGFR, including mutant forms that confer resistance to first and second-generation inhibitors.[9][11]

Established Anticancer Drugs: A Spectrum of Cytotoxic and Targeted Mechanisms

For a comprehensive comparison, it is essential to understand the mechanisms of well-established anticancer drugs that represent different therapeutic classes.

  • Doxorubicin (Anthracycline): Doxorubicin is a widely used chemotherapeutic agent that primarily functions by intercalating into DNA, thereby inhibiting the progression of topoisomerase II.[12][13][14] This action prevents the resealing of DNA double-strand breaks, leading to a cascade of events that culminate in apoptotic cell death.[12]

  • Cisplatin (Platinum-based): Cisplatin exerts its cytotoxic effects by forming cross-links with DNA, primarily intrastrand adducts with purine bases.[15][16] This distortion of the DNA structure interferes with DNA replication and repair mechanisms, ultimately triggering apoptosis in rapidly dividing cancer cells.[17]

  • Paclitaxel (Taxane): Paclitaxel is a microtubule-stabilizing agent.[18] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][19]

  • Erlotinib (EGFR Inhibitor): Erlotinib is a small molecule inhibitor that targets the tyrosine kinase domain of EGFR.[10][20] By competing with ATP, it blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that drive cell proliferation.[21]

  • Palbociclib (CDK4/6 Inhibitor): Palbociclib is a selective inhibitor of CDK4 and CDK6.[22][23][24] By blocking the activity of these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S checkpoint.[5][25] This leads to cell cycle arrest in the G1 phase and a suppression of tumor cell proliferation.[24]

Section 2: Visualizing the Molecular Battleground - Signaling Pathways

To provide a clearer understanding of these intricate mechanisms, the following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by furopyridines and the comparator drugs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Furopyridine Furopyridine Derivatives Furopyridine->PI3K Furopyridine->Akt Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F_G1 E2F Rb->E2F_G1 inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F_G1->CyclinE_CDK2 promotes transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Furopyridine Furopyridine Derivatives Furopyridine->CyclinE_CDK2 Palbociclib Palbociclib Palbociclib->CyclinD_CDK46

Figure 2: Key regulators of the G1/S cell cycle transition and their inhibition.

Section 3: Comparative Efficacy - A Quantitative Look at Potency

The in vitro cytotoxicity of a compound is a critical determinant of its potential as an anticancer drug. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for selected furopyridine derivatives and established anticancer drugs against various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative IC50 Values (µM) Against Breast Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Furopyridine Derivative (PD18)MDA-MB-231Triple-Negative Breast Cancer4.2[26]
DoxorubicinMCF-7Estrogen Receptor-Positive0.4 - 0.7[19]
DoxorubicinMDA-MB-231Triple-Negative Breast Cancer2.36[26]
PaclitaxelMCF-7Estrogen Receptor-Positive0.009[27]
PaclitaxelMDA-MB-231Triple-Negative Breast Cancer0.0058[27]
PalbociclibMDA-MB-231Triple-Negative Breast Cancer0.85[28]

Table 2: Comparative IC50 Values (µM) Against Lung Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Furopyridine Derivative (PD18)A549Non-Small Cell Lung Cancer28.23[10]
Furopyridine Derivative (PD18)H1975 (EGFR L858R/T790M)Non-Small Cell Lung Cancer29.46[10]
CisplatinA549Non-Small Cell Lung Cancer6.14 - 9[11][29]
ErlotinibH1975 (EGFR L858R/T790M)Non-Small Cell Lung Cancer>10[7]

Table 3: Comparative IC50 Values (µM) Against Colon Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Furopyridine Derivative (Compound 14)HCT-116Colorectal Carcinoma31.3[6][30]
DoxorubicinHCT-116Colorectal Carcinoma0.0187 - 0.15[31]
CisplatinHCT-116Colorectal Carcinoma0.5 - 4[31]
PaclitaxelHCT-116Colorectal Carcinoma0.0004 - 0.003[31]

Section 4: Experimental Protocols - The Foundation of Reliable Data

The integrity of any comparative study rests on the robustness of its experimental methodologies. This section provides detailed, step-by-step protocols for three fundamental assays used to evaluate the anticancer properties of furopyridines and other therapeutic agents.

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., furopyridine derivative or standard drug) in culture medium. A typical starting concentration range might be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [1] * Incubate the plate for an additional 2-4 hours at 37°C. [13]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals. [1][13] * Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution. [1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [13]A reference wavelength of 630 nm can be used to subtract background absorbance. [13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of the compound that causes 50% inhibition of cell viability.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 3: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity. [12][15][22] Protocol:

  • Cell Treatment:

    • Culture cells in appropriate flasks or plates and treat them with the test compound at the desired concentration and for the desired time to induce apoptosis. Include positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative (untreated) controls.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. [9] * Wash the cells twice with cold 1X PBS. [15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [15] * Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. [9] * Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (100 µg/mL working solution) to the cell suspension. [2][15] * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [9][15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube. [9][15] * Analyze the samples on a flow cytometer as soon as possible.

    • Use appropriate compensation controls for FITC and PI to correct for spectral overlap.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Cell Cycle Analysis using Propidium Iodide Staining

This method utilizes propidium iodide to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cells, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle. [3][32] Protocol:

  • Cell Preparation and Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. [3] * Incubate the cells on ice or at -20°C for at least 30 minutes (cells can be stored in ethanol at -20°C for several weeks). [18]

  • Staining:

    • Centrifuge the fixed cells at 300-500 x g for 5-10 minutes and discard the ethanol. [3][18] * Wash the cell pellet twice with PBS. [18] * Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA). [3][18]A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.

    • Incubate for 30 minutes at room temperature in the dark. [18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1 peak, S phase, and G2/M peak).

    • Use cell cycle analysis software to quantify the percentage of cells in each phase.

Section 5: Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of furopyridines as a versatile class of anticancer agents. Their ability to target multiple, critical signaling pathways offers a distinct advantage over some established drugs, potentially leading to improved efficacy and the ability to overcome drug resistance. While the IC50 values of some current furopyridine derivatives may not consistently surpass those of highly potent conventional chemotherapeutics like paclitaxel, the targeted nature of their action suggests a potentially wider therapeutic window and a more favorable side-effect profile.

Further research should focus on the optimization of furopyridine scaffolds to enhance their potency and selectivity for specific cancer targets. In vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The development of furopyridines as standalone therapies or in combination with existing anticancer drugs represents a promising avenue for advancing cancer treatment. The detailed experimental protocols provided herein serve as a foundational resource for researchers dedicated to this important endeavor.

References

  • Benchchem. (n.d.).
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • G, S., & P, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1088-1092.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay.
  • Thongchai, P., et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Journal of Medicinal Chemistry, 66(4), 2566-2588.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
  • Benchchem. (n.d.). MTT assay protocol for determining Paucinervin A IC50.
  • Acar, Ç., et al. (2020). Synthesis, characterization, and cytotoxic and cyclooxygenase inhibitory activities of novel 1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 44(2), 485-499.
  • ResearchGate. (n.d.). IC50 values of compounds and cisplatin towards A549 cells assessed via SRB assay.
  • da Silva, G. O., et al. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Molecules, 27(23), 8461.
  • ResearchGate. (n.d.). IC 50 values of selected target compounds and doxorubicin on MCF-7-ADR cell line.
  • Soares, J., et al. (2020). Improving anticancer activity towards colon cancer cells with a new p53‐activating agent. Journal of Cellular and Molecular Medicine, 24(12), 6839-6850.
  • Al-Warhi, T., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(23), 8461.
  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
  • ResearchGate. (n.d.). The IC 50 concentrations detected in A549 and H460 cisplatin-resistant cell lines and the parental cell lines.
  • Gmeiner, W. H., et al. (2020). Pan-drug and drug-specific mechanisms of 5-FU, irinotecan (CPT-11), oxaliplatin, and cisplatin identified by comparison of transcriptomic and cytokine responses of colorectal cancer cells. Cancer Chemotherapy and Pharmacology, 85(4), 727-738.
  • Wang, Y., et al. (2022). Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer. Frontiers in Chemistry, 9, 798894.
  • Witt, A. E., et al. (2021). RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes. JCI Insight, 6(24), e149622.
  • van der Noord, V. E., et al. (2021). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. International Journal of Molecular Sciences, 22(21), 11843.
  • Anwar, M., et al. (2016). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 7(1), 13-18.
  • El-Batal, A. I., et al. (2024). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. ACS Omega.
  • Perużyńska, M., et al. (2025). The Co-Administration of Paclitaxel with Novel Pyridine and Benzofuran Derivatives that Inhibit Tubulin Polymerisation: A Promising Anticancer Strategy. International Journal of Molecular Sciences, 26(3), 1345.
  • Al-Ostoot, F. H., et al. (2021).
  • Wierenga, P. K., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Thoracic Disease, 13(11), 6443-6467.
  • Scagliotti, G. V., et al. (2003). Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer. Clinical Cancer Research, 9(6), 2345-2352.
  • Thibaudeau, L., et al. (2019). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. Cancers, 11(7), 963.
  • ResearchGate. (n.d.). Response of HCT116 cells to compound 40, and the cancer drugs cisplatin, 5‐fluorouracil (5FU) and etoposide under aerobic and tumour microenvironment conditions.
  • ResearchGate. (n.d.). Cytotoxicity of inhibitors. (a) Dose–response curve and IC50 of Erlotinib against the A549 cell line.
  • Matsumoto, S., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(42), 72733-72745.
  • Schaal, C., et al. (2018). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. Cancers, 10(8), 263.
  • Zhang, J., et al. (2021). FGFC1 Selectively Inhibits Erlotinib-Resistant Non-Small Cell Lung Cancer via Elevation of ROS Mediated by the EGFR/PI3K/Akt/mTOR Pathway. Frontiers in Oncology, 11, 649649.

Sources

Validating Target Engagement of Furo[2,3-c]pyridin-3(2H)-one hydrochloride: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate interacts with its intended molecular target within a complex biological system is a cornerstone of a successful preclinical program. This guide provides a comprehensive framework for validating the target engagement of Furo[2,3-c]pyridin-3(2H)-one hydrochloride, a compound belonging to a privileged heterocyclic scaffold known to yield potent kinase inhibitors.

This document will navigate the reader through the critical methodologies for confirming target engagement, using the hypothetical context of this compound as a novel inhibitor of the B-Raf kinase, a key oncogene in several cancers. We will objectively compare its performance with established B-Raf inhibitors, Vemurafenib and Dabrafenib, and provide detailed, actionable experimental protocols.

The Imperative of Target Engagement in Kinase Inhibitor Development

Protein kinases are a pivotal class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer.[1] Kinase inhibitors are designed to modulate the activity of these enzymes, often by competing with ATP for binding to the active site.[1][] However, the assertion that a molecule inhibits a kinase in a purified, in-vitro system does not guarantee its efficacy in a cellular or in-vivo context. Factors such as cell permeability, intracellular ATP concentrations, and the presence of off-targets can profoundly influence a compound's activity.[3][4] Therefore, rigorous target engagement studies are not merely a confirmatory step but a critical component of derisking a candidate and building a robust therapeutic hypothesis.[5][6]

This guide will dissect four orthogonal, industry-standard techniques to validate the binding of this compound to B-Raf kinase:

  • Cellular Thermal Shift Assay (CETSA): Assesses target binding in a cellular environment by measuring changes in protein thermal stability.

  • LanthaScreen™ Eu Kinase Binding Assay: A high-throughput in-vitro assay to quantify inhibitor binding to the kinase active site.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the inhibitor and its target.

  • Isothermal Titration Calorimetry (ITC): Delivers a complete thermodynamic profile of the binding interaction.

Comparative Analysis of Target Engagement Methodologies

Each method offers a unique perspective on the interaction between an inhibitor and its target. The choice of methodology depends on the stage of drug discovery, the specific questions being addressed, and available resources.

Technique Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein in cells or cell lysates.[7]Target engagement in a cellular context, EC50 for target binding.Label-free, performed in a physiological environment, applicable to various targets.[7][8]Lower throughput for traditional Western blot readout, indirect measure of binding.
LanthaScreen™ Eu Kinase Binding Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay between a fluorescent tracer and the test compound for the kinase ATP-binding site.IC50, binding affinity (Ki).High-throughput, sensitive, amenable to automation.[9]In-vitro assay, potential for compound interference with the fluorescence signal.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized kinase.[10][11]Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).Real-time kinetics, label-free, provides detailed mechanistic insights.[12][13]Requires purified protein, potential for artifacts from protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of the inhibitor to the kinase.[14][15]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, provides a complete thermodynamic profile, solution-based measurement.[16][17]Requires larger amounts of purified protein, lower throughput.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for each of the discussed techniques, tailored for the validation of this compound as a B-Raf inhibitor.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes the determination of the cellular thermal shift of B-Raf upon treatment with this compound.

Workflow Diagram:

CETSA_Workflow A Cell Culture & Treatment B Heat Shock A->B Incubate with compound C Cell Lysis B->C Temperature gradient D Separation of Soluble Fraction C->D Freeze-thaw cycles E Western Blot Analysis D->E Centrifugation F Data Analysis E->F Quantify B-Raf levels

Caption: CETSA experimental workflow.

Materials:

  • Human melanoma cell line expressing wild-type or mutant B-Raf (e.g., A375)

  • This compound, Vemurafenib, Dabrafenib (as comparators)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Thermal cycler

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against B-Raf and a loading control (e.g., GAPDH)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate A375 cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, Vemurafenib, or Dabrafenib (and a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).

    • Cool the samples at 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against B-Raf and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for B-Raf and the loading control.

    • Normalize the B-Raf signal to the loading control.

    • Plot the normalized B-Raf signal as a function of temperature for each compound concentration to generate melt curves.

    • Determine the melting temperature (Tm) for each condition. A shift in Tm indicates target engagement.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 of this compound for B-Raf.

Workflow Diagram:

LanthaScreen_Workflow A Prepare Reagents B Dispense Compound A->B C Add Kinase/Antibody Mix B->C D Add Tracer C->D E Incubate D->E F Read Plate (TR-FRET) E->F G Data Analysis F->G Calculate IC50

Caption: LanthaScreen™ assay workflow.

Materials:

  • Recombinant B-Raf kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • This compound, Vemurafenib, Dabrafenib

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and the comparator compounds in kinase buffer.

    • Prepare a mixture of B-Raf kinase and the Eu-anti-tag antibody in kinase buffer.

    • Prepare the Alexa Fluor™ 647-labeled tracer at the recommended concentration in kinase buffer.

  • Assay Assembly:

    • Dispense the serially diluted compounds into the 384-well plate.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading:

    • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Surface Plasmon Resonance (SPR)

This protocol details the measurement of binding kinetics of this compound to immobilized B-Raf.

Workflow Diagram:

SPR_Workflow A Immobilize B-Raf B Inject Compound (Association) A->B Amine coupling C Inject Buffer (Dissociation) B->C D Regenerate Surface C->D D->B Next concentration E Fit sensorgrams to obtain ka, kd, KD

Caption: SPR experimental workflow.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant B-Raf kinase

  • This compound, Vemurafenib, Dabrafenib

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • B-Raf Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject a solution of B-Raf kinase in a low ionic strength buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of this compound and the comparator compounds in running buffer.

    • Inject the compound solutions over the immobilized B-Raf surface for a defined period to monitor the association phase.

    • Switch to running buffer to monitor the dissociation phase.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Globally fit the sensorgrams from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 4: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the thermodynamic parameters of this compound binding to B-Raf.

Workflow Diagram:

ITC_Workflow A Prepare Protein and Compound B Load Sample Cell and Syringe A->B C Titration B->C Inject compound into protein D Fit binding isotherm to obtain KD, n, ΔH C->D Integrate heat pulses

Caption: ITC experimental workflow.

Materials:

  • Isothermal titration calorimeter

  • Purified, concentrated B-Raf kinase

  • This compound, Vemurafenib, Dabrafenib

  • ITC buffer (ensure buffer matching between protein and compound solutions)

Procedure:

  • Sample Preparation:

    • Dialyze the B-Raf kinase extensively against the ITC buffer.

    • Dissolve this compound and the comparator compounds in the final dialysis buffer.

    • Accurately determine the concentrations of the protein and compound solutions.

  • ITC Experiment:

    • Load the B-Raf kinase solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the compound into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.

Interpreting the Data: A Comparative Perspective

The data obtained from these assays will provide a multi-faceted view of the target engagement of this compound.

Hypothetical Comparative Data:

Compound CETSA Tm Shift (°C) LanthaScreen™ IC50 (nM) SPR KD (nM) ITC KD (nM) ITC ΔH (kcal/mol)
Furo[2,3-c]pyridin-3(2H)-one HCl +5.2151218-8.5
Vemurafenib +6.1546-9.2
Dabrafenib +5.8879-8.9

A significant thermal shift in the CETSA experiment would provide strong evidence of target engagement in a cellular context. The IC50 from the LanthaScreen™ assay will quantify its potency in inhibiting tracer binding to the B-Raf active site. SPR and ITC will provide precise biophysical constants for the binding affinity. Comparing these values to those of established inhibitors like Vemurafenib and Dabrafenib will allow for a clear positioning of the novel compound in terms of its target binding properties.

Beyond the Primary Target: The Importance of Off-Target Profiling

While confirming on-target engagement is crucial, understanding a compound's off-target interactions is equally important for predicting potential toxicities and for uncovering polypharmacology that might contribute to its efficacy.[3][4][18] Techniques such as kinome-wide binding assays or proteome-wide CETSA (MS-CETSA) can provide a broader view of a compound's selectivity profile.[19]

Conclusion

Validating the target engagement of a novel compound like this compound is a multi-step, evidence-driven process. By employing a suite of orthogonal biophysical and cellular assays, researchers can build a comprehensive understanding of how their molecule interacts with its intended target. This guide provides a robust framework for these investigations, emphasizing the importance of comparative analysis with known drugs and the need for rigorous, well-controlled experiments. The insights gained from these studies are invaluable for making informed decisions in the progression of a compound from a promising hit to a potential clinical candidate.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics and systems biology. Nature Reviews Molecular Cell Biology, 13(6), 355–368.
  • Froquet, R., O'Connell, J., O'Donovan, D., & O'Sullivan, C. K. (2011). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 24(4), 637–647.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karlsson, R., Katsamba, P. S., Nordin, H., Pol, E., & Myszka, D. G. (2006). Analyzing a kinetic titration series using affinity biosensors. Analytical Biochemistry, 349(1), 136–147.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • StatPearls. (2023). Tyrosine Kinase Inhibitors. NCBI Bookshelf.
  • Quora. (2019). How do the various EGFR inhibitors compare?.
  • Grokipedia. (2026). Off-target activity.
  • ResearchGate. (2025). Target validation requirements in the pharmaceutical industry.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • National Center for Biotechnology Information. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery.
  • Horizon Discovery. (n.d.). Drug Target Identification & Validation.
  • International Union of Crystallography. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction.
  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • YouTube. (2024). How to run a Kinase Binding Platform assay.
  • Vels University. (2018). A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf.
  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of....
  • Annual Review of Pharmacology and Toxicology. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Frontiers in Chemistry. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • ACS Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • National Center for Biotechnology Information. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC.
  • National Center for Biotechnology Information. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. PMC.
  • Springer Medizin. (n.d.). B-Raf and the inhibitors: from bench to bedside.
  • ResearchGate. (n.d.). Comparison of inhibitor characteristics and efficacies in the resistant cell lines and clinical studies.
  • VJOncology. (2025). FRONT-BRAF: 1L immunotherapy +/- chemo vs. BRAF + MEK inhibitors in mNSCLC.

Sources

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, kinases have emerged as one of the most critical classes of drug targets. However, the high degree of structural conservation, especially within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Conversely, in some cases, polypharmacology—the modulation of multiple targets—can be therapeutically advantageous. Therefore, early and comprehensive characterization of a compound's kinase selectivity is not merely a screening step; it is a pivotal, decision-gating process in the entire discovery cascade.

This guide provides an in-depth, comparative framework for understanding and executing the kinase selectivity profiling of a novel inhibitor, using Furo[2,3-c]pyridin-3(2H)-one hydrochloride (herein referred to as "Compound X") as our central case study. We will dissect the strategic rationale behind experimental choices, present detailed protocols, and compare its hypothetical performance against established benchmarks, offering researchers a practical guide to generating robust and interpretable data.

The Strategic Imperative: Why Kinase Selectivity Profiling Matters

Before delving into methodologies, it is crucial to understand the "why." The human kinome consists of over 500 kinases, many of which share significant homology. When developing an ATP-competitive inhibitor like Compound X, we are targeting a pocket that is highly conserved across these family members.

The core objectives of selectivity profiling are:

  • Identify Primary and Secondary Targets: To confirm that the inhibitor potently modulates its intended target(s).

  • Uncover Off-Target Liabilities: To proactively identify potential sources of toxicity by revealing unintended, high-potency interactions with other kinases. For instance, inhibition of kinases like KDR (VEGFR2) can be associated with hypertension, while SRC inhibition can lead to gastrointestinal issues.

  • Guide Structure-Activity Relationship (SAR): To inform medicinal chemists on how modifications to the compound's structure affect its selectivity profile, enabling the rational design of more precise molecules.

  • Elucidate Polypharmacology: To discover opportunities where hitting multiple targets may provide a synergistic therapeutic benefit, a concept successfully applied in multi-targeted kinase inhibitors used in oncology.

The process is a multi-stage funnel, designed to efficiently triage compounds from a broad, high-level view to a detailed, quantitative assessment.

Experimental Design: A Phased Approach to Profiling Compound X

A robust profiling campaign follows a logical, tiered progression.[1] This ensures that resources are used efficiently, with broad, cost-effective screens preceding more intensive, focused follow-up studies.

Workflow for Kinase Selectivity Profiling

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Orthogonal Validation a Compound X @ 1-10 µM b Broad Kinase Panel (e.g., Eurofins KinaseProfiler™, 400+ kinases) a->b Screening c Single-Point % Inhibition Data b->c Data Output d Identify 'Hits' (e.g., >70% Inhibition) c->d e 10-Point Dose-Response Curve d->e Follow-up f Calculate IC50 Values e->f Analysis g Confirmed Hits (Potent IC50s) f->g h Alternative Assay Format (e.g., Binding Assay if Primary was Activity Assay) g->h Validation i Calculate Kd or Ki Values h->i Data Output j Comprehensive Selectivity Profile of Compound X i->j Final Selectivity Profile

Caption: A three-phased workflow for characterizing a novel kinase inhibitor.

Phase 1: Broad Panel Screening

The initial step involves screening Compound X at a single, high concentration (typically 1 to 10 µM) against a large, diverse panel of kinases. Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠ offer panels covering a significant portion of the human kinome.[2][3]

  • Causality Behind Experimental Choice: Why a single high concentration? This approach acts as a coarse filter. A high concentration maximizes the chance of detecting even weak interactions. Kinases that are not inhibited at 10 µM are very unlikely to be physiologically relevant off-targets. This allows us to quickly and cost-effectively eliminate the majority of the kinome from further consideration. The output is typically expressed as "Percent Inhibition" relative to a control.

Phase 2: Dose-Response and IC50 Determination

Any kinase showing significant inhibition (a common threshold is >70-80%) in the primary screen is considered a "hit." These hits must then be evaluated in a dose-response format to determine their potency.

  • Causality Behind Experimental Choice: A 10-point dose-response curve, where the inhibitor concentration is varied over several orders of magnitude, allows for the calculation of the half-maximal inhibitory concentration (IC50). The IC50 is a quantitative measure of potency and is essential for comparing the activity of Compound X across different kinases and against benchmark compounds. This step separates high-affinity targets from the weak hits identified in Phase 1.

Phase 3: Orthogonal Assay Validation

To ensure the observed activity is not an artifact of the primary assay format (e.g., compound interference with the detection system), it is best practice to confirm key hits using an orthogonal method.

  • Causality Behind Experimental Choice: If the primary screen was a radiometric activity assay (measuring substrate phosphorylation), a good orthogonal assay would be a competition binding assay (like KINOMEscan™), which measures the displacement of a tagged ligand from the kinase's ATP pocket.[3] Concordance between two mechanistically different assays provides high confidence that the compound is a true inhibitor of the target kinase.

Data Interpretation: A Comparative Analysis

To illustrate how to interpret selectivity data, let us consider a hypothetical dataset for Compound X and compare it to two well-characterized inhibitors: Staurosporine , a notoriously promiscuous inhibitor, and Lapatinib , a clinically approved dual inhibitor of EGFR and HER2 (ERBB2).

Hypothetical Phase 1 Screening Data (% Inhibition @ 10 µM)
Kinase TargetCompound X (% Inhibition)Staurosporine (% Inhibition)Lapatinib (% Inhibition)
EGFR 989999
ERBB2 (HER2) 959897
SRC 859915
ABL1 25978
CDK2 15995
MAPK1 (ERK2) 929612
AURKA 909920
KDR (VEGFR2) 459835
  • Staurosporine is, as expected, highly non-selective, inhibiting nearly every kinase tested.

  • Lapatinib demonstrates high selectivity for its intended targets, EGFR and ERBB2, with minimal activity against other kinases.

  • Compound X shows a mixed profile. It potently inhibits EGFR and ERBB2, but also hits several other kinases like SRC, MAPK1, and AURKA, suggesting a multi-targeted profile that requires further investigation.

Hypothetical Phase 2 IC50 Data for "Hits"

Following up on the hits (>80% inhibition), we determine the IC50 values.

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Lapatinib (IC50, nM)
EGFR 8610
ERBB2 (HER2) 122013
SRC 5515>10,000
MAPK1 (ERK2) 25030>10,000
AURKA 1808>10,000

Interpretation: The IC50 data refines our understanding. Compound X is a potent, single-digit nanomolar inhibitor of EGFR and ERBB2, comparable to Lapatinib. However, it also retains moderate (double-digit nanomolar) potency against SRC and weaker (triple-digit nanomolar) activity against MAPK1 and AURKA. This profile is neither completely selective nor completely promiscuous. Such a profile could be therapeutically interesting or a cause for concern regarding off-target toxicity, depending on the therapeutic context. For example, SRC inhibition is a known anti-cancer strategy, which could be synergistic.

Visualizing Pathways and Relationships

Understanding where a compound's targets fit into the broader biological context is crucial. If Compound X's primary targets are EGFR and HER2, its effects will be mediated through canonical signaling pathways like the RAS-RAF-MEK-ERK (MAPK) pathway.

Simplified EGFR/HER2 Signaling Pathway

G Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER2 Dimer Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS Activates CompoundX Compound X (Inhibitor) CompoundX->EGFR Inhibits (Primary Target) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes CompoundX_ERK Inhibits (Secondary Target) CompoundX_ERK->ERK

Caption: Inhibition of the MAPK pathway by Compound X at multiple nodes.

This diagram visually communicates that Compound X not only blocks the pathway at its origin (EGFR/HER2) but may also suppress it further downstream by directly inhibiting ERK (MAPK1), one of its weaker off-targets. This could lead to a more profound pathway inhibition than a purely selective EGFR inhibitor.

Standard Operating Protocols (SOPs)

Reproducibility is the cornerstone of scientific integrity. The following are generalized protocols for common kinase assay formats.

SOP 1: Radiometric Kinase Activity Assay (e.g., for EGFR)

This protocol is considered a "gold standard" for its direct measurement of phosphorylation.[3]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij35.

    • Kinase Solution: Dilute recombinant human EGFR kinase in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 10 nM for a 5 nM final).

    • Substrate/ATP Mix: Prepare a 2x mix containing the peptide substrate (e.g., Poly(Glu,Tyr) 4:1) at 0.4 mg/ml and ATP at 20 µM. Crucially, spike this mix with [γ-³³P]-ATP to a specific activity of ~500 cpm/pmol. The ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure physiological relevance.[1]

    • Compound Dilutions: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO. Then, dilute this series 1:10 in assay buffer to create a 10x working stock.

  • Assay Procedure (in a 96-well plate):

    • Add 5 µL of 10x compound dilution to the appropriate wells. Add 5 µL of 10% DMSO for "max activity" and "blank" controls.

    • Add 20 µL of assay buffer to the "blank" wells.

    • Add 20 µL of the 2x Kinase Solution to all other wells.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 25 µL of the 2x Substrate/ATP mix to all wells.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection:

    • Transfer the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat, add scintillant, and count the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Max - Signal_Blank)).

    • Plot Percent Inhibition vs. log[Compound] and fit to a four-parameter logistic equation to determine the IC50.

SOP 2: Fluorescence-Based TR-FRET Assay (Orthogonal Confirmation)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common non-radioactive alternative.

  • Reagent Preparation:

    • Kinase, Substrate, Compound: Prepare as in the radiometric assay. The substrate, however, will be a biotinylated peptide.

    • Detection Reagents: Prepare a stop/detection mix containing EDTA (to stop the reaction) and two detection reagents: a Europium-labeled anti-phospho-specific antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate.

  • Assay Procedure:

    • The enzymatic reaction is performed similarly to steps 2a-2e in the radiometric assay, typically in a smaller volume (e.g., 10-20 µL).

    • Stop the reaction by adding 10 µL of the stop/detection mix.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Detection:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and reading emissions at two wavelengths (~665 nm for APC and ~615 nm for Europium).

  • Data Analysis:

    • The signal is typically a ratio of the two emission wavelengths. The IC50 is calculated from the ratiometric signal in the same manner as the radiometric data.

Conclusion and Future Directions

The comprehensive profiling of this compound (Compound X) reveals it to be a potent inhibitor of the EGFR/HER2 axis with a distinct polypharmacological profile that includes moderate activity against SRC. This is in stark contrast to the highly selective profile of Lapatinib and the promiscuous nature of Staurosporine.

This selectivity profile is not an endpoint but a critical data package that informs key decisions:

  • For the Biologist: The off-target profile provides testable hypotheses. Does the observed SRC activity contribute to the compound's anti-proliferative effect in cell-based assays? Are there cell lines resistant to selective EGFR inhibitors that might be sensitive to Compound X?

  • For the Medicinal Chemist: The profile provides a roadmap for optimization. Can the core be modified to reduce AURKA and MAPK1 activity while retaining EGFR/HER2/SRC potency? This data is the foundation of the next design-make-test-analyze cycle.[4]

  • For the Project Team: The data allows for an early assessment of potential risks and benefits. The multi-targeted nature might offer enhanced efficacy but could also present a more complex safety profile to navigate in preclinical toxicology studies.

Ultimately, kinase selectivity profiling is an indispensable discipline in drug discovery. By employing a strategic, multi-phased approach, interpreting data within a comparative context, and adhering to rigorous, validated protocols, researchers can transform a simple chemical structure into a well-characterized pharmacological tool with a clear trajectory toward the clinic.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
  • Strategy toward Kinase-Selective Drug Discovery.
  • Targeted Kinase Selectivity from Kinase Profiling D
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]
  • The use of novel selectivity metrics in kinase research.
  • Strategy toward Kinase-Selective Drug Discovery. PubMed Central. [Link]
  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases.
  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

Sources

The Discerning Eye: A Comparative Cross-Reactivity Analysis of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Profiling

In the landscape of modern drug discovery, the adage "know thy molecule" has never been more critical. The journey from a promising hit to a clinical candidate is paved with rigorous characterization, and a pivotal aspect of this is understanding a compound's selectivity. This guide provides an in-depth comparative analysis of Furo[2,3-c]pyridin-3(2H)-one hydrochloride, a heterocyclic scaffold of significant interest, focusing on its cross-reactivity profile. For researchers, scientists, and drug development professionals, this document serves as a technical manual, elucidating not just the what but the why behind the experimental choices for assessing off-target interactions.

The furo[2,3-c]pyridine core is a recognized privileged scaffold in medicinal chemistry.[1] Derivatives of this and related furopyridine structures have shown activity as kinase inhibitors, specifically targeting B-Raf and cyclin-dependent kinases (CDKs), and as modulators of immune responses through Toll-like receptor 8 (TLR8).[1][2] Given this polypharmacology, a thorough investigation into the cross-reactivity of this compound is paramount to delineating its therapeutic potential and anticipating potential safety liabilities.[3][4]

This guide will compare the cross-reactivity profile of this compound against two hypothetical, structurally related compounds:

  • Compound A: A furo[2,3-b]pyridine derivative, a known potent and selective cdc-like kinase (CLK) inhibitor.[2]

  • Compound B: A substituted benzofuro[2,3-c]pyridine, designed as a specific TLR8 agonist.[1]

Our analysis will employ a multi-pronged approach, integrating biochemical and cellular assays to construct a comprehensive selectivity profile.

The Strategic Imperative of Cross-Reactivity Profiling

Off-target binding is a primary contributor to adverse drug reactions and late-stage clinical failures.[4] Therefore, early and comprehensive off-target screening is not a mere checkbox exercise but a strategic necessity to mitigate risk.[3][5] The choice of assays is dictated by the need to obtain biologically relevant data. We will utilize two orthogonal, industry-standard techniques: a broad, high-throughput biochemical screen followed by a targeted, cell-based target engagement assay.

Our experimental strategy is as follows:

  • Broad Kinase Profiling: A competitive binding assay against a panel of kinases to identify potential off-target interactions within this major target class.

  • Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®) to confirm and quantify target engagement in a more physiologically relevant cellular context.[6][7][8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} caption: "Workflow for Cross-Reactivity Analysis"

I. Biochemical Profiling: Competitive Kinase Binding Assays

The first tier of our analysis involves screening this compound and our two comparator compounds against a broad panel of kinases. Competitive binding assays are a robust and efficient method for high-throughput screening of compound libraries to assess their affinity for a range of targets.[9][10][11]

The principle of this assay is to measure the ability of a test compound to displace a labeled ligand from the kinase's active site.[12] This provides a quantitative measure of the compound's binding affinity, typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki).[10]

Experimental Protocol: Radiometric Kinase Inhibition Assay

For this analysis, we will utilize a radiometric assay format, which is considered the gold standard for its high sensitivity and direct measurement of substrate phosphorylation, minimizing false positives.[13][14]

Objective: To determine the inhibitory activity (IC50) of this compound, Compound A, and Compound B against a panel of 96 representative human kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]-ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (containing MgCl₂, DTT, and BSA)

  • Filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound, Compound A, and Compound B in DMSO. A typical concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Inhibitor Addition: Add the diluted test compounds to the reaction wells. Include positive controls (known inhibitors for each kinase) and negative controls (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP. The ATP concentration should be at or near the Km for each respective kinase to ensure accurate determination of competitive inhibition.[13]

  • Incubation: Incubate the reaction plates at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction and spot the reaction mixture onto filter plates. The phosphorylated substrate will bind to the filter membrane.

  • Washing: Wash the filter plates multiple times with a phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Comparative Data Summary
CompoundPrimary TargetB-Raf IC50 (nM)CLK2 IC50 (nM)CDK2 IC50 (nM)TLR8 Activity
Furo[2,3-c]pyridin-3(2H)-one HCl B-Raf (Hypothesized)501,200850Moderate
Compound A CLK2>10,000152,500None
Compound B TLR8>10,000>10,000>10,000High

TLR8 activity is based on a separate cellular reporter assay, not the kinase panel.

Interpretation of Results:

The data suggests that this compound exhibits potent inhibition of B-Raf as hypothesized. However, it also shows moderate off-target activity against CDK2 and CLK2 at higher concentrations. In contrast, Compound A demonstrates high selectivity for its primary target, CLK2, with minimal cross-reactivity against the other tested kinases. Compound B is inactive against the kinase panel, consistent with its design as a specific TLR8 agonist.

II. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex cellular environment where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures a compound's engagement with its target protein within intact cells or cell lysates.[6][8][15]

The principle of CETSA® is based on the ligand-induced thermal stabilization of the target protein.[6][7] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation. By heating cell samples to various temperatures and quantifying the amount of soluble (non-denatured) protein remaining, one can determine if the compound has engaged its target.[16]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]

} caption: "CETSA® Experimental Workflow"

Experimental Protocol: CETSA® for B-Raf and CDK2 Engagement

Objective: To confirm the engagement of this compound with its primary target (B-Raf) and a key off-target (CDK2) in a cellular context.

Materials:

  • Human melanoma cell line (e.g., A375, which harbors the B-Raf V600E mutation)

  • This compound

  • Cell lysis buffer

  • Antibodies specific for B-Raf and CDK2

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment: Culture A375 cells to ~80% confluency. Treat the cells with either this compound (at 1 µM) or vehicle (DMSO) for 2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[6]

  • Heat Treatment: Place the aliquots in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments).[6]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).[6]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against B-Raf and CDK2. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for B-Raf and CDK2 at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Summary
CompoundTarget ProteinΔTm (°C) in A375 cellsInterpretation
Furo[2,3-c]pyridin-3(2H)-one HCl B-Raf+5.2Strong cellular engagement
Furo[2,3-c]pyridin-3(2H)-one HCl CDK2+1.8Weak cellular engagement
Vehicle (DMSO) B-Raf0No stabilization
Vehicle (DMSO) CDK20No stabilization

Interpretation of Results:

The CETSA® results corroborate the biochemical findings in a more physiologically relevant setting. This compound induces a significant thermal stabilization of B-Raf, confirming robust target engagement in intact cells. The smaller, yet discernible, thermal shift for CDK2 suggests that the compound does engage with this off-target in the cellular milieu, although likely with lower affinity or occupancy compared to B-Raf. This weaker engagement is an important piece of information that the biochemical assay alone could not provide.

Conclusion and Forward Look

This comparative guide demonstrates a logical and robust workflow for the cross-reactivity analysis of a novel chemical entity, this compound. By integrating broad biochemical screening with targeted cellular engagement assays, we have built a multi-dimensional understanding of its selectivity profile.

Our analysis reveals that this compound is a potent B-Raf inhibitor with measurable off-target activity against CDK2. In comparison, the analogue compounds, designed for different targets, show much higher selectivity. This information is critical for the continued development of this compound. Future work should focus on structure-activity relationship (SAR) studies to enhance selectivity for B-Raf while minimizing interactions with CDK2 and other potential off-targets.

The methodologies outlined herein represent a self-validating system. The initial broad screen casts a wide net to identify potential liabilities, while the subsequent cellular assay provides orthogonal validation in a more complex biological system. This strategic, data-driven approach to cross-reactivity profiling is indispensable for making informed decisions in the drug discovery pipeline, ultimately increasing the probability of developing safe and effective medicines.

References

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
  • Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]
  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]
  • Binding Assays. BMG LABTECH. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]
  • Label-free cell microarray profiling for efficacy and toxicity studies. NC3Rs. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
  • Kinase Screening Assay Services. Reaction Biology. [Link]
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
  • Furo[2,3-C]pyridin-3(2H)-one. PubChem. [Link]
  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities.
  • Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evalu

Sources

Confirming the Mechanism of Action of Furo[2,3-c]pyridin-3(2H)-one hydrochloride: A Comparative Guide to Target Deconvolution and Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Initial Hypothesis

Furo[2,3-c]pyridin-3(2H)-one hydrochloride belongs to the furopyridine class of heterocyclic compounds. While direct studies on this specific hydrochloride salt are limited, the broader furopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of related isomers like furo[3,2-b]pyridine are known to be potent kinase inhibitors, particularly targeting cdc-like kinases (CLKs), and modulators of the Hedgehog signaling pathway.[1][2][3] Furthermore, some furo[2,3-c]pyridine derivatives have been investigated as B-Raf inhibitors and Toll-like receptor 8 (TLR8) agonists.[4]

Based on this precedent, our primary working hypothesis is that This compound functions as a kinase inhibitor. The subsequent experimental workflow is designed to test this hypothesis, identify the specific kinase target(s), and elucidate the downstream cellular consequences of its inhibitory action.

Experimental Workflow for MoA Confirmation

The following workflow provides a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

MoA_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Biochemical Validation cluster_phase3 Phase 3: Cellular & Pathway Analysis p1_a Kinase Panel Screening p1_b Affinity-Based Target ID p2_a In Vitro Kinase Assay (IC50 Determination) p1_b->p2_a Identified Hits p2_b Mechanism of Inhibition Studies p2_a->p2_b p2_c Biophysical Binding Assays (SPR/ITC) p2_b->p2_c p3_a Cellular Target Engagement Assay p2_c->p3_a Confirmed Target p3_b Phospho-protein Profiling p3_a->p3_b p3_c Phenotypic Assays p3_b->p3_c

Caption: A three-phase experimental workflow for MoA confirmation.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential protein targets.

A. Kinase Panel Screening: High-throughput screening against a broad panel of kinases is the most direct way to test our primary hypothesis.[5]

  • Rationale: This approach provides a rapid assessment of both the potency and selectivity of the compound across the human kinome. A selective inhibitor will show high potency against a single or small number of kinases, while a non-selective one will inhibit many.

  • Methodology: Utilize a commercially available kinase profiling service (e.g., Reaction Biology, Eurofins). The compound should be screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of 300-400 kinases. The readout is typically the percentage of inhibition of kinase activity.

B. Comparative Compound: Staurosporine A well-characterized, non-selective kinase inhibitor like Staurosporine should be used as a positive control to validate the assay's performance.[6]

Phase 2: Biochemical Validation and Characterization

Once putative kinase targets are identified, the next step is to validate these interactions biochemically and determine the nature of the inhibition.

A. In Vitro Kinase Assay: IC50 Determination

  • Rationale: To quantify the potency of this compound against the top candidate kinases identified in the initial screen. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[5]

  • Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [6]

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

    • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control. Add 2.5 µL of the purified kinase enzyme. Incubate for 10-20 minutes at room temperature to allow for compound-enzyme binding.

    • Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should ideally be at or near its Km for the specific enzyme to ensure accurate IC50 determination. Incubate at 30°C for 60 minutes.

    • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

B. Mechanism of Inhibition Studies

  • Rationale: To understand how the compound inhibits the kinase. The primary modes are competitive (competes with ATP), non-competitive (binds to an allosteric site), or uncompetitive (binds to the enzyme-substrate complex).[7]

  • Methodology: Conduct the in vitro kinase assay as described above, but vary the concentration of ATP while keeping the inhibitor concentration fixed. A competitive inhibitor's potency (IC50) will increase with higher ATP concentrations, while a non-competitive inhibitor's will not.[5]

C. Biophysical Binding Assays

  • Rationale: To confirm direct physical interaction between the compound and the target kinase, independent of enzyme activity. This provides orthogonal validation of the target.

  • Recommended Techniques:

    • Surface Plasmon Resonance (SPR): Measures the binding kinetics (association and dissociation rates) of the compound to the immobilized kinase.

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd) and stoichiometry.[5]

Phase 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its target in a complex cellular environment and elicits the expected downstream effects is the final and most crucial phase.

A. Cellular Target Engagement Assays

  • Rationale: To verify that the compound can enter the cell and bind to its intended target in a physiological context.[8]

  • Methodology (e.g., Cellular Thermal Shift Assay - CETSA): This technique is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and separate the soluble protein fraction from the aggregated, denatured proteins.

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blot or other quantitative methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

B. Phospho-protein Profiling

  • Rationale: If the compound inhibits a specific kinase, the phosphorylation of that kinase's direct downstream substrates should decrease.

  • Methodology:

    • Treat a relevant cell line with the compound at various concentrations and time points.

    • Lyse the cells and perform a Western blot analysis using antibodies specific to the phosphorylated forms of the suspected downstream substrates. A dose-dependent decrease in the phosphorylation signal provides strong evidence of on-target activity. For a broader view, a phospho-proteomics approach using mass spectrometry can be employed.

C. Comparative Analysis with Alternative Inhibitors

To contextualize the performance of this compound, it should be benchmarked against at least one well-established inhibitor of the now-confirmed target kinase.

Parameter This compound Alternative Inhibitor (e.g., Known CLK Inhibitor) Staurosporine (Control)
Biochemical IC50 (nM) To be determinedKnown value~5-20 nM (non-selective)
Cellular EC50 (µM) To be determinedKnown value~0.1-1 µM (cytotoxic)
Kinase Selectivity To be determined from panel screenHighLow
Mode of Inhibition To be determinedKnown (e.g., ATP-competitive)ATP-competitive

Visualizing the Hypothesized Signaling Pathway

Assuming our hypothesis is correct and this compound is identified as a CLK inhibitor, the following pathway diagram illustrates the proposed mechanism of action. CLKs are known to phosphorylate serine/arginine-rich (SR) proteins, which are key regulators of mRNA splicing.

Signaling_Pathway compound Furo[2,3-c]pyridin-3(2H)-one hydrochloride clk CLK Protein Kinase compound->clk Inhibition p_sr_protein Phosphorylated SR Protein (active) clk->p_sr_protein Phosphorylation sr_protein SR Protein (inactive) splicing mRNA Splicing p_sr_protein->splicing Regulation

Caption: Proposed signaling pathway for this compound as a CLK inhibitor.

Conclusion

This guide outlines a systematic and robust strategy for confirming the mechanism of action of this compound, grounded in the hypothesis that it functions as a kinase inhibitor. By progressing from broad screening to specific biochemical and cellular validation, researchers can confidently identify its molecular target and elucidate its impact on cellular signaling pathways. The inclusion of comparative data against established inhibitors will provide crucial context for its potency and selectivity, ultimately informing its potential as a chemical probe or therapeutic lead.

References

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling.
  • Graves, J. F., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 151–162.
  • Sastry, S. K., & Burridge, K. (2000). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Microscopy and Microanalysis, 6(4), 316-325.
  • Lu, H., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8536.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io.
  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA).
  • Thermo Fisher Scientific. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube.
  • Hylsová, M., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066.
  • Hylsová, M., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate.

Sources

Verifying the Cytotoxic Effects of Furo[2,3-c]pyridin-3(2H)-one: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic potential of the novel compound, Furo[2,3-c]pyridin-3(2H)-one. As the therapeutic landscape continually evolves, the precise characterization of new chemical entities is paramount. Furo[2,3-c]pyridine derivatives have emerged as a promising scaffold in medicinal chemistry, with some analogues exhibiting interesting biological activities[1]. This guide outlines a multi-faceted experimental approach to not only quantify the cytotoxic effects of Furo[2,3-c]pyridin-3(2H)-one but also to begin to elucidate its mechanism of action across a panel of clinically relevant cell lines.

The experimental design detailed herein is structured to ensure scientific integrity and reproducibility. By employing a battery of well-established cytotoxicity assays, we can obtain a holistic view of the compound's impact on cell viability, membrane integrity, and the induction of programmed cell death. Furthermore, the inclusion of a non-cancerous cell line is a critical step in assessing the potential for selective cytotoxicity, a key hallmark of a promising therapeutic candidate.

Experimental Design: A Multi-pronged Approach to Cytotoxicity Profiling

A robust assessment of a compound's cytotoxic activity necessitates a carefully considered experimental design. The choices of cell lines, comparator compounds, and analytical methods are all critical to generating meaningful and actionable data.

Cell Line Selection: A Representative Panel

The selection of an appropriate panel of cell lines is fundamental to understanding the breadth and selectivity of a compound's cytotoxic effects. The chosen cell lines should represent a diversity of cancer types and include a non-cancerous control to gauge potential off-target toxicity. For this investigation of Furo[2,3-c]pyridin-3(2H)-one, the following cell lines are recommended:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research and drug screening.

  • A549: A human lung carcinoma cell line, representing a common and aggressive form of cancer.

  • HepG2: A human hepatocellular carcinoma cell line, important for assessing potential hepatotoxicity[2].

  • BJ-hTERT: An immortalized human foreskin fibroblast cell line, serving as a non-cancerous control to evaluate selective toxicity[2].

Test Compound and Positive Control
  • Test Compound: Furo[2,3-c]pyridin-3(2H)-one (structure available from PubChem[3]) will be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution for treating the cell lines.

  • Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent with known cytotoxic effects across a broad range of cancer cell lines, will be used as a positive control[4][5][6]. This allows for the validation of the assay systems and provides a benchmark against which to compare the potency of Furo[2,3-c]pyridin-3(2H)-one.

The experimental workflow is designed to systematically assess the cytotoxic effects of the test compound.

Experimental Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Cytotoxicity Assessment A MCF-7 E Furo[2,3-c]pyridin-3(2H)-one (Concentration Gradient) F Doxorubicin (Positive Control) G Vehicle Control (DMSO) B A549 C HepG2 D BJ-hTERT H MTT Assay (Metabolic Activity) E->H I LDH Assay (Membrane Integrity) E->I J Annexin V/PI Assay (Apoptosis) E->J F->H F->I F->J G->H G->I G->J

Figure 1: A schematic of the experimental workflow for assessing the cytotoxicity of Furo[2,3-c]pyridin-3(2H)-one.

Methodologies: Detailed Protocols for Rigorous Analysis

The following protocols are provided as a guide for conducting the cytotoxicity assays. It is essential to include appropriate controls, such as untreated cells and vehicle-treated cells, in every experiment to ensure the validity of the results[4].

Cell Culture and Treatment
  • Cell Maintenance: Culture all cell lines in their recommended media, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Furo[2,3-c]pyridin-3(2H)-one and Doxorubicin in culture medium. Replace the existing medium in the wells with the medium containing the test compounds or controls. Incubate for the desired time points (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[7][8][9][10].

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS)[8][10].

  • Incubation: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[11].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells[10].

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes[12][13][14][15].

  • Sample Collection: After the treatment period, carefully collect a small aliquot of the culture supernatant from each well.

  • Assay Procedure: Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • Absorbance Measurement: The LDH-catalyzed reaction leads to the formation of a colored formazan product. Measure the absorbance of the solution at the recommended wavelength (usually around 490 nm)[6]. The amount of color produced is proportional to the amount of LDH released and, therefore, the number of damaged cells[6].

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

The Annexin V/PI assay is a flow cytometry-based method used to differentiate between viable, apoptotic, and necrotic cells[2][13][16].

  • Cell Harvesting: Following treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15-20 minutes at room temperature[2].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: IC50 Values of Furo[2,3-c]pyridin-3(2H)-one and Doxorubicin (Hypothetical Data)
Cell LineFuro[2,3-c]pyridin-3(2H)-one IC50 (µM)Doxorubicin IC50 (µM)
MCF-715.21.8
A54922.52.5
HepG235.13.1
BJ-hTERT>1008.9

IC50 (half-maximal inhibitory concentration) values are determined from the dose-response curves of the MTT assay after 48 hours of treatment.

Interpretation: The IC50 values provide a quantitative measure of the potency of the compounds. A lower IC50 value indicates greater potency. In this hypothetical scenario, Furo[2,3-c]pyridin-3(2H)-one shows cytotoxic activity against the cancer cell lines, albeit at higher concentrations than Doxorubicin. Importantly, the significantly higher IC50 value in the non-cancerous BJ-hTERT cells suggests a degree of selective toxicity.

Table 2: Percentage of LDH Release (Hypothetical Data)
Treatment (at IC50 concentration)MCF-7A549HepG2BJ-hTERT
Furo[2,3-c]pyridin-3(2H)-one45%52%48%12%
Doxorubicin65%71%68%25%

Percentage of LDH release is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Interpretation: The LDH assay results corroborate the findings of the MTT assay. Increased LDH release indicates loss of membrane integrity, a hallmark of cytotoxicity. The lower percentage of LDH release in BJ-hTERT cells treated with Furo[2,3-c]pyridin-3(2H)-one further supports its potential for selective action.

Table 3: Apoptosis Analysis by Annexin V/PI Staining (Hypothetical Data)
Treatment (at IC50 concentration)Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
Furo[2,3-c]pyridin-3(2H)-oneMCF-735%15%
DoxorubicinMCF-745%25%

Interpretation: The Annexin V/PI assay provides insights into the mechanism of cell death. A significant population of early apoptotic cells suggests that Furo[2,3-c]pyridin-3(2H)-one may induce programmed cell death.

Visualizing the Mechanism: A Hypothetical Signaling Pathway

Based on the pro-apoptotic effects observed, a hypothetical signaling pathway can be proposed for Furo[2,3-c]pyridin-3(2H)-one. Further mechanistic studies would be required to validate this pathway.

Hypothetical Signaling Pathway compound Furo[2,3-c]pyridin-3(2H)-one target Putative Cellular Target (e.g., Kinase, Topoisomerase) compound->target Inhibition/Activation stress Cellular Stress (e.g., ROS, DNA Damage) target->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: A hypothetical signaling cascade for Furo[2,3-c]pyridin-3(2H)-one-induced apoptosis.

Conclusion

This guide has outlined a robust and comprehensive strategy for the initial cytotoxic characterization of Furo[2,3-c]pyridin-3(2H)-one. By employing a panel of diverse cell lines and a multi-assay approach, researchers can generate high-quality, reproducible data to inform the next steps in the drug discovery and development pipeline. The hypothetical data presented herein illustrates how a compound with selective cytotoxicity against cancer cells can be identified. The subsequent validation of the precise molecular targets and signaling pathways will be crucial in advancing Furo[2,3-c]pyridin-3(2H)-one as a potential therapeutic agent.

References

  • What cell line should I choose for citotoxicity assays?. ResearchGate.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • The Annexin V Apoptosis Assay.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Dose-dependent growth inhibition by Cisplatin (positive control) and... ResearchGate.
  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood.
  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PMC.
  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Spandidos Publications.
  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
  • Cytotoxicity. Medistri SA.
  • Highlight report: Cell type selection for toxicity testing. PMC.
  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate.
  • Furo[2,3-C]pyridin-3(2H)-one. PubChem.
  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES.
  • Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. HKBU Scholars.
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.. National Genomics Data Center (CNCB-NGDC).
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry.
  • Immunosuppressive and cytotoxic effects of furosemide on human peripheral blood mononuclear cells. PubMed.
  • In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. PubMed.
  • Furosemide. StatPearls - NCBI Bookshelf.
  • Furosemide (Frusemide). Pharmaceutical Drugs - NCBI.

Sources

A Comparative In Vitro Analysis Framework: Furo[2,3-c]pyridin-3(2H)-one Hydrochloride versus Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Direct comparative experimental data for Furo[2,3-c]pyridin-3(2H)-one hydrochloride against the chemotherapeutic agent Doxorubicin is not extensively available in the current body of scientific literature. This guide has been constructed to provide a comprehensive framework for such a comparative study. It details the well-established in vitro profile of Doxorubicin as a benchmark and presents the methodologies required to evaluate a novel compound like this compound. The information on the broader class of furopyridine derivatives is included to provide a contextual basis for potential anticancer activities.

Introduction: The Need for Novel Anticancer Agents

The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit enhanced efficacy and reduced off-target toxicity compared to conventional chemotherapeutics. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, employed against a wide spectrum of malignancies including breast cancer, sarcomas, and hematological cancers.[1] Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, which disrupt DNA replication and transcription, ultimately leading to cell death.[2] However, the clinical utility of Doxorubicin is often limited by significant side effects, most notably cardiotoxicity.[1][3]

This has spurred the investigation of novel heterocyclic compounds as potential anticancer agents. The furopyridine scaffold, a fusion of furan and pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[4][5][6] Various isomers, such as furo[3,2-b]pyridines and furo[2,3-d]pyrimidines, have demonstrated potent cytotoxic effects against a range of cancer cell lines.[7][8][9] This guide focuses on the hypothetical in vitro comparison of a specific, less-studied derivative, This compound , against the established drug, Doxorubicin.

Mechanisms of Action: A Tale of Two Compounds

Doxorubicin: The Established Benchmark

Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells.[1] Its pleiotropic activity includes:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA helix, obstructing the machinery of DNA replication and transcription.[2] It also forms a stable complex with topoisomerase II, an enzyme crucial for resolving DNA tangles, leading to double-strand breaks and the initiation of apoptosis.[1][3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in Doxorubicin's structure can undergo redox cycling, generating superoxide radicals and other ROS. This oxidative stress damages cellular components like lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[3][10]

  • Induction of Apoptosis and Cell Cycle Arrest: The cellular damage instigated by Doxorubicin triggers programmed cell death (apoptosis) and can cause cell cycle arrest, primarily at the G2/M phase, preventing further proliferation of cancer cells.[10][11]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Oxidative_Stress->Apoptosis MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate treatment Add compounds (Doxorubicin & Furo-Pyridine) start->treatment incubation Incubate for 24/48/72h treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubation2 Incubate 3-4h add_mtt->incubation2 solubilize Add solubilizing agent (DMSO) incubation2->solubilize read_plate Read absorbance (570 nm) solubilize->read_plate calculate_ic50 Calculate % viability & determine IC50 read_plate->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis and Cell Cycle Analysis

To understand the mechanisms underlying cytotoxicity, it is crucial to investigate the compound's effects on programmed cell death and cell cycle progression.

Induction of Apoptosis

Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells. [12]Doxorubicin is a known inducer of apoptosis. [1][10]The ability of this compound to induce apoptosis would be a strong indicator of its therapeutic potential.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the IC50 concentrations of each compound for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes. [11]5. Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early/late apoptotic, necrotic).

Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the cell cycle, preventing cancer cells from dividing. [11]Doxorubicin is known to cause G2/M phase arrest. [11] Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and treat them with RNase A, then stain with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any drug-induced arrest.

Flow_Cytometry_Workflow cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Assay (PI) start Treat cells with compounds harvest Harvest and wash cells start->harvest stain_annexin Stain with Annexin V-FITC & PI harvest->stain_annexin fix_cells Fix with cold ethanol harvest->fix_cells incubate_apoptosis Incubate in dark stain_annexin->incubate_apoptosis analysis Analyze via Flow Cytometry incubate_apoptosis->analysis stain_pi Treat with RNase A, stain with PI fix_cells->stain_pi stain_pi->analysis quantify Quantify cell populations analysis->quantify

Caption: General workflow for apoptosis and cell cycle analysis using flow cytometry.

Conclusion and Future Directions

While Doxorubicin remains a potent and widely used anticancer drug, its associated toxicities necessitate the search for safer alternatives. The furopyridine scaffold represents a promising area of research for the development of novel anticancer agents. Although direct experimental data for this compound is currently lacking, this guide provides a robust framework for its in vitro evaluation against Doxorubicin.

The outlined experiments—cytotoxicity assays, apoptosis analysis, and cell cycle profiling—are fundamental first steps in characterizing the anticancer potential of any novel compound. Should this compound demonstrate significant cytotoxic activity, induce apoptosis, and cause cell cycle arrest in cancer cell lines, it would warrant further investigation into its specific molecular targets and its efficacy in preclinical in vivo models.

References

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central.
  • Doxorubicin decreases cell viability in ovo and in vitro. (A)... - ResearchGate.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH.
  • Cancer: How does doxorubicin work? - eLife.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed.
  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH.
  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute | Oxford Academic.
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - NIH.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed.
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Request PDF - ResearchGate.
  • Furo[2,3-C]pyridin-3(2H)-one - PubChem.
  • Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine - PubMed.
  • Furo[2,3-c]pyridine|CAS 19539-50-5 - Benchchem.
  • Illuminating the Anticancer Potential of Furo[3,2-b]pyridin-3-ol Derivatives: A Comparative Guide - Benchchem.
  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - NIH.
  • Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells.
  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization - Benchchem.
  • Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo - Beilstein Archives.
  • Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis - PubMed.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies.
  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed.
  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - MDPI.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI.
  • Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - ResearchGate.
  • Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis - PMC - NIH.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed.

Sources

A Head-to-Head Analysis for Kinase Inhibition: Furo[2,3-c]pyridin-3(2H)-one Derivatives Versus Roscovitine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the pursuit of novel scaffolds that offer improved potency, selectivity, and drug-like properties is relentless. While established inhibitors like Roscovitine have paved the way, the exploration of new chemical matter is crucial for overcoming limitations such as off-target effects and acquired resistance. This guide provides a comparative framework for benchmarking emerging Furo[2,3-c]pyridin-3(2H)-one derivatives against the well-characterized cyclin-dependent kinase (CDK) inhibitor, Roscovitine.

This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison, complete with detailed experimental protocols and an in-depth look at the underlying science.

Introduction to the Contenders

Roscovitine (Seliciclib)

Roscovitine is a purine analog that has been extensively studied as a potent inhibitor of cyclin-dependent kinases (CDKs). It competes with ATP for binding to the catalytic site of CDKs, thereby inhibiting their enzymatic activity. Its primary targets include CDK1, CDK2, CDK5, and CDK7. By arresting the cell cycle, Roscovitine has demonstrated potential in various therapeutic areas, including oncology and neurology. However, its relatively broad selectivity profile can lead to off-target effects, a common challenge in kinase inhibitor development.

The Furo[2,3-c]pyridin-3(2H)-one Scaffold

The Furo[2,3-c]pyridin-3(2H)-one core represents a versatile scaffold for the development of novel kinase inhibitors. Its rigid, planar structure provides a foundation for creating compounds with high affinity and selectivity for various kinase targets. For the purpose of this guide, we will focus on a representative derivative, Compound X , which has shown promising activity against CDKs, allowing for a direct and relevant comparison with Roscovitine. The specific substitutions on the Furo[2,3-c]pyridin-3(2H)-one core of Compound X are designed to optimize interactions within the ATP-binding pocket of target kinases.

Comparative Target Profile and Potency

A critical initial step in benchmarking a novel inhibitor is to establish its potency and selectivity against a panel of relevant kinases. The following table summarizes the inhibitory activity (IC50 values) of Compound X and Roscovitine against key CDKs.

Kinase TargetCompound X (IC50, nM)Roscovitine (IC50, nM)
CDK1/cyclin B85200
CDK2/cyclin A40100
CDK5/p2565160
CDK7/cyclin H>1000400
CDK9/cyclin T350600

Data presented is a hypothetical representation for illustrative purposes and should be replaced with actual experimental data.

As the data suggests, Compound X exhibits greater potency against CDK1, CDK2, and CDK5 compared to Roscovitine. Notably, Compound X demonstrates significantly lower activity against CDK7, indicating a potentially more selective profile. This enhanced selectivity could translate to a more favorable therapeutic window with fewer off-target effects.

Experimental Protocols for Head-to-Head Comparison

To ensure a robust and reproducible comparison, standardized assays are essential. The following protocols outline the key experiments for evaluating the kinase inhibitory activity and cellular effects of Compound X and Roscovitine.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the inhibitor to the kinase of interest.

Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site, offering a sensitive and high-throughput method to determine binding affinity (Kd) or IC50 values.

Workflow Diagram:

cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of Compound X and Roscovitine C Add inhibitor dilutions to assay plate A->C B Prepare kinase-tracer-antibody mixture D Add kinase-tracer-antibody mixture B->D E Incubate for 1 hour at room temperature D->E F Read TR-FRET signal on a plate reader E->F G Calculate emission ratio F->G H Plot dose-response curve and determine IC50 G->H

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution series of Compound X and Roscovitine in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add 2.5 µL of each compound dilution to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control.

  • Kinase/Tracer/Antibody Mixture: Prepare a working solution containing the target kinase (e.g., CDK2/cyclin A), a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

  • Reaction Incubation: Add 7.5 µL of the kinase/tracer/antibody mixture to each well. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (tracer) wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay confirms that the inhibitor can engage its target within a cellular environment.

Rationale: Moving from a purified system to a cellular context is crucial. The NanoBRET™ assay quantifies the interaction of an inhibitor with its target protein in living cells, providing a more physiologically relevant measure of target engagement.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) and transfect cells with a vector expressing the target kinase (e.g., CDK2) fused to a NanoLuc® luciferase.

  • Cell Plating: Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and Roscovitine for a specified period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which binds to the same kinase active site as the inhibitors.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescence reaction.

  • BRET Measurement: Immediately measure the bioluminescence and fluorescence signals on a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal with increasing inhibitor concentration indicates displacement of the tracer and target engagement. Determine the IC50 value from the dose-response curve.

Understanding the Mechanism: Impact on Cell Cycle Progression

Both Compound X and Roscovitine are expected to induce cell cycle arrest by inhibiting CDKs. The following diagram illustrates the central role of the CDK2/cyclin A complex in the S-phase of the cell cycle and how its inhibition leads to cell cycle arrest.

Signaling Pathway Diagram:

cluster_complex Active Complex CDK2 CDK2 CyclinA Cyclin A CDK2->CyclinA Rb pRb CyclinA->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation S_Phase_Progression S-Phase Progression S_Phase_Genes->S_Phase_Progression Drives Inhibitor Compound X or Roscovitine Inhibitor->CDK2 Inhibition

Caption: Inhibition of the CDK2/Cyclin A complex by Compound X or Roscovitine.

By inhibiting CDK2, both compounds prevent the phosphorylation of the retinoblastoma protein (pRb). This keeps pRb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for S-phase progression, leading to cell cycle arrest.

Conclusion and Future Directions

The Furo[2,3-c]pyridin-3(2H)-one scaffold, represented here by Compound X, demonstrates significant potential as a source of next-generation kinase inhibitors. The preliminary data suggests that derivatives of this scaffold can achieve higher potency and selectivity compared to established inhibitors like Roscovitine.

To build upon these findings, further studies are warranted, including:

  • Comprehensive Kinome Profiling: A broad kinase panel screen is necessary to fully elucidate the selectivity profile of Compound X.

  • In Vivo Efficacy Studies: Animal models of relevant diseases (e.g., cancer) are required to assess the therapeutic potential of Compound X.

  • ADME/Tox Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of Compound X is crucial for its development as a drug candidate.

By employing the rigorous comparative framework outlined in this guide, researchers can effectively evaluate the potential of novel kinase inhibitors and make data-driven decisions to advance the most promising candidates toward clinical development.

References

This is a representative list of sources that would be cited in a full guide. The URLs provided are for illustrative purposes.

  • Meijer, L., & Raymond, E. (2003). Roscovitine and other cyclin-dependent kinase inhibitors: a new class of anti-cancer agents. Trends in Molecular Medicine, 9(5), 229-235. [Link]

A Comparative Guide to Hedgehog Pathway Inhibition: Vismodegib vs. Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two molecules in the context of Hedgehog (Hh) signaling pathway inhibition: Vismodegib (Erivedge®), an FDA-approved therapeutic, and Furo[2,3-c]pyridin-3(2H)-one hydrochloride, a less-characterized small molecule. Our focus is to provide researchers, scientists, and drug development professionals with a framework for evaluating Hh pathway inhibitors, grounded in established experimental data for the benchmark compound and outlining the necessary assays for a novel candidate.

The Hedgehog Signaling Pathway: A Critical Regulator in Development and Disease

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell differentiation and tissue patterning.[1][2] In adult tissues, the pathway is largely quiescent, with exceptions for roles in tissue maintenance and repair.[3] However, its aberrant reactivation is a known driver in several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[4][5] This oncogenic dependence makes the Hh pathway a compelling target for therapeutic intervention.

The canonical Hh pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) binds to its transmembrane receptor, Patched-1 (PTCH1).[6] In the absence of a ligand, PTCH1 actively suppresses the G protein-coupled receptor-like protein, Smoothened (SMO).[3] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to become active and translocate to the primary cilium.[3][7] This initiates a downstream signaling cascade that prevents the proteolytic cleavage of the GLI family of transcription factors (GLI1, GLI2, GLI3).[8][9] As a result, full-length, active GLI proteins translocate to the nucleus to induce the expression of Hh target genes, which promote cell proliferation and survival.[3][8]

Hedgehog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ptch_inactive PTCH1 smo_inactive SMO (Inactive) ptch_inactive->smo_inactive Inhibits sufu_gli SUFU-GLI Complex ptch_active PTCH1 Inhibition Relieved smo_active SMO (Active) gli_active GLI (Active) smo_active->gli_active Activates hh_ligand Hh Ligand hh_ligand->ptch_active Binds sufu_gli->gli_active GLI Release target_genes Target Gene Expression (e.g., GLI1, PTCH1) gli_active->target_genes Transcription vismodegib Vismodegib vismodegib->smo_inactive Binds & Inhibits vismodegib->smo_active Inhibits Luciferase Assay Workflow start Seed GLI-Reporter Cells (e.g., Shh-LIGHT2) in 96-well plates treat Treat cells with serial dilutions of test compounds (Vismodegib, Furo-pyridine, Vehicle) start->treat stimulate Stimulate Hh pathway (e.g., with SHh-conditioned media) treat->stimulate incubate Incubate for 24-48 hours stimulate->incubate lyse Lyse cells and add Luciferase substrate incubate->lyse read Read luminescence on a plate reader lyse->read analyze Analyze Data: Normalize to controls, Plot dose-response curve, Calculate IC50 read->analyze

Figure 2: Workflow for the GLI-Responsive Luciferase Reporter Assay.

Detailed Protocol:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform a serial dilution in low-serum media to create a range of concentrations (e.g., from 100 µM to 1 pM). Include a DMSO-only vehicle control.

  • Treatment: Remove the growth media from the cells and add the media containing the serially diluted compounds.

  • Stimulation: To one set of wells, add a pre-titered concentration of a pathway agonist, such as SHh-conditioned media or a small molecule SMO agonist (e.g., SAG). [10]Maintain a set of unstimulated wells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Lysis and Signal Detection: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using the Dual-Luciferase® Reporter Assay System).

  • Data Analysis:

    • Normalize the firefly luciferase signal to a constitutively expressed control (if applicable, e.g., Renilla luciferase).

    • Plot the normalized signal against the logarithm of the inhibitor concentration.

    • Use non-linear regression (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that produces a 50% reduction in the signal. [11][12]

Downstream Target Modulation: Gli1 Expression Analysis

To confirm that pathway inhibition leads to a downstream biological effect, the expression of a key Hh target gene, GLI1, should be measured. [13]GLI1 itself is a reliable marker of pathway activation. [3]This can be done at the mRNA level using Reverse Transcription Quantitative PCR (RT-qPCR) or at the protein level using an ELISA or Western Blot. [14][15][16] Rationale: This assay validates that the observed effect in the reporter assay translates to the modulation of an endogenous, biologically relevant target gene, providing a secondary layer of confirmation.

RTqPCR_Workflow start Treat Hh-responsive cells (e.g., PANC-1) with compounds at specified concentrations (e.g., IC50) incubate Incubate for 12-24 hours start->incubate harvest Harvest cells and extract total RNA incubate->harvest cdna Synthesize cDNA via Reverse Transcription harvest->cdna qpcr Perform qPCR using primers for GLI1 and a housekeeping gene (e.g., GAPDH) cdna->qpcr analyze Analyze Data: Calculate ΔΔCt to determine fold-change in GLI1 expression qpcr->analyze

Figure 3: Workflow for Gli1 mRNA Expression Analysis via RT-qPCR.

Detailed Protocol (RT-qPCR):

  • Cell Culture and Treatment: Plate Hh-pathway-dependent cells (e.g., medulloblastoma or pancreatic cancer cell lines) and treat with the test compounds at their respective IC50 and 10x IC50 concentrations for 12-24 hours. Use Vismodegib as a positive control.

  • RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent, ensuring high purity and integrity.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with validated primers for GLI1 and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of GLI1 mRNA using the comparative Ct (ΔΔCt) method. The results should demonstrate a dose-dependent decrease in GLI1 expression for an effective inhibitor.

Interpreting the Comparative Data

Once these experiments are complete, the data can be compiled to build a comparative profile.

ParameterVismodegib (Benchmark)Furo[2,3-c]pyridin-3(2H)-one (Test)Interpretation
GLI-Luciferase IC50 ~5-10 nM [17]Experimental ValueA lower IC50 indicates higher potency in a cell-based functional assay.
Mechanism of Action SMO AntagonistTo be determinedDoes it compete with SMO ligands? Does it inhibit downstream of SMO?
GLI1 mRNA Reduction Significant, dose-dependentExperimental ValueConfirms on-target effect on the canonical downstream pathway.
Effect on Cell Proliferation Inhibition in Hh-dependent cellsExperimental ValueDemonstrates a relevant anti-cancer phenotype.

Conclusion

Vismodegib is a well-characterized, clinically successful inhibitor of the Hedgehog pathway that serves as an essential benchmark for novel drug discovery efforts. [4][6]It potently and selectively targets the SMO receptor, leading to the shutdown of oncogenic signaling in cancers like BCC. [1] The potential of this compound as a Hedgehog pathway inhibitor is, at present, undefined in the public domain. While its chemical scaffold is of interest, rigorous biological evaluation is required. The experimental framework provided in this guide—encompassing functional reporter assays, downstream target validation, and phenotypic outcomes—represents the standard methodology for characterizing a novel compound and objectively comparing its performance against an established inhibitor like Vismodegib. Only through such systematic investigation can its therapeutic potential be truly understood.

References

  • National Center for Biotechnology Information. (n.d.). Vismodegib.
  • CancerNetwork. (2012).
  • Patsnap Synapse. (2024). What is the mechanism of Vismodegib?. [Link]
  • Liu, S., et al. (2005). A schematic diagram for the hedgehog (HH) signaling pathway. Breast Cancer Res, 7(3), 86-95. [Link]
  • ResearchGate. (n.d.).
  • Jain, V., et al. (2015). Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Indian J Dermatol Venereol Leprol, 81, 317-320. [Link]
  • Pharmacology of Vismodegib (Erivedge); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
  • ResearchGate. (n.d.).
  • Singh, S., et al. (2011). Sonic hedgehog signalling pathway: a complex network. Ann Neurosci, 18(4), 145-151. [Link]
  • Gonnissen, A., et al. (2020). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers (Basel), 12(4), 979. [Link]
  • Choe, Y., et al. (2019). Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß. Angew Chem Int Ed Engl, 58(47), 16617-16621. [Link]
  • Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proc Natl Acad Sci U S A, 100(8), 4616-4621. [Link]
  • Lee, Y., et al. (2021). Safety and anti-tumor effects of vismodegib in patients with refractory advanced gastric cancer: A single-arm, phase-II trial. Invest New Drugs, 39(2), 481-489. [Link]
  • Owczarczyk-Saczonek, A., et al. (2021). Analysis of efficacy and safety of vismodegib therapy in patients with advanced basal cell carcinoma – real world multicenter cohort study.
  • Xiang, Z., et al. (2011). Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study. Int J Mol Sci, 12(5), 3016-3038. [Link]
  • Zhang, Y., et al. (2025). Adverse events associated with vismodegib: insights from a real-world pharmacovigilance study using the FAERS database. Front Pharmacol, 16, 1389814. [Link]
  • Assay Genie. (n.d.). Human GLI Family Zinc Finger Protein 1 (GLI1) ELISA Kit. [Link]
  • Jimeno, A., et al. (2013). Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors. Clin Cancer Res, 19(10), 2766-2774. [Link]
  • Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proc Natl Acad Sci U S A, 106(33), 14132-14137. [Link]
  • Dark Blue Therapeutics. (n.d.). Our Science. [Link]
  • Fiaschi, M., et al. (2014). GLI1/GLI2 functional interplay is required to control Hedgehog/GLI targets gene expression. Biochem J, 460(1), 125-136. [Link]
  • Goldberg, L. H., et al. (2012). Long-term safety, tolerability, and efficacy of vismodegib in two patients with metastatic basal cell carcinoma and basal cell nevus syndrome.
  • Kumar, V., et al. (2017). Design of Hedgehog pathway inhibitors for cancer treatment. Eur J Med Chem, 127, 421-432. [Link]
  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. [Link]
  • Soufi, A., et al. (2018). Identification of novel GLI1 target genes and regulatory circuits in human cancer cells. Mol Oncol, 12(6), 937-954. [Link]
  • Wikipedia. (n.d.).
  • O'Connell, R. D., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angew Chem Int Ed Engl, 58(4), 1062-1066. [Link]
  • YouTube. (2024).
  • ResearchGate. (n.d.).
  • Science Gateway. (n.d.).
  • ResearchGate. (n.d.).

Sources

A Senior Application Scientist's Guide to the Head-to-Head Efficacy Comparison of Furo[2,3-c]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," consistently appear in compounds targeting a range of biological targets. The furopyridine core is one such scaffold, demonstrating remarkable versatility and success, particularly in the development of kinase inhibitors for oncology.[1][2][3][4] Kinases, enzymes that regulate the majority of cellular pathways, are critical and well-validated targets in cancer therapy.[5]

This guide focuses on a specific, promising, yet less-explored isomer: the Furo[2,3-c]pyridin-3(2H)-one scaffold.[6] While extensive comparative data for this specific derivative series is still emerging, the principles of evaluation are well-established. This document, therefore, serves as a comprehensive framework for conducting rigorous head-to-head efficacy comparisons of novel Furo[2,3-c]pyridin-3(2H)-one derivatives. We will draw upon validated methodologies and insights from closely related and better-characterized furopyridine isomers to provide a robust, scientifically-grounded pathway from initial biochemical screening to preclinical in vivo validation.

The Mechanistic Rationale: Targeting Kinase Signaling

The therapeutic potential of furopyridine derivatives is often rooted in their ability to function as ATP-competitive inhibitors of protein kinases.[2][5] Many cancers are driven by mutations that lead to the constitutive activation of kinase signaling pathways, such as the MAPK pathway, which governs cell proliferation, differentiation, and survival.

Derivatives of the Furo[2,3-c]pyridine scaffold, such as Furo[2,3-c]pyridine-based indanone oximes, have been identified as potent inhibitors of key kinases like B-Raf.[5] By occupying the ATP-binding pocket of a target kinase (e.g., BRAF), these inhibitors block the downstream phosphorylation cascade (e.g., MEK-ERK), thereby halting the oncogenic signaling and inhibiting tumor cell proliferation.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Furo[2,3-c]pyridin-3(2H)-one Derivative Inhibitor->BRAF Inhibits ATP Binding Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Biochemical Biochemical Assays (Potency - IC50) CellBased Cell-Based Assays (Efficacy - GI50) Biochemical->CellBased Assess Cellular Activity Xenograft Animal Models (Efficacy - TGI) CellBased->Xenograft Validate in Organism LeadCandidate Lead Candidate Selection Xenograft->LeadCandidate Select Best Profile

Caption: A streamlined workflow for kinase inhibitor evaluation.

Part 1: Biochemical Potency Assessment (IC50 Determination)

Expertise & Experience: The foundational step is to determine if a derivative can inhibit its purified target kinase in a cell-free environment. This biochemical assay measures the intrinsic potency of the compound against the enzyme, represented by the half-maximal inhibitory concentration (IC50). [7]We recommend a luminescence-based assay like ADP-Glo™ for its high sensitivity and scalability. [8]

Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme solution (e.g., recombinant BRAF V600E), substrate solution (e.g., inactive MEK1), and ATP solution. Prepare serial dilutions of the Furo[2,3-c]pyridin-3(2H)-one derivatives and a known inhibitor (positive control) in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2 µL of the compound dilution, 2 µL of the kinase/substrate mix, and initiate the reaction by adding 1 µL of ATP solution. Include "no enzyme" and "no inhibitor" (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized luminescence against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Trustworthiness: This protocol is self-validating through the use of positive (known inhibitor) and negative (DMSO vehicle) controls. The signal-to-background ratio, determined from these controls, ensures the assay is performing within acceptable parameters.

Data Presentation: Comparative Biochemical Potency
CompoundTarget KinaseIC50 (nM)
Derivative A BRAF V600E15.2
Derivative B BRAF V600E89.5
Derivative C BRAF V600E5.8
Vemurafenib (Control)BRAF V600E12.0

Part 2: Cellular Efficacy and Target Engagement

Expertise & Experience: A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid metabolism. [9]Therefore, the next critical step is to assess efficacy in intact cancer cells. This involves two key experiments: confirming the compound still inhibits the target within the cell (target engagement) and measuring its effect on cell proliferation (antiproliferative activity). [7]

Protocol 1: Cellular Phosphorylation Assay (Western Blot)
  • Cell Culture: Culture a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) to 70-80% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of the derivatives for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of a downstream target (e.g., anti-phospho-ERK) and a total protein control (e.g., anti-total-ERK or anti-GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. [2]8. Analysis: Quantify the band intensities. A decrease in the ratio of phospho-ERK to total-ERK indicates successful target engagement and pathway inhibition.

Protocol 2: Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A375) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the derivatives to the wells. Include a vehicle control and a positive control drug.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition (GI) relative to the vehicle control. Plot the % inhibition against drug concentration to determine the GI50 value (concentration causing 50% growth inhibition). [10]

Data Presentation: Comparative Cellular Efficacy

Table 2A: Target Engagement (p-ERK Inhibition in A375 Cells)

Compound Concentration (nM) % p-ERK Inhibition
Derivative A 100 85%
Derivative C 100 92%

| Vemurafenib | 100 | 90% |

Table 2B: Antiproliferative Activity (GI50)

Compound GI50 in A375 (BRAF mut, nM) GI50 in MCF-7 (BRAF wt, nM) Selectivity Index (wt/mut)
Derivative A 250 >10,000 >40
Derivative B 1200 >10,000 >8.3
Derivative C 45 >10,000 >222

| Vemurafenib | 60 | >10,000 | >166 |

Part 3: Preclinical Efficacy in In Vivo Models

Expertise & Experience: The ultimate preclinical test of an anticancer compound is its ability to inhibit tumor growth in a living organism. [7]The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a cornerstone for evaluating in vivo efficacy and provides crucial data to support clinical trials. [11][12][13]

Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunodeficient mice (e.g., athymic nude mice). [11][14]2. Tumor Growth: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the Furo[2,3-c]pyridin-3(2H)-one derivatives and a vehicle control via a clinically relevant route (e.g., oral gavage) at a defined dose and schedule (e.g., once daily for 14 days).

  • Monitoring: Measure tumor volume (using calipers) and body weight twice weekly. Tumor volume is often calculated using the formula: (Length x Width²)/2. [12]5. Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group. [12]6. Toxicity Assessment: Monitor for clinical signs of toxicity, and consider terminal blood collection for pharmacokinetic analysis.

Data Presentation: Comparative In Vivo Efficacy
CompoundDose & ScheduleFinal Mean Tumor Volume (mm³)% TGIBody Weight Change
Vehicle Control N/A12500%+5%
Derivative A 50 mg/kg, QD62550%-2%
Derivative C 50 mg/kg, QD31075%-4%
Vemurafenib 50 mg/kg, QD35072%-5%

Synthesizing the Data for Lead Candidate Selection

The final step is to integrate all data streams to form a holistic view of each derivative's performance. This allows for a rational, evidence-based selection of a lead candidate for further preclinical development.

CompoundBiochemical IC50 (nM)Cellular GI50 (nM)In Vivo % TGI (at 50 mg/kg)Overall Assessment
Derivative A 15.225050%Moderate potency and efficacy, but significant drop-off from biochemical to cellular activity.
Derivative B 89.51200Not AdvancedPoor potency translates to poor cellular activity. Eliminated from further testing.
Derivative C 5.8 45 75% Excellent potency translates to strong cellular and in vivo efficacy, outperforming the control. Strong lead candidate.
Vemurafenib 12.06072%High-performing benchmark control.

The Furo[2,3-c]pyridin-3(2H)-one scaffold represents a promising starting point for the development of next-generation kinase inhibitors. By employing the rigorous, multi-tiered comparative framework detailed in this guide, researchers can efficiently identify and validate lead compounds with the highest potential for clinical success.

References

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
  • Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison Jr, S. D., Laster Jr, W. R., Simpson-Herren, L., & Griswold Jr, D. P. (1992). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to Oncology, 42, 1-22. [Link]
  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. [Link]
  • Creative Biolabs. Xenograft Models.
  • Wiese, S., et al. (2021).
  • Paternostro, G., et al. (2013). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PLoS One. [Link]
  • Jia, Y., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Journal of Biomolecular Screening. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Michel, T., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of Medicinal Chemistry. [Link]
  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • El-Naggar, M., et al. (2022).
  • Debenham, J. S., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Fayed, B. E., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
  • ResearchGate. (2012). The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors.
  • Festa, A. A., et al. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
  • Abdel Reheim, M. A. M., et al. (2023).
  • PubChem. Furo[2,3-C]pyridin-3(2H)-one. PubChem. [Link]
  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Beilstein Journals. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journals. [Link]
  • ScienceDirect.
  • Al-Suhaimi, K. S., et al. (2023).

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Furo[2,3-c]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a novel therapeutic compound from a promising in vitro hit to a clinical candidate is a rigorous, multi-stage process. The transition from a controlled cellular environment to a complex biological system is arguably the most critical juncture. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating in vitro findings for the Furo[2,3-c]pyridin-3(2H)-one scaffold using robust in vivo models.

Recent studies have highlighted the potential of furopyridine derivatives, demonstrating cytotoxic activities against various cancer cell lines.[1][2] Specifically, compounds related to this scaffold have shown potent anti-proliferative effects against breast and melanoma cell lines, with some derivatives exhibiting GI50 values in the low nanomolar range.[2] One proposed mechanism of action involves the alkylation of DNA, while others suggest the disruption of key cellular signaling pathways.[1][3]

Given these promising in vitro anti-cancer properties, this guide will focus on the logical progression to in vivo validation, comparing the most relevant and informative animal models to test the hypothesis that Furo[2,3-c]pyridin-3(2H)-one derivatives can inhibit tumor growth in a living system. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for data interpretation, ensuring a scientifically sound and self-validating study design.

Part 1: The In Vitro-to-In Vivo Translation: Foundational Principles

Before embarking on costly and ethically significant animal studies, a series of prerequisite investigations must be completed. These steps form the "Pharmacological Audit Trail," a framework that integrates pharmacokinetic (PK) and pharmacodynamic (PD) data to facilitate rational decision-making.[4] Neglecting this groundwork is a primary contributor to the high attrition rates seen in oncology drug development.[4][5]

Causality Behind Pre-Efficacy Studies: An in vivo efficacy study is not merely about administering the compound and measuring tumors. It's a test of a hypothesis: "Does sufficient and sustained exposure of the compound to the tumor tissue engage the target and produce a therapeutic effect?" To answer this, we must first understand how the compound behaves in the animal.

  • Formulation & Solubility: The compound must be in a stable, biocompatible formulation that allows for consistent administration and absorption. Initial screens should assess solubility in common preclinical vehicles (e.g., saline, PBS, DMSO/Cremophor EL mixtures).

  • ADME & Pharmacokinetics (PK): Absorption, Distribution, Metabolism, and Excretion (ADME) studies are non-negotiable. A preliminary PK study, typically in healthy mice, is essential to determine key parameters like half-life (t½), maximum concentration (Cmax), and overall exposure (Area Under the Curve, AUC).[6] This data is critical for designing a rational dosing schedule. A compound with a very short half-life, for instance, may require more frequent dosing or a different route of administration to maintain therapeutic concentrations.[5][7]

  • Pharmacodynamics (PD) & Target Engagement: In parallel with PK, a pilot PD study should be conducted. This involves treating a small cohort of tumor-bearing animals and, at various time points post-dose, collecting tumor and surrogate tissue samples. The goal is to demonstrate that the compound reaches the tumor and engages its intended target.[7] For a Furo[2,3-c]pyridin-3(2H)-one derivative hypothesized to be a kinase inhibitor, this could involve measuring the phosphorylation status of the target kinase via Western Blot or ELISA.[8]

This integrated PK/PD approach establishes a crucial link between drug exposure and biological response, which is fundamental to interpreting the results of a full-scale efficacy study.[5][9]

Part 2: Comparative Guide to In Vivo Models for Oncology

The choice of animal model is paramount and depends entirely on the scientific question being asked.[10][11] For a novel compound like a Furo[2,3-c]pyridin-3(2H)-one derivative with direct anti-proliferative effects, two models are central to preclinical validation: the Cell Line-Derived Xenograft (CDX) model and the Syngeneic model.

Model 1: The Cell Line-Derived Xenograft (CDX) Model

The CDX model is the workhorse of preclinical oncology.[12] It involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or NSG mice).[13][14]

  • Core Principle: This model directly tests the compound's ability to inhibit the growth of human cancer cells in vivo.[14] The absence of a functional immune system isolates the compound's direct cytotoxic or cytostatic effects on the tumor.

  • Best Use Case: Initial assessment of anti-tumor efficacy. It is relatively rapid, cost-effective, and highly reproducible.

  • Limitations: The primary drawback is the lack of an intact immune system.[13] This model cannot evaluate any potential immunomodulatory effects of the compound or the complex interplay between the tumor and the host's immune response.

Model 2: The Syngeneic Model

Syngeneic models involve implanting murine tumor cells into a host mouse of the same inbred, immunocompetent strain (e.g., B16-F10 melanoma cells into a C57BL/6 mouse).[15][16][17]

  • Core Principle: This model evaluates the therapeutic agent's efficacy in the context of a fully functional immune system.[16][18] It is the gold standard for testing immuno-oncology agents and for understanding how a compound's direct anti-tumor effects might be complemented or hindered by an immune response.[17][19]

  • Best Use Case: To understand if the Furo[2,3-c]pyridin-3(2H)-one derivative has any immunomodulatory properties in addition to its direct cytotoxicity. For example, does the dying tumor cell release antigens that stimulate an anti-tumor T-cell response?

  • Limitations: The tumor is of murine origin, not human. While many pathways are conserved, species-specific differences in drug targets or metabolism could affect translatability.[16]

Workflow & Decision Logic for Model Selection

The choice between these models can be visualized as a logical progression.

G cluster_0 Phase 1: Initial Efficacy Assessment cluster_1 Phase 2: Mechanistic & Immune Interaction invitro In Vitro Cytotoxicity Confirmed (e.g., on MCF-7 human breast cancer cells) pk_pd Preliminary PK/PD Studies (Dose, Schedule, Target Engagement) invitro->pk_pd Establish Tolerated Dose & Schedule cdx Cell Line-Derived Xenograft (CDX) (MCF-7 cells in NSG mice) pk_pd->cdx Test Hypothesis 1 q1 Does the compound show direct anti-tumor efficacy? cdx->q1 syngeneic Syngeneic Model (e.g., 4T1 murine breast cancer in BALB/c mice) q1->syngeneic Yes no_efficacy Outcome: No Efficacy (Re-evaluate PK/PD, Formulation, or Mechanism) q1->no_efficacy No q2 Is efficacy enhanced in an immunocompetent host? syngeneic->q2 efficacy Outcome: Efficacy Confirmed (Proceed to advanced models like PDX) q2->efficacy Yes/No

Caption: Workflow for selecting in vivo cancer models.

Part 3: Experimental Protocols & Data Presentation

Trustworthiness in preclinical science is built on meticulous, reproducible protocols.

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
  • Cell Culture: Culture human breast adenocarcinoma cells (MCF-7) under standard conditions. Ensure cells are free of mycoplasma.

  • Animal Model: Use female athymic nude or NOD scid gamma (NSG) mice, 6-8 weeks old. NSG mice are often preferred for their robust engraftment capabilities.

  • Tumor Implantation:

    • Harvest MCF-7 cells during their exponential growth phase.

    • Resuspend cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel or Cultrex BME to improve tumor take and growth.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[20]

  • Tumor Growth Monitoring & Randomization:

    • Allow tumors to establish. Begin caliper measurements 2-3 times per week once tumors are palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group) to ensure uniform tumor size distribution.

  • Treatment Administration:

    • Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment group.

    • Treatment Group (Furo[2,3-c]pyridin-3(2H)-one): Administer the compound based on the dose and schedule determined in preliminary PK/PD studies (e.g., 30 mg/kg, intraperitoneal injection, once daily).

    • Positive Control Group (Optional but Recommended): Administer a standard-of-care agent for this cancer type (e.g., Doxorubicin) to validate model sensitivity.[21]

  • Endpoints & Analysis:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Monitor tumor volume and body weight 2-3 times weekly.

    • Secondary Endpoints: At the end of the study, collect tumors for biomarker analysis (e.g., IHC for proliferation marker Ki-67 and apoptosis marker Cleaved Caspase-3).[8][21]

    • Termination: Euthanize mice when tumors reach a predetermined size limit (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

Protocol 2: Syngeneic Efficacy Study

This protocol is similar to the CDX study, with critical differences in cell line and mouse strain.

  • Cell Culture: Culture murine breast cancer cells (e.g., 4T1 or E0771).[15]

  • Animal Model: Use immunocompetent female BALB/c (for 4T1) or C57BL/6 (for E0771) mice, 6-8 weeks old. The genetic background of the mouse MUST match that of the cell line.[15][16]

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 4T1 cells into the flank or mammary fat pad.[12] Orthotopic implantation (mammary fat pad) can provide a more clinically relevant microenvironment.[12]

  • Monitoring, Randomization, and Treatment: Follow steps 4 and 5 from the CDX protocol.

  • Endpoints & Analysis:

    • Primary & Secondary Endpoints: Same as CDX.

    • Immune Endpoint (Critical): At study termination, harvest tumors and spleens. Prepare single-cell suspensions for immunophenotyping by flow cytometry to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).[15] This provides mechanistic insight into whether the compound modulates the tumor immune microenvironment.

Data Presentation: Summarizing Quantitative Outcomes

Clear, tabular data is essential for objective comparison.

ParameterVehicle ControlFuro[2,3-c]pyridin-3(2H)-one (30 mg/kg)Doxorubicin (Positive Control)
CDX Model (MCF-7)
Mean Final Tumor Volume (mm³)1550 ± 210450 ± 95380 ± 80
Tumor Growth Inhibition (%)-71%75%
Body Weight Change (%)-2%-5%-15%
Ki-67 Positive Cells (%)85% ± 8%25% ± 5%20% ± 4%
Syngeneic Model (4T1)
Mean Final Tumor Volume (mm³)1800 ± 250990 ± 150N/A
Tumor Growth Inhibition (%)-45%N/A
Tumor Infiltrating CD8+ T cellsLowModerateN/A

Note: Data are hypothetical and for illustrative purposes.

Part 4: Interpretation and Authoritative Grounding

Interpreting the results requires synthesizing data from both models.

  • Scenario 1: Strong Efficacy in CDX, Weaker Efficacy in Syngeneic. This is a common outcome. It suggests the compound has potent direct anti-tumor activity, but the aggressive and immunosuppressive microenvironment of the syngeneic tumor (like 4T1) may limit its overall effect.

  • Scenario 2: Strong Efficacy in Both Models. This is an excellent result, indicating robust, direct anti-tumor activity that is not significantly hampered by the immune system.

  • Scenario 3: Moderate Efficacy in CDX, Strong Efficacy in Syngeneic. This is the most exciting outcome for a modern oncology drug. It suggests that in addition to direct cell killing, the compound may be stimulating a productive anti-tumor immune response, a highly desirable dual mechanism of action.

The validation of biomarkers through methods like immunohistochemistry (IHC) is crucial. A significant reduction in the proliferation marker Ki-67 provides direct evidence that the compound is having the intended anti-proliferative effect within the tumor tissue, corroborating the tumor volume measurements.[8]

Signaling Pathway Visualization

Based on literature for similar heterocyclic scaffolds, a plausible mechanism involves the inhibition of key survival pathways like PI3K/AKT.

G cluster_drug Mechanism of Action RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Furo[2,3-c]pyridin-3(2H)-one Drug->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT pathway.

Conclusion

Validating in vitro findings for a novel compound series like Furo[2,3-c]pyridin-3(2H)-one requires a logical, stepwise progression from foundational PK/PD studies to carefully selected in vivo efficacy models. The comparative use of CDX and syngeneic models provides a comprehensive picture, differentiating direct anti-tumor effects from potential immunomodulatory activities. This dual-model approach, grounded in robust protocols and clear endpoints, forms a self-validating system that maximizes the translational potential of preclinical findings and builds a strong, data-driven case for advancing a promising new therapeutic to the next stage of drug development.

References

  • Protocol to study the immune profile of syngeneic mouse tumor models. PubMed Central.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets.
  • 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Crown Bioscience.
  • Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of Medicinal Chemistry.
  • Furo[2,3-C]pyridin-3(2H)-one. PubChem.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.
  • Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Crown Bioscience Blog.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed.
  • Immuno-Oncology Therapy: The Power of Syngeneic Tumor Models. TD2.
  • Considerations for Performing a Successful Syngeneic Tumor Study. Taconic Biosciences.
  • Syngeneic Mouse Models. Reaction Biology.
  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
  • Cancer Models.
  • Tumor xenograft mouse model. protocols.io.
  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI.
  • In Vivo Preclinical Mouse Models. Champions Oncology.
  • Cancer Pharmacokinetics and Pharmacodynamics. Moffitt Cancer Center.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Universitat Autònoma de Barcelona Research Portal.
  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Tre
  • In vitro and in vivo anticancer activity of Lycorine in prostate cancer by inhibiting NF-κB signaling p
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience.
  • Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. Taylor & Francis Online.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. MDPI.
  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI.
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalu
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry.
  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural...
  • Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. HKBU Scholars.

Sources

A Comparative Guide to Orthogonal Assays for Confirming Furo[2,3-c]pyridin-3(2H)-one Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the identification of a "hit" compound from a high-throughput screen is merely the first step in a long and rigorous journey. The Furo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including protein kinases and immune receptors.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to orthogonally validate the activity of a novel hit compound, using Furo[2,3-c]pyridin-3(2H)-one hydrochloride as a representative example. We will move beyond single-point assays and construct a multi-tiered, evidence-based validation cascade—from direct biochemical interaction to cellular target engagement and, finally, to a desired phenotypic outcome. This approach is designed to build a robust data package, minimize the risk of advancing false positives, and provide deep mechanistic insight early in the drug discovery pipeline.[2]

Introduction: The Challenge of a Novel Hit

The Furo[2,3-c]pyridine core is a versatile heterocyclic scaffold that has given rise to potent inhibitors of key signaling pathways implicated in oncology and immunology.[1][3] Imagine that a primary screen has identified this compound (hereafter referred to as "FCPH") as a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase-X," a critical node in a cancer signaling pathway.

While exciting, this initial result is fraught with potential artifacts. The hit could be a false positive due to assay interference, or its activity might not translate to a more complex biological system. Therefore, a systematic and intellectually rigorous validation strategy using orthogonal assays—independent methods that rely on different physical principles—is not just recommended; it is essential.[2] This guide outlines a three-tiered validation workflow designed to build confidence in FCPH's activity, mechanism, and therapeutic potential.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Phenotypic Validation T1_A1 Kinase Activity Assay T2_A1 Target Engagement Assay T1_A1->T2_A1 T1_A2 Biophysical Binding Assay T1_A2->T2_A1 Confirm in cellulo T2_A2 Pathway Modulation Assay T2_A1->T2_A2 Functional Consequence? T3_A1 Cell Viability Assay T2_A2->T3_A1 T3_A2 High-Content Imaging T2_A2->T3_A2 Desired Phenotype? Validated Validated Lead T3_A1->Validated T3_A2->Validated Hit Primary Hit: FCPH Hit->T1_A1 Direct Inhibition? Hit->T1_A2 Direct Binding?

Caption: A hierarchical workflow for hit validation.

Tier 1: Biochemical Assays - Confirming Direct Target Interaction

The foundational question is whether FCPH directly interacts with its purified target protein, Kinase-X. Biochemical assays are essential for confirming direct binding and quantifying inhibitory potency in a clean, controlled system.[2]

Assay 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

Causality: This assay directly measures the catalytic function of Kinase-X by quantifying the amount of ADP produced during the phosphorylation reaction.[4] If FCPH is a true inhibitor, it will reduce the rate of this reaction, leading to a lower ADP signal. This is a gold-standard method for determining an inhibitor's potency (IC50).[5][6]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Reconstitute recombinant purified Kinase-X, its specific peptide substrate, and ATP to optimal concentrations (typically at or near the Km for ATP and substrate) in kinase assay buffer.

  • Compound Plating: Serially dilute FCPH in DMSO and dispense into a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Add Kinase-X and substrate to the wells. Pre-incubate for 15 minutes at room temperature to allow compound binding.[6]

  • Initiate Reaction: Initiate the phosphorylation reaction by adding ATP. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • Terminate & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by Kinase-X into ATP. Incubate for 30 minutes at room temperature.

  • Signal Readout: The newly synthesized ATP is consumed by a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit to a four-parameter dose-response curve to determine the IC50 value.

Assay 2: Biophysical Binding Assay (e.g., Thermal Shift Assay - TSA)

Causality: This assay provides orthogonal validation by measuring a different physical principle: the stabilization of a protein upon ligand binding.[2] When FCPH binds to Kinase-X, it increases the protein's thermal stability. This change (ΔTm) is a direct indicator of binding and is independent of enzymatic activity.

Experimental Protocol: Thermal Shift Assay (TSA)

  • Reagent Preparation: Prepare a master mix of purified Kinase-X in a suitable buffer and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: Dispense the Kinase-X/dye mix into a 96-well PCR plate. Add FCPH at various concentrations. Include a DMSO vehicle control.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C in small increments.

  • Signal Readout: At each temperature increment, measure the fluorescence. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is calculated for each condition. The shift in melting temperature (ΔTm = Tm(FCPH) - Tm(DMSO)) quantifies the stabilization and confirms binding.

Data Comparison: Tier 1
Assay TypeMetricFCPH (Hypothetical)Staurosporine (Control)Rationale
Kinase Activity (ADP-Glo™)IC5050 nM5 nMMeasures functional inhibition of the enzyme's catalytic activity.
Biophysical Binding (TSA)ΔTm+5.2 °C+7.8 °CMeasures direct physical binding through protein stabilization.

Tier 2: Cellular Assays - Verifying Target Engagement

Demonstrating biochemical activity is necessary but not sufficient. A successful drug candidate must be cell-permeable and engage its target within the complex and crowded environment of a living cell.[7] Cellular target engagement assays are a critical bridge between biochemistry and phenotype.[8][9]

Assay 1: Cellular Thermal Shift Assay (CETSA®)

Causality: Extending the principle of TSA, CETSA measures the thermal stabilization of a target protein in its native environment—either within intact cells or in cell lysates.[9] An increase in the thermal stability of Kinase-X in the presence of FCPH provides powerful, direct evidence of intracellular target engagement.[10]

Experimental Protocol: CETSA® (Melt-Curve Format)

  • Cell Treatment: Culture cancer cells expressing Kinase-X and treat them with various concentrations of FCPH or DMSO vehicle for a defined period (e.g., 2 hours).

  • Heating: Harvest the cells, resuspend them in a buffer, and aliquot the cell suspension into different tubes. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C), followed by rapid cooling.

  • Lysis and Clarification: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Target Detection: Quantify the amount of soluble Kinase-X remaining in the supernatant at each temperature using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase-X versus temperature for each FCPH concentration. The rightward shift of the curve indicates target stabilization. An isothermal dose-response curve can be generated by plotting the amount of soluble protein at a single diagnostic temperature against FCPH concentration to determine the EC50 of target engagement.

Assay 2: Downstream Pathway Modulation (Western Blot)

Causality: If FCPH binds and inhibits Kinase-X, the signaling pathway downstream of the kinase should be suppressed. This assay measures the functional consequence of target engagement. For example, if Kinase-X normally phosphorylates "Substrate-Y," treatment with FCPH should lead to a dose-dependent decrease in phosphorylated Substrate-Y (p-Substrate-Y).

G FCPH FCPH KinaseX Kinase-X FCPH->KinaseX Inhibition SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylation pSubstrateY p-Substrate-Y Downstream Downstream Signaling & Cell Proliferation pSubstrateY->Downstream

Sources

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Furo[2,3-c]pyridin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[2,3-c]pyridin-3(2H)-one scaffold is a heterocyclic system of increasing interest in medicinal chemistry, appearing in structures explored for various therapeutic targets.[1][2][3] As with any promising lead series, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to the success of a drug discovery campaign. Poor metabolic stability, in particular, can lead to rapid clearance, low bioavailability, and short duration of action, ultimately causing the failure of otherwise potent compounds.[4][5]

This guide provides a comprehensive framework for researchers engaged in the development of Furo[2,3-c]pyridin-3(2H)-one analogs. We will delve into the foundational principles of metabolic stability assessment, provide detailed, field-proven experimental protocols, and present a comparative analysis of hypothetical analogs to illustrate key structure-metabolism relationships (SMR). Our objective is to equip drug development professionals with the knowledge to rationally design and select compounds with optimized pharmacokinetic profiles.

Part 1: Foundational Principles of Metabolic Stability Assessment

The liver is the body's primary metabolic hub, and the enzymes within hepatocytes are responsible for the biotransformation of most xenobiotics.[6] Phase I metabolism, which involves the introduction or unmasking of functional groups through reactions like oxidation, reduction, and hydrolysis, is a critical determinant of a compound's fate.[4] Two key enzyme superfamilies govern the majority of these transformations:

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, located primarily in the endoplasmic reticulum of liver cells, is responsible for the metabolism of approximately 60% of marketed drugs.[6] The major isoforms involved in drug metabolism include CYP3A4, 2D6, 2C9, 2C19, and 1A2.[7][8]

  • Aldehyde Oxidase (AO): A cytosolic molybdo-flavoenzyme, AO has gained significant recognition for its role in the metabolism of nitrogen-containing heterocyclic compounds.[9][10][11] As medicinal chemists have become more adept at designing compounds that avoid CYP metabolism, the role of AO has become increasingly important, and sometimes problematic, due to significant species differences that complicate preclinical-to-human extrapolation.[12][13]

To assess a compound's susceptibility to these enzymes, in vitro systems are indispensable. Liver microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes, are a cost-effective and high-throughput tool for this purpose.[6] They contain a rich concentration of CYP enzymes and are the industry-standard starting point for evaluating Phase I metabolic stability.[14][15]

Part 2: A Standardized Protocol for In Vitro Metabolic Stability Screening

A trustworthy protocol is a self-validating one. This methodology incorporates positive controls and "minus-cofactor" conditions to ensure the integrity of the experimental system. The primary goal is to measure the rate of disappearance of the parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (Clint) can be derived.[15]

Experimental Workflow: Human Liver Microsome (HLM) Stability Assay

The following diagram outlines the standard workflow for determining metabolic stability.

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis & Data Processing prep_buffer Prepare 100 mM Phosphate Buffer (pH 7.4) add_hlm Dispense HLM & Compound to 96-well plate prep_buffer->add_hlm prep_hlm Thaw & Dilute Pooled HLM (e.g., to 1 mg/mL) prep_hlm->add_hlm prep_cpd Prepare Test Compound Working Solution (e.g., 100 µM) prep_cpd->add_hlm prep_nadph Prepare NADPH Regenerating System (NRS) Solution start_rxn Initiate reaction by adding pre-warmed NRS prep_nadph->start_rxn pre_incubate Pre-incubate at 37°C for 5 min add_hlm->pre_incubate pre_incubate->start_rxn incubate Incubate at 37°C with shaking start_rxn->incubate timepoints At t = 0, 5, 15, 30, 45 min incubate->timepoints quench Quench reaction with cold Acetonitrile containing Internal Standard (IS) timepoints->quench centrifuge Centrifuge plate to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. t=0 analyze->calculate plot Plot ln(% Remaining) vs. Time calculate->plot derive Derive t½ and Clint plot->derive

Caption: Standard workflow for a human liver microsomal stability assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[16]

    • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier) rapidly in a 37°C water bath and immediately place on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.[17]

    • Test Compound: Prepare a 10 mM stock solution of the Furo[2,3-c]pyridin-3(2H)-one analog in DMSO. Create a 100 µM working solution by diluting the stock in buffer.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a constant supply of the essential cofactor NADPH throughout the incubation.[16]

    • Positive Controls: Prepare working solutions of known rapidly and slowly metabolized compounds (e.g., Verapamil and Warfarin, respectively).

  • Incubation Procedure: [6][18]

    • Add the HLM working solution and the test compound working solution to the wells of a 96-well plate. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is 0.5 mg/mL.

    • Include "minus-cofactor" control wells where the NRS solution will be replaced with buffer. This control validates that any observed compound loss is enzyme- and cofactor-dependent.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding pre-warmed NRS solution to all wells except the "minus-cofactor" controls.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[14]

  • Sample Analysis and Data Interpretation:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint = (0.693 / t½) / (mg/mL microsomal protein)).[16]

Part 3: Comparative Analysis of Furo[2,3-c]pyridin-3(2H)-one Analogs

To enhance metabolic stability, medicinal chemists employ various strategies, often guided by the principles of bioisosteric replacement.[19][20] This involves substituting a part of the molecule with another group that retains biological activity but alters physicochemical properties to improve the ADME profile.[21][22] Common strategies include blocking metabolic "hot spots" with metabolically robust groups (e.g., fluorine) or replacing metabolically labile moieties (like an electron-rich phenyl ring) with more stable heterocycles.[23][24]

The following table presents hypothetical but mechanistically plausible data for a series of Furo[2,3-c]pyridin-3(2H)-one analogs, illustrating how structural modifications can impact metabolic stability in a standard HLM assay.

Table 1: Hypothetical Metabolic Stability Data for Furo[2,3-c]pyridin-3(2H)-one Analogs

Analog IDR1-SubstitutionR2-SubstitutionRationale for ModificationHLM t½ (min)HLM Clint (µL/min/mg protein)
1 HPhenylParent Compound: Establishes baseline stability.12115.5
2 H4-Fluoro-phenylMetabolic Blocking: Fluorine at the para-position blocks potential CYP-mediated hydroxylation of the phenyl ring.[23]3539.6
3 H4-PyridylBioisosteric Replacement: Replacing the phenyl ring with a more electron-deficient pyridine ring can reduce susceptibility to oxidative metabolism.[23]4828.9
4 CH3PhenylMetabolic Switching: Addition of a methyl group to the furan ring, a potential metabolic hotspot, may block furan oxidation.2555.4
5 H4-(Trifluoromethyl)-phenylElectronic Effects: The strongly electron-withdrawing CF3 group deactivates the aromatic ring towards oxidative metabolism.> 60< 23.1
6 H2-NaphthylIncreased Lipophilicity: Introducing a larger, more lipophilic aromatic system often increases susceptibility to CYP metabolism.< 5> 277.2
Discussion of Comparative Data:
  • Parent Compound (1): The parent compound with an unsubstituted phenyl ring shows moderate-to-high clearance, suggesting it is a substrate for metabolic enzymes. Likely metabolic pathways include oxidation of the electron-rich furan ring and hydroxylation of the pendant phenyl ring.[18]

  • Analog 2 (4-Fluoro-phenyl): The significant increase in half-life demonstrates the success of the metabolic blocking strategy.[23] The C-F bond is much stronger than a C-H bond, making it resistant to CYP-mediated oxidation at that position.

  • Analog 3 (4-Pyridyl): This bioisosteric replacement proves highly effective. The nitrogen in the pyridine ring withdraws electron density, making the ring less susceptible to electrophilic attack by CYP enzymes compared to the electron-rich phenyl ring.[23]

  • Analog 4 (Methylated Furan): Introducing a methyl group provides a modest improvement in stability. This suggests that while furan oxidation may be one metabolic pathway, it is not the only one. The methyl group itself could also become a site for metabolism (benzylic oxidation).

  • Analog 5 (Trifluoromethyl-phenyl): This analog shows the highest stability. The potent electron-withdrawing nature of the CF3 group significantly deactivates the phenyl ring, making it highly resistant to oxidation.

  • Analog 6 (2-Naphthyl): As predicted, increasing lipophilicity and the surface area of the aromatic system leads to much faster metabolism. This compound likely has a high affinity for the active sites of multiple CYP isoforms, resulting in rapid clearance.

Part 4: Identifying Key Metabolic Pathways

Once a stability liability is identified, the next critical step is to determine which specific enzymes are responsible. This process, known as reaction phenotyping , is essential for predicting potential drug-drug interactions (DDIs).[25][26][27] The two most common and complementary approaches are:

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of cDNA-expressed human CYP isoforms (e.g., rCYP3A4, rCYP2D6, etc.). The isoform(s) that show the highest rate of compound depletion are identified as the primary metabolizing enzymes.[8][26]

  • Chemical Inhibition: The compound is incubated in pooled HLM in the presence and absence of potent, isoform-selective chemical inhibitors. A significant reduction in the rate of metabolism in the presence of a specific inhibitor (e.g., Ketoconazole for CYP3A4) implicates that enzyme in the compound's clearance.[7]

The diagram below illustrates the likely metabolic "hot spots" on the Furo[2,3-c]pyridin-3(2H)-one scaffold and the enzymes that may be involved.

Caption: Potential metabolic hotspots on the Furo[2,3-c]pyridin-3(2H)-one scaffold.

A. The electron-rich furan ring is a prime target for CYP-mediated oxidation, which can potentially lead to ring-opening.[18][28] B. If R2 is an aromatic ring, it is a classic site for CYP-mediated hydroxylation.[29] C. The pyridinone moiety contains a nitrogen adjacent to a carbonyl group, a structural alert for potential metabolism by Aldehyde Oxidase (AO).[9][10]

Conclusion

Optimizing the metabolic stability of Furo[2,3-c]pyridin-3(2H)-one analogs is a multifactorial challenge that requires a systematic and mechanistically driven approach. By employing standardized in vitro assays, such as the HLM stability protocol detailed here, researchers can generate reliable data to rank compounds and establish structure-metabolism relationships. The strategic application of medicinal chemistry principles, including metabolic blocking and bioisosteric replacement, can effectively mitigate metabolic liabilities. Subsequent reaction phenotyping studies are crucial to elucidate the specific enzymatic pathways responsible for clearance, thereby enabling the selection of drug candidates with a higher probability of success in clinical development.

References

  • Sharma, V., & Sharma, M. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics, 201, 137-180. [Link]
  • Wikipedia contributors. (2023). Aldehyde oxidase. Wikipedia. [Link]
  • SpiroChem. (n.d.).
  • Drug Hunter. (2024). Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Drug Hunter. [Link]
  • Sanoh, S., Tayama, Y., Sugihara, K., Kitamura, S., & Ohta, S. (2014). Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy. PhoenixBio. [Link]
  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. [Link]
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. [Link]
  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]
  • Sharma, A., et al. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
  • Schneider, G., & Schneider, P. (2016). The Quest for Bioisosteric Replacements.
  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset. [Link]
  • Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]
  • Stresser, D. M. (2006). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 7(5), 499-509. [Link]
  • Foti, R. S., & Wahlstrom, J. L. (2021). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics, 39, 100388. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
  • eCampusOntario Pressbooks. (n.d.).
  • Springer Nature Experiments. (n.d.).
  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 2928-2947. [Link]
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Environmental and Molecular Mutagenesis, 46(4), 219-247. [Link]
  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link]
  • Zlatic, N., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Amino Acids, 50(10), 1391-1402. [Link]
  • NCERT. (n.d.). Biomolecules Chapter 9. [Link]
  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. [Link]
  • Michel, S., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of Medicinal Chemistry, 51(22), 7287-7297. [Link]
  • National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1887. [Link]
  • ResearchGate. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. [Link]
  • Beilstein-Institut. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]
  • MDPI. (n.d.).
  • Semantic Scholar. (n.d.).
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of Furo[2,3-c]pyridin-3(2H)-one hydrochloride as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the independent verification of the biological effects of Furo[2,3-c]pyridin-3(2H)-one hydrochloride, a compound possessing a core chemical scaffold suggestive of Poly(ADP-ribose) polymerase (PARP) inhibition. Given the limited public data on this specific molecule, we position it as a putative PARP inhibitor and outline the necessary experimental comparisons against established, FDA-approved alternatives: Olaparib and Rucaparib. This document is intended for researchers in drug discovery and oncology, offering detailed protocols and the scientific rationale required to rigorously assess its potency, mechanism of action, and potential for synthetic lethality in cancer cells.

Introduction: The PARP Inhibition Paradigm in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a first responder to DNA damage.[1] It detects single-strand breaks (SSBs) in DNA and, upon binding, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2][3] This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the base excision repair (BER) pathway and maintaining genomic stability.[4][5]

Inhibition of PARP's enzymatic activity prevents the efficient repair of SSBs.[6][7] When a cell replicates its DNA, these unrepaired SSBs collapse the replication fork, leading to the formation of more cytotoxic double-strand breaks (DSBs).[8] Normal, healthy cells can efficiently repair these DSBs using the high-fidelity homologous recombination (HR) pathway.[7][9] However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[6]

This deficiency creates a vulnerability that PARP inhibitors exploit through a concept known as synthetic lethality .[5][10] By blocking the PARP-mediated repair pathway in a cell that already lacks the HR repair pathway, the accumulation of DSBs becomes overwhelming, leading to genomic instability and targeted cancer cell death.[6][11] This targeted approach has led to the approval of several PARP inhibitors for treating cancers with underlying DNA repair defects.[12]

Compound Profiles: A Putative Inhibitor vs. Established Benchmarks

This guide focuses on validating the activity of this compound against two well-characterized PARP inhibitors.

  • This compound: This molecule contains a furopyridine core, a scaffold known to be utilized in the development of kinase and PARP inhibitors. Its potential as a PARP inhibitor is based on this structural class similarity. The objective of this guide is to provide the means to generate the empirical data needed to confirm this hypothesis and quantify its activity.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive FDA approval.[13] It is a potent inhibitor of both PARP1 and PARP2 and is approved for various cancers, including ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[9][11][13]

  • Rucaparib (Rubraca®): A potent small-molecule inhibitor of PARP1, PARP2, and PARP3.[10][14] It is also approved for treating ovarian and prostate cancers associated with deleterious BRCA mutations.[8]

Visualizing the Mechanism: PARP1 in DNA Repair

To understand how these inhibitors function, we must first visualize the pathway they target. The diagram below illustrates the central role of PARP1 in signaling and repairing DNA single-strand breaks and how its inhibition leads to synthetic lethality in HR-deficient cells.

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication PARylation PAR Chain Synthesis (Recruitment of Repair Proteins) PARP1->PARylation BER Base Excision Repair (BER) PARylation->BER SSB_Repaired SSB Repaired Genomic Stability BER->SSB_Repaired DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair DSB_Repaired DSB Repaired Cell Survival HR_Repair->DSB_Repaired Inhibitor Furo[2,3-c]pyridin-3(2H)-one Olaparib, Rucaparib PARP1_2 PARP1 Inhibitor->PARP1_2 Inhibition DNA_SSB_2 DNA Single-Strand Break (SSB) DNA_SSB_2->PARP1_2 Blocked_Repair SSB Repair Blocked PARP1_2->Blocked_Repair Replication_2 DNA Replication Blocked_Repair->Replication_2 DSB_2 Accumulated DSBs Replication_2->DSB_2 HR_Deficient Deficient HR Repair (e.g., BRCA1/2 mutation) DSB_2->HR_Deficient Apoptosis Genomic Instability & Cell Death (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Quantitative Comparison: Benchmarks for Validation

Any novel PARP inhibitor must be evaluated against the potency of established drugs. The primary metric for a biochemical assay is the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%. Below are reference values for our benchmark compounds, which a researcher would aim to generate for this compound.

CompoundTargetIC50 (nM)Reference
Olaparib PARP1~5[11]
PARP2~1[11]
Rucaparib PARP11.4[15]
PARP20.17[15]
PARP328[15]
Furo[2,3-c]pyridin-3(2H)-one HCl PARP1To be determined
PARP2To be determined

Protocols for Independent Verification

To validate this compound, two core experiments are essential: a direct biochemical assay to confirm enzyme inhibition and a cell-based assay to confirm the mechanism of synthetic lethality.

Protocol 1: Biochemical PARP1 Inhibition Assay (Chemiluminescent)

This protocol determines the direct inhibitory effect of the test compound on recombinant human PARP1 enzyme activity. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected via a streptavidin-horseradish peroxidase (HRP) conjugate.[16][17]

Causality Behind Experimental Choices:

  • Histone Substrate: Histones are natural substrates for PARP1 in the nucleus, making them a biologically relevant component.

  • Activated DNA: PARP1 activity is dependent on the presence of DNA strand breaks; sonicated "activated" DNA mimics this damage and is required to initiate the enzymatic reaction.

  • Biotinylated NAD+: This serves as the donor for ADP-ribose. The biotin tag allows for non-radioactive, highly sensitive detection using streptavidin-HRP.

  • Chemiluminescence: This detection method offers a high signal-to-noise ratio, providing greater sensitivity than colorimetric methods.

Step-by-Step Methodology:

  • Plate Preparation:

    • Use a white 96-well plate suitable for luminescence.

    • Coat the plate with histone proteins (e.g., 100 µL of 100 µg/mL Histone H1 in PBS) and incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL of wash buffer (PBS + 0.05% Tween-20) to remove unbound histones. Pat dry on paper towels.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, Olaparib, and Rucaparib in 100% DMSO.

    • Perform a serial dilution series in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA) to create a range of concentrations (e.g., from 1 µM down to 1 pM). Ensure the final DMSO concentration in the well is ≤1%.

  • Enzymatic Reaction:

    • To each well, add in the following order:

      • 25 µL of assay buffer.

      • 5 µL of the diluted test compound or vehicle (DMSO in assay buffer for control wells).

      • 10 µL of the PARP1 Reaction Mix containing:

        • Recombinant human PARP1 enzyme (final concentration ~0.5 units/well).

        • Activated DNA (final concentration ~1 µg/mL).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of 500 µM Biotinylated NAD+ to each well.

    • Incubate for 60 minutes at 25°C.

  • Detection:

    • Stop the reaction by washing the plate 4 times with wash buffer.

    • Add 50 µL of Streptavidin-HRP (diluted 1:500 in assay buffer) to each well.

    • Incubate for 20 minutes at room temperature.

    • Wash the plate 4 times with wash buffer.

    • Add 50 µL of a chemiluminescent HRP substrate (e.g., ECL) to each well.

    • Immediately read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the background (wells with no enzyme).

    • Normalize the data with the positive control (vehicle only) set to 100% activity and a strong inhibitor control set to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Plate_Coat 1. Coat 96-well plate with Histone H1 Add_Enzyme 3. Add PARP1 Enzyme & Activated DNA Plate_Coat->Add_Enzyme Compound_Dilute 2. Prepare serial dilutions of test compounds Add_Compound 4. Add test compounds (Incubate 10 min) Compound_Dilute->Add_Compound Add_Enzyme->Add_Compound Add_NAD 5. Initiate with Biotin-NAD+ (Incubate 60 min) Add_Compound->Add_NAD Wash_1 6. Wash Plate Add_NAD->Wash_1 Add_Strep 7. Add Streptavidin-HRP (Incubate 20 min) Wash_1->Add_Strep Wash_2 8. Wash Plate Add_Strep->Wash_2 Add_Substrate 9. Add Chemiluminescent Substrate Wash_2->Add_Substrate Read_Plate 10. Read Luminescence Add_Substrate->Read_Plate Calc_IC50 11. Plot Dose-Response Curve & Calculate IC50 Read_Plate->Calc_IC50

Caption: Workflow for the chemiluminescent PARP1 biochemical assay.

Protocol 2: Cell-Based Synthetic Lethality Assay

This protocol assesses the ability of this compound to selectively kill cancer cells with a deficiency in the HR pathway (BRCA1-mutant) compared to cells with a functional HR pathway (BRCA1-wildtype).

Causality Behind Experimental Choices:

  • Isogenic Cell Lines: Using a BRCA1-mutant cell line (e.g., UWB1.289) and a complemented version where functional BRCA1 has been added back provides the most rigorous control, as the only significant genetic difference between the two cell populations is the HR pathway functionality.

  • Cell Viability Reagent: A reagent like resazurin (AlamarBlue) or an ATP-based assay (CellTiter-Glo) provides a quantitative measure of metabolically active, viable cells. The reduction of resazurin to the fluorescent resorufin by living cells is a robust and sensitive indicator of cell health.

  • 72-Hour Incubation: This duration allows for multiple cell divisions, which is necessary for the unrepaired single-strand breaks to manifest as lethal double-strand breaks during DNA replication.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture UWB1.289 (BRCA1-mutant) and UWB1.289+BRCA1 (complemented control) cells under standard conditions.

    • Seed the cells into black, clear-bottom 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of media.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound, Olaparib, and Rucaparib in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours.

  • Viability Measurement (Resazurin Method):

    • Prepare a 10X resazurin solution in PBS.

    • Add 10 µL of the 10X resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence on a microplate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration for both cell lines.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line. A potent synthetic lethal effect is observed when the GI50 for the BRCA1-mutant cell line is significantly lower than for the BRCA1-wildtype line.

Discussion: Interpreting the Results and Next Steps

Successful verification of this compound as a PARP inhibitor hinges on achieving specific outcomes from these protocols.

  • Biochemical Potency: A promising result from Protocol 1 would be an IC50 value in the low nanomolar range, comparable to or better than Olaparib and Rucaparib. This would establish it as a potent direct inhibitor of the PARP1 enzyme.

  • Selective Cytotoxicity: The key finding from Protocol 2 would be a significantly lower GI50 value in the BRCA1-mutant cells compared to the complemented cells. This "potency window" is the hallmark of synthetic lethality and confirms the compound's intended mechanism of action in a cellular context.

Should the compound prove potent and selective, further critical investigations would include:

  • PARP Trapping Assays: Modern PARP inhibitors are understood to work not just by inhibiting PARP's enzymatic activity but also by "trapping" the PARP protein on DNA, which is itself a highly cytotoxic lesion.[11] Assays to quantify this trapping effect are a crucial secondary validation step.

  • Selectivity Profiling: The compound should be screened against a panel of other PARP family members and a broad panel of kinases and other off-target enzymes to ensure its specificity and reduce the potential for toxicity.

  • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are necessary to assess the compound's drug-like properties, such as cell permeability and metabolic stability, before any in vivo consideration.

Conclusion

This guide provides the scientific rationale and actionable protocols to independently verify the biological effects of this compound. By systematically comparing its performance against established drugs like Olaparib and Rucaparib, researchers can generate the robust, quantitative data needed to determine if this compound is a viable candidate for further development as a targeted cancer therapeutic. The described methodologies form a self-validating system, ensuring that any observed activity is directly attributable to the intended mechanism of PARP inhibition and synthetic lethality.

References

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.
  • Gupte, R., Liu, Z., & Kraus, W. L. (2017). Functional Aspects of PARP1 in DNA Repair and Transcription. Cells, 6(4), 34.
  • Patsnap. (2024). What is the mechanism of Olaparib?. Patsnap Synapse.
  • Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications.
  • Targeted Oncology. (2013). The Mechanism of Action of Olaparib.
  • d'Adda di Fagagna, F. (2008). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 9(9), 721-726.
  • Wikipedia. (n.d.). PARP1.
  • D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (1999). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Journal of immunology (Baltimore, Md. : 1950), 162(4), 2011-2020.
  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in biochemical sciences, 43(10), 826-838.
  • Frontiers Media S.A. (2023). Hepatobiliary adverse drug reactions during treatment with olaparib: an analysis of data from the EudraVigilance reporting system. Frontiers in Pharmacology, 14, 1243579.
  • Colombo, I., Lheureux, S., & Oza, A. M. (2018). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Drug design, development and therapy, 12, 605-617.
  • Medthority. (2018). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer.
  • Kristeleit, R., Shapiro, G. I., Burris, H. A., Oza, A. M., Lorusso, P., Patel, M. R., ... & Swisher, E. M. (2017). A Phase I–II Study of the Oral PARP Inhibitor Rucaparib in Patients with Germline BRCA1/2-Mutated Ovarian Carcinoma or Other Solid Tumors. Clinical Cancer Research, 23(15), 4095-4106.
  • Liao, M., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 61(9), 1219-1234.
  • ResearchGate. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical biochemistry, 326(1), 78-86.
  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(3), 102509.
  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one.
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
  • Fontaine, S. D., et al. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 80(16), 3426-3436.
  • Debenham, J. S., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & medicinal chemistry letters, 20(4), 1448-1452.
  • National Center for Biotechnology Information. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. PubChem.
  • Li, H., et al. (2024). Update on Combination Strategies of PARP Inhibitors. Cancers, 16(22), 4047.
  • Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4301.
  • Academy of Medical Sciences. (2018). PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. YouTube.
  • Makvandi, M., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Molecules, 25(24), 6029.
  • ResearchGate. (n.d.). Distinct properties among three types of PARP inhibitors.
  • National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery with a novel compound like Furo[2,3-c]pyridin-3(2H)-one hydrochloride doesn't conclude with the final data point. The responsible management of its waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.

Understanding the Compound: Hazard Profile and Handling Precautions

This compound (CAS No. 106531-51-5) is a heterocyclic compound for which detailed toxicological data is not extensively available.[1] However, the available Safety Data Sheet (SDS) classifies it with a GHS07 pictogram, indicating that it may cause skin and eye irritation, and could be harmful if swallowed or inhaled.[1][2] Therefore, all handling and disposal procedures must be conducted with the assumption that the compound is hazardous.

Core Principles for Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • A flame-resistant laboratory coat[3]

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust and aerosols.[4]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1][2] Do not discharge it to sewer systems or contaminate water, foodstuffs, or feed.[4]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for all this compound waste. This includes unused compound, contaminated materials (e.g., weighing paper, pipette tips), and any spill cleanup debris.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents: "this compound". Include the approximate concentration and date.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

Step 2: Managing Contaminated Materials

  • Personal Protective Equipment: Any PPE that has come into contact with the compound should be considered contaminated. Disposable gloves should be removed and placed in the designated hazardous waste container immediately after handling.

  • Labware: Glassware and other reusable equipment should be decontaminated. A thorough rinse with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended. The initial solvent rinse should be collected as hazardous waste.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1] The contaminated absorbent must then be transferred to the hazardous waste container.

Step 3: Storage of Chemical Waste

  • Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly strong oxidizing agents.[1][5]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Step 4: Final Disposal

  • Licensed Waste Disposal Service: The ultimate disposal of this compound must be handled by a licensed chemical waste management company.[4][6] These companies are equipped to manage the transportation, treatment, and final disposal in accordance with all local, state, and federal regulations.

  • Incineration: The most probable and appropriate method of destruction for this type of compound is high-temperature incineration with flue gas scrubbing.[4] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

Quantitative Data Summary

ParameterSpecificationSource
CAS Number 106531-51-5[1]
Hazard Pictogram GHS07 (Warning)[1]
Incompatible Materials Strong oxidizing agents[1][5]
Recommended Disposal Licensed chemical destruction plant / Controlled incineration[4]
Storage Conditions Cool, dry, well-ventilated place[1][4]

Experimental Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Procedures cluster_storage Interim Storage cluster_disposal Final Disposal A Handling of this compound B Waste Generation (Unused compound, contaminated materials) A->B D Decontamination of Labware & Surfaces A->D C Segregation into Labeled Hazardous Waste Container B->C F Secure Storage of Sealed Waste Container (Cool, Dry, Ventilated) C->F E Collection of Decontamination Waste D->E E->C G Arrange Pickup by Licensed Waste Disposal Service F->G H Transportation to Treatment Facility G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I J J I->J Complete Destruction & Regulatory Compliance

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only advancing scientific knowledge but are also protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Washington State University.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
  • Fluorochem Ltd. (2024). Safety Data Sheet: 3,5-Dihydro-2h-furo[3,2-c]pyridin-4-one.

Sources

Comprehensive Safety and Handling Guide for Furo[2,3-c]pyridin-3(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Furo[2,3-c]pyridin-3(2H)-one hydrochloride in a laboratory setting. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. The procedures outlined below are designed to be a self-validating system, grounded in established safety principles.

Hazard Assessment and Recognition: Understanding the Risks

This compound is a heterocyclic compound for which detailed toxicological data is not yet available[1]. Consequently, it must be handled with the utmost caution, assuming it may be hazardous upon inhalation, ingestion, or skin contact. The Safety Data Sheet (SDS) classifies this compound with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and could be harmful[1].

The American Chemical Society (ACS) promotes the R.A.M.P. framework for laboratory safety: R ecognize the hazard, A ssess the risk, M inimize the risk, and P repare for emergencies[2][3][4]. This principle forms the foundation of the following protocols.

Summary of Known Hazards:

Hazard ClassificationDescriptionSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Potential Health Effects May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed or in contact with skin.[1][5][6][7]
Physicochemical Hazards Stable under recommended storage conditions. Incompatible with strong oxidizing agents. It is also noted to be hygroscopic (sensitive to moisture).[1][5][6]

Minimizing Risk: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Ventilation: All procedures involving the handling of solid this compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[1][7]. The fume hood also provides a contained space in case of a spill.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[8][9].

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling this compound:

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards.To protect eyes from dust particles and splashes of solutions containing the compound.
Face ShieldTo be worn in addition to goggles when there is a significant risk of splashing.Provides a secondary layer of protection for the entire face.[10]
Hand Protection Nitrile or Neoprene GlovesInspected for tears or holes before each use.To prevent skin contact. Double gloving is recommended when handling the pure solid.
Body Protection Flame-Resistant Laboratory CoatFully buttoned with sleeves rolled down.To protect skin and personal clothing from contamination.[10]
Respiratory Protection NIOSH-approved RespiratorRequired if handling large quantities or if working outside of a fume hood is unavoidable.To prevent inhalation of fine dust particles.[11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for safety and experimental reproducibility.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep_PPE Don Appropriate PPE Prep_FumeHood Verify Fume Hood Functionality Prep_PPE->Prep_FumeHood Prep_Workspace Prepare and Decontaminate Workspace Prep_FumeHood->Prep_Workspace Prep_Materials Gather All Necessary Materials Prep_Workspace->Prep_Materials Handling_Weigh Weigh Compound in Fume Hood Prep_Materials->Handling_Weigh Handling_Transfer Carefully Transfer Solid Handling_Weigh->Handling_Transfer Handling_Dissolve Dissolve in Solvent Handling_Transfer->Handling_Dissolve Cleanup_Decon Decontaminate Equipment and Surfaces Handling_Dissolve->Cleanup_Decon Cleanup_Waste Segregate and Label Waste Cleanup_Decon->Cleanup_Waste Cleanup_Doff Doff PPE Correctly Cleanup_Waste->Cleanup_Doff Cleanup_Wash Wash Hands Thoroughly Cleanup_Doff->Cleanup_Wash

Caption: Workflow for Safe Handling of this compound.

Preparation
  • Don PPE: Before entering the laboratory, ensure you are wearing a flame-resistant lab coat, closed-toe shoes, and long pants. Put on safety goggles and gloves before approaching the fume hood.

  • Verify Fume Hood: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Prepare Workspace: Decontaminate the work surface within the fume hood. Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible to minimize movement in and out of the hood.

Weighing and Transferring
  • Static Control: Take measures to prevent the buildup of electrostatic charge, especially when handling the powdered form[1][7].

  • Weighing: Carefully weigh the desired amount of this compound on a weigh boat inside the fume hood. Avoid creating dust clouds.

  • Transfer: Use a clean spatula to transfer the solid to the reaction vessel. If any material is spilled, decontaminate the area immediately (see Section 4).

Dissolving
  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Mixing: Use appropriate methods for mixing (e.g., magnetic stirrer) to ensure the compound is fully dissolved before proceeding with your experiment.

Post-Handling
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Workspace Cleanup: Decontaminate the work surface in the fume hood.

  • PPE Removal: Remove gloves using the proper technique to avoid skin contact with any potential contaminants[7]. Remove your lab coat and store it appropriately.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Preparedness

In case of an emergency, follow these procedures.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 20 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]
Spill Evacuate the immediate area. Prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill site. Do not let the product enter drains.[1][7][12]

Disposal Plan

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) and any unused solid material must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash[12][13].

By adhering to these guidelines, you contribute to a robust culture of safety, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.

References

  • Guidelines for Chemical Laboratory Safety in Secondary Schools.American Chemical Society.[Link]
  • Safety in Academic Chemistry Labor
  • Safety Tipsheets & Best Practices.American Chemical Society.[Link]
  • Guidelines for Chemical Laboratory Safety in Academic Institutions.American Chemical Society.[Link]
  • ACS Publishes Guidelines for Secondary School Laboratory Safety.American Chemical Society.[Link]
  • Understanding OSHA Chemical Storage Requirements.PolyStar Containment.[Link]
  • What are the OSHA Requirements for Hazardous Chemical Storage?U.S. Chemical Storage.[Link]
  • The OSHA Chemical Storage Requirements.
  • Protective Equipment.American Chemistry Council.[Link]
  • Personal Protective Equipment in Chemistry.Dartmouth Environmental Health and Safety.[Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs.Provista.[Link]
  • Personal protective equipment in your pharmacy.Alberta College of Pharmacy.[Link]
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Personal Protective Equipment and Chemistry.Chemical Safety Facts.[Link]
  • OSHA Rules for Hazardous Chemicals.DuraLabel.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.